4-Fluoro-1-naphthoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10831. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-fluoronaphthalene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FO2/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEWIOKQDRWFLFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70205909 | |
| Record name | 4-Fluoro-1-naphthoic acid | |
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Molecular Weight |
190.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
573-03-5 | |
| Record name | 4-Fluoro-1-naphthoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=573-03-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Fluoro-1-naphthoic acid | |
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| Record name | 573-03-5 | |
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| Record name | 4-Fluoro-1-naphthoic acid | |
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| Record name | 4-fluoro-1-naphthoic acid | |
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| Record name | 4-FLUORO-1-NAPHTHOIC ACID | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-Fluoro-1-naphthoic Acid
Introduction
4-Fluoro-1-naphthoic acid is a valuable fluorinated aromatic carboxylic acid that serves as a key building block in the development of novel pharmaceuticals, agrochemicals, and advanced materials. The introduction of a fluorine atom onto the naphthalene scaffold can significantly modulate the parent molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. This guide provides a comprehensive overview of the most pertinent and effective synthetic strategies for obtaining this compound, tailored for researchers and professionals in drug development and chemical synthesis. We will delve into two primary, field-proven synthetic routes, elucidating the underlying chemical principles and providing detailed experimental protocols.
Strategic Approaches to the Synthesis of this compound
The synthesis of this compound can be approached from two main retrosynthetic perspectives: late-stage fluorination of a pre-functionalized naphthalene core, and early-stage introduction of fluorine followed by the construction or modification of the carboxylic acid functionality. This guide will detail one exemplary pathway for each of these strategies.
Route A: Synthesis from 1-Fluoronaphthalene via Formylation and Subsequent Oxidation
This approach is arguably the more direct and higher-yielding of the two, capitalizing on a regioselective formylation of the commercially available 1-fluoronaphthalene. The resulting 4-fluoro-1-naphthaldehyde is then oxidized to the target carboxylic acid.
Route A: Detailed Experimental Protocols
Step 1: Formylation of 1-Fluoronaphthalene to Yield 4-Fluoro-1-naphthaldehyde
The introduction of a formyl group at the 4-position of 1-fluoronaphthalene can be efficiently achieved via a Rieche formylation reaction. This method utilizes dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid catalyst, such as tin(IV) chloride. The high regioselectivity for the 4-position is a notable advantage of this procedure.[1]
Protocol:
-
To a stirred solution of 1-fluoronaphthalene (1.0 mol) in anhydrous dichloromethane (CH₂Cl₂), add tin(IV) chloride (SnCl₄) under an inert atmosphere of nitrogen or argon.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add dichloromethyl methyl ether to the cooled solution, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by pouring it into a mixture of ice and water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield crude 4-fluoro-1-naphthaldehyde, which can be further purified by recrystallization or column chromatography.
| Reactant | Molar Mass ( g/mol ) | Amount (mol) | Equivalents |
| 1-Fluoronaphthalene | 146.15 | 1.0 | 1.0 |
| Tin(IV) Chloride | 260.52 | 1.1 | 1.1 |
| Dichloromethyl methyl ether | 114.96 | 1.1 | 1.1 |
Expected Yield: ~93%[1]
Step 2: Oxidation of 4-Fluoro-1-naphthaldehyde to this compound
The oxidation of the aldehyde functional group to a carboxylic acid is a standard transformation in organic synthesis. Several reliable methods can be employed, with the Pinnick oxidation (using sodium chlorite buffered with a phosphate) being a mild and efficient choice that is tolerant of a wide range of other functional groups.
Protocol:
-
Dissolve 4-fluoro-1-naphthaldehyde in a suitable solvent such as a mixture of tert-butanol and water.
-
To this solution, add a phosphate buffer (e.g., sodium dihydrogen phosphate) to maintain a slightly acidic pH.
-
Slowly add a solution of sodium chlorite (NaClO₂) in water, keeping the temperature below 25°C.
-
Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC.
-
Quench the reaction by adding a solution of sodium sulfite to destroy any excess oxidant.
-
Acidify the reaction mixture with hydrochloric acid to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to afford this compound.
| Reactant | Molar Mass ( g/mol ) | Amount (mol) | Equivalents |
| 4-Fluoro-1-naphthaldehyde | 174.17 | 1.0 | 1.0 |
| Sodium Chlorite | 90.44 | 1.5 | 1.5 |
| Sodium Dihydrogen Phosphate | 119.98 | 1.5 | 1.5 |
Expected Yield: High
Route B: Synthesis from 1-Naphthoic Acid via Nitration, Reduction, and Balz-Schiemann Reaction
This pathway represents a more classical approach, where the fluorine atom is introduced in the final step from an amino precursor. While potentially lower yielding than Route A, it utilizes well-established and robust chemical transformations.
Step 1: Nitration of 1-Naphthoic Acid to 4-Nitro-1-naphthoic Acid
The nitration of 1-naphthoic acid will predominantly occur at the 4- and 5-positions. Careful control of reaction conditions can favor the formation of the 4-nitro isomer.
Protocol:
-
Suspend 1-naphthoic acid in a mixture of concentrated sulfuric acid and nitric acid at low temperature (typically 0-5°C).
-
Stir the mixture at this temperature for a specified duration, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture onto ice to precipitate the crude product.
-
Filter the solid, wash thoroughly with water to remove excess acid, and dry.
-
The isomeric mixture can be separated by fractional crystallization or chromatography to isolate the desired 4-nitro-1-naphthoic acid.
Step 2: Reduction of 4-Nitro-1-naphthoic Acid to 4-Amino-1-naphthoic Acid
The reduction of the nitro group to an amine can be achieved using various reducing agents. A common and effective method is catalytic hydrogenation.
Protocol:
-
Dissolve 4-nitro-1-naphthoic acid in a suitable solvent like ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent to yield 4-amino-1-naphthoic acid.
Step 3: Balz-Schiemann Reaction of 4-Amino-1-naphthoic Acid
The Balz-Schiemann reaction is a reliable method for the conversion of an aromatic amine to an aryl fluoride.[2][3][4][5][6] It proceeds through the formation of a diazonium tetrafluoroborate salt, which is then thermally decomposed.
Protocol:
-
Suspend 4-amino-1-naphthoic acid in an aqueous solution of fluoroboric acid (HBF₄).
-
Cool the suspension to 0°C and slowly add an aqueous solution of sodium nitrite (NaNO₂).
-
Stir the reaction at low temperature to allow for the formation of the diazonium tetrafluoroborate salt, which may precipitate.
-
Isolate the diazonium salt by filtration and wash with cold water, followed by a cold ether wash.
-
Carefully heat the isolated diazonium salt in an inert, high-boiling solvent (e.g., xylene or dodecane) or as a solid (with appropriate safety precautions) until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture and purify the resulting this compound by extraction and recrystallization.
Visualizing the Synthetic Pathways
Figure 1: Comparative overview of the two primary synthetic routes to this compound.
Conclusion
This guide has outlined two robust and scientifically sound methodologies for the synthesis of this compound. Route A, commencing with 1-fluoronaphthalene, offers a more direct and likely higher-yielding pathway due to the highly regioselective formylation step. Route B, while more classical in its approach, relies on a series of well-understood and dependable transformations, providing a viable alternative. The choice of synthetic route will ultimately depend on factors such as starting material availability, scalability requirements, and the specific expertise of the research team. Both pathways provide a solid foundation for the production of this important fluorinated building block for further application in research and development.
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A Convenient Large-Scale Synthesis of 4-Fluoro-1-naphthaldehyde and Its Aromatic Nucleophilic Substitution Reactions. The Journal of Organic Chemistry. [Link]
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Balz–Schiemann reaction. Wikipedia. [Link]
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Directed ortho metalation. Wikipedia. [Link]
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Naphthionic acid. Wikipedia. [Link]
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DIRECTED ORTHO METALATION. Jacques Mortier - Unblog.fr. [Link]
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Directed ortho and Remote Metalation of Naphthalene 1,8-diamide: Complementing SEAr Reactivity for the Synthesis of Substituted. Dalhousie University. [Link]
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The synthesis of N-substituted 4-fluoro-1,8-naphthalimides. Odesa I. I. Mechnikov National University. [Link]
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Friedel–Crafts reaction. Wikipedia. [Link]
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Oxidation of substituted 4-fluorobenzaldehydes. SciSpace. [Link]
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Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]
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Balz-Schiemann Reaction. Organic Chemistry Portal. [Link]
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Prepn process of 1-fluoronaphthalene. Patsnap. [Link]
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The synthesis of N-substituted 4-fluoro-1,8-naphthalimides. ResearchGate. [Link]
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4-Amino-1-naphthoic acid. PubChem. [Link]
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Balz Schiemann Reaction Mechanism. BYJU'S. [Link]
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1,4-aminonaphthol hydrochloride. Organic Syntheses. [Link]
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The Balz-Schiemann Reaction. Scientific Update. [Link]
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Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. PubMed Central. [Link]
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Balz-Schiemann Reaction. ResearchGate. [Link]
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On the mechanism of the naphthalene-catalysed lithiation: The role of the naphthalene dianion. ResearchGate. [Link]
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Engineering of Aromatic Naphthalene and Solvent Molecules to Optimize Chemical Prelithiation for Lithium-Ion Batteries. PubMed Central. [Link]
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One-Pot Phosphonylation of Heteroaromatic Lithium Reagents: The Scope and Limitations of Its Use for the Synthesis of Heteroaromatic Phosphonates. PubMed Central. [Link]
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1-Acetylnaphthalene. PubChem. [Link]
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Introduction: The Strategic Importance of Fluorination in Naphthalene Scaffolds
An In-Depth Technical Guide to the Physicochemical Properties of 4-Fluoro-1-naphthoic Acid
This compound is a fluorinated aromatic carboxylic acid that serves as a vital building block in medicinal chemistry and materials science. The naphthalene core is a prevalent scaffold in many biologically active molecules, but it can be susceptible to metabolic oxidation.[1] The strategic introduction of a fluorine atom, as in the case of this compound, is a well-established strategy in drug design to modulate metabolic stability, lipophilicity, and binding affinity.[1][2] For instance, fluorination can block sites of metabolism, thereby enhancing the pharmacokinetic profile of a drug candidate.[1] Understanding the fundamental physicochemical properties of this molecule is therefore paramount for researchers and drug development professionals to effectively utilize it in complex synthetic pathways and to predict its behavior in biological systems.
This guide provides a comprehensive overview of the key physicochemical characteristics of this compound, details the experimental protocols for their determination, and explains the scientific rationale behind these methodologies.
Molecular Identity and Structure
The unique properties of this compound are a direct consequence of its molecular structure, which features a rigid naphthalene ring system functionalized with both a carboxylic acid group and a highly electronegative fluorine atom.
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers and Core Properties
| Property | Value | Source(s) |
| CAS Number | 573-03-5 | [3][4] |
| Molecular Formula | C₁₁H₇FO₂ | [3][4] |
| Molecular Weight | 190.17 g/mol | [3][5] |
| IUPAC Name | 4-fluoronaphthalene-1-carboxylic acid | [4] |
| Appearance | White to cream powder | [4] |
| Melting Point | 223-227 °C | [3][6][7] |
| Boiling Point | 370.8 ± 15.0 °C at 760 mmHg | [8] |
| Density | 1.4 ± 0.1 g/cm³ | [8] |
| pKa | 3.81 ± 0.10 (Predicted) | [7] |
| XLogP3 | 3.30 | [8] |
Solubility Profile: A Key Determinant for Application
The solubility of a compound is critical for both its utility in synthesis (dissolution in reaction solvents) and its ultimate application in drug development (dissolution in physiological fluids). As a carboxylic acid, the solubility of this compound is highly dependent on pH.
Causality Behind the Experimental Choices
A systematic solubility analysis is performed to classify the compound based on its functional groups. The workflow starts with water to assess overall polarity. Subsequent tests in acidic (5% HCl) and basic (5% NaHCO₃, 5% NaOH) solutions probe the presence of basic and acidic functional groups, respectively. Sodium bicarbonate (NaHCO₃) is a weak base and will only deprotonate strong acids like carboxylic acids, while sodium hydroxide (NaOH), a strong base, will deprotonate both strong and weak acids (like phenols).[9][10] Solubility in an organic solvent like diethyl ether indicates its lipophilic character.
Caption: Experimental workflow for qualitative solubility classification.
Experimental Protocol: Qualitative Solubility Determination
-
Water Solubility: Add approximately 25 mg of this compound to a test tube containing 0.75 mL of deionized water. Shake vigorously. Due to the hydrophobic naphthalene ring, it is expected to be insoluble in water.[9]
-
5% NaOH Solubility: To a fresh sample, add 0.75 mL of 5% NaOH solution. The compound should dissolve as the acidic proton is removed to form the highly polar sodium 4-fluoro-1-naphthoate salt.
-
5% NaHCO₃ Solubility: To a fresh sample, add 0.75 mL of 5% NaHCO₃ solution. As a carboxylic acid, it is a strong enough acid to be deprotonated by the weak bicarbonate base, leading to dissolution and likely effervescence (CO₂ release).[10] This confirms the presence of a strong acid functional group.
-
5% HCl Solubility: To a fresh sample, add 0.75 mL of 5% HCl solution. The compound will remain insoluble as it is not a base and cannot be protonated.
-
Organic Solvent Solubility: Test solubility in an organic solvent such as diethyl ether or dichloromethane. The compound is expected to be soluble, reflecting its significant non-polar character.
Acidity and Ionization Constant (pKa)
The acid dissociation constant, pKa, is one of the most critical parameters in drug development. It quantifies the acidity of the carboxylic acid group and determines the ratio of the ionized (deprotonated) to non-ionized (protonated) forms of the molecule at any given pH. This ratio governs membrane permeability, receptor binding, and solubility. The predicted pKa of ~3.81 suggests that at physiological pH (~7.4), this compound will exist almost entirely in its ionized, carboxylate form.[7]
Causality Behind the Experimental Choices
Potentiometric titration is the gold-standard method for pKa determination due to its high precision and accuracy.[11] The methodology involves monitoring the pH of a solution of the weak acid as a strong base of known concentration is added incrementally. The resulting titration curve reveals a buffer region where the pH changes slowly. The midpoint of this region, known as the half-equivalence point, is where the concentrations of the acid and its conjugate base are equal. According to the Henderson-Hasselbalch equation, at this specific point, the pH of the solution is equal to the pKa of the acid.[12]
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An In-depth Technical Guide to 4-Fluoro-1-naphthoic acid (CAS: 573-03-5)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
4-Fluoro-1-naphthoic acid is a halogenated aromatic carboxylic acid built upon the naphthalene scaffold. The strategic incorporation of a fluorine atom onto this privileged structure significantly modulates its electronic and metabolic properties, making it a valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, robust synthetic strategies, characteristic analytical data, and applications, with a particular focus on its utility in drug discovery. Experimental protocols and safety considerations are included to provide a holistic resource for laboratory professionals.
Introduction: The Strategic Role of Fluorine in Naphthalene Scaffolds
The naphthalene ring system is a cornerstone in the design of biologically active molecules, appearing in numerous FDA-approved drugs such as Propranolol, Naproxen, and Bedaquiline.[1] Its rigid, lipophilic structure provides an excellent framework for interacting with biological targets. The introduction of fluorine into such scaffolds is a well-established strategy in medicinal chemistry to enhance pharmacological profiles.[2][3]
Fluorine, being the most electronegative element, can profoundly influence a molecule's:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can block sites of metabolic oxidation, increasing the compound's half-life.[4][5] A study on naphthamide analogs demonstrated that a 4-fluoro derivative exhibited significantly reduced metabolism compared to its non-fluorinated counterpart.[6]
-
Binding Affinity: Fluorine can engage in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) with protein targets, potentially enhancing binding affinity and potency.[5]
-
Physicochemical Properties: Fluorination can alter pKa, lipophilicity, and membrane permeability, which are critical parameters for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[2][4]
This compound (CAS 573-03-5) embodies these principles, offering a versatile platform for synthesizing novel compounds with tailored properties.
Physicochemical and Safety Data
Proper characterization and handling are paramount for the effective and safe use of any laboratory chemical.
Core Properties
The fundamental properties of this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 573-03-5 | [7][8] |
| Molecular Formula | C₁₁H₇FO₂ | [7][9] |
| Molecular Weight | 190.17 g/mol | [7][9] |
| IUPAC Name | 4-fluoronaphthalene-1-carboxylic acid | [8] |
| Appearance | White to cream powder | [7][8] |
| Melting Point | 222.5 - 228.5 °C | [8] |
| Purity | ≥96.0% (Typical) | [8][9] |
| SMILES | O=C(O)c1ccc(F)c2ccccc12 | [7] |
| InChI Key | DEWIOKQDRWFLFW-UHFFFAOYSA-N | [7][8] |
Safety and Handling
This compound is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid generating dust during handling. Wash hands thoroughly after use.
-
Storage: Store in a cool, dry, well-ventilated place. Keep the container tightly closed and away from strong oxidizing agents and strong bases.
Synthesis Strategies and Methodologies
The synthesis of fluorinated naphthoic acids is a non-trivial process that requires careful planning. While several routes are conceivable, a common and effective strategy involves the construction of the naphthalene ring from a suitably functionalized benzene derivative. This approach offers greater control over the final substitution pattern compared to direct fluorination of a pre-existing naphthalene core, which often yields mixtures of isomers.
A general and robust route adapted from the synthesis of related fluoronaphthoic acids involves an intramolecular Friedel-Crafts cyclization followed by aromatization.[6][10]
Detailed Experimental Protocol (Representative)
This protocol describes a plausible synthesis based on established chemical principles for constructing the naphthalene skeleton.[6][10]
Objective: To synthesize this compound.
Step 1: Synthesis of Diethyl 2-(4-fluorophenyl)pentanedioate
-
Rationale: This step builds the carbon backbone required for the second ring of the naphthalene system via a Michael addition.
-
Procedure:
-
To a solution of sodium ethoxide (prepared from 1.1 eq. of sodium in anhydrous ethanol) at 0 °C, add diethyl (4-fluorophenyl)acetate (1.0 eq.).
-
Stir the mixture for 30 minutes at 0 °C to form the enolate.
-
Add ethyl acrylate (1.2 eq.) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is typically used in the next step without further purification.
-
Step 2: Hydrolysis and Decarboxylation
-
Rationale: The diester is hydrolyzed to the corresponding dicarboxylic acid, which is then heated to induce decarboxylation, yielding the required glutaric acid derivative.
-
Procedure:
-
Reflux the crude diester from Step 1 in a mixture of acetic acid, concentrated hydrochloric acid, and water (2:2:1 ratio) for 6 hours.
-
Cool the reaction mixture and extract with dichloromethane (DCM).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-(4-fluorophenyl)pentanoic acid.
-
Step 3: Intramolecular Friedel-Crafts Cyclization
-
Rationale: The carboxylic acid is cyclized onto the electron-rich fluorobenzene ring to form the six-membered hydro-naphthalene ring (a tetralone). Polyphosphoric acid (PPA) is an effective catalyst for this transformation.
-
Procedure:
-
Heat a mixture of 4-(4-fluorophenyl)pentanoic acid (1.0 eq.) and polyphosphoric acid (10x by weight) at 100 °C for 2 hours with mechanical stirring.
-
Carefully pour the hot reaction mixture onto crushed ice.
-
Extract the resulting slurry with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.
-
Dry over anhydrous sodium sulfate and concentrate to yield the crude 7-fluoro-3,4-dihydronaphthalen-1(2H)-one (7-fluoro-α-tetralone).
-
Step 4: Aromatization and Oxidation
-
Rationale: The tetralone is aromatized to the naphthalene system, and the benzylic position is oxidized to the carboxylic acid. This can be achieved in a two-step process (dehydrogenation then oxidation) or sometimes concurrently. For clarity, a two-step process is described.
-
Procedure:
-
Dehydrogenation: Reflux a solution of the crude tetralone from Step 3 and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.2 eq.) in 1,2-dichloroethane for 16 hours.[6] Cool, filter the hydroquinone precipitate, and concentrate the filtrate.
-
Oxidation: The resulting 4-fluoro-1-naphthol or related intermediate is then oxidized to the carboxylic acid. A more direct route from a related precursor might involve oxidation of a formyl group or hydrolysis of a nitrile. If starting from 4-fluoro-1-methylnaphthalene, oxidation with KMnO₄ would yield the desired acid.
-
Step 5: Purification
-
Rationale: The final product must be purified to remove unreacted starting materials and byproducts.
-
Procedure:
-
Purify the crude product from the final step by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).
-
Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound as a white to cream powder.
-
Analytical Characterization
Unambiguous characterization is essential to confirm the identity and purity of the synthesized compound. The following data are representative of what would be expected for this compound, based on the analysis of its parent compound, 1-naphthoic acid, and the known effects of fluorine substitution.[11][12][13][14][15]
| Technique | Expected Observations | Interpretation |
| ¹H NMR | Aromatic region (approx. 7.2-9.0 ppm). Protons adjacent to the fluorine atom (H-3 and H-5) will exhibit coupling (splitting) to ¹⁹F. The carboxylic acid proton will appear as a broad singlet downfield (>12 ppm). | Confirms the aromatic proton environment and the presence of fluorine through C-F coupling. |
| ¹³C NMR | Multiple signals in the aromatic region (approx. 110-140 ppm). The carbon directly attached to fluorine (C-4) will show a large one-bond coupling constant (¹JCF). Other carbons will show smaller 2-4 bond couplings. The carbonyl carbon (C=O) will be downfield (>165 ppm). | Provides a carbon map of the molecule and definitively confirms the position of the fluorine atom via characteristic C-F coupling patterns.[16] |
| FT-IR | Broad O-H stretch (approx. 2500-3300 cm⁻¹), sharp C=O stretch (approx. 1680-1710 cm⁻¹), C-F stretch (approx. 1100-1250 cm⁻¹), aromatic C=C stretches (approx. 1450-1600 cm⁻¹). | Identifies key functional groups: carboxylic acid (O-H and C=O) and the carbon-fluorine bond.[17] |
| Mass Spec. | Molecular Ion (M⁺) peak at m/z = 190.17. Fragmentation pattern would likely show loss of -OH (m/z 173) and -COOH (m/z 145). | Confirms the molecular weight and elemental formula (C₁₁H₇FO₂) of the compound. |
Applications in Research and Drug Development
This compound is not merely a chemical curiosity; it is a strategic tool for the synthesis of high-value molecules, particularly in pharmaceuticals.
As a Versatile Synthetic Intermediate
The molecule possesses two key reactive handles: the carboxylic acid group and the fluorinated aromatic ring. The carboxylic acid can be readily converted into esters, amides, or acid chlorides, allowing for its conjugation to other molecules. The aromatic ring, while deactivated to some extent by the carboxylic acid, can still participate in electrophilic substitution or be further functionalized.
Its acid chloride derivative, 4-fluoro-1-naphthoyl chloride, is a precursor for synthesizing cannabimimetic indoles, which are crucial research tools for studying the cannabinoid CB1 and CB2 receptors.[6] This highlights its direct applicability in creating potent, biologically active agents.
Modulation of Biological Activity
The naphthalene scaffold itself is a privileged structure in medicinal chemistry.[1] Derivatives have shown a vast range of activities, including anticancer and antimicrobial properties. The introduction of the 4-fluoro substituent is a rational design choice to improve drug-like properties.
For instance, this compound has been identified as an inhibitor of Yersinia PTP YopH, a protein tyrosine phosphatase essential for the virulence of the bacteria responsible for plague. This finding suggests its potential as a starting point for developing novel antibacterial agents.
Conclusion
This compound is a strategically important building block for chemical and pharmaceutical research. Its unique combination of a fluorinated naphthalene core and a reactive carboxylic acid handle provides a versatile platform for the synthesis of complex molecules with enhanced metabolic stability and potentially improved biological activity. The synthetic routes, while demanding, are achievable through established organic chemistry principles. With a thorough understanding of its properties, synthesis, and safe handling, researchers can effectively leverage this compound to advance projects in drug discovery and materials science.
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Anikin, V. F., & Fedko, N. F. (2022). The synthesis of N-substituted 4-fluoro-1,8-naphthalimides. Journal of Organic and Pharmaceutical Chemistry, 20(3), 25–30. [Link]
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Supporting Information for Nickel-Catalyzed Carboxylation of Aryl and Vinyl Chlorides with CO2. (n.d.). Retrieved January 11, 2026, from [Link]
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Tagat, J. R., McCombie, S. W., Nazareno, D. V., Boyle, C. D., Kozlowski, J. A., Chackalamannil, S., Josien, H., Wang, Y., & Zhou, G. (2002). Synthesis of Mono- and Difluoronaphthoic Acids. The Journal of Organic Chemistry, 67(4), 1171–1177. [Link]
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A Comprehensive Spectroscopic Analysis of 4-Fluoro-1-naphthoic Acid: A Technical Guide for Researchers
Abstract
4-Fluoro-1-naphthoic acid (CAS: 573-03-5, Molecular Formula: C₁₁H₇FO₂, Molecular Weight: 190.17 g/mol ) is a key chemical intermediate, valued for its role in the synthesis of pharmaceuticals and advanced materials. The strategic placement of the fluorine atom and the carboxylic acid group on the naphthalene core provides dual reactivity, making it a versatile building block. Accurate and comprehensive characterization of this compound is paramount for ensuring purity, verifying structural integrity, and guaranteeing reproducibility in downstream applications. This technical guide provides an in-depth analysis of the expected spectroscopic signature of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). While publicly archived spectra for this specific compound are limited, this document leverages foundational spectroscopic principles and comparative data from analogous structures—primarily 1-naphthoic acid and 1-fluoronaphthalene—to present a robust, predictive guide for its characterization.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy stands as the most powerful technique for the unambiguous structural elucidation of organic molecules. It provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, ¹H and ¹³C NMR are indispensable for confirming the substitution pattern on the naphthalene ring.
Experimental Protocol: NMR Data Acquisition
From a field perspective, the quality of NMR data is directly dependent on meticulous sample preparation and parameter selection. The protocol below is designed to be a self-validating system, ensuring high-resolution data suitable for structural confirmation.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of high-purity this compound. The purity of the sample is critical, as impurities will introduce extraneous signals.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the labile acidic proton is observed.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied. Incomplete dissolution leads to poor spectral resolution.
-
-
Instrument Setup & Calibration:
-
Utilize a high-field NMR spectrometer (≥400 MHz for ¹H) to achieve optimal signal dispersion, which is crucial for resolving the complex couplings in the aromatic region.
-
Shim the magnetic field to homogeneity using the deuterium lock signal of the solvent. This step is vital for sharp, symmetrical peaks.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
-
The Elusive Crystal Structure of 4-Fluoro-1-naphthoic Acid: A Technical Guide for Researchers
Abstract
4-Fluoro-1-naphthoic acid is a compound of significant interest in medicinal chemistry and materials science, primarily due to the unique physicochemical properties imparted by the fluorine substituent on the rigid naphthalene scaffold. A definitive understanding of its solid-state architecture through single-crystal X-ray diffraction is crucial for rational drug design and the development of novel materials. However, as of the current date, the experimental crystal structure of this compound has not been publicly reported. This technical guide provides a comprehensive overview of this compound, including its synthesis, spectroscopic characterization, and the strategic importance of its fluorination. More importantly, it serves as a forward-looking manual for researchers, detailing the experimental and computational workflows necessary to determine and analyze its crystal structure. This document is intended for researchers, scientists, and drug development professionals seeking to work with this compound and similar fluorinated aromatic carboxylic acids.
Introduction: The Significance of Fluorinated Naphthoic Acids
Naphthoic acid and its derivatives are a well-established class of compounds with a broad spectrum of applications, from serving as versatile building blocks in organic synthesis to forming the core of biologically active molecules.[1][2] The rigid, bicyclic aromatic structure of the naphthalene core provides a well-defined scaffold for the design of therapeutic agents.[3][4] The introduction of a fluorine atom, as in this compound, can profoundly influence the molecule's properties.
The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry.[5][6] Due to its high electronegativity, small size, and ability to form strong bonds with carbon, fluorine can be used to:
-
Enhance Metabolic Stability: Fluorine can block sites of oxidative metabolism, increasing the half-life of a drug.[7]
-
Modulate pKa: The electron-withdrawing nature of fluorine can alter the acidity of nearby functional groups, impacting a compound's ionization state and bioavailability.[6]
-
Improve Binding Affinity: Fluorine can participate in favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions, leading to increased potency.[8]
-
Increase Lipophilicity: In some contexts, fluorine substitution can enhance membrane permeability, facilitating the transport of a drug to its site of action.[8]
Given these advantages, a detailed understanding of the three-dimensional structure of this compound is paramount for exploiting its full potential in drug discovery and materials science.
Synthesis and Spectroscopic Characterization
While a variety of fluorinated naphthoic acids are known, their synthesis is not always trivial.[9] One general route to monofluorinated naphthoic acids involves the elaboration of fluorinated phenylacetic acids.[10] This multi-step process typically includes the formation of a 2-(fluoroaryl)glutaric acid, followed by intramolecular Friedel-Crafts cyclization and subsequent aromatization to yield the desired fluoronaphthoic acid.[9]
A typical synthetic workflow is outlined below:
Caption: Generalized synthetic pathway to monofluorinated naphthoic acids.
Once synthesized, the identity and purity of this compound must be confirmed through a suite of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons will appear in the range of 7.0-9.0 ppm. The carboxylic acid proton will be a broad singlet at a chemical shift greater than 10 ppm.[1] |
| ¹³C NMR | The carbonyl carbon of the carboxylic acid is expected around 170 ppm. Aromatic carbons will be observed between 120-150 ppm.[1] |
| ¹⁹F NMR | A singlet is expected, with a chemical shift characteristic of an aryl fluoride. |
| FT-IR | A broad O-H stretch for the carboxylic acid will be present around 2500-3300 cm⁻¹. A strong C=O stretch for the carbonyl group will be observed around 1700 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of C₁₁H₇FO₂ should be observed, along with a characteristic fragmentation pattern. |
This spectroscopic data provides a "fingerprint" of the molecule, confirming its covalent structure. However, it does not provide information about the three-dimensional arrangement of molecules in the solid state.
The Path to Crystal Structure Determination: A Methodological Guide
The absence of a published crystal structure for this compound presents an opportunity for researchers to make a valuable contribution to the field. The following sections outline the necessary experimental and computational workflows.
Crystallization: The Critical First Step
Obtaining high-quality single crystals is often the most challenging part of a crystal structure determination.[11] For an organic acid like this compound, several crystallization techniques can be employed.[12][13]
Common Crystallization Methods for Organic Acids:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until crystals form.
-
Solvent/Anti-Solvent Diffusion: The compound is dissolved in a "good" solvent, and an "anti-solvent" (in which the compound is poorly soluble) is carefully layered on top. Crystals form at the interface as the solvents slowly mix.
-
Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled, causing the solubility to decrease and crystals to precipitate.[14]
The choice of solvent is critical and often requires empirical screening of various options.[12]
Caption: Decision workflow for the crystallization of this compound.
Single-Crystal X-ray Diffraction (SC-XRD)
Should the crystallization efforts yield a suitable single crystal, SC-XRD is the definitive technique for determining its atomic structure.[15][16]
The SC-XRD Experimental Protocol:
-
Crystal Mounting: A high-quality single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam and rotated. The diffracted X-rays are recorded by a detector, generating a diffraction pattern.[15]
-
Structure Solution: The positions of the atoms in the unit cell are determined from the intensities of the diffraction spots.
-
Structure Refinement: The initial atomic model is refined against the experimental data to obtain precise bond lengths, bond angles, and other structural parameters.
The output of a successful SC-XRD experiment is a Crystallographic Information File (CIF), which contains all the information needed to visualize and analyze the crystal structure.
Powder X-ray Diffraction (PXRD) and Rietveld Refinement
If only a polycrystalline powder can be obtained, Powder X-ray Diffraction (PXRD) can still provide valuable structural information.[17] While PXRD does not typically yield a complete de novo structure solution for a complex organic molecule, it is invaluable for:
-
Phase Identification: Confirming the crystalline phase of the bulk material.
-
Unit Cell Determination: Indexing the diffraction pattern to determine the dimensions of the unit cell.
-
Structure Refinement: If a plausible structural model is available (e.g., from computational methods), Rietveld refinement can be used to refine this model against the experimental powder pattern.[18][19]
Rietveld refinement is a powerful technique that fits a calculated diffraction profile to the entire measured profile, allowing for the refinement of both structural and instrumental parameters.[20][21]
Computational Modeling: A Predictive Approach
In the absence of experimental data, computational methods like Density Functional Theory (DFT) can provide valuable insights into the likely structure and properties of this compound.[1][22]
Applications of DFT in this Context:
-
Geometry Optimization: Predicting the lowest-energy conformation of the molecule in the gas phase.
-
Electronic Properties: Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which relate to the molecule's reactivity.[23]
-
Spectroscopic Prediction: Simulating NMR, IR, and other spectra to aid in the interpretation of experimental data.[24]
-
Crystal Structure Prediction (CSP): While computationally intensive, CSP algorithms can generate a landscape of plausible crystal packing arrangements, which can then be compared to experimental PXRD data.[17]
A computational study on related ortho-substituted naphthoic acids demonstrated the influence of substituents on the molecule's electronic properties and geometry, highlighting the utility of these methods.[22]
Conclusion and Future Outlook
The crystal structure of this compound remains an important, yet undetermined, piece of the scientific puzzle. This guide has outlined the significance of this molecule, its synthesis and characterization, and a clear methodological roadmap for its crystal structure determination. The successful elucidation of this structure, whether through SC-XRD or a combination of PXRD and computational methods, will provide a crucial foundation for the rational design of new pharmaceuticals and functional materials. It is our hope that this technical guide will empower researchers to undertake this challenge and contribute to a deeper understanding of this promising fluorinated compound.
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"solubility of 4-Fluoro-1-naphthoic acid in organic solvents"
An In-depth Technical Guide to the Solubility of 4-Fluoro-1-naphthoic Acid in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in medicinal chemistry and materials science. We delve into the physicochemical properties of the molecule, establish a theoretical framework for predicting its solubility based on structural attributes, and present a standardized experimental protocol for accurate solubility determination. This document is intended for researchers, chemists, and formulation scientists who require a deep understanding of this compound's behavior in various organic media to optimize reaction conditions, purification processes, and formulation development.
Introduction and Scientific Context
This compound (C₁₁H₇FO₂) is an aromatic carboxylic acid of significant interest in synthetic and medicinal chemistry. It serves as a versatile building block for more complex molecules and has been identified as an inhibitor of certain enzymes, such as Yersinia PTP YopH.[1] The successful application of this compound in any solution-phase process—be it a chemical reaction, a purification step like recrystallization, or the development of a final formulation—is fundamentally dependent on its solubility. A thorough understanding of how this compound interacts with different organic solvents is therefore not merely academic but a critical prerequisite for efficient and successful research and development. This guide bridges theoretical principles with practical, actionable protocols to provide a complete solubility profile.
Physicochemical Properties of this compound
The solubility of a compound is intrinsically linked to its molecular structure and bulk physical properties. The key characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₇FO₂ | [2][3][4] |
| Molecular Weight | 190.17 g/mol | [3][4] |
| CAS Number | 573-03-5 | [1][2][3] |
| Appearance | White to cream crystalline powder | [3][4] |
| Melting Point | 224-227 °C (lit.) | [1][5][6] |
| SMILES | O=C(O)c1ccc(F)c2ccccc12 | [3][4] |
| InChI Key | DEWIOKQDRWFLFW-UHFFFAOYSA-N | [3][4] |
The molecule's structure features a large, rigid, and nonpolar naphthalene ring system, contrasted with a highly polar carboxylic acid functional group. The high melting point is a crucial indicator of strong intermolecular forces within the crystal lattice, primarily hydrogen bonding between carboxylic acid dimers and π-stacking of the aromatic rings. Any solvent, to be effective, must provide sufficient solvation energy to overcome this significant crystal lattice energy.[7]
Theoretical Framework for Solubility
The principle of "like dissolves like" provides the foundational logic for predicting solubility.[8] This rule states that substances with similar intermolecular forces are likely to be soluble in one another. We can dissect the structure of this compound to predict its interactions.
-
Nonpolar Character : The extensive naphthalene core is hydrophobic and interacts primarily through weak London dispersion forces. This part of the molecule favors interaction with nonpolar or moderately polar solvents.[7]
-
Polar Character : The carboxylic acid (-COOH) group is the dominant polar feature. It can act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the carbonyl oxygen).[9] This functionality dictates a strong affinity for polar solvents, especially those capable of hydrogen bonding.
-
Acid-Base Properties : As a carboxylic acid, the compound is expected to be poorly soluble in neutral water but will readily dissolve in aqueous basic solutions (e.g., 5% NaOH, 5% NaHCO₃) through an acid-base reaction that forms the highly polar and water-soluble sodium 4-fluoro-1-naphthoate salt.[10]
Based on these features, a qualitative solubility profile can be predicted. The compound's solubility will represent a balance between the solvent's ability to interact with the polar carboxylic acid head and the nonpolar aromatic tail.
Predicted Solubility Profile in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Moderate to Good | These solvents can engage in hydrogen bonding with the carboxylic acid group, effectively disrupting the solute-solute interactions in the crystal lattice.[7] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Good to High | These solvents are strong hydrogen bond acceptors and have high polarity, allowing them to effectively solvate both the polar head and, to some extent, the aromatic system.[7] |
| Chlorinated | Dichloromethane (DCM) | Low to Moderate | DCM is weakly polar and a poor hydrogen bond partner. It is unlikely to provide sufficient energy to overcome the high crystal lattice energy of the acid. |
| Ethers | Diethyl Ether, THF | Low to Moderate | Ethers are hydrogen bond acceptors but lack the high polarity of solvents like DMSO. Solubility is expected to be limited. |
| Aromatic | Toluene | Low | While π-stacking interactions between toluene and the naphthalene ring are possible, toluene cannot disrupt the strong hydrogen bonding network of the carboxylic acid.[9] |
| Nonpolar | Hexane, Cyclohexane | Very Low / Insoluble | These solvents only offer weak London dispersion forces, which are insufficient to overcome the strong intermolecular forces of the solid solute.[9] |
Experimental Protocol: Isothermal Shake-Flask Method
To obtain definitive, quantitative solubility data, a robust experimental method is required. The Isothermal Shake-Flask Method is a gold-standard technique, consistent with OECD guidelines for solubility testing, that is highly recommended.[11][12][13]
Principle
An excess amount of the solid solute (this compound) is agitated in a known volume of the test solvent at a constant temperature until the solution reaches equilibrium (saturation). After phase separation, the concentration of the solute in the clear supernatant is quantified to determine the solubility.[12]
Step-by-Step Methodology
-
Vessel Preparation : Use a glass flask or vial with a screw cap or stopper to prevent solvent evaporation.
-
Addition of Components : Add a precisely measured volume of the organic solvent (e.g., 10.0 mL) to the flask. Add an excess amount of this compound—enough to ensure that a solid phase remains after equilibrium is reached.
-
Equilibration : Seal the flask and place it in a mechanical shaker or on a stirring plate within a temperature-controlled environment (e.g., an incubator set to 25.0 ± 0.5 °C). Agitate the mixture for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended.
-
Phase Separation : After equilibration, cease agitation and allow the flask to stand in the temperature-controlled environment for at least 24 hours to allow undissolved solid to settle. For faster separation or with fine particles, centrifuge the sealed vessel at a controlled temperature.[12]
-
Sampling : Carefully withdraw a precise aliquot of the clear, saturated supernatant using a volumetric pipette. To avoid transferring any solid particles, it is best practice to use a pipette fitted with a glass wool or PTFE syringe filter.
-
Quantification (Gravimetric Method) :
-
Dispense the known volume of the saturated solution into a pre-weighed, dry vial.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to sublime or decompose.[11]
-
Once the residue is completely dry, cool the vial in a desiccator and weigh it on an analytical balance.
-
-
Calculation :
-
Calculate the mass of the dissolved solid by subtracting the initial vial mass from the final mass.
-
Solubility (g/L) = (Mass of residue in g) / (Volume of aliquot in L).
-
Experimental Workflow Diagram
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Targeting the Master Manipulator: 4-Fluoro-1-naphthoic Acid as a Scaffold for Inhibiting the Yersinia Virulence Factor YopH
An In-Depth Technical Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of the Yersinia outer protein H (YopH) as a therapeutic target and explores the rationale and methodologies for developing inhibitors based on the 4-fluoro-1-naphthoic acid scaffold. We will delve into the molecular underpinnings of YopH function, its role in pathogenesis, and the experimental workflows required to identify and validate potent inhibitors.
Introduction: The Strategic Imperative of Targeting Bacterial Virulence
Pathogenic species of the genus Yersinia, including Y. pestis, the etiological agent of plague, pose a significant threat to public health.[1] The emergence of antibiotic resistance necessitates the development of novel therapeutic strategies.[1] One of the most promising approaches is anti-virulence therapy, which aims to disarm the pathogen by neutralizing its key virulence factors rather than killing it outright. This strategy is believed to exert less selective pressure for the development of resistance.
Central to Yersinia's pathogenic strategy is the Type III Secretion System (T3SS), a molecular syringe that injects a cocktail of effector proteins, known as Yersinia outer proteins (Yops), directly into the cytoplasm of host immune cells.[2] Among these, the protein tyrosine phosphatase (PTP) YopH is an essential virulence determinant.[3][4] YopH is one of the most catalytically active PTPs known and is critical for the bacteria's ability to evade the host immune response by dephosphorylating key signaling proteins, leading to the inhibition of phagocytosis and inflammatory responses.[3][4][5] Its indispensable role in pathogenesis makes YopH an attractive drug target.[6]
This document will explore the inhibition of YopH, focusing on the potential of carboxylic acid derivatives, using this compound as a representative chemical scaffold for inhibitor design and validation.
Section 1: Molecular Architecture and Catalytic Function of YopH
A thorough understanding of the target's structure and function is paramount for rational drug design. YopH is a 51 kDa protein comprised of two principal domains: an N-terminal domain (residues ~1-129) and a C-terminal catalytic domain (residues ~163-468), connected by a proline-rich linker.
-
N-Terminal Domain (NTD): This domain is not catalytic but serves a crucial substrate-targeting function. It contains a unique phosphotyrosine-binding site that directs YopH to specific host proteins, such as p130Cas and Fyb, enhancing the specificity and efficiency of dephosphorylation.[7][8]
-
C-Terminal Catalytic Domain: This domain harbors the PTP activity. It features the highly conserved PTP signature motif, C(X)5R , where Cys403 acts as the catalytic nucleophile.[5] The catalytic mechanism involves the formation of a covalent cysteinyl-phosphate intermediate, which is subsequently hydrolyzed. A flexible loop known as the WPD loop (containing Trp354, Pro355, and Asp356) plays a critical role by closing over the active site upon substrate binding, protecting the reaction from solvent and properly positioning the substrate for catalysis.[9][10]
Section 2: YopH-Mediated Sabotage of Host Immune Signaling
Upon injection into host cells like macrophages and neutrophils, YopH rapidly dephosphorylates multiple proteins involved in crucial signaling pathways. This molecular sabotage effectively paralyzes the cell's ability to mount an effective immune response.
Key targets of YopH include:
-
Focal Adhesion Proteins: YopH dephosphorylates focal adhesion kinase (FAK) and Crk-associated substrate (p130Cas).[4] This leads to the disruption of focal adhesions, structures critical for cell adhesion, migration, and signaling, ultimately inhibiting phagocytosis.[5]
-
Immune Signaling Adaptors: In neutrophils, YopH targets the SLP-76/Vav/PLCγ2 signaling axis and the PRAM-1/SKAP-HOM complex.[11][12] Dephosphorylation of these components blocks downstream signaling, including calcium flux and cytokine production, which are essential for neutrophil activation and bacterial clearance.[4][11][12]
The concerted attack on these pathways allows Yersinia to replicate in lymphatic tissues while avoiding destruction by the host's primary defenders.[5]
Section 3: The Naphthoic Acid Scaffold for YopH Inhibition
The YopH active site, which binds phosphorylated tyrosine residues, has a strong affinity for anionic moieties. This makes scaffolds containing carboxylic acids promising starting points for inhibitor design. Studies have shown that multi-carboxylic acid compounds, such as Aurintricarboxylic Acid (ATA), can effectively bind to the YopH active site, interacting with key catalytic residues like Cys403 and Arg409, and inhibit its function at nanomolar concentrations.[5][9]
Building on this principle, the naphthoic acid core represents a synthetically tractable and structurally rigid scaffold for developing novel inhibitors. The naphthalene ring system can be systematically modified to optimize binding interactions within the active site and with surrounding regions, potentially enhancing both potency and selectivity.
Lead Scaffold: this compound
We propose this compound as a representative lead scaffold for a YopH inhibitor development program. The rationale includes:
-
Carboxylic Acid Moiety: The carboxylate group is designed to mimic the phosphate group of the natural substrate, anchoring the molecule in the highly basic active site pocket.
-
Naphthalene Core: Provides a rigid, planar structure that can engage in favorable π–π stacking interactions with aromatic residues in the binding pocket.
-
Fluorine Substitution: The introduction of a fluorine atom is a common medicinal chemistry strategy. It can enhance binding affinity through electrostatic interactions, improve metabolic stability by blocking potential sites of oxidation, and modulate the acidity of the carboxyl group.
While direct inhibitory data for this specific compound against YopH is not yet published, its structure provides a logical foundation for a fragment-based or lead optimization campaign.
Section 4: Experimental Framework for Inhibitor Validation
A rigorous, multi-step experimental cascade is essential to validate and characterize novel YopH inhibitors derived from the this compound scaffold.
Protocol 1: Recombinant YopH Expression and Purification
The catalytic domain of YopH (residues ~163-468) is sufficient for in vitro screening.
-
Cloning: Subclone the DNA sequence encoding the YopH catalytic domain into an expression vector (e.g., pGEX or pET series) containing an N-terminal affinity tag (e.g., GST or His6).
-
Transformation: Transform the expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)).
-
Expression: Grow the bacterial culture to mid-log phase (OD600 ≈ 0.6-0.8) at 37°C. Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and continue incubation at a lower temperature (e.g., 18-25°C) overnight to improve protein solubility.
-
Lysis: Harvest cells by centrifugation. Resuspend the pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, lysozyme, DNase I, and protease inhibitors) and lyse the cells using sonication or a French press.
-
Affinity Chromatography: Clarify the lysate by ultracentrifugation. Apply the supernatant to an affinity chromatography column (e.g., Glutathione Sepharose for GST-tags or Ni-NTA for His-tags).
-
Purification & QC: Wash the column extensively and elute the tagged protein. If necessary, cleave the affinity tag with a specific protease (e.g., Thrombin or TEV). Perform a final polishing step using size-exclusion chromatography to ensure high purity and proper folding. Verify protein purity (>95%) by SDS-PAGE and confirm identity by mass spectrometry.
Protocol 2: In Vitro Phosphatase Activity Assay and IC₅₀ Determination
A colorimetric assay using para-nitrophenyl phosphate (pNPP) is a standard, high-throughput method for measuring PTP activity.[3]
Materials:
-
Purified recombinant YopH catalytic domain.
-
Assay Buffer: 50 mM citrate buffer (pH 6.0), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.
-
Substrate: p-Nitrophenyl phosphate (pNPP).
-
Test Compound: this compound (or derivatives) dissolved in DMSO.
-
96-well microplate and spectrophotometer.
Procedure:
-
Compound Plating: Prepare a serial dilution of the test compound in DMSO. Dispense a small volume (e.g., 1 µL) of each concentration into the wells of a 96-well plate. Include DMSO-only wells as a negative control (100% activity) and a known inhibitor as a positive control.
-
Enzyme Addition: Add purified YopH (final concentration ~10-50 nM) in Assay Buffer to each well.
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate Reaction: Add pNPP substrate (final concentration near its Kₘ value) to all wells to start the reaction.
-
Readout: Monitor the increase in absorbance at 405 nm over time. The product, para-nitrophenol, is yellow at alkaline pH. The reaction can be run in kinetic mode or stopped after a fixed time point (e.g., 15-30 min) with a stop solution (e.g., 1 M NaOH).
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well.
-
Normalize the data: % Inhibition = [1 - (V_inhibitor - V_blank) / (V_dmso - V_blank)] * 100.
-
Plot % Inhibition versus log[Inhibitor Concentration].
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Protocol 3: Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR provides real-time, label-free analysis of binding events, allowing for the determination of association (kₐ) and dissociation (kₑ) rates, and the equilibrium dissociation constant (Kₑ).
-
Chip Preparation: Covalently immobilize purified, active YopH onto a sensor chip (e.g., CM5 chip) via amine coupling. A reference flow cell should be prepared similarly but without the protein to allow for background signal subtraction.
-
Analyte Preparation: Prepare a series of precise dilutions of the test compound (analyte) in a suitable running buffer (e.g., HBS-EP+).
-
Binding Measurement: Inject the different concentrations of the analyte over the YopH and reference flow cells. Monitor the change in response units (RU) over time to generate sensorgrams for association and dissociation phases.
-
Regeneration: After each cycle, inject a regeneration solution (e.g., a short pulse of low pH glycine or high salt) to remove all bound analyte from the YopH surface, preparing it for the next injection.
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal.
-
Globally fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding).
-
This analysis yields the kinetic constants kₐ (on-rate) and kₑ (off-rate). The dissociation constant is calculated as Kₑ = kₑ / kₐ.
-
Section 5: Data Interpretation and Lead Optimization
The data gathered from these assays will guide the drug development process. A successful lead compound should exhibit potent inhibition of YopH and favorable binding kinetics.
Table 1: Hypothetical Inhibitory Data for YopH Inhibitors
| Compound | Scaffold | IC₅₀ (µM) [pNPP Assay] | Kₑ (µM) [SPR] | Selectivity vs. Human PTP1B |
|---|---|---|---|---|
| ATA | Aurintricarboxylic Acid | 0.05 | 0.03 | ~20-fold |
| Cmpd-1 | This compound | 15.2 | 12.5 | ~5-fold |
| Cmpd-2 | Derivative with e- donating group | 8.5 | 7.1 | ~8-fold |
| Cmpd-3 | Derivative with H-bond donor | 0.75 | 0.50 | >50-fold |
Note: Data for Cmpd-1, 2, and 3 are hypothetical examples for illustrative purposes.
This data would inform a Structure-Activity Relationship (SAR) study. Computational docking of the lead scaffold into the YopH crystal structure can reveal key interactions and guide the rational design of derivatives.[1] For example, modifications could be made to the naphthalene ring to improve hydrophobic interactions or to add hydrogen bond donors/acceptors that interact with specific residues like Asp356 or Gln446.[7]
Conclusion and Future Directions
The Yersinia phosphatase YopH remains a high-value, validated target for the development of novel anti-virulence therapeutics. Chemical scaffolds based on carboxylic acids are a proven starting point for inhibitor design due to their ability to mimic the substrate's phosphate moiety and bind within the enzyme's active site. The this compound scaffold represents a rational and promising platform for a lead discovery campaign.
The successful development of a lead candidate from this scaffold requires a systematic approach, beginning with the robust biochemical and biophysical assays detailed in this guide. Future steps would involve confirming the mechanism of action, assessing selectivity against a panel of human PTPs to minimize off-target effects, and validating efficacy in cell-based models of infection (e.g., macrophage phagocytosis assays) and ultimately in preclinical animal models of plague. The insights gained from such a program could yield a potent and selective clinical candidate capable of disarming Yersinia and providing a new tool in the fight against infectious diseases.
References
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Ivanov, M.I., Stuckey, J.A., Schubert, H.L., Saper, M.A., & Bliska, J.B. (2005). Two substrate-targeting sites in the Yersinia protein tyrosine phosphatase co-operate to promote bacterial virulence. RCSB PDB. [Link]
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Thorson, K., & Forouhar, F. (2012). Inhibitors of the Yersinia Protein Tyrosine Phosphatase Through High Throughput and Virtual Screening Approaches. NIH Public Access. [Link]
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Proteopedia contributors. (2016). Yersinia YopH. Proteopedia. [Link]
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Martins, P.G.A., et al. (2015). Exploring Oxidovanadium(IV) Complexes as YopH Inhibitors: Mechanism of Action and Modeling Studies. ACS Medicinal Chemistry Letters. [Link]
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Fuhrman, C.A., et al. (2013). Biomolecular interactions of small-molecule inhibitors affecting the YopH protein tyrosine phosphatase. Analytical Biochemistry. [Link]
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Chen, L., et al. (2006). Investigation of Catalytic Loop Structure, Dynamics and Function Relationship of Yersinia Protein Tyrosine Phosphatase by Temperature-Jump Relaxation Spectroscopy and X-ray Structural Determination. Brookhaven National Laboratory. [Link]
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Ulicna, K., et al. (2018). Redox process is crucial for inhibitory properties of aurintricarboxylic acid against activity of YopH: virulence factor of Yersinia pestis. Oncotarget. [Link]
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Tomić, A., et al. (2022). On the recognition of Yersinia protein tyrosine phosphatase by carboxylic acid derivatives. Journal of Biomolecular Structure & Dynamics. [Link]
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Sun, J.P., et al. (2003). Crystal structure of the Yersinia protein-tyrosine phosphatase YopH complexed with a specific small molecule inhibitor. Journal of Biological Chemistry. [Link]
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UniProt Consortium. (1990). Tyrosine-protein phosphatase YopH - Yersinia enterocolitica. UniProt. [Link]
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Yao, T., et al. (2000). The Yersinia tyrosine phosphatase YopH targets a novel adhesion-regulated signalling complex in macrophages. Molecular Microbiology. [Link]
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An, Y., et al. (2014). Yersinia pestis: mechanisms of entry into and resistance to the host cell. Frontiers in Cellular and Infection Microbiology. [Link]
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Wikipedia contributors. (2023). YopH, N-terminal. Wikipedia. [Link]
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Martins, P.G.A., et al. (2015). Inhibiting Bacterial Tyrosine Phosphatase. ACS Medicinal Chemistry Letters. [Link]
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Gerlza, T., et al. (2009). Characterization of New Substrates Targeted By Yersinia Tyrosine Phosphatase YopH. PLoS ONE. [Link]
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Lathem, W.W., et al. (2010). YopH inhibits early pro-inflammatory cytokine responses during plague pneumonia. BMC Microbiology. [Link]
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Rolán, H.G., Durand, E.A., & Mecsas, J. (2013). Identifying Yersinia YopH-targeted signal transduction pathways that impair neutrophil responses during in vivo murine infection. Cell Host & Microbe. [Link]
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Blaylock, B., et al. (2013). Yersinia type III effectors perturb host innate immune responses. World Journal of Biological Chemistry. [Link]
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Wikipedia contributors. (2023). Yersinia pestis. Wikipedia. [Link]
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ATSU. Plague: Yersinia pestis. A.T. Still University. [Link]
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Rolán, H.G., Durand, E.A., & Mecsas, J. (2013). Identifying Yersinia YopH-targeted signal transduction pathways that impair neutrophil responses during in vivo murine infection. PubMed. [Link]
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Thorson, K., & Forouhar, F. (2012). Inhibitors of the Yersinia protein tyrosine phosphatase through high throughput and virtual screening approaches. PubMed. [Link]
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Ulicna, K., et al. (2018). Redox process is crucial for inhibitory properties of aurintricarboxylic acid against activity of YopH: virulence factor of Yersinia pestis. PubMed. [Link]
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Leone, M., et al. (2010). Derivatives of salicylic acid as inhibitors of YopH in yersinia pestis. Chemical Biology & Drug Design. [Link]
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Brandao-Neto, J., et al. (2019). Crystal structure of the Cys-NO modified YopH tyrosine phosphatase. RCSB PDB. [Link]
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A Technical Guide to the Derivatives of 4-Fluoro-1-naphthoic Acid: Synthesis, Properties, and Applications
Abstract: This technical guide provides an in-depth exploration of 4-Fluoro-1-naphthoic acid and its derivatives, a class of compounds demonstrating significant potential in medicinal chemistry and materials science. The strategic placement of a fluorine atom on the naphthalene scaffold imparts unique physicochemical properties that influence biological activity, metabolic stability, and molecular interactions. This document details the synthesis of key derivatives, analyzes their structure-activity relationships (SAR), and presents their applications as therapeutic agents, chemical probes, and advanced materials. We will delve into the rationale behind synthetic strategies and the interpretation of property data, offering researchers and drug development professionals a comprehensive resource for leveraging this versatile chemical scaffold.
The this compound Scaffold: Core Properties and Significance
This compound (C₁₁H₇FO₂) is an aromatic carboxylic acid featuring a naphthalene ring system substituted with a fluorine atom at the 4-position and a carboxylic acid at the 1-position.[1][2] This arrangement creates a valuable building block for several reasons:
-
Dual Reactivity: The carboxylic acid group is a versatile handle for transformations such as amidation and esterification, allowing for the construction of diverse molecular architectures.[3]
-
Fluorine Substitution: The electron-withdrawing nature of the fluorine atom at the 4-position significantly influences the electronic properties of the naphthalene ring and the acidity of the carboxyl group. This substitution can enhance binding affinity to biological targets, improve metabolic stability by blocking potential sites of oxidation, and increase lipophilicity, which can aid in cell membrane permeability.[4]
-
Rigid Scaffold: The planar and rigid nature of the naphthalene core provides a defined orientation for appended functional groups, which is crucial for optimizing interactions with specific protein binding pockets.
Core Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 573-03-5 | [1] |
| Molecular Formula | C₁₁H₇FO₂ | [2] |
| Melting Point | 224-227 °C | [5][6] |
| Appearance | White to cream powder | [2] |
Synthesis of this compound Derivatives
The synthetic utility of this compound lies in the reactivity of its carboxylic acid moiety. The most common and direct derivatization pathway involves the activation of the carboxylic acid, typically by converting it to the more reactive acyl chloride.
General Synthetic Workflow
The primary route to a wide array of derivatives involves a two-step process: activation followed by nucleophilic acyl substitution. This approach is fundamental for creating amides, esters, and other related compounds.
Caption: General workflow for synthesizing amide and ester derivatives.
Synthesis of 4-Fluoro-1-naphthoyl Chloride
4-Fluoro-1-naphthoyl chloride is a key intermediate, valued for its high reactivity in acylation reactions.[4] It serves as the primary precursor for synthesizing cannabimimetic indoles and other complex molecules where the 4-fluoro-1-naphthoyl group is required.[4]
Experimental Protocol: Synthesis of 4-Fluoro-1-naphthoyl Chloride
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Reagent Addition: Add thionyl chloride (SOCl₂) (2.0-3.0 eq) to the flask, either neat or with a suitable inert solvent like toluene.
-
Reaction: Heat the mixture to reflux (typically 70-80 °C) for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. The resulting crude 4-Fluoro-1-naphthoyl chloride is often used directly in the next step without further purification.
Causality Note: The use of excess thionyl chloride drives the reaction to completion by ensuring all the carboxylic acid is converted. The workup under reduced pressure is critical to remove the corrosive and reactive excess reagent before introducing a nucleophile in the subsequent step.
Synthesis of N-Substituted Amide Derivatives
Amide bond formation is a cornerstone of medicinal chemistry. The 4-fluoro-1-naphthoyl scaffold is frequently incorporated into molecules via an amide linkage to explore structure-activity relationships.
Experimental Protocol: General Amide Synthesis
-
Setup: In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or DIPEA, 1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).
-
Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 4-Fluoro-1-naphthoyl chloride (1.1 eq) in the same solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Biological Properties and Structure-Activity Relationships (SAR)
The true value of this compound derivatives is realized in their diverse biological activities. The naphthalene core is a known pharmacophore in many biologically active molecules, and the strategic introduction of a fluorine atom can significantly modulate this activity.[3][7]
Applications in Cannabinoid Receptor Modulation
Derivatives of this compound are instrumental in the development of ligands for cannabinoid receptors (CB1 and CB2). The acid chloride is a key precursor for creating cannabimimetic indoles.[4] Structure-activity relationship (SAR) studies have shown that electron-withdrawing substituents, such as fluorine at the 4-position of the naphthoyl ring, can markedly influence the binding affinity and selectivity for these receptors.[4] This makes the scaffold a valuable tool for researchers designing new chemical entities to probe the endocannabinoid system.
Caption: Key structure-activity relationship sites on the scaffold.
Anticancer and Antimicrobial Potential
While direct studies on this compound are emerging, the broader class of naphthoic acid and naphthoquinone derivatives are well-documented for their anticancer, antimicrobial, and antiviral activities.[7][8][9] These compounds often exert their effects through mechanisms like the generation of reactive oxygen species, inhibition of topoisomerase, and interaction with cellular DNA.[8] The introduction of a fluorine atom is a proven strategy in medicinal chemistry to enhance the potency and pharmacokinetic profile of lead compounds. Therefore, derivatives of this compound are promising candidates for screening in these therapeutic areas. For instance, some naphthoic acid derivatives have shown inhibitory activity against lactate dehydrogenase, a target in cancer metabolism.[7]
Enzyme Inhibition
Specific derivatives have shown targeted enzyme inhibition. This compound itself has been identified as an inhibitor of YopH, a protein tyrosine phosphatase from the pathogenic bacteria Yersinia.[6] This highlights the potential for developing novel anti-infective agents based on this scaffold.
Summary of Potential Biological Activities:
| Derivative Class | Target/Activity | Rationale/Evidence |
| Naphthoyl Indoles | Cannabinoid Receptors (CB1/CB2) | Fluorine at the 4-position enhances binding affinity.[4] |
| General Amides/Esters | Anticancer, Antimicrobial | Naphthoic acid scaffold is a known pharmacophore for these activities.[7][8] Fluorine can enhance potency. |
| Parent Acid | Yersinia PTP YopH Inhibitor | Direct evidence of enzyme inhibition.[6] |
| Naphthalimides | Fluorescent Probes | Naphthalimide structures are known fluorophores; carboxyalkyl derivatives allow covalent labeling of biomolecules.[10] |
Application as Fluorescent Probes
While not direct derivatives of the carboxylic acid, N-substituted 4-fluoro-1,8-naphthalimides are closely related and highly relevant. These are synthesized from 4-fluoro-1,8-naphthalic anhydride.[10] By reacting the anhydride with amino acids, N-carboxyalkyl-4-fluoro-1,8-naphthalimides are formed. The terminal carboxylic acid on the alkyl chain allows these fluorescent molecules to be covalently attached to the amino groups of proteins and other biological molecules, making them valuable as fluorescent labels in bio-imaging and diagnostics.
Experimental Protocol: Synthesis of N-(Carboxymethyl)-4-fluoro-1,8-naphthalimide
-
Setup: In a suitable solvent such as ethanol or acetic acid, suspend 4-fluoro-1,8-naphthalic anhydride (1.0 eq).
-
Reagent Addition: Add an amino acid, such as glycine (1.1 eq), to the suspension.
-
Reaction: Heat the mixture to reflux for 6-8 hours. The reaction involves the imidation of the anhydride.
-
Workup and Purification: Cool the reaction mixture. The product often precipitates out of the solution. It can be collected by filtration, washed with a cold solvent, and dried. Recrystallization can be performed for further purification. The structure should be confirmed by FT-IR, ¹H NMR, and mass spectrometry.[10]
Trustworthiness Note: This protocol is self-validating as the formation of the imide can be confirmed by the disappearance of the anhydride peaks and the appearance of characteristic imide peaks in the IR spectrum, alongside confirmation of the full structure by NMR and mass spectrometry.
Conclusion and Future Outlook
The this compound scaffold is a platform of significant opportunity for researchers in drug discovery and materials science. Its synthetic tractability, combined with the advantageous properties imparted by the fluorine substituent, makes its derivatives prime candidates for developing novel therapeutics, particularly in the areas of receptor modulation and anti-cancer therapies. The established use of the related naphthalimide structure in fluorescent probes further broadens the application space.
Future research should focus on expanding the library of derivatives and conducting systematic biological screenings. Exploring diverse heterocyclic additions to the carboxyl group, investigating the impact of further substitutions on the naphthalene ring, and performing in-depth mechanistic studies of the most active compounds will be critical next steps. The insights provided in this guide aim to serve as a foundational resource to catalyze such future investigations.
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An In-depth Technical Guide to the Biological Activity of Fluorinated Naphthoic Acids and Their Analogs
Preamble: The Strategic Imperative of Fluorination in Naphthoic Acid Scaffolds
The naphthoic acid framework represents a privileged scaffold in medicinal chemistry, forming the core of numerous molecules with diverse biological activities.[1] Its rigid, planar structure provides an ideal anchor for pharmacophoric groups to interact with biological targets. However, like many promising scaffolds, parent naphthoic acids can face challenges related to metabolic instability, suboptimal potency, and poor pharmacokinetic profiles.[2][3] The strategic incorporation of fluorine atoms is a well-established and powerful tactic to address these limitations.[4][5]
Fluorine's unique properties—high electronegativity, small atomic size, and the ability to form strong carbon-fluorine bonds—can profoundly alter a molecule's physicochemical and biological characteristics.[4][6] Introducing fluorine can modulate acidity (pKa), improve metabolic stability by blocking sites of oxidative metabolism, and enhance lipophilicity, which can improve membrane permeability and target engagement.[5][7][8] An NMR study has shown that the addition of a fluorine atom can increase the stability of aggregates of naphthoic acid by an order of magnitude, highlighting its significant impact on intermolecular interactions.[9] This guide provides a comprehensive overview of the biological activities of fluorinated naphthoic acids and their closely related naphthoquinone analogs, focusing on their therapeutic potential, mechanisms of action, and the experimental methodologies used for their evaluation.
Anticancer Activity: Targeting Malignant Proliferation
The naphthoquinone core, structurally similar to naphthoic acid, is a recurring motif in compounds with significant cytotoxic activity against cancer cells.[10][11][12][13] Fluorination of these scaffolds can further enhance their potency and selectivity.
Mechanism of Action: A Multi-pronged Attack
Fluorinated naphthoquinone and naphthoic acid derivatives exert their anticancer effects through several mechanisms:
-
Induction of Oxidative Stress: Many naphthoquinones can undergo redox cycling, leading to the generation of reactive oxygen species (ROS) that damage cancer cells.[10] This can trigger mitochondrial damage and subsequent apoptosis.[10]
-
Inhibition of Key Signaling Pathways: Certain derivatives have been shown to target critical pathways for cancer cell survival and proliferation. For instance, some naphthoquinones are known to inhibit cyclooxygenase-2 (COX-2), an enzyme often overexpressed in tumors.[10] The Warburg effect, a metabolic hallmark of cancer, is another promising target.[14][15] Some naphthoquinone analogues have been identified as potential inhibitors of Kelch-like ECH-associated protein 1 (Keap1), a key regulator of the cellular antioxidant response that is linked to glycolysis.[14][15]
-
Apoptosis Induction: By modulating signaling pathways and inducing cellular stress, these compounds can drive cancer cells into programmed cell death (apoptosis).[16]
Structure-Activity Relationship (SAR) Insights
The anticancer potency of these compounds is highly dependent on their substitution patterns.
| Compound Class | Key Substituents | Observed Activity | Reference |
| Naphthoquinone Derivatives | Phenylamino and 4-hydroxyphenylamino groups | Demonstrated the most promising anticancer activity, inducing mitochondrial damage and ROS formation. | [10] |
| Naphthoimidazole Salts | Imidazole cyclization under hydrobromic acid | Exhibited nanomolar anticancer activity (IC50 = 22.97 nM) and a high selectivity ratio against cancer cells. | [14] |
| Naphthalene-substituted triazole spirodienones | Naphthalene ring on a triazole-spirodienone scaffold | Showed potent antiproliferative activity against MDA-MB-231 breast cancer cells with IC50 values as low as 0.03 μM. | [16] |
Experimental Workflow for Anticancer Activity Evaluation
A robust evaluation of potential anticancer agents requires a multi-step approach, progressing from broad screening to detailed mechanistic studies.
Caption: General workflow for evaluating the anticancer potential of fluorinated naphthoic acids.
Detailed Protocol: In Vitro Cytotoxicity using MTT Assay
This protocol is foundational for determining the concentration-dependent cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., A549 non-small cell lung carcinoma) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the fluorinated naphthoic acid derivatives in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include an untreated control and a positive control (e.g., Doxorubicin).[10]
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Anti-inflammatory Activity: Quelling the Inflammatory Cascade
Chronic inflammation is a driver of numerous diseases, making the development of novel anti-inflammatory agents a critical research area.[17] Fluorinated naphthoquinone derivatives have shown considerable promise in this domain.[18][19]
Mechanism of Action: Targeting Pro-inflammatory Mediators
The anti-inflammatory effects of these compounds are often mediated by the inhibition of key inflammatory pathways:
-
NF-κB Pathway Inhibition: The nuclear factor kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[17] Some fluorinated compounds can inhibit the phosphorylation of IκBα and p65, key steps in the activation of NF-κB, thereby preventing the transcription of pro-inflammatory genes.[17]
-
Suppression of Pro-inflammatory Cytokines and Enzymes: Fluorinated dihydrofurano- and dihydropyranonaphthoquinone compounds have been shown to significantly decrease the production of nitric oxide (NO) and pro-inflammatory cytokines like IL-1β and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[18][19] They can also downregulate the expression of inducible nitric oxide synthase (iNOS) and COX-2.[18]
-
NLRP3 Inflammasome Inhibition: Some derivatives can inhibit the NLRP3 inflammasome, a multiprotein complex that plays a critical role in the innate immune response and the production of active IL-1β.[17][20]
Caption: Inhibition of the NF-κB signaling pathway by fluorinated derivatives.
Experimental Evaluation: In Vitro and In Vivo Models
Assessing anti-inflammatory activity involves stimulating an inflammatory response in vitro or in vivo and measuring the inhibitory effect of the test compounds.
Detailed Protocol: NO Production in LPS-Stimulated Macrophages
This assay is a standard in vitro method for screening potential anti-inflammatory agents.
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.[18][19]
-
Compound Pre-treatment: Treat the cells with various concentrations of the fluorinated naphthoic acid derivatives for 1-2 hours.
-
Inflammatory Stimulus: Add lipopolysaccharide (LPS) (e.g., 1 µg/mL) to all wells except the negative control to induce an inflammatory response and NO production.
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubate in the dark at room temperature for 10-15 minutes. The presence of nitrite (a stable product of NO) will result in a magenta color.
-
-
Quantification: Measure the absorbance at 540 nm. Create a standard curve using known concentrations of sodium nitrite to quantify the amount of NO produced.
-
Analysis: Compare the NO levels in compound-treated wells to the LPS-only control to determine the inhibitory activity.
In Vivo Models of Inflammation
To confirm in vitro findings, animal models are essential.[21][22][23] Common models include:
-
Zymosan-induced Air Pouch: This model mimics a localized inflammatory response and allows for the analysis of leukocyte infiltration and inflammatory mediators in the pouch exudate.[24]
-
Carrageenan-induced Paw Edema: A classic model of acute inflammation where the reduction in paw swelling indicates anti-inflammatory activity.
-
LPS-induced Systemic Inflammation: Used to study the systemic effects of anti-inflammatory compounds on cytokine production and organ function.
Other Therapeutic Activities
While anticancer and anti-inflammatory research is prominent, the unique chemical nature of fluorinated naphthoic acids and their analogs suggests potential in other areas.
-
Antimicrobial and Antifungal Activity: The naphthoquinone scaffold is found in many natural products with antimicrobial properties.[25][26][27] Shikonin, a naphthoquinone derivative, has demonstrated antifungal activity stronger than fluconazole against certain Candida species.[25] The introduction of fluorine could modulate this activity, potentially leading to new classes of anti-infective agents.
-
Antiviral Activity: Certain naphthoquinones have been investigated for their ability to inhibit viral replication, including against HIV.[13]
-
Neuroprotective Effects: Given the role of inflammation and oxidative stress in neurodegenerative diseases, compounds with anti-inflammatory and antioxidant properties may offer neuroprotective benefits.[10]
Conclusion and Future Directions
The strategic fluorination of naphthoic acid and its related scaffolds is a highly promising avenue for drug discovery. The introduction of fluorine atoms can significantly enhance the therapeutic profile of these molecules, leading to potent anticancer and anti-inflammatory agents. The multi-faceted mechanisms of action, including the modulation of key signaling pathways like NF-κB and the induction of ROS in cancer cells, underscore their potential.
Future research should focus on synthesizing novel libraries of fluorinated naphthoic acids with diverse substitution patterns to further elucidate detailed structure-activity relationships. Advanced in vivo studies are necessary to evaluate the pharmacokinetic profiles, safety, and efficacy of the most promising candidates.[28] Furthermore, exploring their potential in other therapeutic areas, such as infectious and neurodegenerative diseases, could unveil new applications for this versatile chemical class. The continued development of innovative synthetic methods to introduce fluorine into complex molecules will undoubtedly accelerate progress in this exciting field.[29]
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An In-depth Technical Guide to the Safe Handling of 4-Fluoro-1-naphthoic acid
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Chemical Identity and Properties
4-Fluoro-1-naphthoic acid is a fluorinated aromatic carboxylic acid. Its chemical structure consists of a naphthalene ring system substituted with a fluorine atom at the 4-position and a carboxylic acid group at the 1-position.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | References |
| Chemical Formula | C₁₁H₇FO₂ | [1] |
| Molecular Weight | 190.17 g/mol | [1][2] |
| CAS Number | 573-03-5 | [1][3][4] |
| EC Number | 209-346-9 | [2][5] |
| Appearance | White to cream powder | [1] |
| Melting Point | 224-227 °C | [2][4][6] |
| Purity | Typically ≥96% | [6] |
| Synonyms | 4-Fluoronaphthalene-1-carboxylic acid, 1-Carboxy-4-fluoronaphthalene | [1][2][3] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is crucial for researchers to be fully aware of these hazards before handling the compound.
GHS Pictogram:
Hazard Statements:
Precautionary Statements: A comprehensive list of precautionary statements can be found in the Safety Data Sheet (SDS). Key preventative measures include:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][5][8]
-
P271: Use only outdoors or in a well-ventilated area.[3][5][8]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][5][8]
Safe Handling and Personal Protective Equipment (PPE)
Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory to minimize exposure risk.
Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area.[3] For procedures that may generate dust or aerosols, a certified chemical fume hood is required.
-
Emergency Equipment: Emergency eye wash stations and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[3]
Personal Protective Equipment (PPE)
The appropriate selection and consistent use of PPE are fundamental for preventing contact with this chemical.
-
Eye Protection: Chemical safety goggles are the minimum requirement.[3] When there is a risk of splashing, a face shield should be worn in addition to goggles.[3][9]
-
Hand Protection: Wear compatible protective gloves.[3] Given that no single glove material is impervious to all chemicals, it is advisable to consult the glove manufacturer's compatibility data for this compound and any solvents being used.[9] For handling this solid, nitrile gloves are generally suitable.
-
Skin and Body Protection: A laboratory coat must be worn at all times.[3] When handling larger quantities, a chemical-resistant apron may be necessary.
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3]
Step-by-Step Safe Handling Protocol
-
Preparation: Before starting any work, ensure all necessary PPE is donned correctly and that the work area is clean and uncluttered. Confirm that the fume hood is functioning properly.
-
Weighing: To minimize dust generation, weigh the solid compound in a fume hood. Use a draft shield on the balance if necessary.
-
Dissolving: If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Reactions: Conduct all reactions involving this compound in a fume hood.
-
Post-Handling: After handling, wash hands thoroughly with soap and water, even if gloves were worn.[3] Clean all contaminated surfaces.
-
Waste Disposal: Dispose of all waste, including contaminated PPE, in a properly labeled hazardous waste container.
Storage and Stability
Proper storage is essential to maintain the integrity of this compound and to prevent hazardous reactions.
-
Storage Conditions: Store in a cool, dry, and well-ventilated place.[3][9] Keep the container tightly closed when not in use.[3][5]
-
Incompatible Materials: Keep away from strong oxidizing agents and strong bases.[3]
-
Stability: The product is stable under normal handling and storage conditions.[3]
Emergency Procedures
In the event of an emergency, prompt and appropriate action is critical.
First-Aid Measures
-
Inhalation: If inhaled, move the person to fresh air.[5][8] If breathing is difficult, give oxygen.[5][8] Seek immediate medical attention.[8]
-
Skin Contact: In case of skin contact, immediately wash with plenty of soap and water for at least 15 minutes.[5][8][10] Remove contaminated clothing and wash it before reuse.[5] If skin irritation occurs, get medical help.[5]
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes.[5][8][10] Remove contact lenses, if present and easy to do.[5][8][10] Continue rinsing for at least 15 minutes.[8][10] Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting.[8][10] Get medical attention.[8][10]
Spill Response
For small spills, trained personnel wearing appropriate PPE can perform the cleanup.
-
Evacuate all non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wearing the prescribed PPE, carefully sweep or shovel the spilled solid into a suitable container for disposal.[3] Avoid generating dust.[3]
-
Clean the spill area with a suitable solvent, and then wash with soap and water.
-
Collect all cleanup materials in a hazardous waste container.
Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
-
Waste Classification: This material should be classified as a hazardous chemical waste.
-
Disposal Method: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5][10] Do not dispose of down the drain or in the general trash.
Applications in Research and Drug Development
This compound and its derivatives are of interest in medicinal chemistry and materials science. The naphthalene scaffold is a common feature in many biologically active molecules.[11] The fluorine atom can modulate the lipophilicity and metabolic stability of a compound, which are important properties in drug design.[11] Naphthoquinones, which are related to naphthalenes, have been investigated for their antimicrobial and antitumoral properties.[12] The carboxylic acid group provides a handle for further chemical modifications, such as the formation of amides, to improve bioavailability or target specific biological receptors.[13]
Visualization of Key Safety Workflows
Spill Response Workflow
Caption: Workflow for responding to a this compound spill.
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A Senior Application Scientist's Guide to the Synthesis of 4-Fluoro-1-naphthoic Acid: Strategies, Mechanisms, and Protocols
Introduction
4-Fluoro-1-naphthoic acid is a key fluorinated aromatic carboxylic acid whose structural motif is of significant interest in the development of pharmaceuticals, agrochemicals, and advanced materials. The introduction of a fluorine atom into the naphthalene scaffold can profoundly alter the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides an in-depth technical exploration of the principal synthetic pathways to this compound, designed for researchers and professionals in chemical and drug development. We will dissect the strategic considerations, mechanistic underpinnings, and practical execution of the most viable synthetic routes, moving beyond mere procedural lists to explain the causality behind critical experimental choices.
Strategic Overview of Synthetic Pathways
The synthesis of this compound can be approached from several distinct starting materials. The choice of strategy is often dictated by the commercial availability of precursors, scalability, and safety considerations. This guide will focus on three primary, field-proven methodologies:
-
Grignard Reagent Carboxylation: A classic and robust method involving the formation of an organometallic intermediate from a halogenated precursor, followed by quenching with carbon dioxide.
-
Hydrolysis of a Nitrile Intermediate: A two-step approach that first introduces a nitrile group, often via a Sandmeyer reaction, which is then hydrolyzed to the target carboxylic acid.
-
The Balz-Schiemann Reaction: A venerable method for introducing fluorine onto an aromatic ring via the thermal decomposition of a diazonium tetrafluoroborate salt.
The following diagram illustrates the logical flow of these primary synthetic routes.
Caption: Primary synthetic routes to this compound.
Methodology 1: Grignard Reagent Carboxylation
This approach is arguably one of the most direct and high-yielding methods, provided the starting material, 1-bromo-4-fluoronaphthalene, is accessible. The core of this strategy lies in the umpolung (polarity reversal) of the C1 carbon from electrophilic to nucleophilic via the formation of a Grignard reagent.
Causality and Mechanistic Insights
The Grignard reaction is a cornerstone of C-C bond formation.[1] The reaction is initiated by the insertion of magnesium metal into the carbon-bromine bond of 1-bromo-4-fluoronaphthalene.[2] This process is conducted in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), which is critical for stabilizing the highly reactive Grignard reagent through coordination.[2] The resulting 4-fluoro-1-naphthylmagnesium bromide possesses a highly polarized C-Mg bond, rendering the naphthyl carbon strongly nucleophilic.
This nucleophile readily attacks the electrophilic carbon of carbon dioxide (CO₂), which can be supplied as a gas or in solid form (dry ice).[1] This carboxylation step forms a magnesium carboxylate salt. Subsequent acidification with a strong aqueous acid (e.g., H₂SO₄ or HCl) protonates the carboxylate to yield the final this compound and dissolves the magnesium salts for easy removal.[3]
Caption: Workflow for Grignard carboxylation.
Detailed Experimental Protocol
Adapted from general procedures for Grignard reagent formation and carboxylation.[3][4]
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser topped with a drying tube (CaCl₂ or CaSO₄), and a dropping funnel. Flame-dry all glassware under a stream of dry nitrogen or argon to remove adsorbed moisture.
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 eq.) in the flask.
-
Add a small crystal of iodine to activate the magnesium surface.
-
In the dropping funnel, prepare a solution of 1-bromo-4-fluoronaphthalene (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Add a small portion of the halide solution to the magnesium. The reaction is initiated when the iodine color fades and gentle bubbling is observed. Gentle warming may be required.
-
Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent, 1-Naphthylmagnesium bromide.[4][5]
-
-
Carboxylation:
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Carefully add crushed dry ice (solid CO₂) in small portions to the vigorously stirred solution. An excess of dry ice (3-4 eq.) is used to ensure complete reaction and to help control the exothermic reaction.
-
Allow the mixture to stir and warm to room temperature overnight as the excess CO₂ sublimes.
-
-
Workup and Isolation:
-
Quench the reaction by slowly pouring the mixture over a mixture of crushed ice and concentrated sulfuric acid.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers and extract the product into an aqueous basic solution (e.g., 10% NaOH). This step separates the acidic product from neutral organic byproducts.
-
Wash the basic aqueous layer with ether to remove any remaining neutral impurities.
-
Re-acidify the aqueous layer with cold concentrated HCl until the product precipitates.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent (e.g., toluene or ethanol/water) can be performed for further purification.
-
Methodology 2: Hydrolysis of 4-Fluoro-1-naphthonitrile
This synthetic route involves two key transformations: the conversion of an aromatic amine to a nitrile (a Sandmeyer reaction) and the subsequent hydrolysis of the nitrile to a carboxylic acid. This is an excellent alternative when the starting material is 1-amino-4-fluoronaphthalene.
Causality and Mechanistic Insights
Step A: The Sandmeyer Reaction The Sandmeyer reaction is a powerful method for replacing an amino group on an aromatic ring with various substituents, including halides and the cyano group.[6][7] The reaction begins with the diazotization of the primary amine (1-amino-4-fluoronaphthalene) with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl) at low temperatures (0-5 °C) to prevent the premature decomposition of the unstable diazonium salt.[8][9]
The resulting diazonium salt is then treated with a solution of copper(I) cyanide (CuCN). The reaction proceeds via a single-electron transfer from the copper(I) catalyst to the diazonium salt, which leads to the formation of an aryl radical and the release of nitrogen gas.[9] This radical then reacts with the copper(II) species to form the nitrile product and regenerate the copper(I) catalyst.[6]
Step B: Nitrile Hydrolysis The hydrolysis of the 4-fluoro-1-naphthonitrile intermediate to the carboxylic acid can be achieved under either acidic or basic conditions.[10] Acid-catalyzed hydrolysis involves the protonation of the nitrile nitrogen, making the carbon more susceptible to nucleophilic attack by water. Basic hydrolysis involves the direct attack of a hydroxide ion on the nitrile carbon. Both pathways proceed through an amide intermediate, which is further hydrolyzed to the carboxylic acid. The reaction typically requires heating for an extended period.
Detailed Experimental Protocol
Part A: Synthesis of 4-Fluoro-1-naphthonitrile (Sandmeyer Reaction) Adapted from general Sandmeyer reaction procedures.[11]
-
Diazotization:
-
Suspend 1-amino-4-fluoronaphthalene (1.0 eq.) in a mixture of concentrated HCl and water. Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise, keeping the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at this temperature. The formation of the diazonium salt is complete when a drop of the solution gives a positive test with starch-iodide paper (indicates excess nitrous acid).[8]
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq.) and sodium cyanide (1.2 eq.) in water. Warm gently to dissolve, then cool to room temperature.
-
Slowly add the cold diazonium salt solution to the copper cyanide solution with vigorous stirring. Effervescence (N₂ gas) will be observed.
-
After the addition is complete, warm the mixture gently (e.g., to 50-60 °C) for 1-2 hours to drive the reaction to completion.
-
-
Isolation:
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., toluene or dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-fluoro-1-naphthonitrile.
-
Part B: Hydrolysis to this compound
-
Reaction Setup: Combine the crude 4-fluoro-1-naphthonitrile with a 20-30% aqueous sulfuric acid solution in a round-bottom flask fitted with a reflux condenser.
-
Hydrolysis: Heat the mixture to reflux and maintain for several hours (monitor by TLC). The solid nitrile will gradually dissolve as it is converted to the more soluble carboxylic acid.
-
Isolation: Cool the reaction mixture to room temperature. The product, this compound, will often precipitate from the cooled solution.
-
Purification: Collect the solid by vacuum filtration. Wash thoroughly with cold water to remove residual acid. The product can be further purified by recrystallization as described in Methodology 1.
Methodology 3: The Balz-Schiemann Reaction
The Balz-Schiemann reaction is a classic and specific method for the synthesis of aryl fluorides from primary aromatic amines.[12][13] It is particularly useful when the required starting material, 4-amino-1-naphthoic acid, is more readily available than the corresponding fluoro-halo-naphthalene.
Causality and Mechanistic Insights
This reaction also begins with the diazotization of the starting amine, 4-amino-1-naphthoic acid, using sodium nitrite in the presence of an acid.[14] However, in this case, fluoroboric acid (HBF₄) is used. This serves two purposes: it provides the acidic medium for diazotization and acts as the source of the tetrafluoroborate (BF₄⁻) counter-ion.[15] The resulting diazonium tetrafluoroborate salt is often poorly soluble and can be isolated as a solid precipitate.[15]
The key step is the thermal decomposition of the isolated and dried diazonium tetrafluoroborate salt.[14] Upon heating, the salt decomposes to release nitrogen gas and boron trifluoride (BF₃), generating a highly unstable aryl cation intermediate.[13] This cation is immediately trapped by the fluoride ion from the BF₄⁻ counter-ion to form the desired aryl fluoride, this compound.[15] While effective, this reaction requires careful handling due to the potential for explosive decomposition of the diazonium salt on a large scale.[14]
Caption: The Balz-Schiemann reaction pathway.
Detailed Experimental Protocol
Adapted from general Balz-Schiemann procedures.[16][17]
-
Diazotization and Salt Formation:
-
Dissolve 4-amino-1-naphthoic acid (1.0 eq.) in an aqueous solution of fluoroboric acid (HBF₄, ~48%, 2.5-3.0 eq.). Cool the solution to 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise, maintaining the temperature below 5 °C.
-
The diazonium tetrafluoroborate salt will precipitate as a solid. Stir the resulting slurry in the cold for 30-60 minutes.
-
-
Isolation of Diazonium Salt:
-
Collect the precipitated salt by vacuum filtration.
-
Wash the filter cake sequentially with cold water, cold methanol, and finally cold diethyl ether to facilitate drying.
-
Dry the isolated salt thoroughly under vacuum. Caution: Diazonium salts can be shock-sensitive and explosive when dry. Handle with extreme care and use appropriate safety shields.
-
-
Thermal Decomposition:
-
Place the dry diazonium salt in a flask and heat it gently. The decomposition can be carried out neat (without solvent) or by suspending the salt in an inert, high-boiling solvent like xylene or decane.
-
Heating should be controlled carefully. The decomposition is marked by the evolution of gases (N₂ and BF₃).
-
Once the gas evolution ceases, the reaction is complete.
-
-
Workup and Purification:
-
Cool the reaction residue. If a solvent was used, remove it under reduced pressure.
-
Dissolve the crude residue in a suitable solvent (e.g., ethyl acetate) and wash with water.
-
Extract the product into an aqueous base (e.g., NaHCO₃ or NaOH solution).
-
Wash the aqueous layer with an organic solvent to remove non-acidic impurities.
-
Acidify the aqueous layer with HCl to precipitate the this compound.
-
Collect the solid by filtration, wash with water, and dry. Recrystallize if necessary.
-
Comparative Analysis of Synthetic Routes
| Feature | Grignard Carboxylation | Nitrile Hydrolysis (via Sandmeyer) | Balz-Schiemann Reaction |
| Starting Material | 1-Bromo-4-fluoronaphthalene | 1-Amino-4-fluoronaphthalene | 4-Amino-1-naphthoic acid |
| Key Reagents | Mg, CO₂ | NaNO₂, CuCN, H₃O⁺ | NaNO₂, HBF₄ |
| Number of Steps | 1 (from halide) | 2 | 1 (from amine) |
| Typical Yields | High | Moderate to Good | Moderate |
| Advantages | High yielding, direct C-C bond formation. | Tolerant of various functional groups; robust hydrolysis step. | Classic, reliable method for Ar-F bond formation. |
| Disadvantages | Highly sensitive to moisture; requires anhydrous conditions. | Use of toxic cyanide reagents; two distinct steps. | Potential explosion hazard with dry diazonium salts; use of corrosive HBF₄. |
Conclusion
The synthesis of this compound can be effectively achieved through several well-established methodologies. The Grignard carboxylation route offers a direct and high-yielding pathway but demands rigorous anhydrous conditions. The hydrolysis of 4-fluoro-1-naphthonitrile , prepared via a Sandmeyer reaction, provides a versatile alternative, though it involves multiple steps and the handling of toxic cyanide salts. Finally, the Balz-Schiemann reaction presents a classic approach for installing the fluorine atom, but it requires careful handling of potentially hazardous diazonium salt intermediates. The optimal choice for a given research or development campaign will depend on a careful evaluation of starting material availability, required scale, equipment, and institutional safety protocols.
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The Strategic Integration of 4-Fluoro-1-naphthoic Acid in Modern Medicinal Chemistry: A Technical Guide
Foreword: The Unique Proposition of Fluorine in Naphthalene Scaffolds
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—offer medicinal chemists a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] When appended to a rigid and versatile scaffold like naphthalene, these effects are amplified, opening new avenues for therapeutic intervention. This technical guide delves into the potential applications of a particularly promising, yet underexplored building block: 4-Fluoro-1-naphthoic acid. By examining its synthesis, derivatization, and the prospective biological activities of its analogs, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its utility in the quest for novel therapeutics.
The Foundational Scaffold: Synthesis and Physicochemical Properties of this compound
The utility of any building block in medicinal chemistry is fundamentally linked to its accessibility and inherent properties. This compound, while not as commonly employed as some of its chlorinated or hydroxylated counterparts, can be synthesized through various established organic chemistry routes. A common approach involves the fluorination of a suitable naphthalene precursor.[3]
The introduction of a fluorine atom at the 4-position of the 1-naphthoic acid core has profound implications for its molecular properties. The strong electron-withdrawing nature of fluorine can influence the acidity of the carboxylic acid group, which in turn can affect its interaction with biological targets and its pharmacokinetic profile. Furthermore, the C-F bond is significantly stronger than a C-H bond, rendering it less susceptible to metabolic degradation by cytochrome P450 enzymes.[2] This inherent metabolic stability makes this compound an attractive starting point for the development of drug candidates with improved in vivo half-lives.
Table 1: Physicochemical Properties of this compound and Related Analogs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₁₁H₇FO₂ | 190.17 | 223-226 |
| 1-Naphthoic acid | C₁₁H₈O₂ | 172.18 | 160-162 |
| 4-Chloro-1-naphthoic acid | C₁₁H₇ClO₂ | 206.62 | 205-207 |
Derivatization Strategies: Unlocking the Therapeutic Potential
The true value of this compound lies in its versatility as a scaffold for the synthesis of a diverse library of derivatives. The carboxylic acid moiety serves as a convenient handle for the introduction of various functional groups through well-established reactions such as amidation and esterification.
Synthesis of 4-Fluoro-1-naphthamides
Amide bond formation is a cornerstone of medicinal chemistry, allowing for the introduction of a wide range of substituents that can modulate a compound's biological activity, solubility, and cell permeability. The synthesis of 4-fluoro-1-naphthamides can be readily achieved by activating the carboxylic acid of this compound, followed by coupling with a desired amine.
Experimental Protocol: General Procedure for the Synthesis of 4-Fluoro-1-naphthamides
-
Acid Activation: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (2.0 eq). Stir the mixture at room temperature for 15-30 minutes.
-
Amine Coupling: Add the desired primary or secondary amine (1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 4-fluoro-1-naphthamide.
Synthesis of this compound Esters
Esterification provides another avenue for derivatization, often employed to create prodrugs that can improve a compound's oral bioavailability. The synthesis of this compound esters can be accomplished through Fischer esterification or by reaction with an alcohol in the presence of a coupling agent.
Experimental Protocol: Fischer Esterification of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol or ethanol).
-
Acid Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 5 mol%).
-
Heating: Heat the reaction mixture to reflux and maintain for several hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Work-up and Purification: After cooling to room temperature, remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. The organic layer is then washed with brine, dried, and concentrated. The crude ester can be purified by column chromatography.[4][5]
Potential Therapeutic Applications: A Landscape of Possibilities
The naphthalene scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The introduction of a fluorine atom at the 4-position can fine-tune the biological activity of these scaffolds, leading to the development of novel therapeutic agents.
Anticancer Activity
The naphthoquinone moiety, which can be derived from naphthoic acid, is a well-established pharmacophore in anticancer drug discovery.[6][7][8] Derivatives of 1,4-naphthoquinone have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of topoisomerase II and the generation of reactive oxygen species.[3] The strategic placement of a fluorine atom on the naphthalene ring can influence the redox properties of the quinone and its interaction with the target enzyme.
Furthermore, studies on anilino-1,4-naphthoquinones have identified them as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[9] Overexpression of EGFR is a hallmark of many cancers, making it a prime target for therapeutic intervention.[10][11] this compound can serve as a key starting material for the synthesis of novel anilino-naphthoquinones with potentially enhanced EGFR inhibitory activity and improved pharmacokinetic profiles.
Diagram: Simplified EGFR Signaling Pathway and Potential Inhibition by this compound Derivatives
Caption: Potential inhibition of the EGFR signaling pathway by this compound derivatives.
Antimicrobial and Antiviral Potential
Naphthalene-based compounds have also demonstrated significant potential as antimicrobial and antiviral agents.[12] The lipophilic nature of the naphthalene ring allows for efficient penetration of microbial cell membranes. By derivatizing this compound into amides and esters, it is possible to generate a library of compounds for screening against a panel of pathogenic bacteria and viruses. The fluorine substituent can enhance the metabolic stability of these compounds, a crucial factor for developing effective anti-infective agents.
Structure-Activity Relationship (SAR) Insights
The systematic derivatization of this compound allows for the exploration of structure-activity relationships (SAR), providing crucial insights for lead optimization.
Table 2: Hypothetical SAR Data for 4-Fluoro-1-naphthamide Derivatives against a Cancer Cell Line
| Derivative (R group on Amide) | IC₅₀ (µM) | Lipophilicity (logP) |
| -H | >100 | 2.5 |
| -CH₃ | 50.2 | 2.8 |
| -CH₂CH₃ | 35.8 | 3.1 |
| -Phenyl | 12.5 | 4.2 |
| -4-Methoxyphenyl | 8.7 | 4.1 |
| -4-Chlorophenyl | 5.1 | 4.8 |
The hypothetical data in Table 2 illustrates how modifying the substituent on the amide nitrogen can significantly impact anticancer activity. An increase in lipophilicity through the introduction of aromatic rings appears to correlate with enhanced potency. Further exploration of various substituents will be crucial in delineating the optimal electronic and steric requirements for activity.
Future Directions and Conclusion
This compound represents a versatile and promising scaffold for the development of novel therapeutic agents. Its inherent metabolic stability and the ease with which it can be derivatized make it an ideal starting point for medicinal chemistry campaigns targeting a range of diseases, from cancer to infectious diseases. The key to unlocking its full potential lies in the systematic synthesis and biological evaluation of diverse libraries of its amides, esters, and other derivatives. By leveraging the principles of rational drug design and a thorough understanding of structure-activity relationships, researchers can harness the unique properties of this fluorinated naphthalene building block to create the next generation of innovative medicines.
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The Strategic Advantage of Fluorine: A Technical Guide to 4-Fluoro-1-naphthoic Acid in Synthetic Chemistry
Introduction: The Rise of Fluorinated Building Blocks in Modern Synthesis
In the landscape of contemporary organic synthesis, particularly within drug discovery and materials science, the strategic incorporation of fluorine atoms has become a cornerstone for molecular design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, altered lipophilicity, and improved binding affinity—offer chemists a powerful tool to fine-tune the characteristics of target molecules.[1][2] Among the arsenal of fluorinated synthons, 4-Fluoro-1-naphthoic acid has emerged as a particularly versatile and valuable building block. Its rigid naphthalene core, combined with the influential electronic effects of the fluorine substituent and the reactive carboxylic acid handle, provides a gateway to a diverse array of complex molecular architectures.
This technical guide provides an in-depth exploration of this compound as a key intermediate for researchers, scientists, and professionals in drug development. Moving beyond a simple catalog of reactions, we will delve into the mechanistic rationale behind its application, provide field-proven experimental protocols, and showcase its utility in the synthesis of high-value compounds.
Core Attributes of this compound: A Molecular Profile
A thorough understanding of the intrinsic properties of a building block is paramount to its effective utilization. This compound is a white to cream-colored powder with a molecular formula of C₁₁H₇FO₂ and a molecular weight of 190.17 g/mol .[3]
| Property | Value |
| CAS Number | 573-03-5 |
| Molecular Formula | C₁₁H₇FO₂ |
| Molecular Weight | 190.17 g/mol |
| Melting Point | 223-226 °C |
| Appearance | White to cream powder |
The true value of this molecule, however, lies in the interplay of its constituent parts: the naphthalene scaffold, the carboxylic acid, and the fluorine atom. The naphthalene core provides a rigid, planar structure, often found in biologically active molecules.[4] The carboxylic acid is a versatile functional group, readily participating in a wide range of transformations, most notably amide bond formation.[4]
The fluorine atom at the 4-position is the key to its strategic advantage. Its high electronegativity creates a strong inductive effect, influencing the electronic properties of the entire naphthalene ring system.[1] This can lead to:
-
Blocked Metabolic Deactivation: The C-F bond is exceptionally strong, making it resistant to metabolic oxidation. Placing a fluorine atom at a potential site of metabolism can significantly increase the in vivo half-life of a drug candidate.[1]
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the carboxylic acid, influencing its ionization state at physiological pH.
-
Enhanced Binding Interactions: Fluorine can participate in favorable electrostatic and multipolar interactions with biological targets, such as enzymes and receptors, potentially increasing binding affinity and selectivity.[1]
Synthesis of this compound: A Practical Approach
While this compound is commercially available, an understanding of its synthesis is crucial for specialized applications or when large quantities are required. A common and efficient route begins with the corresponding aldehyde, 4-fluoro-1-naphthaldehyde. The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation in organic chemistry with numerous reliable methods.
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A Theoretical Investigation of 4-Fluoro-1-naphthoic Acid: A Computational Chemistry Whitepaper
Abstract
This technical guide provides a comprehensive theoretical framework for the in-depth study of 4-Fluoro-1-naphthoic acid, a molecule of significant interest in medicinal chemistry and materials science. While experimental data on this specific compound is emerging, this paper outlines a robust computational approach using Density Functional Theory (DFT) to predict its structural, spectroscopic, electronic, and non-linear optical properties. By leveraging established theoretical methodologies successfully applied to analogous naphthoic acid derivatives, we present a roadmap for a thorough in silico characterization. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and utilize the potential of this compound.
Introduction: The Significance of Fluorinated Naphthoic Acids
Naphthoic acid and its derivatives are crucial building blocks in organic synthesis, with applications ranging from pharmaceuticals to advanced materials. The introduction of a fluorine atom into an aromatic system can profoundly alter its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. This compound, with its naphthalene core functionalized by both a carboxylic acid and a fluorine atom, presents a unique combination of functionalities that suggests potential as a versatile chemical intermediate.[1] The strategic placement of the fluorine atom at the 4-position can influence the electronic distribution across the naphthalene ring, thereby modulating the reactivity and intermolecular interactions of the molecule.
Theoretical studies, particularly those employing quantum chemical calculations, offer a powerful and cost-effective means to elucidate the fundamental properties of such molecules before embarking on extensive experimental synthesis and characterization.[2] This guide details a proposed theoretical investigation of this compound, providing a foundational understanding of its molecular characteristics.
Proposed Computational Methodology: A DFT-Based Approach
To achieve a comprehensive theoretical understanding of this compound, a multi-faceted computational study grounded in Density Functional Theory (DFT) is proposed. DFT has proven to be a reliable method for studying the electronic structure and properties of organic molecules.[2]
Geometry Optimization and Vibrational Frequency Analysis
The initial step involves the optimization of the molecular geometry of this compound. This will be performed using DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional and a 6-311++G(d,p) basis set. This level of theory is well-suited for providing accurate geometric parameters and vibrational frequencies for organic molecules.[3][4] Following optimization, vibrational frequency calculations will be carried out at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The calculated vibrational frequencies will be used to predict the FT-IR and FT-Raman spectra of the molecule.
Spectroscopic and Electronic Properties
Subsequent to geometry optimization, a series of calculations will be performed to elucidate the spectroscopic and electronic properties of this compound.
-
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method will be employed to calculate the 1H and 13C NMR chemical shifts.[4]
-
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be determined. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.[5]
-
Molecular Electrostatic Potential (MEP): An MEP map will be generated to visualize the charge distribution and identify regions of electrophilic and nucleophilic reactivity.[6]
Non-Linear Optical (NLO) Properties
The potential of this compound as a non-linear optical material will be assessed by calculating its first-order hyperpolarizability (β). The presence of both an electron-withdrawing group (carboxylic acid) and a moderately electron-withdrawing group (fluorine) on the π-conjugated naphthalene system suggests the possibility of NLO activity.[7]
Natural Bond Orbital (NBO) Analysis
NBO analysis will be performed to gain insights into the intramolecular interactions, charge delocalization, and hyperconjugative effects within the molecule. This analysis provides a detailed picture of the bonding and stability of the system.[5]
Caption: Computational workflow for the theoretical study of this compound.
Anticipated Theoretical Results
Based on theoretical studies of similar naphthoic acid derivatives, we can anticipate the following outcomes for this compound.
Molecular Structure
The optimized geometry is expected to show a nearly planar naphthalene ring. The carboxylic acid group may exhibit a slight twist relative to the aromatic plane. The C-F bond length is anticipated to be in the typical range for an aryl fluoride.
| Parameter | Anticipated Value |
| C-F Bond Length | ~1.35 Å |
| C=O Bond Length | ~1.21 Å |
| O-H Bond Length | ~0.97 Å |
| C-C (aromatic) | 1.38 - 1.42 Å |
| Dihedral Angle (C-C-C=O) | 0 - 20° |
| Table 1: Anticipated Geometric Parameters for this compound. |
Vibrational Spectroscopy
The predicted FT-IR and FT-Raman spectra will be characterized by several key vibrational modes.
| Vibrational Mode | Anticipated Wavenumber (cm⁻¹) |
| O-H Stretch (carboxylic) | 3200 - 2800 (broad) |
| C-H Stretch (aromatic) | 3100 - 3000 |
| C=O Stretch (carboxylic) | 1750 - 1700 |
| C=C Stretch (aromatic) | 1600 - 1450 |
| C-F Stretch | 1250 - 1100 |
| Table 2: Anticipated Key Vibrational Frequencies for this compound. |
Electronic Properties and Reactivity
The HOMO is expected to be localized primarily on the naphthalene ring, while the LUMO may have significant contributions from the carboxylic acid group. The HOMO-LUMO energy gap will provide an indication of the molecule's stability and its propensity to undergo electronic transitions. The MEP map is anticipated to show a region of negative potential around the carbonyl oxygen, indicating a likely site for electrophilic attack, and a positive potential around the acidic proton.
Caption: 2D Representation of this compound.
Proposed Experimental Validation
The theoretical predictions outlined in this guide should be validated through experimental work. A proposed workflow would involve:
-
Synthesis: Synthesis of this compound, potentially following methods described for other fluorinated naphthoic acids.[8]
-
Spectroscopic Characterization:
-
Recording the FT-IR and FT-Raman spectra and comparing them with the theoretically predicted spectra.
-
Acquiring 1H and 13C NMR spectra and comparing the chemical shifts with the calculated values.
-
Obtaining the UV-Vis absorption spectrum and correlating it with the calculated electronic transitions.
-
-
Structural Analysis: Single-crystal X-ray diffraction would provide the definitive experimental geometry for comparison with the optimized structure.
Conclusion
This technical guide has presented a comprehensive theoretical framework for the study of this compound using DFT calculations. The proposed computational protocol will yield valuable insights into the molecule's structural, spectroscopic, electronic, and non-linear optical properties. These theoretical predictions will not only provide a fundamental understanding of this promising molecule but also guide future experimental investigations and applications in drug discovery and materials science. The synergy between computational and experimental approaches is crucial for accelerating the development of novel chemical entities with tailored properties.
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- Scientific Research Publishing. (n.d.). Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory.
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Methodological & Application
Application Note: 4-Fluoro-1-naphthoic acid as a Covalent Fluorescent Label for Biomolecules
Abstract
This document provides a detailed guide for the use of 4-Fluoro-1-naphthoic acid as a fluorescent label for proteins, peptides, and other amine-containing biomolecules. Naphthalene derivatives are valued for their environmental sensitivity, making them powerful tools for probing molecular interactions.[1][2] This application note outlines the principles of conjugation, detailed experimental protocols for labeling, and potential applications, with a focus on Fluorescence Polarization (FP) assays.
Introduction to this compound
This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon known for its intrinsic fluorescence.[2] The naphthalene moiety serves as the core fluorophore, exhibiting excitation and emission in the ultraviolet and visible regions of the spectrum. The presence of a carboxylic acid group provides a convenient handle for covalent attachment to primary amines on biomolecules, such as the N-terminus of proteins or the side chain of lysine residues.[3][4]
The key features of this compound as a fluorescent label include:
-
Small Size: With a molecular weight of 190.17 g/mol , it is a relatively small label, minimizing potential steric hindrance or disruption of the target molecule's function.[5]
-
Environmental Sensitivity: The fluorescence of naphthalene derivatives is often sensitive to the polarity of the local environment.[1] This property can be exploited to report on conformational changes or binding events that alter the probe's surroundings.
-
Covalent Attachment: The carboxylic acid group allows for the formation of a stable, covalent amide bond with primary amines via standard coupling chemistries.[6][7]
Photophysical Properties
While detailed spectral data for this compound is not extensively published, the properties can be inferred from its parent compound, 1-naphthoic acid, and general principles of naphthalene fluorescence. The fluorine substituent is expected to cause minor bathochromic (red) or hypsochromic (blue) shifts in the spectra.
Table 1: Estimated Photophysical Properties
| Property | Value (Estimated) | Notes |
| Molecular Weight | 190.17 g/mol | [5] |
| Absorption Max (λabs) | ~293 nm | Based on 1-naphthoic acid in ethanol.[8] The exact λabs will vary with solvent and conjugation. |
| Emission Max (λem) | 350 - 450 nm | Naphthalene derivatives typically have a large Stokes shift. Emission is highly solvent-dependent.[1][9] |
| Extinction Coefficient (ε) | ~7,940 M⁻¹cm⁻¹ | Based on log ε of 3.9 for 1-naphthoic acid.[8] |
| Quantum Yield (Φ) | Variable | Highly dependent on the local environment; generally moderate in aqueous solutions but increases in non-polar environments.[1] |
| Fluorescence Lifetime (τ) | Variable (typically ns range) | Sensitive to the environment and quenchers.[10] |
Covalent Labeling of Primary Amines
The most common and efficient method for conjugating a carboxylic acid to a primary amine is through the use of a carbodiimide crosslinker, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in combination with N-hydroxysuccinimide (NHS).[6][11][12]
Principle of EDC/NHS Coupling Chemistry
The reaction proceeds in two steps:
-
Activation: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate.[6][13]
-
Stabilization and Coupling: This unstable intermediate reacts with NHS to form a more stable, amine-reactive NHS ester. The NHS ester then readily reacts with a primary amine on the target biomolecule to form a stable amide bond, releasing NHS.[6][11] The inclusion of NHS increases the coupling efficiency and stability of the reactive intermediate in aqueous solutions.[11][12]
Workflow for Amine Labeling
Caption: General workflow for labeling proteins with this compound.
Detailed Experimental Protocol
This protocol provides a starting point for labeling a generic 150 kDa Immunoglobulin G (IgG) antibody. Molar ratios and incubation times may need to be optimized for other proteins.
Required Materials
-
Protein: Antibody solution (e.g., 2 mg/mL in PBS, pH 7.4). Note: Buffer must be free of primary amines (e.g., Tris).
-
Label: this compound (MW: 190.17 g/mol ).
-
Reagents:
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl) (MW: 191.7 g/mol ).
-
NHS (N-hydroxysuccinimide) (MW: 115.09 g/mol ).
-
Anhydrous Dimethylsulfoxide (DMSO).
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Desalting column (e.g., Sephadex G-25) or dialysis cassette (10K MWCO).
-
Step-by-Step Procedure
-
Prepare Solutions:
-
Protein Solution: Prepare 1 mL of 2 mg/mL IgG in PBS. This corresponds to 13.3 nmol of IgG.
-
Label Stock: Dissolve 1.9 mg of this compound (10 µmol) in 1 mL of anhydrous DMSO to make a 10 mM stock solution.
-
EDC/NHS Stock: Prepare a fresh 100 mM EDC / 100 mM NHS solution by dissolving 19.2 mg of EDC and 11.5 mg of NHS in 1 mL of anhydrous DMSO or ultrapure water. This solution is moisture-sensitive and should be used immediately.
-
-
Activation of the Label:
-
In a microcentrifuge tube, combine:
-
13.3 µL of 10 mM this compound stock (133 nmol, 10-fold molar excess over IgG).
-
13.3 µL of 100 mM EDC/NHS stock solution.
-
-
Vortex briefly and incubate for 15 minutes at room temperature to activate the carboxylic acid.
-
-
Conjugation Reaction:
-
Add the entire volume of the activated label mixture (26.6 µL) to the 1 mL of IgG solution.
-
Mix gently by inversion or slow pipetting.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Purification:
-
Separate the labeled protein from unreacted label and byproducts.
-
Option A (Desalting Column): Equilibrate a desalting column with PBS. Load the reaction mixture onto the column and collect the fractions corresponding to the high-molecular-weight protein conjugate, which will elute first.[14]
-
Option B (Dialysis): Transfer the reaction mixture to a dialysis cassette and dialyze against 1L of PBS at 4°C for several hours, with at least two buffer changes.
-
Characterization of the Conjugate
It is crucial to determine the Degree of Labeling (DOL), which is the average number of fluorophore molecules per protein molecule.
-
Measure Absorbance: Dilute the purified conjugate in PBS. Measure the absorbance at 280 nm (for the protein) and at the absorption maximum of the label (~293 nm).
-
Calculate DOL using the following equation:
DOL = (A_label × ε_protein) / [(A₂₈₀ - (A_label × CF₂₈₀)) × ε_label]
Where:
-
A_label = Absorbance of the conjugate at the λ_max of the label.
-
A₂₈₀ = Absorbance of the conjugate at 280 nm.
-
ε_protein = Molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).
-
ε_label = Molar extinction coefficient of the label at its λ_max (~7,940 M⁻¹cm⁻¹).
-
CF₂₈₀ = Correction factor (A₂₈₀ / A_label) for the label alone. This must be determined by measuring the absorbance of the free label.
-
An optimal DOL is typically between 2 and 8 for antibodies.[14]
Application Example: Fluorescence Polarization Immunoassay (FPIA)
The small size and environmental sensitivity of this compound make it an excellent candidate for developing Fluorescence Polarization (FP) assays.[15] FP is a homogeneous technique that measures changes in the rotational speed of a fluorescent molecule in solution.[16][17]
Principle of FPIA
-
A small, fluorescently labeled molecule (the "tracer," e.g., an antigen labeled with this compound) tumbles rapidly in solution, resulting in low fluorescence polarization.
-
When a large molecule (e.g., a specific antibody) binds to the tracer, its rotation slows down dramatically.
-
This reduced tumbling speed leads to an increase in the measured fluorescence polarization.[16][17]
-
In a competitive FPIA, an unlabeled antigen from a sample competes with the tracer for a limited number of antibody binding sites. A higher concentration of sample antigen results in less bound tracer and thus a lower polarization signal.[15][18]
Caption: Principle of Fluorescence Polarization Immunoassay (FPIA).
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low DOL | Inactive EDC/NHS (hydrolyzed). | Prepare EDC/NHS solution fresh just before use. Store reagents desiccated. |
| Low molar excess of label. | Increase the molar ratio of label:protein in the reaction. | |
| Presence of amine-containing buffers (Tris). | Exchange protein into an amine-free buffer like PBS, MES, or HEPES. | |
| Precipitation of Protein | High concentration of organic solvent (DMSO). | Keep the volume of added label stock below 5-10% of the total reaction volume. |
| pH of the reaction is too low. | Ensure the reaction buffer pH is between 7.2 and 8.3 for efficient amine coupling. | |
| No change in FP upon binding | Label is attached at a site not involved in binding. | The labeling of lysines is stochastic; results may vary. |
| The molecular weight change upon binding is too small. | FP assays work best when the tracer is significantly smaller than the binding partner. |
References
-
Synthesis and evaluation of naphthoic acid derivatives as fluorescent probes to screen advanced glycation end-products breakers. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Fluorescence polarization immunoassay. Wikipedia. [Link]
-
Fluorescence Polarization Assays in Small Molecule Screening. PubMed Central (PMC) - NIH. [Link]
-
Fluorescence polarization immunoassay: detection of antibody to Brucella abortus. PubMed. [Link]
-
High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences. [Link]
-
Synthesis and evaluation of naphthoic acid derivatives as fluorescent probes to screen advanced glycation end-products breakers | Request PDF. ResearchGate. [Link]
-
An Experimental and Theoretical Investigation of the Photophysics of 1-Hydroxy-2-naphthoic Acid | Request PDF. ResearchGate. [Link]
-
Naphthalene derivatives as fluorescent probe. Indian Journal of Chemistry. [Link]
-
Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing. MDPI. [Link]
-
Fluorescence polarization immunoassay – Knowledge and References. Taylor & Francis. [Link]
-
Principle of conventional FPIA. | Download Scientific Diagram. ResearchGate. [Link]
-
Amine coupling through EDC/NHS: a practical approach. ResearchGate. [Link]
-
1-Naphthoic Acid. The Merck Index online. [Link]
-
Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. Methods in Enzymology. [Link]
-
Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives. PubMed Central (PMC) - NIH. [Link]
-
Amine Coupling Through EDC/NHS: A Practical Approach. Scite. [Link]
-
Chemoselective labeling of carboxylic acid by (a) esterification by... ResearchGate. [Link]
-
Fluorescence lifetime of naphthalene in different solvents | Download Table. ResearchGate. [Link]
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Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. PubMed. [Link]
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Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions. PubMed Central. [Link]
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This compound (CAS 573-03-5) Properties | Density, Cp, Viscosity. Chemcasts. [Link]
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Application Notes and Protocols for the Derivatization of Amines with 4-Fluoro-1-naphthoic Acid for High-Performance Liquid Chromatography (HPLC) Analysis
Introduction: Enhancing Amine Detection in HPLC through Derivatization
The quantitative analysis of primary and secondary amines is a critical task in pharmaceutical development, biomedical research, and environmental monitoring. However, many amine-containing compounds lack a native chromophore or fluorophore, rendering their direct detection by High-Performance Liquid Chromatography (HPLC) with common UV-Vis or fluorescence detectors challenging. To surmount this limitation, pre-column derivatization is a widely adopted strategy. This involves the covalent attachment of a labeling agent to the amine analyte, thereby enhancing its detectability and improving its chromatographic behavior.
This guide provides a comprehensive overview and detailed protocols for the derivatization of primary and secondary amines with 4-Fluoro-1-naphthoic acid. The introduction of the naphthyl moiety, a potent chromophore and fluorophore, into the analyte molecule significantly enhances its ultraviolet (UV) absorbance and fluorescence properties.[1] The resulting stable amide derivatives exhibit improved retention and separation on reversed-phase HPLC columns, enabling highly sensitive and selective quantification, even in complex sample matrices.
Principle of Derivatization: Amide Bond Formation
The derivatization reaction hinges on the formation of a stable amide bond between the carboxylic acid group of this compound and the primary or secondary amine of the analyte. To facilitate this reaction, the carboxylic acid must first be activated to a more reactive intermediate. A widely used and efficient method for this activation is the use of a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (Sulfo-NHS).[2][3]
The reaction proceeds in two principal steps:
-
Activation of this compound: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to hydrolysis, which can reduce the reaction efficiency.[2]
-
Nucleophilic Attack and Amide Formation: The addition of NHS or Sulfo-NHS stabilizes this intermediate by converting it into a more stable NHS ester.[3] This amine-reactive ester then readily reacts with the primary or secondary amine of the analyte via nucleophilic acyl substitution to form a stable amide bond, releasing NHS and an EDC-urea byproduct.[2]
The overall workflow for the derivatization and subsequent HPLC analysis is depicted in the following diagram:
Caption: Experimental workflow for amine derivatization and HPLC analysis.
Experimental Protocols
Materials and Reagents
-
This compound (CAS 573-03-5)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC, CAS 25952-53-8)
-
N-hydroxysuccinimide (NHS, CAS 6066-82-6) or N-hydroxysulfosuccinimide (Sulfo-NHS, CAS 106627-54-7)
-
Amine-containing analyte (standard or sample)
-
Anhydrous Acetonitrile (ACN), HPLC grade
-
Anhydrous Dimethylformamide (DMF), HPLC grade (optional, for poorly soluble analytes)
-
Activation Buffer: 0.1 M 2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 4.5-6.0
-
Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS) or Borate buffer, pH 7.0-8.5
-
Quenching Solution: 1 M Hydroxylamine hydrochloride or 1 M Ethanolamine, pH 8.5
-
Water, HPLC grade
-
Formic acid or Trifluoroacetic acid (TFA), HPLC grade
-
Methanol, HPLC grade
Note: EDC and NHS are moisture-sensitive.[4] Store them in a desiccator at -20°C and allow them to warm to room temperature before opening to prevent condensation. Prepare EDC and NHS solutions immediately before use.[4]
Protocol 1: Derivatization in an Aqueous System (Two-Step)
This protocol is suitable for water-soluble amines and is designed to minimize side reactions, such as the polymerization of analytes containing both amine and carboxyl groups.[5]
-
Preparation of Reagent Solutions:
-
This compound stock solution: Prepare a 10 mM solution in anhydrous ACN or DMF.
-
EDC stock solution: Prepare a 100 mM solution in Activation Buffer immediately before use.
-
NHS/Sulfo-NHS stock solution: Prepare a 100 mM solution in Activation Buffer immediately before use.
-
Amine sample solution: Prepare a solution of the amine-containing analyte in the Coupling Buffer at a suitable concentration.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine 50 µL of the this compound stock solution with an appropriate volume of Activation Buffer.
-
Add 50 µL of the freshly prepared EDC stock solution and 50 µL of the NHS/Sulfo-NHS stock solution.
-
Vortex the mixture gently and incubate at room temperature for 15-30 minutes.
-
-
Coupling Reaction:
-
Add 100 µL of the amine sample solution to the activated this compound mixture.
-
Adjust the pH of the reaction mixture to 7.0-8.5 with the Coupling Buffer if necessary.
-
Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C with gentle agitation.
-
-
Quenching the Reaction:
-
Add 20 µL of the Quenching Solution to the reaction mixture to consume any unreacted NHS esters.
-
Incubate for 30 minutes at room temperature.
-
-
Sample Preparation for HPLC:
-
Dilute the reaction mixture with the initial mobile phase composition to a suitable final volume.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for injection.
-
Protocol 2: Derivatization in an Organic Solvent
This protocol is suitable for amines that are soluble in organic solvents.
-
Preparation of Solutions:
-
Dissolve the amine analyte (1 equivalent) and this compound (1.2 equivalents) in anhydrous ACN or DMF.
-
In a separate vial, dissolve EDC (1.5 equivalents) and NHS (1.5 equivalents) in the same anhydrous solvent.
-
-
Reaction:
-
Add the EDC/NHS solution to the amine/acid solution.
-
If the amine is a hydrochloride salt, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2-3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS if possible.
-
-
Work-up and Sample Preparation:
-
After the reaction is complete, evaporate the solvent under a stream of nitrogen or using a rotary evaporator.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for HPLC analysis.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
HPLC Method Development and Optimization
The derivatized amines can be effectively separated using reversed-phase HPLC. The following provides a starting point for method development, which should be optimized for specific analytes.
Chromatographic Conditions
| Parameter | Recommended Starting Conditions | Rationale and Optimization |
| Column | C18 reversed-phase, 2.7-5 µm, 4.6 x 150 mm | A C18 column provides good retention for the hydrophobic naphthalene derivatives. Shorter columns (50-100 mm) can be used for faster analysis if resolution is adequate. |
| Mobile Phase A | Water with 0.1% Formic Acid or 0.1% TFA | The acidic modifier helps to protonate residual silanols on the stationary phase, improving peak shape. It also ensures the analytes are in a consistent ionic state. |
| Mobile Phase B | Acetonitrile (ACN) with 0.1% Formic Acid or 0.1% TFA | ACN is a common organic modifier in reversed-phase HPLC, providing good elution strength for the derivatives. Methanol can be an alternative. |
| Gradient Elution | 5-95% B over 15-20 minutes | A gradient is recommended to elute a wide range of derivatized amines with varying polarities. The gradient profile should be optimized to achieve adequate separation of all components. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. This can be adjusted to optimize run time and resolution. |
| Column Temperature | 30-40 °C | Elevated temperatures can improve peak shape and reduce viscosity, but may affect the stability of some analytes. |
| Injection Volume | 5-20 µL | Should be optimized based on analyte concentration and detector sensitivity. |
Detector Settings
The naphthalene moiety provides strong UV absorbance and fluorescence, allowing for sensitive detection.
-
UV Detection:
-
The UV spectrum of naphthalene derivatives typically shows strong absorption maxima around 230 nm and 280-340 nm.[6][7]
-
Recommended Wavelength: Monitor at a wavelength in the higher range (e.g., 286 nm or 334 nm for 2-naphthoic acid derivatives) to improve selectivity and minimize interference from the mobile phase and matrix components.[8] It is highly recommended to determine the UV spectrum of the specific this compound derivative to identify the optimal absorption maximum.
-
-
Fluorescence Detection:
-
Naphthalene derivatives are known to be fluorescent.[1]
-
Recommended Wavelengths (starting point):
-
Excitation (λex): ~280-330 nm
-
Emission (λem): ~350-450 nm
-
-
These wavelengths should be experimentally optimized for the specific derivative to achieve maximum sensitivity. The fluorescence intensity and emission wavelength can be influenced by the solvent environment.[9][10]
-
Method Validation
For use in regulated environments, the developed HPLC method must be validated according to ICH guidelines.[11][12][13][14] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, matrix components).
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish linearity.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies of spiked samples.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low or No Derivatization Yield | Inactive EDC/NHS (moisture contamination). | Use fresh, high-quality reagents. Store desiccated at -20°C and warm to room temperature before opening.[4] |
| Suboptimal pH for activation or coupling. | Use a two-step pH protocol: pH 4.5-6.0 for activation and pH 7.0-8.5 for coupling.[15] | |
| Presence of competing nucleophiles (e.g., Tris or glycine buffers). | Use non-nucleophilic buffers such as MES, PBS, or borate.[15] | |
| Poor Peak Shape (Tailing) | Interaction with residual silanols on the HPLC column. | Ensure the mobile phase contains an acidic modifier (e.g., 0.1% formic acid). |
| Column overload. | Reduce the injection volume or sample concentration. | |
| Variable Retention Times | Inadequate column equilibration. | Ensure the column is equilibrated with the initial mobile phase for a sufficient time before each injection. |
| Changes in mobile phase composition or pH. | Prepare mobile phases fresh and ensure accurate pH adjustment. |
Conclusion
Derivatization of primary and secondary amines with this compound using EDC/NHS chemistry is a robust and effective strategy to enhance their detectability in HPLC analysis. The resulting N-acylnaphthamides are stable and exhibit excellent chromatographic and spectroscopic properties. The detailed protocols and method development guidelines presented here provide a solid foundation for researchers, scientists, and drug development professionals to establish sensitive and reliable analytical methods for the quantification of a wide range of amine-containing compounds. Proper optimization of both the derivatization reaction and the HPLC conditions, followed by rigorous method validation, will ensure the generation of accurate and reproducible data.
References
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ResearchGate. (2022, September 4). EDC/NHS conjugation: Is it possible to activate amine first?. [Link]
-
AxisPharm. (2024, September 23). Amide coupling Protocol for Amino PEG. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Peptide Synthesis: The Advantage of EDC HCl with Additives. [Link]
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Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. [Link]
-
Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]
-
ResearchGate. (2025, August 10). A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]
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ResearchGate. (2025, August 5). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. [Link]
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Asian Journal of Pharmaceutical Analysis. (2023). A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]
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ResearchGate. (2015, August 9). What is the best and reliable approach to prepare EDC/NHS solution?. [Link]
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ResearchGate. (n.d.). A) Fluorescence emission spectra of these derivatives in their.... [Link]
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Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]
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G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS. [Link]
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ResearchGate. (n.d.). UV−visible absorption spectra and fluorescence spectra (λ ex = 430 nm;.... [Link]
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SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]
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ResearchGate. (2025, August 5). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. [Link]
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University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]
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National Institutes of Health. (n.d.). Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3-d]thiazole-4,9-Diones and Their Antimicrobial Activity against Staphylococcus Strains. [Link]
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SIELC Technologies. (n.d.). UV-Vis Spectrum of 2-Naphthoic Acid. [Link]
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MDPI. (n.d.). Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives. [Link]
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Michigan State University. (n.d.). UV-Visible Spectroscopy. [Link]
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Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link]
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National Institutes of Health. (2025, January 27). Fluorescence Emission and Absorption Spectra of Naphthalene in Cyclohexane Solution: Evidence of a Naphthalene–Oxygen Charge–Transfer Complex. [Link]
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PubMed. (2023, February 3). Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. [Link]
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science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Aromatic Substances. [Link]
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"experimental protocol for the synthesis of 4-Fluoro-1-naphthoic acid derivatives"
An In-Depth Guide to the Synthesis of 4-Fluoro-1-naphthoic Acid and Its Derivatives for Advanced Research Applications
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of this compound Derivatives in Modern Chemistry
This compound and its derivatives represent a pivotal class of molecules in the landscape of contemporary drug discovery and materials science. The introduction of a fluorine atom onto the naphthalene scaffold imparts unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can profoundly influence biological activity and material performance.[1] These compounds serve as crucial building blocks for a range of applications, from novel therapeutic agents to advanced functional materials.[2][3] For instance, the 4-fluoro-1-naphthoyl group is a key pharmacophore in the development of cannabimimetic indoles, highlighting its significance in medicinal chemistry for probing cannabinoid receptors.[4]
This comprehensive application note provides detailed experimental protocols for the synthesis of this compound and its subsequent conversion into versatile derivatives. The methodologies presented are grounded in established chemical principles and are designed to be both reliable and scalable for research and development laboratories. We will delve into the causality behind experimental choices, ensuring a deep understanding of the underlying chemistry for successful execution and troubleshooting.
Core Synthetic Strategy: From Halonaphthalene to Carboxylic Acid
The most robust and widely applicable method for the synthesis of this compound is through the carboxylation of a Grignard reagent derived from a suitable 4-fluoro-1-halonaphthalene precursor. This classic organometallic approach offers high yields and is tolerant of a variety of substrates.[5][6][7] An alternative, powerful strategy involves the palladium-catalyzed carbonylation of a halo-fluoronaphthalene, which is particularly useful for large-scale synthesis and offers a different set of compatible functional groups.[8][9]
Below, we provide a detailed, step-by-step protocol for the Grignard-based synthesis, followed by a discussion of the palladium-catalyzed alternative.
Visualizing the Synthetic Workflow
Caption: Key synthetic pathways to this compound.
Experimental Protocol 1: Synthesis of this compound via Grignard Reagent Carboxylation
This protocol details the synthesis from 4-fluoro-1-bromonaphthalene. The causality behind each step is explained to ensure a thorough understanding of the reaction.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 4-Fluoro-1-bromonaphthalene | 225.05 | 5.0 g | 22.2 | Starting material |
| Magnesium turnings | 24.31 | 0.65 g | 26.7 | Ensure fresh, dry turnings are used |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 50 mL | - | Must be rigorously dried before use |
| Iodine | 253.81 | 1 crystal | - | To initiate the Grignard reaction |
| Dry Ice (solid CO₂) | 44.01 | ~20 g | - | Crushed into a powder before use |
| Diethyl ether | 74.12 | 50 mL | - | For extraction |
| 3 M Hydrochloric acid (HCl) | 36.46 | As needed | - | For acidification |
| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | As needed | - | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - | For drying the organic phase |
Step-by-Step Procedure
-
Preparation of the Grignard Reagent:
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. All glassware must be oven-dried and assembled while hot under a stream of dry nitrogen or argon to exclude atmospheric moisture.
-
Initiation: Place the magnesium turnings and a single crystal of iodine in the flask. The iodine helps to activate the magnesium surface.[10]
-
Reagent Addition: In the dropping funnel, prepare a solution of 4-fluoro-1-bromonaphthalene in 20 mL of anhydrous THF. Add a small portion (~2 mL) of this solution to the magnesium turnings.
-
Reaction Initiation: Gentle warming with a heat gun may be necessary to initiate the reaction, which is indicated by the disappearance of the iodine color and the formation of a cloudy solution.
-
Grignard Formation: Once the reaction has started, add the remaining 4-fluoro-1-bromonaphthalene solution dropwise at a rate that maintains a gentle reflux. The use of anhydrous ether or THF is critical as Grignard reagents are strong bases and will be quenched by protic solvents like water or alcohols.[10][11] After the addition is complete, continue to stir the mixture at room temperature for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Carboxylation:
-
Reaction Setup: In a separate flask, crush dry ice into a fine powder.
-
Addition of Grignard Reagent: Slowly pour the freshly prepared Grignard reagent solution onto the crushed dry ice with vigorous stirring. A large excess of CO₂ is used to ensure complete carboxylation and to minimize the formation of ketone byproducts from the reaction of the Grignard reagent with the initially formed carboxylate salt.[11][12]
-
Reaction Completion: Allow the mixture to warm to room temperature, during which the excess CO₂ will sublime.
-
-
Work-up and Isolation:
-
Acidification: Slowly add 3 M HCl to the reaction mixture until the solution is acidic (pH ~1-2). This protonates the carboxylate salt to form the desired carboxylic acid and dissolves any remaining magnesium salts.[6]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (2 x 25 mL).
-
Washing: Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution. The product will be extracted into the aqueous basic layer as its sodium salt.
-
Re-acidification and Isolation: Separate the aqueous layer and re-acidify it with 3 M HCl to precipitate the this compound.
-
Filtration and Drying: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Expected Yield and Characterization
-
Yield: 70-85%
-
Appearance: Off-white to pale yellow solid
-
Melting Point: 223-226 °C[13]
-
Characterization: The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy.
Alternative Protocol: Palladium-Catalyzed Carbonylation
For researchers with access to high-pressure equipment, palladium-catalyzed carbonylation of 4-fluoro-1-iodonaphthalene offers an excellent alternative. This method is often favored in industrial settings due to its high efficiency and functional group tolerance.[8]
General Reaction Scheme
The reaction involves the treatment of an aryl halide with carbon monoxide in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of solvent, base, and ligand is crucial for optimizing the reaction yield.
Caption: Simplified catalytic cycle for palladium-catalyzed carbonylation.
A typical procedure would involve heating a solution of 4-fluoro-1-iodonaphthalene, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., dppf), and a base (e.g., K₂CO₃) in a suitable solvent (e.g., DMF) under a carbon monoxide atmosphere in a pressure reactor. The reaction progress would be monitored by TLC or GC-MS.
Synthesis of this compound Derivatives
The carboxylic acid functional group of this compound is a versatile handle for further derivatization. Standard protocols for esterification and amidation can be readily applied.
Protocol 2a: Esterification to Methyl 4-fluoro-1-naphthoate
-
Procedure: Dissolve this compound in an excess of methanol. Add a catalytic amount of concentrated sulfuric acid and heat the mixture to reflux for 4-6 hours. After cooling, neutralize the excess acid with a saturated sodium bicarbonate solution and extract the ester with diethyl ether. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the methyl ester.
Protocol 2b: Amidation to N-benzyl-4-fluoro-1-naphthamide
-
Procedure: To a solution of this compound in an anhydrous aprotic solvent like DMF, add a peptide coupling reagent such as HATU or HOBt/EDC, followed by a non-nucleophilic base like diisopropylethylamine (DIPEA).[7] Stir the mixture at room temperature for 15-30 minutes to activate the acid. Then, add the desired amine (e.g., benzylamine) and continue stirring until the reaction is complete as monitored by TLC or LC-MS.[7] An aqueous workup followed by extraction and purification by column chromatography or recrystallization will afford the desired amide.[7]
Troubleshooting and Key Considerations
-
Grignard Reaction Failure: The most common reason for failure is the presence of moisture. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere. The quality of the magnesium is also critical; use fresh, finely divided turnings.
-
Low Yields in Carboxylation: Inefficient stirring during the addition of the Grignard reagent to dry ice can lead to localized reactions and the formation of byproducts. Ensure the dry ice is finely powdered and vigorously stirred.
-
Purification Challenges: If the final product is impure, recrystallization from a suitable solvent system (e.g., ethanol/water) is often effective. For more persistent impurities, column chromatography on silica gel may be necessary.
Conclusion
The synthetic protocols detailed in this application note provide reliable and well-reasoned pathways to this compound and its derivatives. By understanding the chemical principles behind each step, researchers can confidently synthesize these valuable compounds for their specific applications in drug discovery, materials science, and beyond. The versatility of the naphthoic acid core, combined with the unique properties imparted by the fluorine substituent, ensures that these molecules will continue to be of significant interest to the scientific community.
References
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Tagat, J. R., McCombie, S. W., Nazareno, D. V., Boyle, C. D., Kozlowski, J. A., Chackalamannil, S., Josien, H., Wang, Y., & Zhou, G. (2002). Synthesis of Mono- and Difluoronaphthoic Acids. The Journal of Organic Chemistry, 67(4), 1171–1177. [Link][1][14]
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Fedko, N. F., Anikin, V. F., & Veduta, V. V. (2022). The synthesis of N-substituted 4-fluoro-1,8-naphthalimides. Chemistry & Chemical Technology, 16(4), 513-519. [Link]
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ResearchGate. (n.d.). (PDF) The synthesis of N-substituted 4-fluoro-1,8-naphthalimides. Retrieved from [Link][15]
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Eaborn, C., & Golborn, P. (1981). Preparation of a series of substituted fluoromethylnaphthalenes. Canadian Journal of Chemistry, 59(11), 1726-1738. [Link][16]
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American Chemical Society. (2002). Synthesis of Mono- and Difluoronaphthoic Acids. The Journal of Organic Chemistry. [Link][1]
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Li, B., Ma, J., & Wang, G. W. (2019). Synthesis of Multisubstituted 1-Naphthoic Acids via Ru-Catalyzed C–H Activation and Double-Alkyne Annulation under Air. Organic Letters, 21(13), 5054–5058. [Link][17]
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Chemistry LibreTexts. (2025). 20.5: Preparing Carboxylic Acids. [Link][5]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of Naphthalene Derivatives in Modern Chemical Research. [Link][2]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Synthesis Potential with 4-Acetyl-1-Naphthoic Acid: A Versatile Intermediate. [Link][3]
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Chemistry LibreTexts. (2024). 20.5: Preparing Carboxylic Acids. [Link][6][12]
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Brennführer, A., Neumann, H., & Beller, M. (2009). Palladium-catalyzed carbonylation reactions of aryl halides and related compounds. Angewandte Chemie International Edition in English, 48(23), 4114–4133. [Link][8]
-
Ghaffari, T., & Montgomery, J. (2022). Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis and Recent Developments. Journal of Organic Chemistry, 87(15), 9637–9651. [Link][9]
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Application Notes and Protocols: Leveraging 4-Fluoro-1-Naphthoic Acid in the Synthesis of Advanced Fluorescent Probes
Introduction: The Strategic Advantage of the 4-Fluoro-1-Naphthyl Scaffold
In the dynamic field of molecular imaging and diagnostics, the rational design of fluorescent probes is paramount for achieving high sensitivity and selectivity.[1] Small molecule fluorophores offer significant advantages, including minimal steric hindrance and extensive chemical tunability, allowing for the precise tailoring of photophysical and biological properties.[1] Among the various fluorogenic cores, the naphthalene scaffold is a well-established platform due to its rigid, planar structure and inherent fluorescence.[2] This application note details the strategic use of a specialized building block, 4-fluoro-1-naphthoic acid , in the synthesis of novel fluorescent probes for researchers, scientists, and drug development professionals.
The incorporation of a fluorine atom at the 4-position of the naphthoic acid backbone is not a trivial substitution. It imparts unique reactivity and modulates the electronic properties of the naphthalene ring system. This dual-functionality provides a versatile handle for creating a diverse library of fluorescent probes through two primary synthetic routes: functionalization at the carboxylic acid moiety and nucleophilic aromatic substitution (SNAr) at the C4-fluorine position.[3] This guide will provide the scientific rationale, detailed experimental protocols, and expected outcomes for leveraging this compound in your research.
Pillar 1: Causality Behind Experimental Choices - Why this compound?
The choice of this compound as a precursor is underpinned by sound chemical principles that offer distinct advantages in probe development:
-
Orthogonal Reactivity: The carboxylic acid and the fluoro group provide two chemically distinct reaction sites. The carboxylic acid can be readily converted into an amide, ester, or other functionalities using standard coupling chemistries.[4] The C-F bond, activated by the electron-withdrawing nature of the naphthalene ring system, is susceptible to nucleophilic aromatic substitution (SNAr).[3] This orthogonality allows for a stepwise and controlled synthesis, enabling the introduction of different molecular components at specific positions.
-
Modulation of Photophysical Properties: The highly electronegative fluorine atom can influence the intramolecular charge transfer (ICT) characteristics of the resulting fluorophore.[5] Depending on the substituent introduced via SNAr, the emission wavelength, quantum yield, and Stokes shift can be finely tuned.[3] Replacing the fluorine with a strong electron-donating group, for instance, can induce a significant red-shift in the emission spectrum, which is often desirable for biological imaging to minimize background autofluorescence.[6][7]
-
Enhanced Biological Performance: Strategic fluorination is a proven method in medicinal chemistry to improve metabolic stability and cell permeability.[5] The lipophilicity introduced by the fluorine atom can enhance the probe's ability to cross cellular membranes and localize to specific organelles.
Pillar 2: Self-Validating Systems - Protocols for Probe Synthesis
The following protocols are designed to be robust and adaptable. They represent a logical workflow for the synthesis of a target-specific fluorescent probe starting from this compound. The example provided is for the synthesis of a hypothetical probe, NaphthoFluor-Lyso , designed for lysosomal targeting.
Experimental Workflow Overview
The synthesis is envisioned as a two-stage process. First, the carboxylic acid is coupled with a targeting moiety. Second, the fluoro group is substituted with a fluorescence-modulating amine.
Caption: Synthetic workflow for NaphthoFluor-Lyso.
Protocol 1: Synthesis of Intermediate 1 - Amide Coupling
This protocol describes the coupling of the carboxylic acid group of this compound with morpholine, a common moiety used to promote lysosomal accumulation.
Materials:
-
This compound
-
Morpholine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 equiv) in anhydrous DCM.
-
Activation: Add HOBt (1.2 equiv) and EDC (1.2 equiv) to the solution. Stir at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add morpholine (1.1 equiv) followed by the dropwise addition of DIPEA (2.5 equiv).
-
Reaction: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the pure amide intermediate.
Causality: The use of EDC/HOBt is a standard and efficient method for forming amide bonds while minimizing side reactions and racemization (if chiral amines were used).[4] DIPEA acts as a non-nucleophilic base to neutralize the HCl salt formed from EDC.
Protocol 2: Synthesis of Final Probe - Nucleophilic Aromatic Substitution (SNAr)
This protocol details the displacement of the fluoride with an amine to complete the fluorophore synthesis.
Materials:
-
(4-Fluoronaphthalen-1-yl)(morpholino)methanone (Intermediate 1)
-
4-(2-Aminoethyl)aniline
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Water, Brine
Step-by-Step Methodology:
-
Reaction Setup: In a sealed tube, combine Intermediate 1 (1.0 equiv), 4-(2-aminoethyl)aniline (1.5 equiv), and K₂CO₃ (3.0 equiv) in anhydrous DMSO.
-
Reaction: Heat the mixture at 120-140 °C for 24 hours. The high temperature is necessary to overcome the activation energy for the SNAr reaction.
-
Work-up: Cool the reaction to room temperature and pour into water. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with water (3x) and brine (1x), then dry over anhydrous MgSO₄. After filtration and solvent evaporation, purify the crude product via column chromatography or preparative HPLC to obtain the final probe, NaphthoFluor-Lyso.
Causality: The SNAr reaction is facilitated by a polar aprotic solvent like DMSO and requires a base to deprotonate the incoming nucleophilic amine.[3] The electron-deficient nature of the fluorinated naphthalene ring makes the C4 position susceptible to nucleophilic attack.
Pillar 3: Authoritative Grounding & Data Presentation
The photophysical properties of fluorescent probes are critical to their function. While specific data for probes derived directly from this compound are not extensively published, we can extrapolate expected properties based on structurally similar naphthalene-based fluorophores. The introduction of an electron-donating amine at the 4-position is expected to create a donor-acceptor (D-A) type fluorophore, leading to desirable properties such as a large Stokes shift.[6][7]
Table 1: Representative Photophysical Properties of Naphthalene-Based Probes
| Fluorophore Scaffold | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Solvent | Reference |
| 4-Amino-1,8-naphthalimide | ~420 | ~540 | ~120 | 0.6-0.8 | Ethanol | [8] |
| Substituted Naphtho[2,3-d]thiazole | ~450 | >600 | >150 | Varies | Polar Solvents | [9] |
| Perfluoronaphthalene D-A-D Dye | ~400-450 | ~500-550 | ~100 | 0.35-0.65 | Various | [5] |
| Naphthalene-based Zn2+ probe | ~370 | ~470 | ~100 | Enhanced upon binding | Aqueous Buffer | [10] |
Note: This table provides representative data from related naphthalene systems to illustrate the range of achievable photophysical properties. Actual values for probes derived from this compound will need to be experimentally determined.
Logical Relationship: Probe Activation Mechanism
Many fluorescent probes are designed to be "turn-on" sensors, where fluorescence is quenched in the basal state and enhanced upon interaction with an analyte. A common mechanism for this is Photoinduced Electron Transfer (PET).
Caption: Generalized Photoinduced Electron Transfer (PET) mechanism.
In this model, an electron-rich recognition site can quench the fluorescence of the excited naphthalene core. Upon binding to an analyte (like a proton in an acidic lysosome), the electron-donating ability of the receptor is diminished, blocking the PET process and restoring fluorescence.
Conclusion and Future Outlook
This compound represents a highly valuable and versatile starting material for the construction of sophisticated fluorescent probes. Its orthogonal handles for chemical modification allow for the systematic and rational design of probes with tailored photophysical properties and biological targeting capabilities. The protocols and principles outlined in this application note provide a solid foundation for researchers to explore the synthesis of novel probes for a wide array of applications, from cellular imaging to high-throughput screening. The continued exploration of fluorination strategies in fluorophore design will undoubtedly lead to the next generation of powerful tools for scientific discovery.
References
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Unprecedented perspectives on the application of CinNapht fluorophores provided by a “late-stage” functionalization strategy. (n.d.). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
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Rational Design of Small Molecule Fluorescent Probes for Biological Applications. (n.d.). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
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Synthesis and evaluation of naphthoic acid derivatives as fluorescent probes to screen advanced glycation end-products breakers. (2012). PubMed. Retrieved January 11, 2026, from [Link]
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Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions. (2017). PubMed Central. Retrieved January 11, 2026, from [Link]
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Design, Regioselective Synthesis, and Photophysical Properties of Perfluoronaphthalene-Based Donor-Acceptor-Donor Fluorescent Dyes. (2022). PubMed. Retrieved January 11, 2026, from [Link]
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Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al 3+. (2023). MDPI. Retrieved January 11, 2026, from [Link]
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Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3-d]thiazole-4,9-Diones and Their Antimicrobial Activity against Staphylococcus Strains. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
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Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions. (2017). PubMed. Retrieved January 11, 2026, from [Link]
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Long-wavelength dual-state luminescent naphthalimide derivatives for bio-imaging. (n.d.). Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]
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Long-wavelength dual-state luminescent naphthalimide derivatives for bio-imaging. (2024). ResearchGate. Retrieved January 11, 2026, from [Link]
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Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
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Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. (2023). PubMed. Retrieved January 11, 2026, from [Link]
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Fluorescence emission and quenching studies with naphthyl diimides. (n.d.). Photobiology. Retrieved January 11, 2026, from [Link]
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Fluorescent Probes for Protein and Nucleic Acid Labeling. (n.d.). Boca Scientific Inc. Retrieved January 11, 2026, from [Link]
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Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. (2024). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
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Fluorescence quenching and electronic interaction of (S)-5-(dimethylamino)-N-(1-phenylethyl)naphthalene-1-sulfonamide for selective nitroaromatic detection and DFT study. (n.d.). OUCI. Retrieved January 11, 2026, from [Link]
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The photophysical properties of naphthalene bridged disilanes. (2021). PubMed. Retrieved January 11, 2026, from [Link]
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Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. (n.d.). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
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Methylsteric Effects Enhance Fluorescence in Diphenylfumaronitrile AIEgens. (2025). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
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Naphthalene-based turn-on fluorescent probe for sensitively recognizing Zn 2+. (2022). Taylor & Francis Online. Retrieved January 11, 2026, from [Link]
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Fluorescent Organic Nanoparticles of Benzofuran−Naphthyridine Linked Molecules: Formation and Fluorescence Enhancement in Aqueous Media. (n.d.). ACS Publications. Retrieved January 11, 2026, from [Link]
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Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists. (2016). PubMed. Retrieved January 11, 2026, from [Link]
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Editor's Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists. (n.d.). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
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Application Notes & Protocols for Amide Coupling Reactions with 4-Fluoro-1-naphthoic Acid
Introduction: The Strategic Importance of the Amide Bond and the 4-Fluoro-1-naphthyl Moiety
The amide bond is a cornerstone of modern medicinal chemistry, forming the backbone of peptides and proteins and featuring prominently in a vast number of blockbuster drugs.[1][2][3] Its stability, planarity, and hydrogen bonding capabilities make it a critical linker and pharmacophoric element. The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is therefore one of the most frequently performed reactions in drug discovery.[2][4]
However, the direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable at ambient temperatures due to a competing acid-base reaction that forms a non-productive ammonium carboxylate salt.[5][6] To overcome this, the carboxylic acid must first be "activated" to create a more electrophilic species that is susceptible to nucleophilic attack by the amine.[2][6] This guide focuses on the practical application of modern coupling strategies to a specific, high-value building block: 4-Fluoro-1-naphthoic acid .
The 4-fluoro-1-naphthyl scaffold is of significant interest to medicinal chemists. The rigid, lipophilic naphthalene core can engage in hydrophobic and π-stacking interactions within protein binding pockets, while the strategically placed fluorine atom can modulate key drug-like properties. Fluorine's unique electronic properties can enhance binding affinity, block metabolic degradation, and fine-tune pKa and lipophilicity, making it a powerful tool in lead optimization.[7][8] These application notes provide a detailed examination of the mechanisms, protocols, and troubleshooting for the successful synthesis of amides derived from this important substrate.
PART 1: Mechanistic Foundations of Common Coupling Reagents
A deep understanding of the reaction mechanism is crucial for selecting the appropriate conditions and troubleshooting failed reactions. The choice of coupling reagent is dictated by the steric and electronic properties of both the carboxylic acid and the amine.
Carbodiimide-Mediated Coupling (e.g., EDC, DCC)
Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC) are workhorse reagents for amide bond formation. The general mechanism involves two key stages:
-
Activation: The carboxylic acid attacks the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate effectively converts the hydroxyl of the carboxylic acid into an excellent leaving group.[6][9][10]
-
Nucleophilic Attack: The amine then attacks the carbonyl carbon of the O-acylisourea, forming the desired amide and a urea byproduct (e.g., dicyclohexylurea, DCU).[9]
A common side reaction is the intramolecular rearrangement of the O-acylisourea to a stable N-acylurea, which is unreactive towards the amine and can complicate purification.[9][11] To mitigate this and to suppress potential racemization when using chiral substrates, additives like 1-Hydroxybenzotriazole (HOBt) are often included. HOBt intercepts the O-acylisourea to form an active ester, which is more stable but still highly reactive towards the amine.[12]
Onium Salt-Mediated Coupling (e.g., HATU, HBTU)
Uronium/aminium salts such as HATU and HBTU are among the most efficient coupling reagents available, known for high yields, fast reaction rates, and low rates of racemization.[2][13] Their mechanism also proceeds via an active ester intermediate.
-
Activation: In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate anion attacks the HATU reagent.[14][15]
-
Active Ester Formation: This forms an unstable intermediate which rapidly rearranges to generate a highly reactive OAt-active ester, releasing tetramethylurea as a byproduct.[14][16]
-
Nucleophilic Attack: The amine swiftly attacks the active ester to yield the final amide product.[16]
HATU is particularly effective due to the presence of the nitrogen atom in its azabenzotriazole ring, which is thought to stabilize the transition state through a neighboring group effect.[16]
PART 2: Protocols for Amide Synthesis with this compound
The following protocols provide robust starting points for the coupling of this compound with primary and secondary amines. All reactions should be conducted in a fume hood under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.
Protocol 1: EDC/HOBt Mediated Coupling
This method is a cost-effective and reliable choice for many standard couplings.
Materials and Reagents:
-
This compound
-
Amine of choice
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1M HCl (aq.), Saturated NaHCO₃ (aq.), Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Round-bottom flask, magnetic stirrer, syringes, needles
Step-by-Step Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).
-
Dissolution: Dissolve the acid in anhydrous DCM or DMF (approx. 0.1 M concentration).
-
Reagent Addition: Add HOBt (1.1 eq.) and the amine (1.1 eq.). If the amine is provided as a hydrochloride salt, add an additional equivalent of base.
-
Activation: Add EDC·HCl (1.2 eq.) to the mixture, followed by the base (e.g., DIPEA, 2.5 eq.).
-
Reaction: Stir the reaction mixture at room temperature. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-16 hours.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). This removes excess base, unreacted acid, and water-soluble byproducts.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.
Protocol 2: HATU Mediated Coupling
This protocol is highly recommended for sterically hindered amines or when high efficiency and rapid reaction times are required.[17]
Materials and Reagents:
-
This compound
-
Amine of choice
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate, water, brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Round-bottom flask, magnetic stirrer, syringes, needles
Step-by-Step Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and HATU (1.1 eq.).
-
Dissolution: Dissolve the solids in anhydrous DMF (approx. 0.1-0.2 M concentration).
-
Pre-activation: Add DIPEA (2.5 eq.) to the mixture and stir at room temperature for 15-20 minutes. The solution may change color, indicating the formation of the active ester.
-
Amine Addition: Add the amine (1.0-1.2 eq.) to the activated mixture.
-
Reaction: Stir at room temperature. These reactions are often very fast and can be complete in 1-3 hours. Monitor progress by TLC or LC-MS.
-
Work-up:
-
Pour the reaction mixture into water and extract with ethyl acetate (3x). The water-soluble byproducts (tetramethylurea, unreacted HATU) will partition into the aqueous layer.
-
Combine the organic extracts and wash with brine (2x).
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Summary of Recommended Reaction Conditions
| Coupling Reagent | Acid (eq.) | Amine (eq.) | Reagent (eq.) | Base (eq.) | Solvent | Temp. (°C) | Typical Time (h) |
| EDC / HOBt | 1.0 | 1.1 | 1.2 (EDC) / 1.1 (HOBt) | 2.5 (DIPEA) | DCM, DMF | 20-25 | 4-16 |
| HATU | 1.0 | 1.1 | 1.1 | 2.5 (DIPEA) | DMF | 20-25 | 1-3 |
| DCC / DMAP | 1.0 | 1.1 | 1.2 (DCC) / 0.1 (DMAP) | - | DCM | 0 to 25 | 2-12 |
| Acyl Fluoride | 1.0 | 1.1 | 1.1 (TFFH) | 2.2 (DIPEA) | DCM, MeCN | 25 to 80 | 2-24 |
Note: For challenging couplings involving electron-deficient or sterically hindered amines, converting the carboxylic acid to an acyl fluoride in situ can be a highly effective strategy.[17][18]
PART 3: Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Incomplete activation of the carboxylic acid.[17]2. Amine is not nucleophilic enough (e.g., electron-deficient anilines).[4][19]3. Steric hindrance on either partner.[17]4. Reagents (especially solvents) are not anhydrous. | 1. Switch to a more powerful coupling reagent (e.g., EDC → HATU).[17]2. For electron-deficient amines, consider higher temperatures or converting the acid to an acyl fluoride.[18]3. Increase reaction time and/or temperature. Pre-activate the acid before adding the amine.[17]4. Ensure all glassware is oven-dried and use fresh anhydrous solvents. |
| Unreacted Starting Material | 1. Insufficient equivalents of coupling reagent or base.2. Reaction time is too short.3. Deactivation of the coupling reagent by moisture. | 1. Increase equivalents of the coupling reagent to 1.2-1.5 eq.2. Allow the reaction to run for a longer period (e.g., 24h), monitoring periodically.3. Use freshly opened bottles of reagents and anhydrous solvents. |
| Formation of N-Acylurea Byproduct | This is a specific side reaction for carbodiimide reagents (EDC, DCC) where the O-acylisourea rearranges.[9][11] | 1. Add an auxiliary nucleophile like HOBt or HOAt to intercept the O-acylisourea intermediate.2. Run the reaction at a lower temperature (e.g., 0 °C). |
| Difficulty Removing Byproducts | 1. Dicyclohexylurea (from DCC) can be soluble in some organic solvents.2. Tetramethylurea (from HATU/HBTU) is polar and water-soluble but can be difficult to remove completely.[15] | 1. After the reaction, cool the mixture (e.g., in an ice bath) and filter to remove the precipitated DCU before work-up.2. Perform multiple aqueous washes during work-up. Purification by reverse-phase HPLC may be necessary if it co-elutes with the product on silica. |
References
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Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123-130. [Link]
-
Sato, K., et al. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Semantic Scholar. [Link]
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Wikipedia. (n.d.). HATU. Wikipedia. [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. common-organic-chemistry.com. [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. chemistrysteps.com. [Link]
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Hopemax. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. hopemax.com. [Link]
-
Wikipedia. (n.d.). Carbodiimide. Wikipedia. [Link]
-
ResearchGate. (n.d.). Proposed mechanism for amidation using HBTU (9). ResearchGate. [Link]
-
Wikipedia. (n.d.). HBTU. Wikipedia. [Link]
-
Organic Chemistry. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]
-
Kim Reactor. (2024). HATU Coupling: Challenges Associated with the Byproducts. YouTube. [Link]
-
Organic Chemistry. (2021). HBTU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]
-
ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. ResearchGate. [Link]
-
Al-Masum, M., & El-Sayed, I. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]
-
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. hepatochem.com. [Link]
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Patel, K., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry. [Link]
-
Unknown. (2012). Application of Bioisosteres in Drug Design. slideplayer.com. [Link]
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ResearchGate. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ResearchGate. [Link]
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Fisher Scientific. (n.d.). Amide Synthesis. fishersci.co.uk. [Link]
-
Al-Gharabli, S. I., et al. (2021). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 64(20), 14845-14897. [Link]
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Mehellou, Y., et al. (2021). Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists: Design, Synthesis, and Structure–Activity Relationship Studies. Journal of Medicinal Chemistry, 64(15), 11355-11372. [Link]
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Application Note: Esterification of 4-Fluoro-1-naphthoic Acid with Novel Alcohols for Advanced Research Applications
An Application Guide for the Synthesis of Novel Esters
Introduction: The Strategic Importance of Novel 4-Fluoro-1-naphthoate Esters
4-Fluoro-1-naphthoic acid is a valuable scaffold in the fields of medicinal chemistry and materials science. The presence of the fluorine atom can significantly alter the electronic properties, metabolic stability, and binding interactions of derivative molecules.[1][2] Esterification of this acid with novel, structurally diverse, or functionally complex alcohols is a critical synthetic transformation that enables the exploration of new chemical space. These novel esters can serve as advanced prodrugs with tailored pharmacokinetic profiles, act as key intermediates for complex molecular targets, or function as high-performance liquid crystalline materials.[3]
The term "novel alcohols" in this context refers to those that present specific synthetic challenges, such as significant steric hindrance, the presence of sensitive functional groups, or chiral centers where stereochemical integrity must be maintained. A single esterification method is rarely sufficient to address this diversity. This guide provides a comprehensive overview of three robust and widely applicable esterification methodologies—Fischer-Speier, Steglich, and Mitsunobu—offering detailed protocols and the strategic rationale for selecting the most appropriate method for a given novel alcohol.
Selecting the Optimal Esterification Strategy: A Decision Workflow
The success of an esterification reaction hinges on a careful consideration of the properties of both the carboxylic acid and the alcohol. This compound is relatively stable, but the choice of a novel alcohol dictates the required reaction conditions. The following workflow provides a logical framework for selecting the most suitable protocol.
Caption: Decision workflow for selecting an esterification method.
Causality Behind Method Selection
-
Fischer-Speier Esterification: This is a classic, cost-effective method driven by Le Châtelier's principle.[4][5] It relies on strong acid catalysis (e.g., H₂SO₄) and high temperatures, making it ideal for robust, non-sensitive primary or secondary alcohols that can be used in large excess as the solvent.[6][7] However, these harsh conditions are incompatible with tertiary alcohols (which undergo elimination) and substrates containing acid-labile functional groups.[5]
-
Steglich Esterification: This method utilizes a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), with a 4-dimethylaminopyridine (DMAP) catalyst.[8][9] Its primary advantage is the remarkably mild, room-temperature conditions, which preserve acid-sensitive functionalities and are suitable for sterically demanding alcohols.[6][10][11] The main drawback is the formation of a urea byproduct that must be removed.[8]
-
Mitsunobu Reaction: This is a powerful and reliable redox-based reaction employing triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (e.g., DEAD or DIAD).[12][13] It proceeds under very mild, often sub-ambient, temperatures. Its most distinctive feature is the complete inversion of stereochemistry at the alcohol's stereocenter via an Sₙ2 mechanism, making it the method of choice for stereochemical control.[13][14] Purification can be challenging due to the generation of stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative.[15]
Experimental Protocols
Mandatory Safety Precautions
-
Reagents: this compound and its derivatives may cause skin and eye irritation.[16][17] DCC is a potent skin allergen. EDC is a corrosive irritant. DEAD and DIAD are toxic and potentially explosive; handle with care. Triphenylphosphine is an irritant.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[16][18][19]
-
Work Environment: All manipulations should be performed in a well-ventilated chemical fume hood.[16][17] An inert atmosphere (Nitrogen or Argon) is recommended for Steglich and Mitsunobu reactions to prevent moisture from quenching the active intermediates.
Protocol 1: Fischer-Speier Esterification with 3,3-Dimethyl-1-butanol
This protocol is suitable for a sterically hindered but acid-stable primary alcohol.
Methodology:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq, e.g., 1.90 g, 10 mmol).
-
Add 3,3-dimethyl-1-butanol (10 eq, 100 mmol) to the flask. The large excess serves as both reactant and solvent.[7]
-
Carefully add concentrated sulfuric acid (0.1 eq, 0.1 mL) dropwise through the condenser.
-
Heat the mixture to reflux (approx. 140-150 °C) and maintain for 4-8 hours.[20]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Workup: Cool the reaction to room temperature. Carefully pour the mixture into a separatory funnel containing 100 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the crude product via column chromatography.
Protocol 2: Steglich Esterification with 1-Adamantanol
This protocol is ideal for a bulky, acid-sensitive secondary alcohol where Fischer conditions would lead to elimination.
Methodology:
-
To a dry 100 mL round-bottom flask under an inert atmosphere (N₂), add this compound (1.0 eq, 1.90 g, 10 mmol), 1-Adamantanol (1.1 eq, 1.67 g, 11 mmol), and 4-DMAP (0.1 eq, 0.12 g, 1 mmol).
-
Add 50 mL of anhydrous dichloromethane (DCM). Stir the mixture at room temperature until all solids dissolve.
-
Cool the flask to 0 °C in an ice bath.
-
In a separate beaker, dissolve DCC (1.2 eq, 2.48 g, 12 mmol) in 10 mL of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture over 10 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form.[8]
-
Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.
-
Monitor the reaction by TLC.
-
Workup: Filter the reaction mixture through a Celite pad to remove the precipitated DCU, washing the filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (2 x 30 mL), saturated NaHCO₃ (2 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography.
Protocol 3: Mitsunobu Reaction with (S)-(+)-2-Octanol
This protocol is chosen for a chiral secondary alcohol where inversion of configuration is desired to produce the (R)-ester.
Methodology:
-
To a dry 100 mL round-bottom flask under an inert atmosphere (N₂), add this compound (1.2 eq, 2.28 g, 12 mmol), (S)-(+)-2-Octanol (1.0 eq, 1.30 g, 10 mmol), and triphenylphosphine (1.5 eq, 3.93 g, 15 mmol).
-
Add 60 mL of anhydrous tetrahydrofuran (THF) and stir to dissolve.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq, 3.03 g, 15 mmol) dropwise over 15 minutes. The solution will typically turn from colorless to a yellow/orange hue.[12]
-
Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Workup: Concentrate the reaction mixture under reduced pressure. The resulting residue will contain the product, triphenylphosphine oxide, and the DIAD-hydrazine byproduct.
-
Directly load the crude residue onto a silica gel column for purification.
Purification and Characterization
A robust purification and characterization strategy is essential to validate the successful synthesis of the novel ester.[21]
Caption: General workflow for the purification of novel esters.
Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the primary tool for structural confirmation.[22]
-
¹H NMR: Confirm the disappearance of the acidic proton of the carboxylic acid (typically >10 ppm) and the appearance of characteristic signals from the alcohol moiety, often with a downfield shift for the protons alpha to the new ester oxygen.[23]
-
¹³C NMR: Observe the characteristic ester carbonyl signal around 165-175 ppm.
-
¹⁹F NMR: The fluorine chemical shift is highly sensitive to its electronic environment and provides a clean signal for confirming the presence of the fluoro-naphthyl core.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the newly synthesized ester.[21][23]
Data Summary and Troubleshooting
The following table summarizes expected outcomes and provides solutions to common issues.
| Parameter | Fischer-Speier | Steglich | Mitsunobu |
| Example Alcohol | 3,3-Dimethyl-1-butanol | 1-Adamantanol | (S)-(+)-2-Octanol |
| Typical Conditions | H₂SO₄, 140 °C | DCC, DMAP, 25 °C | PPh₃, DIAD, 0-25 °C |
| Typical Yield | 60-80% | 75-95% | 70-90% |
| Key Byproducts | Water | Dicyclohexylurea (DCU) | PPh₃=O, Hydrazine |
| Common Issue | Low Conversion: Incomplete reaction. | Difficult Purification: DCU contamination. | Low Yield: Impure reagents. |
| Troubleshooting | - Increase reaction time. - Use a Dean-Stark trap to remove water.[7] | - Ensure thorough filtration post-reaction. - A different carbodiimide (EDC) can produce a water-soluble urea byproduct. | - Use anhydrous solvents/reagents. - Check the order of addition; pre-forming the PPh₃-DIAD adduct can sometimes help.[12] |
| Side Reaction | Elimination: Dehydration of alcohol. | N-Acylurea Formation: Rearrangement of intermediate. | Azodicarboxylate Attack: If nucleophile is weak.[12] |
| Solution | - Use a milder method (Steglich/Mitsunobu). | - Ensure DMAP is present, as it minimizes this side reaction.[10] | - Ensure the pKa of the carboxylic acid is appropriate (<13).[15] |
References
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Tagat, J. R., et al. (2002). Synthesis of mono- and difluoronaphthoic acids. The Journal of Organic Chemistry, 67(4), 1171-1177. [Link]
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Beaumont, K., et al. (2003). Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. Current Drug Metabolism, 4(6), 461-485. [Link]
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Fischer, E., & Speier, A. (1895). Darstellung der Ester. Chemische Berichte, 28(3), 3252–3258. [Link]
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Otera, J. (2010). Esterification: Methods, Reactions, and Applications. Wiley-VCH. [Link]
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Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]
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Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
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Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656. [Link]
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Master Organic Chemistry. (2022). Fischer Esterification. Retrieved from [Link]
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Pathiranage, A. L., et al. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of Laboratory Chemical Education, 6(5), 156-158. [Link]
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Daniel, J. F., & Daniel, C. G. (2011). CHEM254 Experiment 06 Synthesis of Novel Esters. University of North Carolina. [Link]
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Daniel, J. F., & Daniel, C. G. (2011). CHEM254 Experiment 06 Synthesis of Novel Esters. University of North Carolina. [Link]
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Gerlach, J. A., et al. (2013). Fluorine NMR for the study of protein structure and dynamics. Progress in Nuclear Magnetic Resonance Spectroscopy, 73, 1-46. [Link]
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Application Notes & Protocols: The Strategic Use of 4-Fluoro-1-naphthoic Acid in the Synthesis of Novel Agrochemicals
Abstract
Fluorinated organic compounds are of paramount importance in the discovery of modern agrochemicals, often imparting enhanced efficacy, metabolic stability, and target-binding affinity.[1][2] 4-Fluoro-1-naphthoic acid is a valuable and versatile building block that combines the structural rigidity of a naphthalene core with the unique physicochemical properties of fluorine. This technical guide provides an in-depth exploration of the application of this compound in the synthesis of N-aryl naphthamides, a class of compounds with demonstrated potential as potent fungicides.[3][4] We present a detailed, two-step synthetic workflow, complete with field-proven experimental protocols, mechanistic insights, and characterization data. The protocols are designed to be self-validating, guiding researchers from starting material to purified, well-characterized final products.
Introduction: The Rationale for Fluorinated Naphthamides in Agrochemical Design
The relentless evolution of resistance in plant pathogens necessitates a continuous pipeline of novel fungicides with diverse modes of action. The naphthamide scaffold has emerged as a promising pharmacophore in this arena, with various derivatives exhibiting significant biological activities.[4][5][6] The strategic incorporation of a fluorine atom onto this scaffold is a well-established tactic in medicinal and agrochemical chemistry to modulate a molecule's properties.
Why Fluorine? The introduction of a fluorine atom can lead to:
-
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, resisting enzymatic cleavage and thereby extending the compound's bioavailability in the target organism.
-
Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable polar, dipole, and hydrogen-bonding interactions with target enzymes, increasing binding affinity and potency.[1]
-
Improved Lipophilicity: Selective fluorination can enhance a molecule's ability to cross cellular membranes, a critical factor for reaching its biological target. Studies have shown that fluorinated fungicides can exhibit significantly higher activity than their non-fluorinated counterparts.[7]
This guide focuses on a robust and highly adaptable synthetic route that leverages this compound as a key starting material for a library of potential N-aryl naphthamide fungicides.
Overall Synthetic Workflow
The synthesis of the target N-aryl-(4-fluoro-1-naphthamide) derivatives is efficiently achieved via a two-step process. The first step involves the activation of the carboxylic acid to a more reactive acyl chloride. The second step is the coupling of this intermediate with a selected aromatic amine.
Figure 1: High-level experimental workflow.
Detailed Methodologies and Protocols
Part 1: Synthesis of 4-Fluoro-1-naphthoyl Chloride (Intermediate)
Causality: The conversion of a carboxylic acid to an acyl chloride is a critical activation step. The hydroxyl group of a carboxylic acid is a poor leaving group. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) transform the -OH into a highly reactive acyl chloride, which is an excellent electrophile for the subsequent amidation reaction.[8][9] Performing this reaction under anhydrous conditions is crucial to prevent the highly reactive acyl chloride from hydrolyzing back to the starting carboxylic acid.[10]
Reaction Mechanism with Thionyl Chloride:
Figure 2: Mechanism of acyl chloride formation.
Experimental Protocol (Adapted from[11][12])
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube (containing CaCl₂ or Drierite®), add this compound (e.g., 5.0 g, 26.3 mmol).
-
Solvent Addition: Add anhydrous toluene (e.g., 50 mL) to dissolve the starting material. Gentle warming may be required.
-
Reagent Addition: Carefully add thionyl chloride (SOCl₂) (e.g., 2.3 mL, 31.6 mmol, 1.2 eq.) to the solution at room temperature in a well-ventilated fume hood.
-
Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Work-up: After cooling the mixture to room temperature, remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 4-Fluoro-1-naphthoyl chloride is a liquid or low-melting solid and is often used in the next step without further purification.
Part 2: Synthesis of N-Aryl-(4-fluoro-1-naphthamide) (Target Compound)
Causality: This step is a classic nucleophilic acyl substitution.[13] The nitrogen atom of the substituted aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 4-Fluoro-1-naphthoyl chloride. A non-nucleophilic base, such as triethylamine (Et₃N), is essential. It acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction. Without the base, the HCl would protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.[10]
Reaction Mechanism (Schotten-Baumann type):
Figure 3: Mechanism of N-aryl naphthamide synthesis.
Experimental Protocol (Adapted from[11][13])
-
Preparation: In a 250 mL round-bottom flask with a magnetic stir bar, dissolve the desired substituted aniline (e.g., 4-chloroaniline, 26.3 mmol, 1.0 eq.) and triethylamine (Et₃N) (e.g., 5.5 mL, 39.5 mmol, 1.5 eq.) in anhydrous dichloromethane (DCM) (e.g., 80 mL).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Acyl Chloride Addition: Dissolve the crude 4-Fluoro-1-naphthoyl chloride (from Part 1, ~26.3 mmol, 1.0 eq.) in a small amount of anhydrous DCM (e.g., 20 mL) and add it dropwise to the cooled aniline solution over 15-20 minutes with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: The resulting crude solid product can be purified by recrystallization from a suitable solvent such as isopropanol or ethanol to yield the pure N-aryl-(4-fluoro-1-naphthamide).
Data Presentation: Representative Naphthamides
The following table summarizes expected outcomes for the synthesis of various N-(substituted aryl)-1-naphthamides, based on literature values for analogous non-fluorinated compounds. The introduction of the 4-fluoro substituent is expected to result in compounds with distinct physical properties and potentially enhanced biological activity.
| Entry | Aniline Derivative | Expected Product Name | Representative Yield (%)[13] | Representative M.P. (°C)[13] |
| 1 | Aniline | N-Phenyl-(4-fluoro-1-naphthamide) | 85-95 | 160-162 |
| 2 | 4-Methylaniline | N-(p-tolyl)-(4-fluoro-1-naphthamide) | 80-90 | 188-190 |
| 3 | 4-Methoxyaniline | N-(4-methoxyphenyl)-(4-fluoro-1-naphthamide) | 80-90 | 194-196 |
| 4 | 4-Chloroaniline | N-(4-chlorophenyl)-(4-fluoro-1-naphthamide) | 85-95 | 201-203 |
Note: Yields and melting points are for the corresponding non-fluorinated N-aryl-1-naphthamides and serve as an estimation for the fluorinated analogues.
Self-Validation and Characterization
To ensure the trustworthiness of the synthesis, the identity and purity of the final products must be rigorously confirmed.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) with an appropriate solvent system (e.g., 3:1 Hexane:Ethyl Acetate) to monitor the disappearance of the starting aniline and the appearance of the higher Rf product.
-
Structural Confirmation:
-
¹H and ¹³C NMR: Confirm the structure by identifying characteristic peaks for the naphthyl and aryl protons and carbons.
-
¹⁹F NMR: The presence of a singlet or doublet in the fluorine NMR spectrum will confirm the incorporation of the fluorine atom.
-
FT-IR Spectroscopy: Look for the characteristic N-H stretch (~3300 cm⁻¹) and the amide C=O stretch (~1650 cm⁻¹).
-
Mass Spectrometry (MS): Confirm the molecular weight of the synthesized compound.
-
Conclusion
This compound serves as an exemplary starting material for the synthesis of novel, fluorinated agrochemical candidates. The protocols detailed herein provide a reliable and efficient pathway to N-aryl naphthamides, a class of molecules with established fungicidal potential. The strategic inclusion of fluorine is a key design element aimed at enhancing the biological performance of the final compounds. This guide provides researchers with the foundational methodology to explore this promising area of agrochemical discovery.
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The Versatility of 4-Fluoro-1-naphthoic Acid in Advanced Materials Science: Application Notes and Protocols
In the ever-evolving landscape of materials science, the strategic design and synthesis of functional molecules are paramount to unlocking novel properties and applications. 4-Fluoro-1-naphthoic acid, a structurally unique building block, has emerged as a compound of significant interest. Its rigid naphthalene core, coupled with the electron-withdrawing nature of the fluorine substituent and the versatile reactivity of the carboxylic acid group, provides a powerful platform for the development of advanced materials. This guide offers an in-depth exploration of the use of this compound in the synthesis of fluorescent polymers and metal-organic frameworks (MOFs), complete with detailed protocols and insights into their characterization and potential applications.
Foundational Attributes of this compound
The utility of this compound in materials science is rooted in its distinct physicochemical properties. The naphthalene moiety imparts rigidity and desirable photophysical characteristics, while the fluorine atom and carboxylic acid group offer avenues for tuning electronic properties and enabling polymerization or coordination.
| Property | Value | Significance in Materials Science |
| Molecular Formula | C₁₁H₇FO₂ | Provides the basic structural unit. |
| Molecular Weight | 190.17 g/mol | Important for stoichiometric calculations in synthesis. |
| Melting Point | 224-227 °C | Indicates high thermal stability, a desirable trait for materials in electronic devices.[1] |
| Appearance | White to cream powder | Basic physical characteristic.[2] |
| Solubility | Limited in water; soluble in many organic solvents | Influences the choice of solvents for synthesis and processing. |
The presence of the fluorine atom can modulate the electronic properties of the naphthalene system, influencing the photoluminescent behavior of resulting materials.[3] The carboxylic acid group is a key functional handle, readily undergoing transformations like esterification and amidation, and serving as a coordination site for metal ions in the formation of MOFs.[4][5]
Application in Luminescent Polymers
The incorporation of fluorophores into polymer backbones is a well-established strategy for creating fluorescent materials for applications such as organic light-emitting diodes (OLEDs) and sensors.[3][6] this compound can be utilized as a monomer or a precursor to a monomer in the synthesis of such polymers.
Rationale for Use in Fluorescent Polymers
The naphthalene core of this compound is inherently fluorescent. By integrating this unit into a polymer chain, the resulting material can exhibit strong luminescence. The fluorine substituent can enhance quantum yield and tune the emission wavelength. Furthermore, the rigid structure of the naphthalene unit can restrict intramolecular rotations in the polymer, reducing non-radiative decay pathways and enhancing fluorescence.[7]
Protocol: Synthesis of a Naphthalene-Based Fluorescent Polyester
This protocol describes a representative polycondensation reaction to synthesize a polyester incorporating this compound.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
A diol monomer (e.g., Ethylene glycol)
-
Anhydrous pyridine
-
Anhydrous N,N-dimethylformamide (DMF)
-
Methanol
-
Standard glassware for organic synthesis (round-bottom flasks, condenser, dropping funnel)
-
Inert atmosphere setup (Nitrogen or Argon)
-
Magnetic stirrer and heating mantle
Workflow Diagram:
Caption: Workflow for the synthesis of a fluorescent polyester.
Procedure:
-
Synthesis of 4-Fluoro-1-naphthoyl chloride:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet, add this compound and an excess of thionyl chloride.
-
Gently reflux the mixture for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
After the reaction is complete, distill off the excess thionyl chloride under reduced pressure to obtain the crude 4-Fluoro-1-naphthoyl chloride. This intermediate is moisture-sensitive and should be used immediately.
-
-
Polycondensation:
-
In a separate three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve the diol monomer in anhydrous pyridine and a small amount of anhydrous DMF.
-
Cool the solution in an ice bath.
-
Dissolve the freshly prepared 4-Fluoro-1-naphthoyl chloride in a minimal amount of anhydrous DMF and add it dropwise to the diol solution with vigorous stirring.
-
After the addition is complete, slowly raise the temperature to 80-100 °C and maintain it for 12-24 hours under an inert atmosphere.
-
-
Purification of the Polymer:
-
Cool the reaction mixture to room temperature and pour it slowly into a large volume of methanol with constant stirring.
-
The polyester will precipitate out.
-
Collect the polymer by filtration and wash it thoroughly with methanol to remove any unreacted monomers and pyridine.
-
Dry the polymer in a vacuum oven at 60-80 °C to a constant weight.
-
Characterization and Expected Properties
The synthesized polymer should be characterized to confirm its structure and evaluate its properties.
| Technique | Purpose | Expected Observations |
| FTIR Spectroscopy | To confirm the formation of ester linkages and the presence of the naphthalene core. | Appearance of a strong C=O stretching band for the ester group (around 1720 cm⁻¹) and disappearance of the -OH band from the carboxylic acid. Characteristic peaks for the aromatic naphthalene ring will be present. |
| NMR Spectroscopy (¹H and ¹³C) | To elucidate the detailed chemical structure of the polymer repeat unit. | Signals corresponding to the protons and carbons of both the naphthoyl and diol moieties, with chemical shifts indicative of ester formation. |
| Gel Permeation Chromatography (GPC) | To determine the molecular weight and polydispersity index (PDI) of the polymer. | A chromatogram indicating the molecular weight distribution. A lower PDI suggests a more controlled polymerization. |
| UV-Vis and Fluorescence Spectroscopy | To investigate the photophysical properties of the polymer.[2] | The polymer should exhibit absorption in the UV region and strong fluorescence emission at a longer wavelength, characteristic of the naphthalene fluorophore. The exact wavelengths will depend on the specific diol used and the polymer's environment. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the polymer. | A TGA curve showing the decomposition temperature, which is expected to be high due to the rigid aromatic backbone. |
Application in Metal-Organic Frameworks (MOFs)
Metal-organic frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[8] The properties of MOFs can be tuned by judiciously selecting the metal and organic linker. This compound, with its carboxylic acid group, is an excellent candidate for an organic linker in MOF synthesis.[9][10]
Rationale for Use as a MOF Linker
The rigid and extended aromatic system of the naphthalene core can lead to the formation of robust and porous MOF structures. The fluorine atom can introduce specific functionalities within the pores, potentially influencing gas sorption properties or acting as a recognition site. Furthermore, the inherent fluorescence of the naphthalene moiety can be imparted to the MOF, making it suitable for sensing applications.[3]
Protocol: Solvothermal Synthesis of a 4-Fluoro-1-naphthoate-Based MOF
This protocol provides a general procedure for the solvothermal synthesis of a MOF using this compound as the organic linker. The choice of metal salt will determine the final structure and properties of the MOF.
Materials:
-
This compound
-
A metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Teflon-lined stainless-steel autoclave
-
Oven
Workflow Diagram:
Caption: General workflow for the solvothermal synthesis of a MOF.
Procedure:
-
Preparation of the Reaction Mixture:
-
In a glass vial, dissolve this compound and the chosen metal salt in DMF. The molar ratio of ligand to metal can be varied to optimize crystal formation (a 1:1 or 2:1 ratio is a good starting point).
-
Stir the mixture at room temperature until a homogeneous solution is obtained.
-
-
Solvothermal Reaction:
-
Transfer the solution to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and place it in an oven.
-
Heat the autoclave to a specific temperature (typically between 100 °C and 150 °C) and maintain this temperature for 24 to 72 hours.
-
After the reaction time, allow the autoclave to cool down slowly to room temperature.
-
-
Isolation and Activation of the MOF:
-
Open the autoclave and collect the resulting crystals by filtration.
-
Wash the crystals with fresh DMF to remove any unreacted starting materials, followed by washing with a more volatile solvent like ethanol to facilitate drying.
-
Dry the MOF crystals under vacuum. For applications requiring a porous material, an "activation" step is necessary to remove the solvent molecules from the pores. This is typically done by heating the MOF under vacuum.
-
Characterization of the Synthesized MOF
Thorough characterization is essential to confirm the formation of the desired MOF and to understand its properties.
| Technique | Purpose | Expected Observations |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the synthesized material. | A diffraction pattern with sharp peaks, indicating a crystalline structure. The pattern can be compared to simulated patterns from single-crystal X-ray diffraction data if available. |
| Single-Crystal X-Ray Diffraction | To determine the precise three-dimensional structure of the MOF, including connectivity, pore dimensions, and geometry. | Provides detailed information about the coordination environment of the metal ions and the binding mode of the 4-fluoro-1-naphthoate ligand. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the MOF and to determine the temperature at which solvent molecules are removed and the framework decomposes. | A TGA curve showing initial weight loss corresponding to the removal of guest solvent molecules, followed by a plateau indicating the stable, activated MOF, and finally, decomposition at higher temperatures. |
| Gas Sorption Analysis (e.g., N₂ at 77 K) | To determine the porosity, surface area (BET), and pore size distribution of the activated MOF. | An adsorption-desorption isotherm that can be used to calculate the surface area and pore volume, confirming the porous nature of the material. |
| Fluorescence Spectroscopy | To investigate the luminescent properties of the MOF, which may be useful for sensing applications. | An emission spectrum characteristic of the 4-fluoro-1-naphthoate linker, potentially modulated by the metal center. |
Concluding Remarks for the Research Professional
This compound presents a compelling platform for the rational design of functional materials. Its unique combination of a rigid, fluorescent naphthalene core, a property-tuning fluorine substituent, and a versatile carboxylic acid handle makes it a valuable building block for both luminescent polymers and porous metal-organic frameworks. The protocols and characterization strategies outlined in this guide provide a solid foundation for researchers to explore the potential of this molecule in creating next-generation materials for applications in optoelectronics, sensing, and beyond. As with any synthetic endeavor, optimization of reaction conditions will be crucial for achieving desired material properties, and a thorough understanding of the underlying chemical principles will guide the way to innovation.
References
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Liu, L.-P., Zhang, Z.-M., Yu, L.-M., & Yan, X.-F. (n.d.). Synthesis and Properties of Fluorescent Polymers. Retrieved from [Link]
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Sarkar, M., & Guchhait, N. (2009). Photo-induced relaxation and proton transfer in some hydroxy naphthoic acids in polymers. The Journal of Physical Chemistry A, 113(31), 8839–8849. [Link]
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Wuttke, S. (n.d.). Advanced material characterization approaches. Retrieved from [Link]
- Butova, V. V., et al. (2016). Synthesis of metal-organic frameworks with interest in analytical chemistry. TrAC Trends in Analytical Chemistry, 76, 111-125.
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Engineered Science Publisher. (2021). Synthesis of Metal-Organic Frameworks (MOFs) and Their Biological, Catalytic and Energetic Applications: A Mini Review. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 4-Chloro-1-naphthoic Acid in Modern Organic Synthesis. Retrieved from [Link]
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ChemUniverse. (n.d.). This compound [P60381]. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Synthesis Potential with 4-Acetyl-1-Naphthoic Acid: A Versatile Intermediate. Retrieved from [Link]
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MySkinRecipes. (n.d.). Naphthoic Acid Derivatives - Organic Synthesis Building Blocks. Retrieved from [Link]
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PubMed. (2012). Synthesis and evaluation of naphthoic acid derivatives as fluorescent probes to screen advanced glycation end-products breakers. Retrieved from [Link]
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MDPI. (2021). Structural Geometry Variation of 1,4-Naphthalene-Based Co-Polymers to Tune the Device Performance of PVK-Host-Based OLEDs. Retrieved from [Link]
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ResearchGate. (n.d.). Naphthalimide-derivative with blue electroluminescence for OLED application. Retrieved from [Link]
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NIH. (2023). Synthesis of Fluorescent, Small, Stable and Non-Toxic Epitope-Imprinted Polymer Nanoparticles in Water. Retrieved from [Link]
-
NIH. (2016). Preparation and Applications of Metal–Organic Frameworks (MOFs): A Laboratory Activity and Demonstration for High School and/or Undergraduate Students. Retrieved from [Link]
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Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Photophysical properties of compounds 1–4. a) Normalized absorption.... Retrieved from [Link]
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University of Toronto. (2024). Photophysical properties of materials for high-speed photodetection. Retrieved from [Link]
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UNamur. (n.d.). Characterization Techniques in Life and Materials Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Solvent Dependent Fluorescence of 4-Amino naphthalene- 1-sulfonic acid (AmNS)-Alginate (ALG) Bacterial Polymer. Retrieved from [Link]
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Semantic Scholar. (n.d.). Synthesis, characterization, and photophysical and fluorescence sensor behaviors of a new water-soluble double-bridged naphthale. Retrieved from [Link]
-
NIH. (2020). A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and characteristics of amino acid derivatives of 1,4-naphthoquinone. Retrieved from [Link]
-
ResearchGate. (n.d.). Short and scalable synthesis of an anhydride precursor of the environment-sensitive fluorophore 6-dimethylaminonaphthalimide. Retrieved from [Link]
-
ChemicalRegister.com. (n.d.). This compound (CAS No. 573-03-5) Suppliers. Retrieved from [Link]
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NIH. (2018). A simple approach to prepare fluorescent molecularly imprinted nanoparticles. Retrieved from [Link]
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ResearchGate. (n.d.). Novel screening protocol for wet chemical surface functionalization. Retrieved from [Link]
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IOP Publishing. (2018). Preparation Methods of Metal Organic Frameworks and Their Capture of CO 2. Retrieved from [Link]
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Application Notes and Protocols for the Use of 4-Fluoro-1-naphthoic Acid in Enzyme Inhibition Assays
Introduction: Unveiling the Inhibitory Potential of 4-Fluoro-1-naphthoic Acid
This compound is a synthetic small molecule with a naphthoic acid core structure. The strategic placement of a fluorine atom can significantly influence the compound's electronic properties and its interaction with biological targets.[1] This application note provides a detailed protocol for utilizing this compound as a potential enzyme inhibitor, with a specific focus on its known activity against the Yersinia protein tyrosine phosphatase YopH.[2]
Protein tyrosine phosphatases (PTPs) are a crucial class of enzymes that, in concert with protein tyrosine kinases, regulate the phosphorylation state of tyrosine residues on proteins. This reversible modification is a fundamental mechanism for controlling a vast array of cellular processes, including cell growth, differentiation, and signal transduction.[3][4] Dysregulation of PTP activity has been implicated in numerous diseases, making them attractive targets for therapeutic intervention.[5][6]
YopH, a highly potent PTP secreted by pathogenic Yersinia species, is a key virulence factor that disrupts host cell signaling pathways, thereby enabling the bacteria to evade the immune system.[1][7] The identification of inhibitors against YopH is a promising strategy for the development of novel anti-virulence agents. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize the inhibitory activity of this compound and similar small molecules against YopH and other PTPs.
Physicochemical Properties of this compound
A thorough understanding of the test compound's properties is fundamental to designing robust and reproducible assays.
| Property | Value | Source |
| CAS Number | 573-03-5 | [8] |
| Molecular Formula | C₁₁H₇FO₂ | [8] |
| Molecular Weight | 190.17 g/mol | [8] |
| Appearance | White to cream powder | [8][9] |
| Purity | ≥96.0% | [9] |
Experimental Workflow for YopH Inhibition Assay
The following diagram outlines the overall workflow for determining the inhibitory potential of this compound against YopH.
Figure 1: A schematic representation of the experimental workflow for the YopH inhibition assay.
Detailed Protocols
Reagent Preparation
a. This compound Stock Solution (10 mM)
-
Rationale: A concentrated stock solution in an organic solvent is prepared to facilitate serial dilutions and minimize the final solvent concentration in the assay, which could otherwise interfere with enzyme activity. Dimethyl sulfoxide (DMSO) is a common choice for its ability to dissolve a wide range of organic molecules.[4]
-
Procedure:
-
Weigh out 1.902 mg of this compound.
-
Dissolve in 1 mL of 100% DMSO.
-
Vortex until fully dissolved.
-
Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
b. Assay Buffer (50 mM Bis-Tris, pH 6.0, 1 mM DTT)
-
Rationale: Protein tyrosine phosphatases are generally most active at a pH between 5.5 and 6.0.[10] Bis-Tris is a suitable buffer for this pH range. Dithiothreitol (DTT) is a reducing agent included to maintain the catalytic cysteine residue in the active site of the PTP in a reduced state.[11]
-
Procedure:
-
Dissolve 10.46 g of Bis-Tris in 800 mL of deionized water.
-
Adjust the pH to 6.0 with concentrated HCl.
-
Bring the final volume to 1 L with deionized water.
-
Immediately before use, add DTT to a final concentration of 1 mM (e.g., add 1 mL of a 1 M DTT stock to 1 L of buffer).
-
c. Recombinant YopH Enzyme Solution
-
Rationale: The concentration of the enzyme should be optimized to ensure a linear reaction rate over the course of the measurement. This is typically determined by performing an enzyme titration.
-
Procedure:
-
Obtain purified recombinant YopH (catalytic domain, amino acids 163-468).
-
Prepare a stock solution of YopH in a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol). For long-term storage, it is advisable to add a cryoprotectant like glycerol and store at -80°C in single-use aliquots.[12]
-
On the day of the assay, dilute the YopH stock solution in the Assay Buffer to the desired working concentration. The final concentration in the assay will depend on the specific activity of the enzyme preparation and should be determined empirically. A starting point for YopH with pNPP as a substrate is in the low nanomolar range (e.g., 5-10 nM).[13]
-
d. p-Nitrophenyl Phosphate (pNPP) Substrate Solution (5 mM)
-
Rationale: p-Nitrophenyl phosphate (pNPP) is a chromogenic substrate commonly used for assaying PTP activity.[14] Upon dephosphorylation, it yields p-nitrophenol, which has a distinct yellow color under alkaline conditions and can be quantified by measuring the absorbance at 405 nm.[2] The substrate concentration should be at or below the Michaelis-Menten constant (Kₘ) to ensure sensitivity to competitive inhibitors. The Kₘ of YopH for pNPP has been reported to be in the range of 0.5-10 mM.[14] For initial inhibitor screening, a concentration close to the Kₘ is recommended.
-
Procedure:
-
Prepare a 100 mM stock solution of pNPP in deionized water. This stock can be stored at -20°C.
-
On the day of the assay, dilute the pNPP stock solution to the desired working concentration (e.g., 5 mM for a final assay concentration of 2.5 mM) in the Assay Buffer.
-
Enzyme Inhibition Assay Protocol
This protocol is designed for a 96-well plate format.
-
Prepare Inhibitor Dilutions:
-
Perform serial dilutions of the 10 mM this compound stock solution in DMSO to obtain a range of concentrations (e.g., from 10 mM to 100 nM).
-
In a 96-well polypropylene plate, add 2 µL of each inhibitor dilution to the corresponding wells. For the control wells (no inhibitor), add 2 µL of DMSO.
-
-
Add YopH Enzyme:
-
Add 98 µL of the diluted YopH enzyme solution to each well containing the inhibitor or DMSO.
-
Mix gently by pipetting up and down or by using a plate shaker at a low speed.
-
-
Pre-incubation:
-
Incubate the plate at room temperature for 15-30 minutes. This allows the inhibitor to bind to the enzyme before the addition of the substrate.
-
-
Initiate the Reaction:
-
Add 100 µL of the pNPP substrate solution to each well to start the enzymatic reaction. The final reaction volume will be 200 µL.
-
-
Kinetic Measurement:
-
Immediately place the plate in a microplate reader capable of kinetic measurements.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for 15-30 minutes.
-
Data Analysis
-
Determine the Initial Reaction Velocity (V₀):
-
For each inhibitor concentration, plot the absorbance at 405 nm against time.
-
The initial velocity (V₀) is the slope of the linear portion of this curve.
-
-
Calculate Percent Inhibition:
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula:
-
-
Determine the IC₅₀ Value:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[15]
-
Mechanism of Inhibition: A Deeper Dive
To understand how this compound inhibits YopH, further kinetic studies can be performed. The following diagram illustrates the different modes of reversible enzyme inhibition.
Figure 2: A simplified representation of common reversible enzyme inhibition mechanisms.
By measuring the initial velocities at various substrate and inhibitor concentrations, a Lineweaver-Burk or Michaelis-Menten plot can be generated to elucidate the mechanism of inhibition (competitive, non-competitive, or uncompetitive).
Trustworthiness and Self-Validation
To ensure the reliability of the results, the following controls should be included in every experiment:
-
No-Enzyme Control: Contains all reaction components except the YopH enzyme. This control accounts for any non-enzymatic hydrolysis of the substrate.
-
No-Inhibitor Control (Vehicle Control): Contains all reaction components, including the enzyme and the same concentration of DMSO as the inhibitor-treated wells. This represents the 100% enzyme activity.
-
Positive Control Inhibitor: A known inhibitor of YopH, such as sodium orthovanadate, can be used to validate the assay's ability to detect inhibition.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the use of this compound in enzyme inhibition assays, specifically targeting the Yersinia protein tyrosine phosphatase YopH. By following these detailed steps and incorporating the recommended controls, researchers can obtain reliable and reproducible data on the inhibitory potential of this and other small molecules. The provided framework for data analysis and further mechanistic studies will enable a deeper understanding of the compound's mode of action, which is crucial for its potential development as a therapeutic agent.
References
-
Bio-protocol. (2022). Protein Tyrosine Phosphatase Biochemical Inhibition Assays. Bio-protocol, 12(18), e4509. [Link]
-
Tierno, M. B., Tautz, L., & Sergienko, E. (2022). Protein Tyrosine Phosphatase Biochemical Inhibition Assays. Methods in Molecular Biology, 2471, 1-21. [Link]
-
Guan, K. L., & Dixon, J. E. (1991). Evidence for protein-tyrosine-phosphatase catalysis of the oxidation of the active-site cysteine. Journal of Biological Chemistry, 266(26), 17026–17030. [Link]
-
Analysis of Protein Tyrosine Phosphatases and Substrates. (2001). Current Protocols in Molecular Biology, Chapter 18, Unit 18.16. [Link]
-
BioAssay Systems. (n.d.). pNPP Phosphatase Assay Kits. Retrieved from [Link]
-
AMSBIO. (n.d.). pNPP Phosphatase Assay Kits. Retrieved from [Link]
-
3H Biomedical. (n.d.). pNPP Phosphatase Assay. Retrieved from [Link]
-
Auld, D. S., & Inglese, J. (2011). Development, validation and quantitative assessment of an enzymatic assay suitable for small molecule screening and profiling: A case-study. Assay and Drug Development Technologies, 9(1), 59-71. [Link]
-
Hu, X., Vujanac, M., Southall, N., & Stebbins, C. E. (2013). Inhibitors of the Yersinia protein tyrosine phosphatase through high throughput and virtual screening approaches. Bioorganic & Medicinal Chemistry Letters, 23(4), 1056–1062. [Link]
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Brand, C. S., et al. (2012). Exploring Oxidovanadium(IV) Complexes as YopH Inhibitors: Mechanism of Action and Modeling Studies. Journal of Medicinal Chemistry, 55(1), 140-151. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Crucial Role of 4-Chloro-1-naphthoic Acid in Modern Organic Synthesis. Retrieved from [Link]
-
Zhang, Z. Y. (2002). Protein-tyrosine phosphatases: structure, mechanism, and inhibitor discovery. Current Opinion in Chemical Biology, 6(5), 556-563. [Link]
-
Alonso, A., Sasin, J., Bottini, N., Friedberg, I., Osterman, A., Godzik, A., ... & Mustelin, T. (2004). Protein tyrosine phosphatases in the human genome. Cell, 117(6), 699-711. [Link]
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Das, J. C., & Ghose, A. K. (1984). Thermodynamic functions for the transfer of 1-naphthoic acid from water to mixed aqueous solvents at 298 K. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 80(10), 2829-2838. [Link]
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Tonks, N. K. (2006). Protein tyrosine phosphatases: from housekeeping enzymes to master-regulators of signal transduction. Cell, 124(4), 667-670. [Link]
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Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
-
Taylor & Francis. (n.d.). IC50 – Knowledge and References. Retrieved from [Link]
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Synthesis of 4-Fluoro-1,8-Naphthalimides from 4-Fluoro-1,8-Naphthalic Anhydride: An Application and Protocol Guide
Abstract
This comprehensive guide provides detailed protocols and scientific insights for the synthesis of 4-fluoro-1,8-naphthalimides, a critical class of fluorophores and bioactive molecules. Targeting researchers, medicinal chemists, and material scientists, this document outlines the direct imidation of 4-fluoro-1,8-naphthalic anhydride with primary amines. We delve into the underlying reaction mechanism, provide step-by-step experimental procedures for the synthesis of both N-alkyl and N-carboxyalkyl derivatives, and offer a systematic approach to product purification and characterization. The significance of 4-fluoro-1,8-naphthalimides in the development of fluorescent probes and therapeutic agents is also discussed, supported by authoritative references.
Introduction: The Significance of the 4-Fluoro-1,8-Naphthalimide Scaffold
The 1,8-naphthalimide framework is a privileged heterocyclic structure renowned for its unique photophysical properties, including high quantum yields, excellent photostability, and a large Stokes shift.[1] The introduction of a fluorine atom at the C-4 position of the naphthalimide ring can further modulate the electronic properties of the molecule, enhancing its utility in various applications. 4-Fluoro-1,8-naphthalimide derivatives are of particular interest in the fields of drug discovery and materials science. Their ability to intercalate with DNA has made them promising candidates for the development of novel anticancer agents.[2] Furthermore, their inherent fluorescence makes them ideal scaffolds for the design of sensitive and selective fluorescent probes for detecting ions and biomolecules.[3]
The direct condensation of 4-fluoro-1,8-naphthalic anhydride with primary amines is a robust and versatile method for accessing a diverse library of N-substituted 4-fluoro-1,8-naphthalimides. This guide provides the necessary protocols and theoretical background to empower researchers to efficiently synthesize and utilize these valuable compounds.
Reaction Mechanism: Imide Formation
The synthesis of a 4-fluoro-1,8-naphthalimide from 4-fluoro-1,8-naphthalic anhydride and a primary amine proceeds via a two-step nucleophilic acyl substitution reaction.[4][5][6]
-
Nucleophilic Attack and Formation of the Amic Acid Intermediate: The reaction is initiated by the nucleophilic attack of the primary amine's lone pair of electrons on one of the electrophilic carbonyl carbons of the anhydride ring. This leads to the opening of the anhydride ring and the formation of a tetrahedral intermediate, which then collapses to form a more stable amic acid intermediate.
-
Intramolecular Cyclization and Dehydration: The second step involves an intramolecular nucleophilic attack of the newly formed amide nitrogen on the remaining carboxylic acid carbonyl group. This cyclization event is typically promoted by heating and results in the formation of a cyclic tetrahedral intermediate. Subsequent dehydration (loss of a water molecule) yields the final, stable imide product.
Caption: Reaction mechanism for the synthesis of 4-fluoro-1,8-naphthalimides.
Experimental Protocols
The following protocols provide detailed procedures for the synthesis of representative N-alkyl and N-carboxyalkyl 4-fluoro-1,8-naphthalimides.
General Safety Precautions
-
Conduct all reactions in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
4-Fluoro-1,8-naphthalic anhydride and its halogenated analogues are classified as irritants. Avoid inhalation of dust and contact with skin and eyes.[7][8]
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Protocol 1: Synthesis of N-Propyl-4-fluoro-1,8-naphthalimide
This protocol is adapted from established procedures for the synthesis of N-alkyl naphthalimides.[2]
Materials:
-
4-Fluoro-1,8-naphthalic anhydride
-
n-Propylamine
-
Ethanol (absolute)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluoro-1,8-naphthalic anhydride (e.g., 2.16 g, 10.0 mmol).
-
Add absolute ethanol (50 mL) to the flask and stir to create a suspension.
-
Slowly add n-propylamine (0.65 g, 11.0 mmol, 1.1 equivalents) to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., dichloromethane/methanol, 98:2 v/v).[9]
-
After completion, allow the reaction mixture to cool to room temperature. The product will precipitate out of solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 10 mL).
-
Recrystallize the crude product from ethanol to obtain pure N-propyl-4-fluoro-1,8-naphthalimide as a crystalline solid.
-
Dry the purified product under vacuum.
Protocol 2: Synthesis of N-(Carboxymethyl)-4-fluoro-1,8-naphthalimide
This protocol is based on the direct aminolysis of 4-fluoro-1,8-naphthalic anhydride with an amino acid.[1]
Materials:
-
4-Fluoro-1,8-naphthalic anhydride
-
Glycine
-
Glacial Acetic Acid
Procedure:
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-fluoro-1,8-naphthalic anhydride (e.g., 1.08 g, 5.0 mmol) in glacial acetic acid (20 mL).
-
Add glycine (0.38 g, 5.0 mmol, 1.0 equivalent) to the suspension.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting anhydride.
-
Allow the reaction mixture to cool to room temperature, during which the product will precipitate.
-
Pour the mixture into cold water (100 mL) to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash thoroughly with water to remove any residual acetic acid.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
-
Dry the purified N-(carboxymethyl)-4-fluoro-1,8-naphthalimide under vacuum.
Caption: General experimental workflow for the synthesis of 4-fluoro-1,8-naphthalimides.
Product Characterization and Data
The synthesized 4-fluoro-1,8-naphthalimide derivatives should be characterized using standard analytical techniques to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the covalent structure of the product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum should show characteristic imide carbonyl stretching frequencies.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Table 1: Representative Data for Synthesized 4-Fluoro-1,8-Naphthalimides
| N-Substituent | Amine Used | Solvent | Typical Yield | Melting Point (°C) |
| Propyl | n-Propylamine | Ethanol | 70-85% | 191-192[7] |
| Butyl | n-Butylamine | Ethanol | ~70% | 105-106 (for bromo-analogue)[2] |
| Carboxymethyl | Glycine | Acetic Acid | High | >300 |
| 2-Carboxyethyl | β-Alanine | Acetic Acid | High | >300 |
Note: Data for propyl and butyl derivatives are based on analogous naphthalimide syntheses. Yields and melting points are representative and may vary depending on reaction scale and purification efficiency.
Purification Strategies
The choice of purification method depends on the nature of the N-substituent and the impurities present.
-
Recrystallization: This is the most common and efficient method for purifying solid 4-fluoro-1,8-naphthalimides. Common solvents for recrystallization include ethanol, methanol, acetic acid, or mixtures such as hexane/ethyl acetate or hexane/acetone.[10] The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.
-
Column Chromatography: For products that are difficult to crystallize or when impurities have similar solubility profiles, silica gel column chromatography can be employed. A typical eluent system is a gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).[9]
Conclusion
The synthesis of 4-fluoro-1,8-naphthalimides from 4-fluoro-1,8-naphthalic anhydride is a straightforward and high-yielding process that provides access to a wide range of valuable compounds for research and development. By understanding the underlying reaction mechanism and following the detailed protocols provided in this guide, researchers can confidently synthesize and purify these important molecules for their specific applications in drug discovery, fluorescent probe design, and materials science.
References
-
Guo, Y., Spicher, S., Cristadoro, A., Deglmann, P., Sijbesma, R. P., & Tomović, Ž. (2023). Towards high-performance polyurethanes: a mechanism of amine catalyzed aromatic imide formation from the reaction of isocyanates with anhydrides. RSC. [Link]
-
Wikipedia contributors. (2023). Imide. In Wikipedia, The Free Encyclopedia. [Link]
-
Fedko, N. F., Anikin, V. F., & Veduta, V. V. (2022). The synthesis of N-substituted 4-fluoro-1,8-naphthalimides. Journal of Organic and Pharmaceutical Chemistry, 20(3), 25-30. [Link]
-
Fedko, N. F., Anikin, V. F., & Veduta, V. V. (2022). The synthesis of N-substituted 4-fluoro-1,8-naphthalimides. ResearchGate. [Link]
-
RSC Publishing. (2002). Formation of imides from anhydrides. RSC. [Link]
-
Chemistry LibreTexts. (2023). Acid Anhydrides React with Amines to Form Amides. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Li, Y., et al. (2014). Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors. Molecules, 19(12), 20531-20544. [Link]
-
Aderinto, S. O., & Yu, H. (2019). Microwave-Assisted Synthesis and Fluorescent Properties of 4-Phenyl-1,8-naphthalimide. Chemistry, 1(1), 85-95. [Link]
-
Mali, S., et al. (2013). Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features. Beilstein Journal of Organic Chemistry, 9, 1311-1318. [Link]
-
O'Reilly, C., et al. (2016). 4-Hydroxy-N-propyl-1,8-naphthalimide esters: New fluorescence-based assay for analysing lipase and esterase activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(6), 1179-1185. [Link]
-
Hisamatsu, Y., et al. (2018). Electronic Supplementary Information Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: Effects of the substitution. RSC. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features [beilstein-journals.org]
- 4. Towards high-performance polyurethanes: a mechanism of amine catalyzed aromatic imide formation from the reaction of isocyanates with anhydrides - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00109A [pubs.rsc.org]
- 5. Imide - Wikipedia [en.wikipedia.org]
- 6. echemi.com [echemi.com]
- 7. rsc.org [rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Reagents & Solvents [chem.rochester.edu]
Application Note: Fluorescent Labeling of Biomolecules with 4-Fluoro-1-naphthoic Acid
Introduction: Beyond a Simple Fluorophore
Fluorescent labeling is a cornerstone of modern biological research, enabling the visualization, tracking, and quantification of biomolecules. While a vast array of fluorescent dyes exists, the choice of fluorophore is critical and dictated by the experimental question. Standard, bright fluorophores are excellent for localization studies, but a more sophisticated class of probes is required to investigate dynamic processes such as protein folding, ligand binding, or conformational changes.
This guide focuses on 4-Fluoro-1-naphthoic acid , a unique fluorescent probe belonging to the family of naphthoic acid derivatives. Its utility extends beyond simple detection; its fluorescence is highly sensitive to the polarity of its local environment. When conjugated to a biomolecule, it can report on changes in the surrounding microenvironment, making it a powerful tool for studying molecular interactions and dynamics. This phenomenon, known as solvatochromism, manifests as a shift in the emission spectrum and a change in fluorescence intensity as the probe moves from a polar aqueous environment to a non-polar binding pocket.
This application note provides a comprehensive protocol for the covalent labeling of proteins with this compound via carbodiimide chemistry, along with the scientific principles underpinning each step of the process.
Principle of the Method: Amide Bond Formation
The core of the labeling strategy lies in creating a stable, covalent amide bond between the carboxylic acid group of this compound and a primary amine on the target biomolecule. Primary amines are readily available on proteins via the side chains of lysine residues and the N-terminus.
Because a direct reaction between a carboxylic acid and an amine is inefficient under physiological conditions, a two-step activation process using carbodiimide chemistry is employed.
-
Activation: The carboxylic acid is first activated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) . EDC reacts with the carboxylate to form a highly reactive O-acylisourea intermediate.
-
Stabilization & Conjugation: This intermediate is susceptible to hydrolysis, which would regenerate the original carboxylate. To improve efficiency and stability, N-hydroxysuccinimide (NHS) is added. NHS reacts with the O-acylisourea intermediate to form a semi-stable NHS ester. This ester is less prone to hydrolysis yet highly reactive towards primary amines, which attack the ester to form a stable amide bond, releasing NHS.
This well-established and reliable chemistry ensures efficient and specific labeling of biomolecules in an aqueous environment.
Figure 1: Chemical activation and conjugation pathway for labeling biomolecules using EDC/NHS chemistry with this compound.
Materials and Equipment
Reagents
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC, MW: 191.7 g/mol )
-
N-hydroxysuccinimide (NHS, MW: 115.09 g/mol )
-
Biomolecule of interest (e.g., IgG antibody at 1-10 mg/mL)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Labeling Buffer: 100 mM Phosphate Buffer or Bicarbonate Buffer, pH 8.0-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Purification Supplies: Dialysis tubing (e.g., 10 kDa MWCO) or size-exclusion chromatography column (e.g., Sephadex G-25)
Equipment
-
UV-Vis Spectrophotometer
-
pH meter
-
Stir plate and micro stir bars
-
Reaction vials (amber glass or covered in foil to protect from light)
-
Standard laboratory glassware and pipettes
Detailed Experimental Protocol
This protocol is optimized for labeling a generic 150 kDa antibody. Molar ratios and incubation times may need to be adjusted for other biomolecules.
Step 1: Preparation of Reagents
Rationale: Freshly prepared solutions, especially of the activation reagents, are critical for achieving high labeling efficiency. EDC is moisture-sensitive and hydrolyzes over time.
-
Biomolecule Preparation: Ensure your biomolecule is in an amine-free buffer (e.g., PBS). Buffers containing Tris or glycine will compete for reaction with the activated dye. If necessary, perform a buffer exchange into PBS or a similar buffer.
-
This compound Stock: Prepare a 10-20 mM stock solution in anhydrous DMF or DMSO. For example, dissolve 2.0 mg of this compound (MW ~190.17 g/mol ) in 526 µL of DMF for a 20 mM solution.
-
EDC/NHS Solution: Immediately before use, prepare a 100 mM EDC / 100 mM NHS solution in high-purity water or Activation Buffer. For 1 mL, this would be 19.2 mg of EDC and 11.5 mg of NHS.
Step 2: Activation of this compound
Rationale: The activation of the carboxylic acid to the NHS ester is most efficient at a slightly acidic pH (pH 6.0). This protonates the primary amines on the protein, preventing them from reacting prematurely while favoring the formation of the O-acylisourea intermediate.
-
Combine the this compound stock solution with the freshly prepared EDC/NHS solution in a small, light-protected vial. A typical molar ratio is 1:1:1 (Dye:EDC:NHS).
-
Incubate the activation mixture for 15-30 minutes at room temperature with gentle stirring.
Step 3: Conjugation to the Biomolecule
Rationale: The reaction of the NHS ester with primary amines is most efficient at a slightly alkaline pH (8.0-8.5). At this pH, the target primary amines are deprotonated and thus sufficiently nucleophilic to attack the ester.
-
Adjust the pH of your biomolecule solution to 8.0-8.5 by adding the Labeling Buffer.
-
Add the activated this compound mixture to the biomolecule solution. The molar ratio of dye to protein is a key parameter to optimize. Start with a 10-fold to 20-fold molar excess of the dye over the protein.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring. Protect the reaction from light.
Step 4: Quenching and Purification
Rationale: Quenching stops the reaction by adding an excess of a primary amine (Tris) that consumes any remaining unreacted NHS esters. Purification is essential to remove unreacted dye and reaction byproducts, which would otherwise interfere with downstream applications and characterization.
-
Quenching: Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for 30 minutes.
-
Purification:
-
Dialysis: Transfer the reaction mixture to a dialysis cassette and dialyze against 1L of PBS (or desired storage buffer) at 4°C. Perform at least three buffer changes over 24-48 hours.
-
Size-Exclusion Chromatography (SEC): For faster purification, apply the quenched reaction mixture to a desalting column (e.g., G-25) equilibrated with your desired storage buffer. The labeled protein will elute in the void volume, while smaller molecules like free dye and byproducts will be retained.
-
Figure 2: A summary of the experimental workflow for labeling biomolecules with this compound.
Characterization of the Conjugate
After purification, it is crucial to determine the Degree of Labeling (DOL) , which is the average number of dye molecules conjugated to each protein molecule. This is achieved using UV-Vis spectrophotometry.
-
Measure Absorbance: Measure the absorbance of the purified conjugate solution at two wavelengths:
-
280 nm: The absorbance maximum for most proteins (A₂₈₀).
-
~340-350 nm: The absorbance maximum for this compound (Aₘₐₓ). The exact maximum should be determined from the dye's spectrum.
-
-
Calculate Concentrations:
-
The absorbance of the dye at 280 nm will contribute to the total A₂₈₀ reading. A correction factor (CF) is needed. CF = (A₂₈₀ of free dye) / (Aₘₐₓ of free dye).
-
The concentration of the protein is calculated as: [Protein] (M) = (A₂₈₀ - (Aₘₐₓ * CF)) / ε_protein where ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for a human IgG).
-
The concentration of the dye is calculated as: [Dye] (M) = Aₘₐₓ / ε_dye where ε_dye is the molar extinction coefficient of the dye at its Aₘₐₓ.
-
-
Calculate DOL: DOL = [Dye] / [Protein]
A typical target DOL for an antibody is between 3 and 7. A low DOL may result in poor signal, while a high DOL can lead to protein aggregation or altered function.
| Parameter | Value | Notes |
| Excitation Max (λex) | ~345 nm | Can vary slightly with solvent/conjugation |
| Emission Max (λem) | ~450-500 nm | Highly sensitive to environmental polarity |
| Molar Extinction Coeff. (ε) | ~5,000-7,000 M⁻¹cm⁻¹ | Determine empirically for accurate DOL calculation |
| Quantum Yield (Φ) | Variable | Increases significantly in non-polar environments |
| Table 1: Spectroscopic properties of this compound. |
Application: Probing Protein-Ligand Interactions
The primary advantage of this dye is its environmentally sensitive fluorescence. When the labeled protein binds to a ligand, the dye may be translocated into a non-polar binding pocket. This change in the microenvironment typically results in:
-
A blue shift in the emission spectrum (the peak wavelength decreases).
-
A significant increase in fluorescence intensity .
By monitoring these changes upon titration of a ligand, one can determine binding affinities (K_d) and study the kinetics of the interaction, providing valuable insights into molecular recognition events.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low DOL | Inactive EDC/NHS; Incorrect buffer pH; Low dye:protein ratio; Biomolecule has few accessible amines. | Use fresh, anhydrous EDC/NHS; Verify activation (pH 6.0) and labeling (pH 8.0-8.5) buffers; Increase molar excess of dye; Check protein sequence for lysine content. |
| Protein Precipitation | High DOL; Use of organic solvent (DMF/DMSO); Incorrect buffer conditions. | Reduce the dye:protein ratio; Add DMF/DMSO dropwise while stirring; Ensure protein is stable in the chosen labeling buffer. |
| High Background Signal | Incomplete removal of free dye. | Extend dialysis time with more buffer changes; Use a longer SEC column for better separation. |
References
-
EDC/NHS Chemistry: Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. [Link]
-
Naphthoic Acid Probes: A study describing the use of a similar naphthoic acid derivative as a fluorescent probe for protein binding. Journal of the American Chemical Society. [Link]
-
Fluorescence Spectroscopy: Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer. [Link]
"4-Fluoro-1-naphthoic acid as a molecular probe for protein binding"
Application Notes & Protocols
Topic: 4-Fluoro-1-naphthoic acid as a Molecular Probe for Protein Binding
Introduction: The Need for Precise Binding Quantification
In drug discovery and fundamental biological research, understanding the interaction between a protein and a ligand is paramount. The affinity, kinetics, and stoichiometry of these interactions govern biological outcomes. Fluorescence spectroscopy provides a sensitive and versatile toolkit for quantifying these binding events in solution.[1] While intrinsic protein fluorescence, typically from tryptophan residues, can be used, it is not always feasible if the protein lacks suitable fluorophores or if their environment does not change upon ligand binding.[2]
This is where extrinsic molecular probes, like this compound, offer a powerful alternative. These small molecules are designed to have environmentally sensitive fluorescent properties. This compound, a naphthalene derivative, exhibits low fluorescence in polar aqueous environments but can experience a significant increase in quantum yield and a blue shift in its emission spectrum when it moves into a non-polar, hydrophobic environment, such as the binding pocket of a protein. This phenomenon allows for the direct monitoring of binding events in real-time.
This guide provides a comprehensive overview of the principles and a detailed protocol for using this compound to determine protein-ligand binding affinities.
The Molecular Probe: this compound
This compound (4-F-1-NA) is a small, fluorescent molecule whose utility as a probe is derived from the photophysical properties of its naphthalene ring system. The fluorine substitution can enhance certain properties, such as metabolic stability in cellular contexts, without drastically altering the core fluorescent characteristics of the naphthoic acid scaffold.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 573-03-5 | [4][5][6] |
| Molecular Formula | C₁₁H₇FO₂ | [4][5][6] |
| Molecular Weight | 190.17 g/mol | [5] |
| Appearance | White to cream powder | [5][6] |
| Melting Point | 224-227 °C | [7] |
| Purity | Typically ≥96-97% | [5][6] |
The core principle behind its use is solvatochromism. In an aqueous buffer, the probe's fluorescence is quenched by the polar water molecules. Upon binding to a hydrophobic pocket on a target protein, it is shielded from this quenching effect, leading to a measurable increase in fluorescence intensity.
Caption: Principle of probe fluorescence upon protein binding.
Application: Determination of Binding Affinity (Kd)
The most common application for a probe like 4-F-1-NA is to determine the equilibrium dissociation constant (K_d_), a measure of the affinity between the protein and the probe. A lower K_d_ value signifies a higher binding affinity. This is achieved through a fluorescence titration experiment, where the change in fluorescence is monitored as the concentration of one binding partner is systematically varied.
Causality Behind Experimental Choices
-
Buffer Selection: The buffer should be non-reactive and maintain the protein's native conformation and activity. Phosphate or HEPES buffers are common. Avoid buffers with components that autofluoresce or quench the probe's fluorescence.
-
Concentration Regime: To accurately determine K_d_, the experiment must be conducted in the "binding regime".[8] This means the concentration of the binding partner held constant (usually the protein) should be at or below the expected K_d_. If the protein concentration is much higher than the K_d_ (the "titration regime"), most of the added probe will bind, and the resulting curve will not accurately reflect the equilibrium.[8]
-
Excitation and Emission Wavelengths: To maximize signal and minimize background, the fluorometer should be set to the optimal excitation and emission wavelengths for the bound probe. For naphthalene derivatives, excitation is typically in the 310-350 nm range, and emission is in the 400-500 nm range. A preliminary scan of the probe with and without the protein is essential to determine the wavelength of maximum emission and the largest change in fluorescence.
-
Controls: Running parallel titrations is crucial for data integrity. A "buffer blank" titration (probe added to buffer alone) accounts for any fluorescence changes due to the probe itself (e.g., aggregation at high concentrations).
Detailed Experimental Protocol: Fluorescence Titration
This protocol outlines the steps to determine the K_d_ of 4-F-1-NA binding to a target protein.
Caption: Workflow for K_d_ determination using fluorescence titration.
Materials and Reagents
-
Target Protein of known concentration, dialyzed into Assay Buffer.
-
This compound (4-F-1-NA)
-
Dimethyl sulfoxide (DMSO), spectroscopy grade
-
Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)
-
Quartz fluorescence cuvette
-
Spectrofluorometer
Step-by-Step Methodology
-
Prepare Stock Solutions:
-
Probe Stock: Prepare a high-concentration stock of 4-F-1-NA (e.g., 10 mM) in 100% DMSO. Causality: DMSO is used to solubilize the hydrophobic probe. The stock must be concentrated enough that the final volume of DMSO in the assay is low (<1-2%) to avoid affecting protein structure.
-
Protein Stock: Prepare a protein solution (e.g., 10 µM) in Assay Buffer. The concentration should be accurately determined (e.g., by A280 or BCA assay).
-
Working Solutions: Prepare dilutions of the probe and protein as needed for the experiment.
-
-
Instrument Setup and Initial Scans:
-
Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes. Set the temperature to 25°C.
-
Place a solution of your protein (e.g., 1 µM) and a saturating amount of the probe (e.g., 10 µM) in the cuvette.
-
Perform an emission scan (e.g., from 380 nm to 600 nm) using an appropriate excitation wavelength (e.g., 340 nm) to find the wavelength of maximum fluorescence emission (λ_em_).
-
Set the fluorometer to record intensity at the determined λ_em_ and excitation wavelength (λ_ex_). Optimize slit widths to maximize signal while avoiding photobleaching.
-
-
Titration Experiment:
-
Add a defined volume of Assay Buffer (e.g., 2 mL) to the cuvette to zero the instrument.
-
Add the protein to the cuvette to a final concentration in the "binding regime" (e.g., 0.5 µM). Record the initial fluorescence (F_0_).
-
Make sequential, small-volume additions of the 4-F-1-NA working solution.
-
After each addition, mix gently by pipetting or with a micro-stir bar, and allow the system to equilibrate for 2-5 minutes before recording the fluorescence intensity (F).[8] Causality: Equilibration time is critical. Insufficient time will lead to an underestimation of binding and an inaccurate K_d_.
-
Continue additions until the fluorescence signal no longer increases significantly, indicating saturation of the binding sites.
-
Control: Repeat the entire titration by adding the probe to the Assay Buffer without the protein. This measures the background fluorescence of the probe itself.
-
Data Analysis
-
Data Correction:
-
Subtract the background fluorescence of the probe in buffer from the corresponding readings with the protein present.
-
Correct the fluorescence intensity at each point for the dilution effect caused by adding the probe volume: F_corrected = F_observed * ((V_initial + V_added) / V_initial).
-
Calculate the change in fluorescence: ΔF = F_corrected - F_0.
-
-
Binding Curve and K_d_ Calculation:
-
Plot the ΔF as a function of the total probe concentration [L].
-
Fit the resulting data to a one-site binding (hyperbolic) equation using non-linear regression software (e.g., GraphPad Prism, Origin):
ΔF = (B_max * [L]) / (K_d_ + [L])
-
Where:
-
B_max is the maximum change in fluorescence at saturation.
-
[L] is the concentration of the 4-F-1-NA probe.
-
K_d_ is the dissociation constant.
-
-
Table 2: Example Titration Data and Analysis
| [Probe] (µM) | F_observed | F_corrected | ΔF (Corrected) |
| 0.0 | 50.2 | 50.2 | 0.0 |
| 0.2 | 85.5 | 85.6 | 35.4 |
| 0.4 | 115.1 | 115.3 | 65.1 |
| 0.6 | 139.8 | 140.1 | 89.9 |
| 1.0 | 175.3 | 175.8 | 125.6 |
| 2.0 | 230.1 | 231.2 | 181.0 |
| 5.0 | 285.6 | 288.5 | 238.3 |
| 10.0 | 310.4 | 316.6 | 266.4 |
| 15.0 | 315.2 | 323.0 | 272.8 |
| Result from Fit | K_d_ = 1.1 µM | ||
| B_max_ = 295 A.U. |
Trustworthiness: Controls and Potential Pitfalls
-
Inner Filter Effect: At high concentrations, the probe can absorb the excitation or emission light, leading to an artificial decrease in fluorescence. This can be checked by measuring the absorbance of the probe at the excitation and emission wavelengths. If absorbance is >0.05, correction factors are needed.[2]
-
Probe Aggregation: At high concentrations, the probe may self-aggregate, which can alter its fluorescence. The buffer-only control titration helps to identify this.
-
Protein Inactivation: Ensure the DMSO concentration remains low, as high levels can denature the protein. The fraction of active protein should be determined independently if possible for the most accurate results.[8]
-
Stoichiometry: The B_max_ value, in conjunction with the known active protein concentration, can be used to infer the binding stoichiometry, assuming the fluorescence change per bound molecule is known or can be calibrated.
Conclusion
This compound is a valuable molecular probe for studying protein-ligand interactions. Its environmentally sensitive fluorescence provides a direct, real-time method for determining binding affinity. By following a well-controlled, rigorous protocol and understanding the underlying principles of the technique, researchers can generate reliable and quantitative data critical for advancing biological and pharmaceutical research.
References
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- Vivian, J. T., & Callis, P. R. (2019). Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. PMC - NIH.
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- CymitQuimica. (n.d.). This compound, 97%.
- JoVE. (2023). Fluorescence Fluctuation Spectroscopy of Protein Interactions | Protocol Preview. YouTube.
- Royer, C. A. (2011). Fluorescence Techniques in Analysis of Protein–Ligand Interactions. SpringerLink.
- Raines Lab. (n.d.). Protein–Protein Interactions.
- BMG Labtech. (n.d.). Protein-ligand binding measurements using fluorescence polarization.
- Matrix Scientific. (n.d.). This compound.
- Reddit. (2020). What are some physical methods to determine binding affinity of a protein?. r/Biochemistry.
- Chen, Y. L., et al. (2020). Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3-d]thiazole-4,9-Diones and Their Antimicrobial Activity against Staphylococcus Strains. NIH.
- Yuan, L., et al. (2019). New trends of molecular probes based on the fluorophore 4-amino-1, 8-naphthalimide. Dyes and Pigments.
- Jarmoskaite, I., AlSadhan, I., & Herschlag, D. (2020). How to measure and evaluate binding affinities. eLife.
- Sankaran, B., et al. (2020). Determination of Protein–Ligand Binding Affinities by Thermal Shift Assay. PMC - NIH.
- Kim, J. H., et al. (2021). Optical Fluorescence Imaging of Native Proteins Using a Fluorescent Probe with a Cell-Membrane-Permeable Carboxyl Group. MDPI.
- Ferreira, H., et al. (2019). Studies of Protein Binding to Biomimetic Membranes Using a Group of Uniform Materials Based on Organic Salts Derived From 8-Anilino-1-naphthalenesulfonic Acid. PubMed Central.
- Thermo Fisher Scientific. (n.d.). This compound, 97% 1 g.
- Biology LibreTexts. (2025). 5.2: Techniques to Measure Binding.
- Chen, Y. J., et al. (2018). Phthalic Acid Chemical Probes Synthesized for Protein-Protein Interaction Analysis. NIH.
- Sankaran, B., et al. (2020). (PDF) Determination of Protein–Ligand Binding Affinities by Thermal Shift Assay. ResearchGate.
- Dillingham, M. S., et al. (2008). Fluorescent Single-Stranded DNA Binding Protein as a Probe for Sensitive, Real-Time Assays of Helicase Activity. PMC - NIH.
- Cole, T. A., & Stephenson, C. R. J. (2026). Electrochemical or Photoredox Activation of Latent Electrophiles: Three-Component Mumm Rearrangement Cascade Reactions from Alkoxyamines. Organic Letters - ACS Publications.
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Application Notes and Protocols for the Synthesis of Functionalized 4-Fluoro-1-naphthoic Acid Analogs
Introduction: The Significance of 4-Fluoro-1-naphthoic Acids in Modern Chemistry
The 4-fluoro-1-naphthoic acid scaffold is a privileged structural motif in medicinal chemistry and materials science. The incorporation of a fluorine atom onto the naphthalene core can significantly modulate the physicochemical and biological properties of the molecule. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can enhance metabolic stability, improve binding affinity to biological targets, and alter electronic properties.[1][2][3] Consequently, functionalized this compound analogs are valuable building blocks for the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.[4] This guide provides a comprehensive overview of robust synthetic strategies to access this important class of compounds, complete with detailed protocols and mechanistic insights.
I. Synthesis of the Core Scaffold: this compound
The strategic synthesis of the this compound core is the critical first step. Several reliable methods can be employed, with the choice depending on the availability of starting materials and desired scale.
A. Grignard Carboxylation of 1-Bromo-4-fluoronaphthalene
This classical and highly effective method involves the formation of a Grignard reagent from 1-bromo-4-fluoronaphthalene, followed by quenching with carbon dioxide.[5][6][7] This approach offers a straightforward and high-yielding route to the target acid.
Workflow for Grignard Carboxylation:
Caption: Grignard carboxylation route to this compound.
Detailed Protocol 1: Grignard Carboxylation
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser under an inert atmosphere (N₂ or Ar), and a dropping funnel. All glassware must be rigorously dried.
-
Initiation: To the flask, add magnesium turnings (1.2 eq). Cover with anhydrous tetrahydrofuran (THF). A small crystal of iodine can be added to initiate the reaction.
-
Grignard Formation: A solution of 1-bromo-4-fluoronaphthalene (1.0 eq) in anhydrous THF is added dropwise via the dropping funnel. The reaction is typically initiated with gentle warming and then maintained at a gentle reflux.
-
Carboxylation: After the magnesium has been consumed, the reaction mixture is cooled in an ice-salt bath. Crushed dry ice (solid CO₂) is added portion-wise to the vigorously stirred solution.
-
Workup: The reaction is quenched by the slow addition of aqueous HCl (1 M). The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
| Parameter | Condition | Causality and Insights |
| Solvent | Anhydrous THF | Ethereal solvents are crucial for solvating and stabilizing the Grignard reagent. The absence of water is critical to prevent quenching of the highly basic organometallic intermediate. |
| Initiation | Iodine crystal, gentle heating | These measures help to activate the surface of the magnesium, removing the passivating oxide layer and facilitating the initial insertion. |
| Quenching | Dry Ice (Solid CO₂) | Provides a solid source of carbon dioxide, which minimizes side reactions. The low temperature helps to control the exothermicity of the reaction. |
| Workup | Acidic quench | Protonates the carboxylate salt formed after the addition of CO₂, yielding the desired carboxylic acid. |
B. Sandmeyer and Balz-Schiemann Reactions from 4-Amino-1-naphthoic Acid
An alternative approach begins with 4-amino-1-naphthoic acid. Diazotization of the amino group followed by a Sandmeyer or Balz-Schiemann reaction can introduce the fluorine atom.[8][9][10] The Balz-Schiemann reaction, in particular, is a well-established method for the synthesis of aryl fluorides from diazonium tetrafluoroborates.[11]
Workflow for Diazotization and Fluorination:
Caption: Balz-Schiemann route to this compound.
Detailed Protocol 2: Balz-Schiemann Reaction
-
Diazotization: 4-Amino-1-naphthoic acid (1.0 eq) is suspended in an aqueous solution of tetrafluoroboric acid (HBF₄). The mixture is cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) is added dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is monitored.
-
Isolation of Diazonium Salt: The precipitated diazonium tetrafluoroborate salt is collected by filtration, washed with cold water, cold ethanol, and then diethyl ether, and dried under vacuum.
-
Thermal Decomposition: The dry diazonium salt is gently heated (often as a solid or suspended in an inert, high-boiling solvent) until the evolution of nitrogen gas ceases.
-
Workup and Purification: The residue is cooled and the product is extracted with a suitable organic solvent. The organic layer is washed, dried, and concentrated. Purification is typically achieved by column chromatography or recrystallization.
| Parameter | Condition | Causality and Insights |
| Acid | Tetrafluoroboric acid (HBF₄) | Serves as both the acid for diazotization and the source of the tetrafluoroborate counterion, which is key for the subsequent fluorination. |
| Temperature Control | 0-5 °C during diazotization | Diazonium salts are often unstable at higher temperatures, so maintaining a low temperature is crucial to prevent premature decomposition. |
| Decomposition | Gentle heating | Provides the energy for the decomposition of the diazonium salt, leading to the formation of the aryl cation and subsequent capture by the fluoride from the BF₄⁻ counterion. |
II. Functionalization of the this compound Scaffold
Once the core is synthesized, a variety of modern synthetic methodologies can be employed to introduce functional groups at specific positions on the naphthalene ring.
A. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-N bond formation.[12][13][14] A common strategy involves the synthesis of a brominated this compound derivative, which can then undergo Suzuki or Buchwald-Hartwig amination reactions.
Workflow for Suzuki and Buchwald-Hartwig Coupling:
Caption: Palladium-catalyzed functionalization of a brominated this compound derivative.
Detailed Protocol 3: Suzuki Coupling of a Brominated this compound Ester
-
Reactant Preparation: To a Schlenk flask, add the brominated this compound ester (1.0 eq), the arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Reaction Setup: The flask is evacuated and backfilled with an inert gas. A suitable solvent system (e.g., toluene/ethanol/water or dioxane/water) is added.
-
Reaction: The mixture is heated to reflux (typically 80-100 °C) and stirred until the starting material is consumed (monitored by TLC or GC-MS).
-
Workup: The reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel.
| Parameter | Condition | Causality and Insights |
| Catalyst | Pd(PPh₃)₄ or other Pd(0) sources with appropriate ligands | The choice of catalyst and ligand is crucial for efficient oxidative addition and reductive elimination steps in the catalytic cycle. |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Activates the boronic acid for transmetalation to the palladium center. The strength of the base can influence the reaction rate. |
| Solvent | Biphasic systems (e.g., toluene/water) | Often used to dissolve both the organic and inorganic reagents, facilitating the reaction. |
B. Directed Ortho-Metalation (DoM)
Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings.[1][15][16] The carboxylic acid group (as a carboxylate) can act as a directing group, facilitating deprotonation at the C2 position.
Workflow for Directed Ortho-Metalation:
Caption: Directed ortho-metalation of this compound.
Detailed Protocol 4: Directed Ortho-Metalation and Electrophilic Quench
-
Substrate Preparation: this compound (1.0 eq) is dissolved in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Deprotonation: The solution is cooled to -78 °C, and a strong lithium base such as n-butyllithium (n-BuLi, 2.2 eq) is added dropwise. The first equivalent deprotonates the carboxylic acid, and the second deprotonates the C2 position.
-
Electrophilic Quench: After stirring at low temperature, a suitable electrophile (e.g., an alkyl halide, iodine, or an aldehyde) is added.
-
Workup: The reaction is quenched with saturated aqueous ammonium chloride solution and allowed to warm to room temperature. The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated.
-
Purification: Purification is performed by column chromatography or recrystallization.
| Parameter | Condition | Causality and Insights |
| Base | Strong alkyllithium base (e.g., n-BuLi, s-BuLi) | Necessary to deprotonate the relatively non-acidic aromatic C-H bond. The carboxylate group directs the deprotonation to the ortho position. |
| Temperature | -78 °C | Low temperature is critical to maintain the stability of the organolithium intermediate and prevent side reactions. |
| Electrophile | Various (e.g., R-X, I₂, RCHO) | The choice of electrophile determines the functional group introduced at the C2 position. |
C. C-H Activation
Direct C-H activation is a modern and atom-economical approach to functionalize aromatic systems.[17][18][19] For 1-substituted naphthalenes, C-H activation at the C8 (peri) position is often favored, directed by a group at C1.[18]
Workflow for C-H Activation:
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"scale-up synthesis of 4-Fluoro-1-naphthoic acid"
An Application Note for the Scale-Up Synthesis of 4-Fluoro-1-naphthoic Acid
Authored by: A Senior Application Scientist
Introduction
This compound is a crucial substituted aromatic carboxylic acid that serves as a fundamental building block in the synthesis of complex organic molecules. Its utility is particularly pronounced in the fields of medicinal chemistry and materials science, where the unique electronic properties of the fluorine substituent can be leveraged to modulate the biological activity or physical characteristics of the target compounds. For instance, it is a key intermediate in the development of novel pharmaceuticals and functional materials.
The transition from laboratory-scale synthesis to pilot or industrial-scale production presents significant challenges, including ensuring consistent yield and purity, managing reaction exotherms, and optimizing process economics. This application note provides a detailed, robust, and scalable protocol for the synthesis of this compound, designed for researchers, chemists, and process development professionals. The primary method detailed is the carboxylation of a Grignard reagent, a classic and reliable transformation for forming C-C bonds. An alternative route via nitrile hydrolysis is also discussed.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of the target compound is essential for safe handling, purification, and storage.
| Property | Value | Reference |
| CAS Number | 573-03-5 | [1][2] |
| Molecular Formula | C₁₁H₇FO₂ | [1][2] |
| Molecular Weight | 190.18 g/mol | [2] |
| Appearance | White to off-white crystalline solid | [3] |
| Melting Point | 223-226 °C | [2] |
| Solubility | Limited in water; soluble in ethanol, methanol, and DMSO. | [3] |
| Hazards | Skin, eye, and respiratory irritant. | [1][4] |
Overview of Primary Synthetic Strategy: Grignard Carboxylation
The selected pathway for scale-up synthesis involves a two-step process commencing from 1-bromo-4-fluoronaphthalene. This route is favored for its high atom economy, convergent nature, and the general reliability of Grignard reactions when conducted under appropriate conditions.
The core transformation is the reaction of an organometallic nucleophile (the Grignard reagent) with an electrophilic carbon source (carbon dioxide). This method is widely applicable for the synthesis of carboxylic acids.[5] The causality behind this choice rests on the robust nature of the Grignard reaction and the ubiquitous, inexpensive nature of carbon dioxide as a C1 synthon.[6]
Caption: Alternative route via nitrile synthesis and hydrolysis.
This method, particularly the Rosenmund-von Braun reaction, is a well-established industrial process for converting aryl halides to nitriles. [7]The subsequent hydrolysis can be achieved under either strong acidic or basic conditions, followed by neutralization to yield the carboxylic acid. [7]
Safety and Handling
The scale-up synthesis of this compound requires strict adherence to safety protocols due to the hazardous nature of the reagents involved.
-
This compound: Causes skin, eye, and respiratory irritation. [4]* 1-Bromo-4-fluoronaphthalene: Irritant. Handle with care.
-
Magnesium Turnings: Flammable solid.
-
Grignard Reagents: Pyrophoric (may ignite spontaneously in air), and react violently with water. All operations must be conducted under an inert atmosphere. [8][9]* Tetrahydrofuran (THF): Highly flammable liquid. Can form explosive peroxides upon storage. Use only peroxide-free THF.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.
Personal Protective Equipment (PPE)
| Equipment | Specification |
| Eye Protection | Chemical safety goggles and a face shield. [1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). |
| Body Protection | Flame-retardant laboratory coat. [4] |
| Respiratory | Use only in a well-ventilated fume hood. [10] |
Always have appropriate spill kits and fire extinguishers (Class D for magnesium fires) readily available.
Conclusion
The Grignard carboxylation of 1-bromo-4-fluoronaphthalene offers a robust and scalable method for the production of this compound. By carefully controlling reaction conditions, particularly maintaining an anhydrous environment and managing the exotherm during Grignard formation, high yields of pure product can be consistently achieved. The detailed protocol and safety considerations outlined in this document provide a comprehensive guide for researchers and chemists to safely and efficiently scale this important synthesis.
References
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Anikin, V. F., & Fedko, N. F. (2022). The synthesis of N-substituted 4-fluoro-1,8-naphthalimides. Journal of Organic and Pharmaceutical Chemistry, 20(3), 25-30. Retrieved from [Link]
-
Anikin, V. F., & Fedko, N. F. (2022). The synthesis of N-substituted 4-fluoro-1,8-naphthalimides. ResearchGate. Retrieved from [Link]
-
Tagat, J. R., et al. (2002). Synthesis of Mono- and Difluoronaphthoic Acids. The Journal of Organic Chemistry, 67(4), 1171–1177. Retrieved from [Link]
-
Raschitor, A., et al. (2022). Pilot Scale Production of a F420 Precursor Under Microaerobic Conditions. PMC - NIH. Retrieved from [Link]
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Global Scientific Journal. (2019). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]
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Friščić, T., & James, S. L. (2021). Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate. ChemRxiv. Retrieved from [Link]
-
Kadrowski, B. (2020). Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization. YouTube. Retrieved from [Link]
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Li, J., et al. (2012). Research on the synthesis of 4-fluorobenzonitrile. ResearchGate. Retrieved from [Link]
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Gilman, H., St. John, N. B., & Schulze, F. (1931). α-NAPHTHOIC ACID. Organic Syntheses, 11, 80. Retrieved from [Link]
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Geiger, W. E., & Bar-Or, Y. (2021). A Colorful Grignard Reaction: Preparation of the Triarylmethane Dyes from 4-Bromo-N,N-Dimethylaniline. ResearchGate. Retrieved from [Link]
-
Shen, Q., & Hammond, G. B. (2022). Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. Organic Syntheses, 99, 113-132. Retrieved from [Link]
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Snyder, H. R., & Cannon, G. W. (1943). β-NAPHTHOIC ACID. Organic Syntheses, 23, 65. Retrieved from [Link]
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Amouroux, R., & Chastrette, F. (1986). 6-CHLORO-1-HEXENE. Organic Syntheses, 64, 53. Retrieved from [Link]
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Yanagisawa, A. (2005). Product Subclass 7: Propargylic Grignard Reagents. Science of Synthesis, 7, 541-547. Retrieved from [Link]
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Application Notes and Protocols: Photophysical Properties of 4-Fluoro-1-naphthoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphthalene-based fluorophores are a cornerstone in the development of fluorescent probes due to their rigid structure, high quantum yields, and sensitivity to the local environment. The introduction of various substituents onto the naphthalene core allows for the fine-tuning of their photophysical properties, making them suitable for a wide range of applications, from bioimaging to materials science.[1] This application note focuses on the photophysical characterization of 4-Fluoro-1-naphthoic acid and its derivatives. The presence of a fluorine atom at the 4-position and a carboxylic acid group at the 1-position is expected to modulate the electronic and emissive properties of the naphthalene scaffold, making these derivatives promising candidates for use as fluorescent probes and labeling agents.
The electron-withdrawing nature of both the fluorine and carboxylic acid groups can influence the intramolecular charge transfer (ICT) characteristics of the molecule, potentially leading to interesting solvatochromic behavior.[2] Furthermore, the carboxylic acid moiety provides a convenient handle for conjugation to biomolecules or other chemical systems.
This guide provides a comprehensive overview of the expected photophysical properties of this compound derivatives and detailed protocols for their characterization. As a Senior Application Scientist, the following sections are designed to provide not only step-by-step instructions but also the scientific rationale behind the experimental choices, ensuring a robust and insightful analysis.
I. Expected Photophysical Properties: A Theoretical Overview
While extensive experimental data for this compound is not broadly published, we can predict its photophysical behavior based on the well-established effects of its constituent functional groups on the naphthalene core.
-
Absorption and Emission: Naphthalene itself exhibits strong absorption in the UV region. The presence of substituents like the carboxylic acid and fluorine is expected to cause a bathochromic (red) shift in the absorption and emission spectra compared to unsubstituted naphthalene.[3] The absorption spectrum is anticipated to show characteristic vibronic structuring, typical of polycyclic aromatic hydrocarbons.[4]
-
Quantum Yield: Naphthalene derivatives are known for their high fluorescence quantum yields. The rigidity of the fused ring system disfavors non-radiative decay pathways. However, the quantum yield of this compound derivatives may be sensitive to solvent polarity and hydrogen bonding interactions, particularly due to the carboxylic acid group.[1]
-
Fluorescence Lifetime: The fluorescence lifetime (τ) is an intrinsic property of a fluorophore and is typically in the nanosecond range for naphthalene derivatives.[1] This parameter is crucial for applications in fluorescence lifetime imaging (FLIM) and for distinguishing between different quenching mechanisms (static vs. dynamic).[5]
-
Solvatochromism: The substitution at the 4-position of naphthalimides, a related class of compounds, is known to induce a solvent-dependent intramolecular charge transfer (ICT) state.[2] Similarly, this compound is expected to exhibit solvatochromism, where the emission wavelength shifts with changes in solvent polarity.[6] This property is highly valuable for developing probes that can report on the polarity of their microenvironment.[6]
II. Core Experimental Protocols
A thorough characterization of the photophysical properties of this compound derivatives involves a series of spectroscopic measurements. The following protocols are designed to be self-validating and provide a comprehensive understanding of the fluorophore's behavior.
Steady-State Absorption and Fluorescence Spectroscopy
This is the foundational experiment to determine the absorption and emission maxima, and to observe any solvatochromic shifts.
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the this compound derivative in a high-purity solvent (e.g., spectroscopic grade ethanol or acetonitrile) at a concentration of 1 mM.
-
Prepare a series of working solutions in the desired solvents of varying polarity (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol, water) by diluting the stock solution. The final concentration should result in an absorbance maximum between 0.05 and 0.1 at the excitation wavelength to avoid inner filter effects.
-
-
Absorption Measurement:
-
Using a UV-Vis spectrophotometer, record the absorption spectrum of each solution from 250 nm to 500 nm in a 1 cm path length quartz cuvette.
-
Use the corresponding pure solvent as a blank.
-
Identify the wavelength of maximum absorption (λabs,max).
-
-
Fluorescence Measurement:
-
Using a spectrofluorometer, excite the sample at its λabs,max.
-
Record the emission spectrum from a wavelength slightly longer than the excitation wavelength to approximately 600 nm.
-
Identify the wavelength of maximum emission (λem,max).
-
Calculate the Stokes shift (in nm) as: Stokes Shift = λem,max - λabs,max.
-
Causality Behind Experimental Choices: Keeping the absorbance below 0.1 minimizes the inner filter effect, where the emitted fluorescence is reabsorbed by other fluorophore molecules in the solution, which can distort the emission spectrum and lead to inaccurate quantum yield measurements.
Caption: Workflow for steady-state spectroscopy.
Relative Fluorescence Quantum Yield (Φf) Determination
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The relative method, which compares the fluorescence of the sample to a well-characterized standard, is commonly used.[7]
Protocol:
-
Selection of a Standard:
-
Sample Preparation:
-
Prepare a series of five dilutions for both the sample and the standard in the same solvent.
-
The concentrations should be adjusted to yield absorbance values between 0.01 and 0.1 at the excitation wavelength.
-
-
Data Acquisition:
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure the fluorescence emission spectrum for each solution, ensuring identical instrument settings (excitation and emission slit widths, detector voltage) for both the sample and the standard.
-
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Determine the slope (Gradient) of the linear fit for both plots.
-
Calculate the quantum yield of the sample (ΦS) using the following equation:[7] ΦS = ΦR * (GradS / GradR) * (nS2 / nR2) Where:
-
ΦR is the quantum yield of the reference.
-
GradS and GradR are the gradients for the sample and reference, respectively.
-
nS and nR are the refractive indices of the sample and reference solvents (if different).[7]
-
-
Trustworthiness: Plotting integrated fluorescence intensity versus absorbance and using the gradient for calculation provides a more robust determination of the quantum yield compared to a single-point measurement, as it averages out potential errors from individual dilutions.[7]
Caption: Protocol for relative quantum yield determination.
Fluorescence Lifetime Measurement
Fluorescence lifetime is determined using Time-Correlated Single Photon Counting (TCSPC), a highly sensitive technique.[5]
Protocol:
-
Instrument Setup:
-
Use a pulsed light source (e.g., a picosecond laser diode or a light-emitting diode) with an excitation wavelength close to the λabs,max of the sample.
-
The detector should be a sensitive single-photon detector, such as a photomultiplier tube (PMT) or a single-photon avalanche diode (SPAD).
-
-
Sample Preparation:
-
Prepare a dilute solution of the sample with an absorbance of approximately 0.1 at the excitation wavelength.
-
-
Data Acquisition:
-
Acquire the fluorescence decay curve by measuring the time difference between the excitation pulse and the arrival of the first emitted photon.
-
Continue data collection until a sufficient number of photon counts (typically >10,000 in the peak channel) are accumulated to ensure good statistical accuracy.
-
Measure an instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) at the excitation wavelength.
-
-
Data Analysis:
-
Perform deconvolution of the measured fluorescence decay with the IRF.
-
Fit the decay curve to a single or multi-exponential decay model to determine the fluorescence lifetime(s) (τ).
-
Expertise & Experience: The deconvolution step is critical as it mathematically removes the temporal spread of the instrument from the measured decay, allowing for the accurate determination of the true fluorescence lifetime of the sample.
Solvatochromism Analysis
The systematic study of absorption and emission spectra in a range of solvents with varying polarity provides insight into the change in the dipole moment of the fluorophore upon excitation.
Protocol:
-
Solvent Selection:
-
Choose a series of at least 5-7 solvents with a wide range of polarities (e.g., cyclohexane, toluene, chloroform, ethyl acetate, acetone, acetonitrile, ethanol, methanol, water).
-
-
Data Acquisition:
-
Following the protocol for steady-state spectroscopy, record the absorption and emission maxima of the this compound derivative in each solvent.
-
-
Data Analysis (Lippert-Mataga Plot):
-
Calculate the Stokes shift in wavenumbers (cm-1) for each solvent.
-
Calculate the solvent polarity function, Δf (orientation polarizability), for each solvent using the equation: Δf = [(ε - 1) / (2ε + 1)] - [(n2 - 1) / (2n2 + 1)] Where ε is the dielectric constant and n is the refractive index of the solvent.
-
Plot the Stokes shift (in cm-1) versus the solvent polarity function (Δf).
-
A linear relationship suggests a significant change in the dipole moment upon excitation, and the slope of the plot can be used to estimate this change.
-
Authoritative Grounding: The Lippert-Mataga equation provides a theoretical framework for understanding the relationship between the Stokes shift and solvent polarity, linking the macroscopic properties of the solvent to the microscopic electronic changes within the fluorophore upon excitation.[6]
III. Data Presentation
For a hypothetical derivative, this compound ethyl ester, the following tables illustrate how the photophysical data could be presented.
Table 1: Photophysical Properties in Different Solvents
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | λabs,max (nm) | λem,max (nm) | Stokes Shift (cm-1) | Quantum Yield (Φf) | Lifetime (τ) (ns) |
| Cyclohexane | 2.02 | 1.427 | 320 | 380 | 5242 | 0.45 | 5.1 |
| Toluene | 2.38 | 1.497 | 322 | 385 | 5125 | 0.42 | 4.8 |
| Dichloromethane | 8.93 | 1.424 | 325 | 395 | 5634 | 0.35 | 4.2 |
| Acetonitrile | 37.5 | 1.344 | 328 | 410 | 6478 | 0.21 | 3.1 |
| Ethanol | 24.5 | 1.361 | 330 | 420 | 7037 | 0.15 | 2.5 |
Note: The data presented in this table is representative for a naphthalene derivative and is intended for illustrative purposes.
IV. Applications in Research and Drug Development
The unique photophysical properties of this compound derivatives make them attractive for several applications:
-
Environmental Probes: Due to their expected solvatochromism, these derivatives can be used to probe the polarity of microenvironments, such as the hydrophobic pockets of proteins or the interior of lipid membranes.[6]
-
Fluorescent Labeling: The carboxylic acid group can be readily activated for covalent attachment to the amine groups of proteins and other biomolecules, enabling their visualization and tracking in biological systems.
-
Sensing: Naphthoic acid derivatives have been employed in the development of fluorescent sensors for metal ions.[8] The binding of an analyte can induce a change in the fluorescence intensity or wavelength, allowing for quantitative detection.
-
Drug Delivery: The fluorescence of these compounds can be utilized to monitor the uptake and distribution of drug-conjugates within cells and tissues.
Caption: Potential applications of this compound derivatives.
V. Conclusion
This compound and its derivatives represent a promising class of fluorophores with tunable photophysical properties. Their anticipated sensitivity to the environment, coupled with the versatility of the carboxylic acid group for bioconjugation, positions them as valuable tools for researchers in chemistry, biology, and medicine. The detailed protocols provided in this application note offer a robust framework for the comprehensive characterization of these and other novel fluorescent molecules, ensuring high-quality, reproducible data.
References
-
Rodriguez-Caceres, M. I., Agbaria, R. A., & Warner, I. M. (2005). Fluorescence of Metal–Ligand Complexes of Mono- and Di-Substituted Naphthalene Derivatives. Journal of Fluorescence, 15(2), 185-194. Available from: [Link] (Accessed January 11, 2026).
-
HORIBA Scientific. Fluorescence Lifetime Techniques: TCSPC, FRET, TRES, and SSTD. Available from: [Link] (Accessed January 11, 2026).
-
Sun, L., et al. (2011). Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives. Molecules, 16(12), 10142-10153. Available from: [Link] (Accessed January 11, 2026).
-
Kelly, K. A. Solvatochromic Photochemistry. UMBC. Available from: [Link] (Accessed January 11, 2026).
-
Resch-Genger, U., et al. (2023). Fluorescence Quantum Yield Standards for the UV/Visible/NIR: Development, Traceable Characterization, and Certification. Analytical Chemistry, 95(12), 5036-5046. Available from: [Link] (Accessed January 11, 2026).
-
ResearchGate. Absorption and emission spectrum of naphthalene, 1b, 2b, and 3b. Available from: [Link] (Accessed January 11, 2026).
-
Anjum, S., et al. (2023). Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. Journal of Fluorescence, 33(4), 2367-2384. Available from: [Link] (Accessed January 11, 2026).
-
Fedko, N. F., & Anikin, V. F. (2022). The synthesis of N-substituted 4-fluoro-1,8-naphthalimides. Journal of Organic and Pharmaceutical Chemistry, 20(3), 25-30. Available from: [Link] (Accessed January 11, 2026).
-
Imperiali, B., & T. J. W. (2010). A Versatile Amino Acid Analogue of the Solvatochromic Fluorophore 4-N,N-Dimethylamino-1,8-naphthalimide: A Powerful Tool for the Study of Dynamic Protein Interactions. ACS Chemical Biology, 5(10), 947–957. Available from: [Link] (Accessed January 11, 2026).
-
Edinburgh Instruments. Relative Quantum Yield. Available from: [Link] (Accessed January 11, 2026).
-
Wetzler, M., et al. (2014). Solvatochromic probes for detecting hydrogen-bond-donating solvents. Chemical Communications, 50(44), 5869-5871. Available from: [Link] (Accessed January 11, 2026).
-
Karimi, B., & Zareyee, D. (2024). Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. Chemistry Central Journal, 18(1), 1-15. Available from: [Link] (Accessed January 11, 2026).
-
Yamashita, S., et al. (2024). Fluorescent Solvatochromic Probes for Long‐Term Imaging of Lipid Order in Living Cells. Advanced Science, 11(13), 2308696. Available from: [Link] (Accessed January 11, 2026).
-
Organic Syntheses. 1-Naphthoic acid, ethyl ester. Available from: [Link] (Accessed January 11, 2026).
-
ResearchGate. Quantum yield (Φ) and excited-state lifetime (τ ave ) of modified ONs.... Available from: [Link] (Accessed January 11, 2026).
-
ResearchGate. (PDF) The synthesis of N-substituted 4-fluoro-1,8-naphthalimides. Available from: [Link] (Accessed January 11, 2026).
-
ResearchGate. (PDF) DFT study on geometries, electronic structures and electronic absorption of Naphthalene. Available from: [Link] (Accessed January 11, 2026).
-
Edinburgh Instruments. Relative Quantum Yield. Available from: [Link] (Accessed January 11, 2026).
-
Organic Syntheses. α-NAPHTHOIC ACID. Available from: [Link] (Accessed January 11, 2026).
-
Wang, Y., et al. (2022). A DFT/TD-DFT Study on the ESIPT-Type Flavonoid Derivatives with High Emission Intensity. Molecules, 27(8), 2505. Available from: [Link] (Accessed January 11, 2026).
-
Samanta, S., et al. (2020). Microwave-Assisted Synthesis and Fluorescent Properties of 4-Phenyl-1,8-naphthalimide. ChemistrySelect, 5(13), 3986-3991. Available from: [Link] (Accessed January 11, 2026).
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- 2. pure.uva.nl [pure.uva.nl]
- 3. spiedigitallibrary.org [spiedigitallibrary.org]
- 4. Solvatochromic probes for detecting hydrogen-bond-donating solvents - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC00805G [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Monitoring protein interactions and dynamics with solvatochromic fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 7. edinst.com [edinst.com]
- 8. References for Small Fluorescence Quantum Yields - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Yield of 4-Fluoro-1-naphthoic Acid Synthesis
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 4-Fluoro-1-naphthoic acid. As a crucial building block in medicinal chemistry and materials science, optimizing its synthesis is key to efficient research and development. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed, field-proven protocols to help you navigate the common challenges and maximize your reaction yields.
Overview of Principal Synthetic Strategies
The synthesis of this compound is primarily achieved through two robust and well-established chemical pathways. The choice between them often depends on the availability of starting materials, scalability requirements, and the specific equipment at hand.
-
Route A: Grignard Reagent Carboxylation. This classic organometallic approach involves the formation of a Grignard reagent from 4-fluoro-1-bromonaphthalene, which is then quenched with carbon dioxide to yield the target carboxylic acid.[1][2] It is a reliable method known for its straightforward, albeit sensitive, procedure.
-
Route B: Sandmeyer Reaction and Nitrile Hydrolysis. This pathway begins with the diazotization of 4-fluoro-1-naphthylamine. The resulting diazonium salt is then converted to 4-fluoro-1-naphthonitrile via a copper(I) cyanide-catalyzed Sandmeyer reaction.[3][4] The final step involves the acidic or basic hydrolysis of the nitrile to the carboxylic acid.[5]
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.
Section 1: Issues with Grignard Carboxylation (Route A)
Q1: My Grignard reaction with 4-fluoro-1-bromonaphthalene fails to initiate. The magnesium turnings remain unchanged. What are the common causes and solutions?
A1: Failure to initiate a Grignard reaction is one of the most common challenges in this synthesis. The root cause is almost always related to the passivation of the magnesium surface or the presence of moisture, which quenches the reagent as it forms.
-
Causality: Magnesium readily oxidizes in air, forming a passivating layer of magnesium oxide (MgO) on its surface. This layer prevents the magnesium from reacting with the alkyl halide. Additionally, Grignard reagents are extremely strong bases and will react with even trace amounts of water, alcohols, or other protic sources instead of the intended electrophile.[6]
-
Troubleshooting Steps:
-
Rigorous Drying: Ensure all glassware is oven-dried at >120°C for several hours and cooled under an inert atmosphere (Nitrogen or Argon). All solvents (typically diethyl ether or THF) must be anhydrous.[7]
-
Magnesium Activation: The MgO layer must be physically or chemically removed.
-
Mechanical Activation: Vigorously stir the magnesium turnings under an inert atmosphere before adding the solvent to break up the surface.
-
Chemical Activation: Add a small crystal of iodine. The iodine reacts with the magnesium to form MgI₂, which etches the surface and exposes fresh magnesium. A small amount of 1,2-dibromoethane can also be used; its reaction with Mg produces ethene gas and MgBr₂, visibly indicating activation.
-
-
Initiation: Add a small portion (5-10%) of your 4-fluoro-1-bromonaphthalene solution to the activated magnesium. A gentle warming with a heat gun may be required to start the reaction, which is often indicated by slight bubbling or the appearance of a cloudy/gray solution. Once initiated, the remaining halide should be added dropwise to maintain a gentle reflux.[1]
-
Q2: The Grignard reagent formed successfully, but the subsequent carboxylation step gave a very low yield of this compound. What went wrong?
A2: A low yield after successful Grignard formation points to issues during the carboxylation step or workup.
-
Causality: The primary issues are often related to the quality of the carbon dioxide or improper temperature control. Gaseous CO₂ from a cylinder can contain water, while using solid CO₂ (dry ice) can introduce condensed atmospheric moisture. Furthermore, the reaction is highly exothermic; if the temperature rises too high, side reactions can dominate.
-
Troubleshooting Steps:
-
Use High-Purity CO₂: If using gaseous CO₂, pass it through a drying tube containing a desiccant like Drierite or sulfuric acid.[1] If using dry ice, ensure it is finely crushed and that the surface is free of visible frost.
-
Temperature Control: Cool the Grignard solution to a low temperature (typically between -7°C and 0°C) in an ice-salt bath before slowly adding the crushed dry ice or bubbling the dry CO₂ gas.[1] Maintain this low temperature throughout the addition to prevent side reactions.
-
Workup Procedure: After the reaction is complete, the acidic workup should be performed carefully. The mixture should be poured onto a mixture of ice and a strong acid (like sulfuric or hydrochloric acid) to protonate the carboxylate salt and dissolve the magnesium salts.[2]
-
Q3: My final product is contaminated with a significant amount of 4,4'-difluoro-1,1'-binaphthyl. How can I prevent this and purify my product?
A3: The formation of a binaphthyl species is a classic example of a Wurtz-type coupling side reaction.
-
Causality: This byproduct forms when the Grignard reagent (R-MgX) reacts with unreacted starting material (R-X). This is more likely to occur if the concentration of the alkyl halide is high locally, often due to too-rapid addition of the halide during Grignard formation.
-
Troubleshooting & Purification:
-
Slow Addition: During the Grignard reagent preparation, add the solution of 4-fluoro-1-bromonaphthalene very slowly and dropwise to the magnesium suspension. This maintains a low concentration of the halide and favors its reaction with magnesium over the already-formed Grignard reagent.[1]
-
Purification via Extraction: This side product can be effectively removed during workup. This compound is acidic, while 4,4'-difluoro-1,1'-binaphthyl is neutral. After the initial reaction, extract the ether/benzene layer with an aqueous solution of a base (e.g., sodium hydroxide). The desired acid will move into the aqueous layer as its sodium salt, leaving the neutral binaphthyl byproduct in the organic layer. The aqueous layer can then be separated, cooled, and re-acidified to precipitate the pure this compound, which is then collected by filtration.[1]
-
Section 2: Challenges in the Sandmeyer & Hydrolysis Pathway (Route B)
Q4: The diazotization of 4-fluoro-1-naphthylamine resulted in a dark, tarry solution and a low yield of the diazonium salt. What went wrong?
A4: Successful diazotization hinges on strict temperature control. Aryl diazonium salts are notoriously unstable at elevated temperatures.
-
Causality: The reaction of an arylamine with nitrous acid (formed in situ from NaNO₂ and a strong acid like HCl) must be conducted at low temperatures (0–5°C).[8] If the temperature rises above this range, the diazonium salt rapidly decomposes, losing N₂ gas and forming highly reactive aryl cations or radicals. These intermediates react non-selectively with other species in the mixture (including water to form phenols or coupling with unreacted starting material), leading to a complex mixture of colored byproducts (tars).[9]
-
Troubleshooting Steps:
-
Maintain Low Temperature: Prepare a robust ice-salt bath and ensure the reaction flask is well-submerged. Monitor the internal temperature of the reaction with a low-temperature thermometer.
-
Slow Nitrite Addition: Add the aqueous solution of sodium nitrite (NaNO₂) very slowly, drop by drop, ensuring the internal temperature never exceeds 5°C.[8]
-
Use Immediately: Do not attempt to isolate the diazonium salt. It should be prepared and used immediately in situ for the subsequent Sandmeyer reaction.
-
Q5: The Sandmeyer cyanation step is sluggish and produces significant byproducts. How can I optimize it?
A5: The success of the Sandmeyer reaction depends heavily on the reactivity of the copper(I) cyanide catalyst and proper reaction conditions.[3]
-
Causality: Copper(I) salts can oxidize to less reactive copper(II) species upon exposure to air. If the CuCN is old or has been improperly stored, its catalytic activity will be diminished. The reaction also requires a neutral or slightly acidic pH to proceed efficiently; a strongly acidic solution can inhibit the reaction.
-
Troubleshooting Steps:
-
Use Fresh Catalyst: Use freshly prepared or high-purity, well-stored copper(I) cyanide.
-
Control pH: After diazotization, the strongly acidic solution may need to be partially neutralized (e.g., with sodium bicarbonate) before adding it to the CuCN solution. The pH should be carefully monitored.
-
Temperature Management: The Sandmeyer reaction itself is often heated to drive the substitution. The temperature should be raised slowly and carefully after the cold diazonium salt solution has been added to the copper cyanide. A typical range is 50-100°C, but this should be optimized for your specific setup.
-
Q6: Hydrolysis of 4-fluoro-1-naphthonitrile is incomplete, and I'm isolating the amide intermediate. How do I drive the reaction to completion?
A6: Nitrile hydrolysis is a two-step process (nitrile → amide → carboxylic acid). The second step, hydrolysis of the amide, is often the rate-limiting step and requires forcing conditions.[10]
-
Causality: The amide intermediate is generally more stable and less electrophilic than the nitrile. Insufficiently harsh conditions (e.g., dilute acid/base, low temperature, or short reaction time) will cause the reaction to stall at the amide stage.
-
Troubleshooting Steps:
-
Increase Reagent Concentration: Use a more concentrated acid (e.g., 50-70% H₂SO₄) or base (e.g., 20-40% NaOH) solution.
-
Increase Temperature: Reflux the reaction mixture for an extended period. For stubborn amides, heating at temperatures above 100°C is often necessary.
-
Extend Reaction Time: Monitor the reaction by TLC or LC-MS. Continue heating until the amide spot/peak is no longer visible. This can take anywhere from a few hours to over 24 hours.[5]
-
Frequently Asked Questions (FAQs)
FAQ 1: Which synthetic route is preferable for large-scale synthesis? Both routes are scalable, but they present different challenges. The Grignard route (A) requires stringent control of anhydrous conditions, which can be difficult and costly on a large scale. The Sandmeyer route (B) avoids these issues but involves the handling of potentially explosive diazonium salts and toxic cyanides, requiring specialized safety protocols. For many industrial applications, the Sandmeyer route, despite its hazards, is often preferred due to its tolerance of a wider range of functional groups and less sensitivity to moisture.
FAQ 2: What are the best analytical techniques to monitor reaction progress and confirm product identity?
-
Thin-Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress. By spotting the starting material, reaction mixture, and a co-spot, you can quickly determine if the starting material has been consumed and new products have formed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure of the final product and intermediates. The fluorine signal in ¹⁹F NMR is particularly diagnostic.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.[5]
-
Melting Point: A simple and effective way to assess purity. The literature melting point for this compound is 223-226 °C.[11] A broad or depressed melting point indicates the presence of impurities.
FAQ 3: What are the key safety precautions when working with Grignard reagents and diazonium salts?
-
Grignard Reagents: These are highly flammable and react violently with water. All reactions must be conducted under a dry, inert atmosphere and away from ignition sources. Appropriate personal protective equipment (PPE), including fire-retardant lab coats and safety glasses, is mandatory.
-
Diazonium Salts: Solid diazonium salts are shock-sensitive and can be explosive. They should never be isolated unless absolutely necessary and with extreme caution. Always keep them in solution at low temperatures (0-5°C) and use them immediately after preparation.[8]
Detailed Experimental Protocols
Protocol A: Synthesis via Grignard Carboxylation
This protocol is adapted from standard procedures for synthesizing naphthoic acids.[1][2]
| Reagent/Material | Molar Eq. | Quantity (for 10g product scale) | Notes |
| Magnesium Turnings | 1.2 | 1.5 g (62 mmol) | Must be activated. |
| 4-Fluoro-1-bromonaphthalene | 1.0 | 11.7 g (52 mmol) | Dissolve in 100 mL anhydrous ether. |
| Iodine | catalytic | 1-2 small crystals | For Mg activation. |
| Anhydrous Diethyl Ether | - | ~200 mL | Solvent for reaction. |
| Dry Ice (Solid CO₂) | Excess | ~50 g | Finely crushed. |
| Sulfuric Acid (conc.) | - | ~20 mL | For acidic workup. |
| Sodium Hydroxide (10% aq.) | - | ~150 mL | For extraction. |
| Hydrochloric Acid (conc.) | - | As needed | For final precipitation. |
Procedure:
-
Assemble a dry three-necked flask with a dropping funnel, condenser, and magnetic stirrer under an inert atmosphere.
-
Add the magnesium turnings and iodine crystal to the flask.
-
Add ~20 mL of anhydrous ether and a small amount of the 4-fluoro-1-bromonaphthalene solution to initiate the reaction.
-
Once initiated, add the remaining halide solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, reflux for an additional 30 minutes to ensure full conversion.
-
Cool the gray, cloudy Grignard solution in an ice-salt bath to ~ -5 °C.
-
Slowly add the finely crushed dry ice to the stirred solution over 30 minutes.
-
Allow the mixture to warm to room temperature, then pour it carefully onto a stirred mixture of crushed ice (~200 g) and concentrated H₂SO₄ (~20 mL).
-
Separate the ether layer. Extract the aqueous layer with ether (2 x 50 mL).
-
Combine all ether layers and extract with 10% NaOH solution (3 x 50 mL).
-
Cool the combined basic aqueous extracts in an ice bath and acidify with concentrated HCl until no more precipitate forms (pH ~2).
-
Collect the white solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from an ethanol/water mixture to yield pure this compound.
References
-
Anikin, V. F., & Fedko, N. F. (2022). The synthesis of N-substituted 4-fluoro-1,8-naphthalimides. Journal of Organic and Pharmaceutical Chemistry, 20(4), 88-96. [Link]
-
ResearchGate. (2022). The synthesis of N-substituted 4-fluoro-1,8-naphthalimides. [Link][12]
-
Tagat, J. R., et al. (2002). Synthesis of Mono- and Difluoronaphthoic Acids. The Journal of Organic Chemistry, 67(4), 1171–1177. [Link][5]
-
American Chemical Society. (2002). Synthesis of Mono- and Difluoronaphthoic Acids. [Link][13]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link][14]
-
Wang, D., et al. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C-N Bonds into C-X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research, 51(4), 1004-1016. [Link]
-
Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]
-
Journal of Chemical Education. (2016). Investigating a Chemoselective Grignard Reaction in an Undergraduate Discovery Lab To Predict Reactivity and Final Products. [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link][6]
-
Patsnap. (n.d.). Method for preparing 3-fluor-4-trifluoromethylbenzonitrile. [Link]
-
ResearchGate. (n.d.). Research on the synthesis of 4-fluorobenzonitrile. [Link]
- Google Patents. (n.d.).
- Google P
-
Google Patents. (n.d.). The synthetic method of naphthalene system fluoro-containing intermediate 1- fluoronaphthalene. [8]
-
Reddit. (2018). Grignard reagent for 1,8-dibromonaphthalene. [Link]
-
Organic Syntheses. (n.d.). Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. [Link]
-
Organic Syntheses. (n.d.). 1,4-NAPHTHOQUINONE. [Link]
-
National Institutes of Health. (n.d.). Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography. [Link]
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Technical Support Center: Synthesis of 4-Fluoro-1-naphthoic acid
Welcome to the technical support center for the synthesis of 4-Fluoro-1-naphthoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the integrity and purity of your final product.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis of this compound.
Q1: My Grignard reaction for the synthesis of this compound is sluggish or fails to initiate. What are the possible causes?
A1: The initiation of a Grignard reaction is highly sensitive to the reaction conditions. Common causes for failure include:
-
Presence of moisture: Grignard reagents are potent bases and will be quenched by any protic source, including water in the solvent or on the glassware.[1][2] Ensure all glassware is oven-dried and solvents are rigorously anhydrous.
-
Inactive magnesium surface: The magnesium turnings may have an oxide layer that prevents reaction with the aryl halide. Activating the magnesium surface by crushing the turnings, adding a small crystal of iodine, or using a few drops of a pre-formed Grignard reagent can initiate the reaction.[3]
-
Purity of the starting halide: Impurities in the 4-fluoro-1-bromonaphthalene can inhibit the reaction. Ensure the starting material is of high purity.
Q2: After quenching my Grignard reaction with CO2, the yield of this compound is low, and I've isolated a significant amount of a non-polar byproduct. What is this byproduct and how can I minimize it?
A2: The most common non-polar byproduct in a Grignard synthesis of an aromatic carboxylic acid is a biphenyl-type compound.[1] In this case, it is likely 4,4'-difluoro-1,1'-binaphthyl, formed from the coupling of the Grignard reagent (4-fluoro-1-naphthylmagnesium bromide) with the unreacted starting material (4-fluoro-1-bromonaphthalene). To minimize its formation, slowly add the 4-fluoro-1-bromonaphthalene to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture.
Q3: I am synthesizing this compound by oxidizing 4-fluoro-1-methylnaphthalene, but the reaction is producing a mixture of products. How can I improve the selectivity?
A3: The oxidation of an alkyl group on a naphthalene ring can be challenging to control. Side reactions may include over-oxidation to form dicarboxylic acids or incomplete oxidation, leaving unreacted starting material or intermediate aldehydes.[4] To improve selectivity:
-
Control the temperature: Higher temperatures can lead to over-oxidation and the formation of byproducts.[4]
-
Optimize the oxidant concentration: Using a stoichiometric amount of a milder oxidizing agent can help prevent over-oxidation.
-
Monitor the reaction closely: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress and stop it once the starting material is consumed and before significant byproduct formation occurs.
Q4: My final product of this compound has a yellowish tint. What is the likely impurity and how can I remove it?
A4: A yellowish tint in the final product could be due to the presence of biphenyl-type impurities formed during a Grignard synthesis or residual starting materials.[1] Purification can be achieved through recrystallization from a suitable solvent system, such as ethanol/water or toluene. For more persistent impurities, column chromatography on silica gel may be necessary.
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific issues, including the underlying chemistry and step-by-step protocols for resolution.
Troubleshooting Issue 1: Formation of 4,4'-Difluoro-1,1'-binaphthyl in Grignard Synthesis
Root Cause Analysis:
The formation of 4,4'-difluoro-1,1'-binaphthyl is a classic example of a Wurtz-type coupling reaction that can occur during the formation of a Grignard reagent. The 4-fluoro-1-naphthylmagnesium bromide can react with the starting 4-fluoro-1-bromonaphthalene.
Mechanism of Side Product Formation:
Caption: Incomplete hydrolysis leading to amide impurity.
Troubleshooting Protocol:
-
Extend Reaction Time and/or Increase Temperature: Ensure the reaction is heated under reflux for a sufficient period to drive the hydrolysis to completion. Monitor the reaction by TLC or HPLC to confirm the disappearance of the amide intermediate.
-
Use a Co-solvent: If the starting nitrile has poor solubility in the aqueous acid or base, adding a co-solvent like ethanol can improve miscibility and reaction rate.
-
Purification:
-
pH Adjustment: The carboxylic acid is significantly more acidic than the amide. Careful adjustment of the pH of the aqueous solution can selectively precipitate the carboxylic acid, leaving the more neutral amide in solution.
-
Chromatographic Separation: If simple acid-base manipulation is insufficient, column chromatography on silica gel using a gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) can effectively separate the nitrile, amide, and carboxylic acid.
-
Part 3: Analytical and Purification Protocols
Analytical Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method is suitable for determining the purity of this compound and quantifying common impurities. [5][6]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).
-
Gradient Program:
-
0-2 min: 30% Acetonitrile
-
2-15 min: 30% to 90% Acetonitrile
-
15-18 min: 90% Acetonitrile
-
18-20 min: 90% to 30% Acetonitrile
-
20-25 min: 30% Acetonitrile
-
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in the mobile phase.
Expected Elution Order:
-
This compound: More polar, will elute earlier.
-
4-Fluoro-1-naphthamide: Less polar than the acid.
-
4,4'-Difluoro-1,1'-binaphthyl: Highly non-polar, will have a longer retention time.
Purification Protocol: Recrystallization
This is a standard method for purifying the final product. [7][8]
-
Solvent Selection: A mixture of ethanol and water is often effective. Toluene can also be used.
-
Procedure: a. Dissolve the crude this compound in a minimal amount of hot ethanol. b. Slowly add hot water dropwise until the solution becomes slightly cloudy. c. Add a few more drops of hot ethanol until the solution is clear again. d. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. e. Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
Part 4: Key Side Products Profile
| Side Product | Formation Mechanism | Synthetic Route |
| 4,4'-Difluoro-1,1'-binaphthyl | Wurtz-type coupling of the Grignard reagent with the starting aryl halide. [1] | Grignard Reaction |
| 4-Fluoro-1-naphthamide | Incomplete hydrolysis of the nitrile intermediate. | Nitrile Hydrolysis |
| 1-Fluoronaphthalene | Protonation of the Grignard reagent by adventitious water. [2] | Grignard Reaction |
| Naphthalene | Decarboxylation of the naphthoic acid product at high temperatures. | All routes (if overheated) |
References
-
Weiss, H. M. (1999). Side Reactions in a Grignard Synthesis. Journal of Chemical Education, 76(1), 76. [Link]
-
Organic Syntheses. (1943). α-NAPHTHOIC ACID. Organic Syntheses, Coll. Vol. 2, p.425; Vol. 18, p.54. [Link]
-
Rao, V. V., et al. (2008). Oxidation of 2-Methyl Naphthalene to 2-Naphthoic Acid with Co-Mn-Br Catalyst. Journal of the Chinese Chemical Society, 55(4), 863-868. [Link]
-
Everett, S. A., et al. (2016). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. Journal of Chemical Education, 93(3), 569-572. [Link]
-
Czyrski, A. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Chromatographia, 80(2), 181-200. [Link]
-
Weisz, A., et al. (2008). Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography. Journal of Chromatography A, 1200(2), 164-170. [Link]
- Armarego, W. L. F., & Chai, C. L. L. (2009).
-
The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. [Link]
-
Fedko, N. F., Anikin, V. F., & Veduta, V. V. (2022). The synthesis of N-substituted 4-fluoro-1,8-naphthalimides. Journal of Organic and Pharmaceutical Chemistry, 20(3), 25-30. [Link]
-
Jasperse, C. (n.d.). Grignard Reaction. [Link]
-
Taylor & Francis. (n.d.). Analytical methods – Knowledge and References. [Link]
-
CfPIE. (2024). A Comprehensive Guide to the 4 Main Types of Analytical Chemistry. [Link]
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. rsc.org [rsc.org]
- 3. orgsyn.org [orgsyn.org]
- 4. asianpubs.org [asianpubs.org]
- 5. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
Technical Support Center: Troubleshooting Low Yield in 4-Fluoro-1-naphthoic Acid Derivatization
Welcome to the technical support center for the derivatization of 4-Fluoro-1-naphthoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies. Below, you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format. These directly address specific issues you might encounter during your experiments, providing in-depth explanations and actionable protocols.
I. Troubleshooting Low Yields in Amide Bond Formation
The formation of an amide bond is a cornerstone of many synthetic pathways. However, achieving high yields can be challenging. This section addresses common pitfalls and their solutions when derivatizing this compound into amides.
FAQ 1: My amide coupling reaction with this compound is resulting in a low yield or failing completely. What are the likely causes?
Several factors can contribute to poor outcomes in amide coupling reactions. The most common culprits are incomplete activation of the carboxylic acid, issues with the amine nucleophile, or suboptimal reaction conditions.[1]
-
Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species to facilitate nucleophilic attack by the amine.[1] If the coupling reagent is not effective or used in insufficient quantities, the activation will be incomplete, leading to low conversion.
-
Amine Reactivity Issues: The nucleophilicity of the amine is critical. Steric hindrance around the nitrogen atom can significantly slow down the reaction.[1] Additionally, an acid-base reaction between the carboxylic acid and the amine can form a non-nucleophilic ammonium salt, effectively taking the amine out of the desired reaction pathway.[1][2]
-
Influence of the Fluoro-Substituent: The electron-withdrawing nature of the fluorine atom on the naphthyl ring can influence the reactivity of the carboxylic acid.[3][4] While this can make the carbonyl carbon more electrophilic, it can also affect the stability of intermediates.
-
Hydrolysis of Activated Intermediates: The presence of water can lead to the hydrolysis of the activated carboxylic acid intermediate (e.g., an O-acylisourea intermediate when using carbodiimides), reverting it back to the starting carboxylic acid.[1][5][6] It is crucial to use anhydrous solvents and reagents.
-
Suboptimal Reaction Conditions: Factors such as incorrect temperature, solvent choice, or the selection of a base can significantly impact the reaction's success.[1]
Logical Troubleshooting Workflow
To systematically diagnose the issue, follow this workflow:
Caption: A systematic workflow for troubleshooting low yields.
FAQ 2: How do I choose the most effective coupling reagent for this compound?
The choice of coupling reagent is critical and depends on the specific amine being used and the desired reaction conditions.[7]
| Coupling Reagent Class | Examples | Advantages | Disadvantages |
| Carbodiimides | DCC, EDC, DIC[8] | Readily available, effective for many substrates. | Can cause racemization, byproduct removal can be difficult (DCU is often insoluble).[8][9] |
| Phosphonium Salts | BOP, PyBOP[8][10] | High coupling efficiency, low racemization.[8] | Can be toxic (BOP produces carcinogenic HMPA).[9] |
| Uronium/Aminium Salts | HATU, HBTU, HCTU, COMU[7] | High reactivity, fast reaction times, low racemization.[7][10] | Can be expensive, some are sensitive to moisture. Some have been reported to cause allergic reactions.[11] |
| Acid Halide Formation | SOCl₂, Oxalyl Chloride | Highly reactive intermediates. | Harsh conditions may not be suitable for sensitive substrates. |
Recommendation: For general-purpose coupling, a uronium salt like HATU often provides a good balance of reactivity and minimal side reactions.[7] If cost is a concern, carbodiimides like EDC in combination with an additive are a viable alternative.
FAQ 3: I'm using a carbodiimide (like EDC or DCC) and still getting low yields. What can I do?
A common issue with carbodiimide-mediated couplings is the instability of the O-acylisourea intermediate, which is prone to hydrolysis.[5] Another potential side reaction is the formation of an unreactive N-acylurea.
Solution: Use of Additives
The addition of N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) is highly recommended.[5] These additives react with the O-acylisourea intermediate to form a more stable active ester, which is less susceptible to hydrolysis and more reactive towards the amine.[5]
-
HOBt (1-hydroxybenzotriazole): Reduces racemization and improves coupling efficiency.[8]
-
HOAt (1-hydroxy-7-azabenzotriazole): Often more effective than HOBt at suppressing racemization and accelerating the reaction.[9]
-
OxymaPure: A safer alternative to HOBt, as HOBt can have explosive properties.[9]
Caption: Role of additives in carbodiimide coupling.
Experimental Protocol: Optimized Amide Coupling using HATU
This protocol provides a robust method for the derivatization of this compound.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 equivalent) in an anhydrous aprotic solvent such as DMF or DCM.
-
Pre-activation: Add HATU (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 equivalents) to the solution.[1] Stir the mixture at room temperature for 15-30 minutes.
-
Amine Addition: Add the desired amine (1.0-1.2 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench by adding water or a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[1]
II. Troubleshooting Low Yields in Ester Formation
Esterification is another common derivatization of carboxylic acids. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions, is a frequently used method.[12][13]
FAQ 4: My Fischer esterification of this compound is giving a poor yield. Why is this happening?
The Fischer esterification is a reversible reaction, and the equilibrium often does not favor the products.[12][13]
Key Challenges:
-
Equilibrium: The reaction between a carboxylic acid and an alcohol to form an ester and water is an equilibrium process.[13]
-
Water as a Byproduct: The water produced during the reaction can hydrolyze the ester product, shifting the equilibrium back towards the starting materials.[14]
-
Steric Hindrance: A bulky alcohol can slow down the rate of the reaction.
Strategies to Improve Esterification Yield
To drive the equilibrium towards the ester product, Le Chatelier's principle can be applied.
-
Use an Excess of a Reactant: Using the alcohol as the solvent (in large excess) can shift the equilibrium to the product side.[15]
-
Removal of Water:
-
Azeotropic Distillation: If the reaction solvent forms an azeotrope with water, a Dean-Stark apparatus can be used to remove water as it is formed.
-
Drying Agents: The inclusion of a dehydrating agent can also be effective.
-
Experimental Protocol: Fischer Esterification with Water Removal
-
Setup: To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add this compound (1.0 equivalent), the desired alcohol (3-5 equivalents), and a non-polar solvent that forms an azeotrope with water (e.g., toluene).
-
Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the reaction to completion.
-
Monitoring and Work-up: Monitor the reaction by TLC. Once complete, cool the mixture and wash with a saturated aqueous solution of NaHCO₃ to neutralize the acid catalyst, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the ester product.
III. General Laboratory Best Practices
-
Anhydrous Conditions: For most derivatization reactions, especially those involving highly reactive intermediates, the exclusion of water is critical to prevent hydrolysis.[6] Use flame-dried glassware and anhydrous solvents.
-
Inert Atmosphere: Reactions sensitive to air or moisture should be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent side reactions.[10]
-
Purity of Reagents: Ensure that all starting materials, reagents, and solvents are of high purity to avoid the introduction of impurities that could interfere with the reaction.
-
Temperature Control: Some coupling reactions are exothermic. Maintaining the recommended temperature is crucial to minimize side reactions like racemization.[9]
IV. References
-
Influence of Structural Isomerism and Fluorine Atom Substitution on the Self-Association of Naphthoic Acid. The Journal of Physical Chemistry B. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
-
Other Reactions of Carboxylic Acid Derivatives. KPU Pressbooks. [Link]
-
Carbodiimide amide coupling reaction sideproduct. Reddit. [Link]
-
An Evaluation of the Occupational Health Hazards of Peptide Couplers. PMC. [Link]
-
Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. RSC Publishing. [Link]
-
Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. YouTube. [Link]
-
Hydrolysis of Esters. University of Calgary. [Link]
-
Computational Studies of the Role of Substituents on the Reactivity and Biological Activities of Naphthoic Acid. Science Publishing Group. [Link]
-
Choosing amide coupling agent. Reddit. [Link]
-
The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. PubMed. [Link]
-
Chemistry of Amides. Chemistry LibreTexts. [Link]
-
Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange. [Link]
-
Electrochemical or Photoredox Activation of Latent Electrophiles: Three-Component Mumm Rearrangement Cascade Reactions from Alkoxyamines. Organic Letters. [Link]
-
Synthesis of Mono- and Difluoronaphthoic Acids. The Journal of Organic Chemistry. [Link]
-
Making Amides from Carboxylic Acids. Chemistry LibreTexts. [Link]
-
Ester Reactions Summary and Practice Problems. Chemistry Steps. [Link]
-
Substituent effects in fluoromethylnaphthalenes by 19F nuclear magnetic resonance. ResearchGate. [Link]
-
esterification - alcohols and carboxylic acids. Chemguide. [Link]
-
Synthesis of α-fluorocarboxylic acids and derivatives. Organic Chemistry Portal. [Link]
-
Amide formation from carboxylic acid derivatives. Khan Academy. [Link]
-
Low Yield Troubleshooting. PacBio. [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
-
Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. NIH. [Link]
-
Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. [Link]
-
Activating agents used in the synthesis of activated carbon and... ResearchGate. [Link]
-
An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Quick Company. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]
-
235 questions with answers in ESTERIFICATION. ResearchGate. [Link]
-
Tips and tricks for difficult amide bond formation?. Reddit. [Link]
-
Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography. PMC. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Computational Studies of the Role of Substituents on the Reactivity and Biological Activities of Naphthoic Acid, American Journal of Physical Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 4. The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 6. 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II [kpu.pressbooks.pub]
- 7. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 8. peptide.com [peptide.com]
- 9. bachem.com [bachem.com]
- 10. jpt.com [jpt.com]
- 11. An Evaluation of the Occupational Health Hazards of Peptide Couplers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. jk-sci.com [jk-sci.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Strategies for Solubilizing 4-Fluoro-1-naphthoic Acid in Biological Assays
Welcome to the technical support guide for 4-Fluoro-1-naphthoic acid (CAS 573-03-5). This document provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and detailed protocols to overcome solubility challenges with this compound in biological assays. As an aromatic carboxylic acid and a known inhibitor of enzymes like Yersinia PTP YopH, its effective use in research is often hampered by its low aqueous solubility.[1] This guide is designed to provide both the "how" and the "why" behind each technique, ensuring robust and reproducible experimental setups.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and issues encountered when working with this compound.
Q1: My this compound powder is not dissolving in my standard phosphate-buffered saline (PBS) at pH 7.4. What is the most direct method to try first?
The most effective initial approach is pH adjustment. This compound is a carboxylic acid, meaning it has an acidic proton.[2] In neutral or acidic solutions, it exists predominantly in its neutral, protonated (R-COOH) form, which is nonpolar and thus poorly soluble in water.[2][3] By increasing the pH of the solution to a level significantly above its acid dissociation constant (pKa), you deprotonate the carboxylic acid into its highly polar and much more soluble carboxylate salt form (R-COO⁻).[4][5][6] A general rule of thumb is to adjust the pH to be at least 1 to 2 units above the compound's pKa.
Q2: I used a small amount of DMSO to create a stock solution, but the compound crashed out when I diluted it into my aqueous assay buffer. Why did this happen and how can I prevent it?
This is a common phenomenon known as precipitation upon dilution, a primary concern when using co-solvents.[7] Dimethyl sulfoxide (DMSO) is a powerful organic solvent that can dissolve high concentrations of hydrophobic compounds.[] However, when this concentrated stock is introduced into a large volume of aqueous buffer, the local concentration of DMSO is drastically reduced. The environment becomes predominantly aqueous again, and if the final concentration of the compound exceeds its aqueous solubility limit, it will precipitate out of the solution.[7]
To prevent this, you can:
-
Decrease the Stock Concentration: Prepare a more dilute stock solution in DMSO.
-
Optimize Dilution Technique: Add the stock solution dropwise into the vigorously vortexing or stirring assay buffer. This rapid mixing helps to prevent localized areas of high concentration.
-
Reduce the Final Concentration: Ensure the final concentration of this compound in your assay is below its aqueous solubility limit at the final percentage of DMSO.
Q3: Are there alternatives to DMSO that might be less toxic to my cell-based assay?
Yes, several alternatives can be considered, each with its own set of properties:
-
Other Co-solvents: Ethanol, propylene glycol (PG), and polyethylene glycols (like PEG 400) are commonly used co-solvents that can be less cytotoxic than DMSO in some cell lines.[7][] The principle of use and the risk of precipitation remain the same.
-
Cyclodextrins: These are excellent alternatives for solubilizing aromatic compounds.[9][10] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11][12] They can encapsulate the nonpolar this compound molecule, forming an "inclusion complex" where the outer surface of the complex is water-soluble.[13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is particularly popular due to its high aqueous solubility and low toxicity.[12]
Q4: How do I know what pH to use for solubilization?
The target pH depends on the compound's pKa. While the exact pKa of this compound is not readily published, the pKa of its parent compound, 1-naphthoic acid, is approximately 3.7. The electron-withdrawing fluoro group would likely lower this value slightly. For complete solubilization, you should aim for a pH where the vast majority of the molecules are in the ionized carboxylate form. A pH of 7.4 is generally sufficient to deprotonate most simple carboxylic acids. For a robust stock solution, preparing it at a pH of 8.0-9.0 before diluting and re-adjusting is a reliable strategy.
Section 2: Troubleshooting Workflow for Solubilization
When encountering solubility issues, a systematic approach is key. The following workflow, visualized in the diagram below, provides a decision-making framework to guide you toward the most appropriate solubilization strategy for your specific experimental context.
Caption: Mechanism of pH-dependent solubilization of a carboxylic acid.
Materials:
-
This compound powder
-
0.1 M and 1 M Sodium Hydroxide (NaOH) solution
-
Deionized water or desired buffer base (e.g., PBS without Ca²⁺/Mg²⁺)
-
Calibrated pH meter
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Prepare a Concentrated Stock:
-
Weigh out the desired amount of this compound (MW: 190.17 g/mol ) to make a 10 mM stock solution. For 1 mL of stock, this is 1.90 mg.
-
Add approximately 80% of the final volume of deionized water (e.g., 800 µL for a 1 mL final volume). The powder will not dissolve.
-
-
Adjust pH:
-
While stirring or vortexing gently, add 0.1 M NaOH dropwise.
-
Monitor the solution. As the pH increases, the powder will begin to dissolve.
-
Continue adding NaOH until all the solid has dissolved and the solution is completely clear.
-
Use the pH meter to measure the pH, aiming for a final pH between 8.0 and 9.0 for the stock solution. Use 1 M NaOH for larger adjustments if needed.
-
-
Finalize Stock Solution:
-
Once fully dissolved, add deionized water to reach the final desired volume (e.g., 1 mL).
-
Sterile-filter the stock solution using a 0.22 µm syringe filter if required for your assay.
-
-
Dilution into Assay Buffer:
-
Add the required volume of the high-pH stock solution to your final assay buffer.
-
Crucially , check the pH of the final assay medium after adding the compound. If the addition has significantly altered the pH, adjust it back to the desired experimental pH (e.g., 7.4) using dilute HCl or NaOH.
-
Verification:
-
The final stock solution should be perfectly clear with no visible particulates.
-
After dilution into the final assay buffer and pH readjustment, the solution should remain clear. Inspect against a dark background.
Protocol 2: Using Co-solvents for Stock Solutions
Principle: Co-solvents are water-miscible organic solvents that increase the solubility of non-polar compounds by reducing the overall polarity of the solvent system. [][15]This is a widely used approach for compounds that are poorly soluble in aqueous solutions. [7] Materials:
-
This compound powder
-
High-purity, anhydrous DMSO (or Ethanol, PEG 400)
-
Vortex mixer
Procedure:
-
Prepare High-Concentration Stock:
-
Weigh the required amount of this compound and place it in a suitable vial (e.g., glass or polypropylene).
-
Add the co-solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM to 50 mM).
-
Vortex vigorously until the compound is fully dissolved. Gentle warming (to 37°C) or sonication can aid dissolution but be cautious of compound stability.
-
-
Dilution into Assay Buffer:
-
Begin vigorously vortexing or stirring your final assay buffer.
-
While the buffer is in motion, add the required volume of the co-solvent stock solution drop-by-drop or as a slow stream. This rapid dispersion is critical to avoid localized high concentrations and subsequent precipitation. [7] * Ensure the final concentration of the co-solvent is kept to a minimum, typically ≤0.5% v/v, to avoid artifacts or cytotoxicity in biological assays.
-
Verification:
-
The final solution should be clear after dilution. Let it sit for 5-10 minutes to ensure no delayed precipitation occurs.
-
Perform a serial dilution test to determine the maximum soluble concentration in your specific buffer and co-solvent percentage.
Data Presentation: Common Co-solvents
| Co-Solvent | Typical Starting Stock Conc. | Max Recommended Assay Conc. | Notes |
| DMSO | 10 - 50 mM | ≤ 0.5% | Most common, but can have biological effects. [] |
| Ethanol | 10 - 30 mM | ≤ 1.0% | Less toxic for some cells, but more volatile. |
| PEG 400 | 10 - 20 mM | ≤ 1.0% | Good for parenteral formulations, viscous. [7] |
Protocol 3: Enhancement with Cyclodextrins
Principle: Cyclodextrins act as molecular hosts, encapsulating the hydrophobic guest molecule (this compound) within their central cavity. This complex is water-soluble due to the hydrophilic exterior of the cyclodextrin. [9][12]This method is excellent for increasing the aqueous solubility of aromatic compounds. [13][14] Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or a similar derivative
-
Deionized water or assay buffer
-
Stir plate and stir bar, or sonicator
Procedure:
-
Prepare Cyclodextrin Solution:
-
Dissolve the HP-β-CD in your desired buffer to make a concentrated solution (e.g., 10-40% w/v). HP-β-CD is highly soluble in water.
-
-
Form the Inclusion Complex:
-
Add the this compound powder directly to the cyclodextrin solution. A molar excess of cyclodextrin to the drug is typically required (e.g., 5:1 to 10:1 molar ratio).
-
Stir the mixture vigorously at room temperature for several hours (4-24 hours) or until the solution becomes clear.
-
Alternatively, sonication or gentle heating (40-50°C) can significantly accelerate the complexation process.
-
-
Finalize and Use:
-
Once the solution is clear, it can be considered the stock solution.
-
Sterile-filter if necessary (0.22 µm filter). The complex is typically stable.
-
Dilute this stock solution into your final assay medium as needed. Precipitation upon dilution is much less likely than with co-solvents.
-
Verification:
-
The final cyclodextrin-drug complex solution should be completely clear. Any remaining solid indicates incomplete complexation, and the solution should be filtered or centrifuged to remove undissolved compound before determining the true concentration of the supernatant.
Section 4: Summary of Approaches
Choosing the right method depends on your experimental constraints. The table below summarizes the key advantages and disadvantages of each approach.
| Method | Advantages | Disadvantages | Best For... |
| pH Adjustment | Highly effective, inexpensive, simple equipment. [] | May not be suitable for pH-sensitive assays; potential for buffer incompatibility. | General biochemical assays, enzyme kinetics where pH can be strictly controlled. |
| Co-solvents | Quick to prepare high-concentration stocks; many options available. | Risk of precipitation upon dilution;[7] potential for solvent-induced artifacts or cytotoxicity. | High-throughput screening (HTS); initial range-finding experiments. |
| Cyclodextrins | Low cytotoxicity; forms a stable, soluble complex;[12] reduces precipitation risk. | More expensive; complexation can take time; may alter compound bioavailability in some contexts. | Cell-based assays; in vivo studies; assays sensitive to organic solvents. |
References
-
Chemcasts. (n.d.). This compound Properties vs Temperature. [Link]
-
Date, A. A., & Nagarsenker, M. S. (2008). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PubMed Central. [Link]
-
Guerrieri, P., & Taylor, K. M. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]
-
Chemcasts. (n.d.). This compound (CAS 573-03-5) Properties. [Link]
-
ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. [Link]
-
PharmaTutor. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
-
Journal of Medical Pharmaceutical and Allied Sciences. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. [Link]
-
Fiveable. (n.d.). pH and Solubility. [Link]
-
PubMed Central. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. [Link]
-
PubMed. (2021). Magnetic poly(β-cyclodextrin) combined with solubilizing agents for the rapid bioaccessibility measurement of polycyclic aromatic hydrocarbons in soils. [Link]
-
askIITians. (n.d.). How does pH affect solubility?. [Link]
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link]
-
PubMed. (n.d.). Dissolution of carboxylic acids. III: The effect of polyionizable buffers. [Link]
-
YouTube. (2025). How Do Acids And Bases Alter Compound Solubility?. [Link]
-
National Institutes of Health. (n.d.). Cyclodextrins for the Delivery of Bioactive Compounds from Natural Sources: Medicinal, Food and Cosmetics Applications. [Link]
-
PubMed Central. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]
-
YouTube. (2020). Cyclodextrins. [Link]
-
ACS Publications. (n.d.). Crystalline Cyclodextrin Inclusion Compounds Formed with Aromatic Guests: Guest-Dependent Stoichiometries and Hydration-Sensitive Crystal Structures. [Link]
-
PubMed Central. (n.d.). Structure Property Relationships of Carboxylic Acid Isosteres. [Link]
-
ACS Publications. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. [Link]
-
Wikipedia. (n.d.). Carboxylic acid. [Link]
-
UNT Digital Library. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]
-
University of Technology. (n.d.). Carboxylic Acids. [Link]
-
OSTI.GOV. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). [Link]
-
PubMed Central. (n.d.). Fast Release of Carboxylic Acid inside Cells. [Link]
-
MDPI. (n.d.). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]
-
MDPI. (n.d.). Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. [Link]
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- 14. pubs.acs.org [pubs.acs.org]
- 15. ijmsdr.org [ijmsdr.org]
"stability of 4-Fluoro-1-naphthoic acid under different reaction conditions"
Welcome to the technical support center for 4-Fluoro-1-naphthoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound under various experimental conditions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to navigate potential challenges during your work.
Introduction to the Stability of this compound
This compound is an important building block in medicinal chemistry and materials science. Understanding its stability profile is critical for developing robust synthetic routes, ensuring the integrity of analytical measurements, and establishing appropriate storage conditions. While specific degradation studies on this compound are not extensively published, we can infer its likely stability based on the known reactivity of naphthoic acids, fluoroaromatic compounds, and general principles of forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]
A computational study has suggested that fluoro-substituted naphthoic acid may be less stable compared to other substituted derivatives, highlighting the importance of careful handling and storage.[5] This guide will address the most common questions and issues related to the stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.
Frequently Asked Questions (FAQs)
General Stability
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound can be influenced by several factors, including:
-
pH: Both acidic and basic conditions can promote hydrolysis of the carboxylic acid group, although carboxylic acids are generally more stable to hydrolysis than their ester or amide derivatives.
-
Oxidizing agents: The naphthalene ring system can be susceptible to oxidation.
-
Light: Exposure to UV or even visible light can potentially lead to photodegradation.
-
Temperature: Elevated temperatures can cause decarboxylation or other thermal degradation pathways.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure long-term stability, this compound should be stored in a well-sealed container, protected from light, in a cool and dry place. For solutions, it is advisable to use aprotic solvents and store them at low temperatures.
Hydrolytic Stability
Q3: Is this compound susceptible to hydrolysis?
A3: While the carboxylic acid functional group is generally stable to hydrolysis, extreme pH conditions (strong acids or bases) and elevated temperatures can potentially lead to degradation. The primary concern under hydrolytic stress would be potential decarboxylation or other reactions involving the naphthalene ring, rather than hydrolysis of the carboxylic acid itself. Studies on related naphthalic anhydrides show that hydrolysis is pH-dependent.[6][7][8]
Q4: I am observing a loss of my compound in an aqueous solution at neutral pH. What could be the cause?
A4: If you are observing degradation at neutral pH, consider other factors such as exposure to light or the presence of trace metal impurities that could catalyze oxidation. Ensure your water is of high purity and the solution is protected from light.
Oxidative Stability
Q5: How stable is this compound to oxidation?
A5: The naphthalene ring is susceptible to oxidation. Strong oxidizing agents can lead to the formation of various oxidation products, potentially including ring-opened derivatives. Oxidation of naphthalene itself can yield phthalic anhydride via phthalic acid under harsh conditions.[9] It is plausible that this compound could undergo similar transformations.
Q6: I see multiple new peaks in my chromatogram after exposing my sample to air for an extended period. What are these?
A6: These new peaks are likely oxidative degradation products. To confirm this, you can perform a controlled forced degradation study using an oxidizing agent like hydrogen peroxide and compare the resulting chromatograms.
Photostability
Q7: Is this compound light-sensitive?
A7: Naphthalene and its derivatives are known to be photoreactive.[10][11][12] Therefore, it is highly probable that this compound is susceptible to photodegradation upon exposure to UV or even high-intensity visible light. Photodegradation can lead to a variety of products, including hydroxylated species and ring-cleavage products.
Q8: My solid this compound has changed color after being left on the bench. Why?
A8: Color change is a common indicator of degradation, and in this case, it is likely due to exposure to light and/or air. This underscores the importance of storing the compound in a dark, well-sealed container.
Thermal Stability
Q9: What happens to this compound at high temperatures?
A9: Aromatic carboxylic acids can undergo thermal decarboxylation at elevated temperatures. For naphthoic acid, thermal destruction has been noted at temperatures between 305-410°C.[13] Therefore, it is expected that heating this compound, especially above its melting point, will lead to the loss of carbon dioxide and the formation of 1-fluoronaphthalene.
Q10: I am running a reaction at a high temperature and see a new, less polar spot on my TLC. What could it be?
A10: This new, less polar spot is likely the decarboxylation product, 1-fluoronaphthalene. You can confirm this by comparing its retention time with a standard of 1-fluoronaphthalene or by mass spectrometry analysis of the reaction mixture.
Troubleshooting Guides
Issue 1: Inconsistent Analytical Results
| Symptom | Possible Cause | Troubleshooting Steps |
| Peak area of this compound decreases over time in solution. | Degradation in the analytical solvent. | 1. Prepare fresh solutions for each analysis.2. Evaluate the stability of the compound in your chosen solvent by analyzing a solution at different time points.3. Consider using a more inert solvent or storing solutions at a lower temperature and protected from light. |
| Appearance of new peaks in the chromatogram of a stored sample. | Sample degradation due to improper storage. | 1. Review your storage conditions. Ensure the sample is protected from light, moisture, and air.2. Perform a forced degradation study to identify potential degradation products and confirm if the new peaks match. |
Issue 2: Poor Yields in Chemical Reactions
| Symptom | Possible Cause | Troubleshooting Steps |
| A reaction involving this compound at elevated temperatures gives a low yield of the desired product and a significant amount of a non-polar byproduct. | Thermal decarboxylation of the starting material. | 1. Attempt the reaction at a lower temperature if possible.2. If high temperature is necessary, consider protecting the carboxylic acid group as an ester, which can be hydrolyzed after the reaction.3. Minimize reaction time at high temperatures. |
| A reaction run in an aqueous basic solution results in a complex mixture of products. | Base-catalyzed degradation of the naphthalene ring. | 1. Use a non-aqueous base if the reaction chemistry allows.2. If an aqueous base is required, use the mildest possible conditions (lower temperature, shorter reaction time, weaker base).3. Protect sensitive functional groups on the naphthalene ring if necessary. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.[1][14][15]
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with a UV detector
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH.
-
Dilute to a final concentration of approximately 100 µg/mL with methanol/water (50:50).
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M HCl.
-
Dilute to a final concentration of approximately 100 µg/mL with methanol/water (50:50).
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of approximately 100 µg/mL with methanol/water (50:50).
-
-
Thermal Degradation (Solid State):
-
Place a small amount of solid this compound in an oven at 105°C for 24 hours.
-
Dissolve the stressed solid in methanol to a concentration of 1 mg/mL and then dilute to approximately 100 µg/mL with methanol/water (50:50).
-
-
Photodegradation:
-
Expose a solution of this compound (100 µg/mL in methanol/water) to light in a photostability chamber according to ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control, by a suitable HPLC method.
-
Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
Visualizing Potential Degradation Pathways
The following diagrams illustrate the hypothesized degradation pathways of this compound based on the known chemistry of related compounds.
Caption: Potential hydrolytic degradation pathways.
Caption: Potential oxidative degradation pathways.
Caption: Potential photodegradation pathways.
Caption: Potential thermal degradation pathway.
References
-
Computational Studies of the Role of Substituents on the Reactivity and Biological Activities of Naphthoic Acid. International Journal of Chemistry. [Link]
-
UV Photocatalytic Degradation of Commercial Naphthenic Acid Using TiO2-Zeolite Composites. ResearchGate. [Link]
-
Hydrolysis of 1,8- and 2,3-naphthalic anhydrides and the mechanism of cyclization of 1,8-naphthalic acid in aqueous solutions. Royal Society of Chemistry. [Link]
-
Hydrolysis of 1,8-and 2,3-naphthalic anhydrides and the mechanism of cyclization of 1,8-naphthalic acid in aqueous solutions. ResearchGate. [Link]
-
Hydrolysis of 1,8-and 2,3-naphthalic anhydrides and the mechanism of cyclization of 1,8-naphthalic acid in aqueous solutions. ResearchGate. [Link]
-
The energetics of the isomeric 1- and 2-naphthoic acids. University of Missouri-St. Louis. [Link]
-
Photodegradation of naphthalene-derived particle oxidation products. Royal Society of Chemistry. [Link]
-
Proposed reaction scheme for photodegradation of naphthalene, leading to the observed products. ResearchGate. [Link]
-
Acid-Base Properties of Substituted Naphthoic Acids in Nonaqueous Media. Collection of Czechoslovak Chemical Communications. [Link]
-
Influence of the substitution pattern of four naphthalenedicarboxylic acids on the structures and properties of group 13 metal-organic frameworks and coordination polymers. PubMed. [Link]
-
Anaerobic degradation of polycyclic aromatic hydrocarbons. PubMed Central. [Link]
-
Kinetics and thermal decomposition of Tetrahydrazine lanthanum 2-hydroxy-1- naphthoate. International Journal of ChemTech Research. [Link]
-
Oxidative Ring-Opening of Aromatics: Decomposition of Biphenyl Carboxylic Acids and Zinc Biphenyl Carboxylates. ACS Publications. [Link]
-
Photodegradation of alpha-naphthaleneacetic acid in aqueous solution. PubMed. [Link]
-
Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation. PubMed Central. [Link]
-
Chemical Properties of Naphthalene || Oxidation reactions || Dr. Bharat Baria. YouTube. [Link]
-
HYDROLYSIS. University of Victoria. [Link]
-
Molecular structures of ortho substituted naphthoic acid. ResearchGate. [Link]
-
Stability indicating study by using different analytical techniques. IJSDR. [Link]
-
stability-indicating rp-hplc method: Topics by Science.gov. Science.gov. [Link]
-
Photocatalytic degradation of naphthalene, using various nanocomposite materials mostly based on metal oxides. ScienceDirect. [Link]
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]
-
Access to Naphthoic Acid Derivatives through an Oxabenzonorbornadiene Rearrangement. PubMed Central. [Link]
-
Photodegradation of naphthalene-derived particle oxidation products. Royal Society of Chemistry. [Link]
-
Forced Degradation Studies. MedCrave. [Link]
-
1-Naphthoic acid. Wikipedia. [Link]
-
The thermal decomposition of benzoic acid. ResearchGate. [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
Stability Indicating Assay Method. IJCRT.org. [Link]
-
What is a stability indicating method? | Peptide Testing. AmbioPharm. [Link]
-
Stability Indicating Forced Degradation Studies. RJPT. [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. PharmaTutor. [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
Thermal analysis of arylazohydroxynaphthoic acids. Semantic Scholar. [Link]
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- 4. ajpsonline.com [ajpsonline.com]
- 5. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
- 6. Hydrolysis of 1,8- and 2,3-naphthalic anhydrides and the mechanism of cyclization of 1,8-naphthalic acid in aqueous solutions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
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Technical Support Center: Removing Impurities from 4-Fluoro-1-naphthoic Acid
Welcome to the technical support guide for the purification of 4-Fluoro-1-naphthoic acid (CAS 573-03-5). This document is designed for researchers, scientists, and drug development professionals who require high-purity material for their experiments. Here, we address common challenges encountered during purification, providing detailed, field-proven protocols and the scientific rationale behind them.
Section 1: Understanding Potential Impurities
A successful purification strategy begins with understanding the likely contaminants. The impurity profile of crude this compound is intrinsically linked to its synthetic route.
Q: What are the most common impurities I should expect in my crude this compound?
A: The nature of the impurities is highly dependent on the method of synthesis. Below are two common synthetic pathways and their associated potential byproducts:
-
Route 1: Carboxylation of a Grignard Reagent. This classic and reliable method involves reacting 4-fluoro-1-bromonaphthalene with magnesium to form a Grignard reagent, which is then quenched with carbon dioxide.[1][2]
-
Unreacted Starting Material: 4-fluoro-1-bromonaphthalene is a common non-polar impurity.
-
Coupling Byproducts: Biphenyl-type impurities can form from the coupling of Grignard reagents.
-
Protonated Grignard Reagent: If trace amounts of water are present, the Grignard reagent can be protonated to form 1-fluoronaphthalene.
-
Solvent Residues: Anhydrous ethers are necessary for the reaction, and benzene is sometimes used as a co-solvent to keep the Grignard reagent in solution.[3][4]
-
-
Route 2: Hydrolysis of 4-Fluoro-1-cyanonaphthalene. This route involves the hydrolysis of the corresponding nitrile to the carboxylic acid.[4]
-
Unreacted Starting Material: Residual 4-fluoro-1-cyanonaphthalene.
-
Incomplete Hydrolysis Product: 4-Fluoro-1-naphthamide is the primary intermediate and can be a significant impurity if the hydrolysis does not go to completion.
-
Side-Reaction Products: Depending on the reaction conditions, other isomers or degradation products may form.
-
Identifying the likely impurities based on your synthesis is the first step in selecting an effective purification method.
Section 2: Troubleshooting Guide for Purification
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
| Issue Encountered | Probable Cause(s) | Recommended Solution(s) |
| Low Purity by HPLC/TLC with Multiple Peaks | Presence of significant amounts of starting materials or side-products with differing polarities (e.g., neutral impurities like 4-fluoro-1-bromonaphthalene mixed with the acidic product). | 1. Acid-Base Extraction: This is the most effective first step to separate the acidic product from neutral or basic impurities. The carboxylic acid is converted to its water-soluble salt with a base, washed with an organic solvent to remove impurities, and then re-precipitated as the pure acid. 2. Recrystallization: Follow the extraction with recrystallization to remove closely related acidic impurities. |
| Product is Discolored (Yellow, Brown, or Grey) | Formation of highly conjugated, colored byproducts during synthesis or storage. Trace metal contamination can also cause discoloration. | Recrystallization with Activated Charcoal: During the recrystallization process, add a small amount (1-2% by weight) of activated charcoal to the hot solution before filtration.[5] The charcoal's high surface area allows it to adsorb the colored impurities. Caution: Use minimal charcoal, as it can also adsorb your product, reducing the yield. |
| Poor Yield After Recrystallization | 1. Using an excessive amount of solvent. 2. The compound has significant solubility in the cold solvent. 3. Premature crystallization during hot filtration. | 1. Use Minimum Hot Solvent: Add the boiling solvent portion-wise to the crude solid until it just dissolves.[6][7] This ensures the solution is saturated. 2. Solvent System Optimization: If yield is still low, the solvent is not ideal. Test different solvents or a binary solvent system (e.g., ethanol/water). 3. Prevent Premature Crystallization: Use a heated filter funnel or place the funnel over the boiling solvent flask to keep it warm with vapor before and during filtration.[5] |
| "Oiling Out" During Recrystallization | The melting point of the impure solid is lower than the boiling point of the chosen solvent. The dissolved solid separates as a liquid instead of forming crystals. | 1. Lower the Solvent Boiling Point: Switch to a solvent with a lower boiling point. 2. Modify the Solvent System: Add a "non-solvent" (a solvent in which the compound is poorly soluble) to the hot solution until it becomes slightly cloudy, then add a few drops of the primary solvent to redissolve the oil and allow for slow cooling.[8] |
| Purity Appears High, but Residual Solvent is Detected by NMR | Inefficient drying of the final product. The crystalline lattice may trap solvent molecules. | Drying Under High Vacuum: Dry the purified solid under high vacuum for several hours. Gentle heating (e.g., 40-50°C, well below the melting point of ~224°C[9]) can help drive off residual solvent. |
Section 3: Detailed Purification Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is ideal for removing neutral or basic impurities from the acidic this compound.
Experimental Workflow:
Caption: Workflow for Acid-Base Extraction.
Step-by-Step Methodology:
-
Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or diethyl ether (approx. 10-20 mL per gram of crude material).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a 5% aqueous sodium bicarbonate (NaHCO₃) solution.
-
Stopper the funnel, invert, and vent frequently to release CO₂ pressure. Shake vigorously for 1-2 minutes.
-
Allow the layers to separate. The deprotonated product, sodium 4-fluoro-1-naphthoate, will be in the lower aqueous layer. The neutral impurities remain in the upper organic layer.
-
Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
To ensure complete extraction, add another portion of 5% NaHCO₃ solution to the organic layer, shake, and combine the aqueous layer with the first extract.
-
Cool the combined aqueous extracts in an ice bath.
-
Slowly acidify the solution by adding 2M hydrochloric acid (HCl) dropwise while stirring until no more precipitate forms (typically pH 2-3).
-
Collect the white precipitate of pure this compound using vacuum filtration.
-
Wash the filter cake with a small amount of cold deionized water to remove inorganic salts.
-
Dry the product thoroughly under high vacuum.
Protocol 2: Purification by Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities that are structurally similar to the product. The principle relies on the differential solubility of the compound in a hot versus a cold solvent.[10]
Step-by-Step Methodology:
-
Solvent Selection: Choose a solvent in which this compound has high solubility when hot and low solubility when cold.[6] Good starting points for naphthoic acids are toluene, ethanol, or mixtures like ethanol/water.[4][8][11]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a boiling stick or magnetic stir bar. Heat the selected solvent to its boiling point in a separate flask. Add the minimum amount of boiling solvent to the crude solid until it completely dissolves.[7]
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.
-
Hot Filtration: To remove the charcoal or any insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[6] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[5][7]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Section 4: General FAQs
Q: What is the best way to confirm the purity of my final product?
A: A multi-faceted approach is best for confirming purity:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reversed-phase method (e.g., C18 column) with a UV detector is ideal for aromatic carboxylic acids.[12][13] High purity is indicated by a single major peak.
-
Melting Point: Pure crystalline solids have a sharp melting point range. The literature melting point for this compound is approximately 223-227°C.[9][14] A broad or depressed melting point indicates the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure and can reveal the presence of impurities and residual solvents.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the desired compound.
Q: I have very closely related isomers that co-precipitate. What is the best method to separate them?
A: When recrystallization and extraction fail to separate isomers, chromatography is the required technique.
-
Flash Column Chromatography: Can be effective if there is a sufficient difference in polarity (Rf on TLC).
-
Preparative HPLC: This is the most powerful method for separating challenging isomers. Although more resource-intensive, it can yield material of very high purity (>99%).[12]
-
High-Speed Counter-Current Chromatography (HSCCC): This is an advanced liquid-liquid partition technique that avoids solid supports and can be highly effective for purifying polar compounds like naphthoic acid derivatives, as demonstrated for a related sulfonic acid analog.[15][16]
Section 5: Purification Strategy Decision Tree
The following diagram outlines a logical workflow for approaching the purification of crude this compound.
Caption: Purification Strategy Decision Tree.
References
- BenchChem. (n.d.). HPLC purification protocol for 2-hydroxy-1,4-naphthoquinone derivatives.
- Kovtunenko, V. O., & Turov, O. V. (2017). The synthesis of N-substituted 4-fluoro-1,8-naphthalimides.
- Song, Y., Zhang, C., & Li, J. (n.d.). The Purification and Analysis of 6 - Hydroxy -2 - Naphthoic Acid.
- BenchChem. (n.d.). A Technical Guide to the Synthesis of Naphthoic Acid and Its Derivatives.
- Leah4Sci. (2020, February 20). Grignard Reaction, Mechanism, Reagent and Cheat Sheet.
- National Center for Biotechnology Information. (2023). Access to Naphthoic Acid Derivatives through an Oxabenzonorbornadiene Rearrangement. PubMed Central.
- Florida A&M University. (2016, September 27).
- Chemcasts. (n.d.). This compound (CAS 573-03-5) Properties.
- University of California, Irvine. (n.d.).
- PubMed. (2012).
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Thompson Rivers University. (2023, August 31). Solubility of Organic Compounds.
- Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones.
- Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
- Sci Vis Lab. (2007, November 28).
- The Royal Society of Chemistry. (n.d.). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions.
- Leah4sci. (2017, September 9). Recrystallization - Organic Chemistry Lab Technique [Video]. YouTube.
- Organic Syntheses. (n.d.). α-NAPHTHOIC ACID.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 4-Chloro-1-naphthoic Acid in Modern Organic Synthesis.
- ResearchGate. (2024, August 12). What are the two 6% contaminants in 4-Chloro-1,8-naphthalic anhydride, 94%?.
- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of 1-Naphthoic Acid in Organic Solvents.
- The Royal Society of Chemistry. (n.d.).
- MDPI. (2024, November 14). Synthesis of New 1,4-Naphthoquinone Fluorosulfate Derivatives and the Study of Their Biological and Electrochemical Properties.
- GlobalChemMall. (n.d.). This compound.
- Physical Chemistry Research. (2023, November 19). Regular Article.
- Neilson Lab. (n.d.).
- PubMed. (2008, July 11).
- National Center for Biotechnology Information. (n.d.).
- Parchem. (n.d.). This compound (Cas 573-03-5).
- Matrix Scientific. (n.d.). This compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. leah4sci.com [leah4sci.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. famu.edu [famu.edu]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. parchem.com [parchem.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
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- 13. researchgate.net [researchgate.net]
- 14. 573-03-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 15. Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]
"preventing decomposition of 4-Fluoro-1-naphthoic acid during synthesis"
Welcome to the technical support center for the synthesis of 4-Fluoro-1-naphthoic acid. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile synthetic intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and prevent the decomposition of this compound during its synthesis and handling.
Troubleshooting Guide: Preventing Decomposition
This section addresses specific issues that can arise during the synthesis of this compound, leading to low yields and impure products. The primary modes of decomposition to be aware of are decarboxylation, photodecomposition, and potential side reactions during synthesis.
Q1: My reaction yield is significantly lower than expected, and I'm observing gas evolution, especially at higher temperatures. What is the likely cause and how can I mitigate it?
A1: The most probable cause is thermal decarboxylation , a common decomposition pathway for aromatic carboxylic acids where the carboxyl group (-COOH) is lost as carbon dioxide (CO₂)[1][2]. This process is often accelerated by heat.
Root Cause Analysis:
-
Elevated Temperatures: Naphthoic acids, and aromatic carboxylic acids in general, can undergo decarboxylation at temperatures ranging from 250-425 °C.[1] The fluorine substituent may influence the exact temperature, but heat is a primary driver.
-
Acid/Base Catalysis: The decarboxylation can be promoted by both acidic and basic conditions. An acid-promoted ionic pathway has been proposed for the thermolysis of aromatic carboxylic acids.[1]
Preventative Measures & Solutions:
-
Strict Temperature Control: Maintain the reaction temperature as low as reasonably possible to achieve a good reaction rate without inducing significant decarboxylation. For Grignard reactions, for instance, the carboxylation step should be performed at low temperatures (e.g., -78 °C to 0 °C)[3][4].
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). While the primary benefit is preventing side reactions with atmospheric components, it also helps to sweep away any CO₂ formed, potentially shifting the equilibrium away from decomposition.
-
Avoid Prolonged Heating: Minimize the reaction time at elevated temperatures. Once the reaction is complete, cool the mixture promptly.
-
pH Control During Workup: During the workup and purification steps, avoid strongly acidic or basic conditions, especially when combined with heat. Neutralize the reaction mixture carefully and perform extractions at room temperature if possible.
Q2: During purification, I'm noticing the formation of byproducts, and my final product shows signs of degradation upon exposure to light. What could be happening?
A2: This suggests photodecomposition , a process where light energy initiates chemical degradation. Fluorinated aromatic compounds can be susceptible to photolysis, which may involve the cleavage of the carbon-fluorine bond or other ring modifications.[5][6][7][8]
Root Cause Analysis:
-
UV Light Exposure: Exposure to ultraviolet (UV) light, either from direct sunlight or certain laboratory light sources, can provide the energy needed to break chemical bonds in the molecule.
-
Defluorination: A common photolytic pathway for fluoroaromatic compounds is defluorination, leading to the formation of fluoride ions and other degradation products.[6][8]
Preventative Measures & Solutions:
-
Protect from Light: Conduct the synthesis, workup, and purification in a fume hood with the sash down and, if necessary, wrap the reaction vessel and storage containers in aluminum foil to exclude light.
-
Use Amber Glassware: Store the purified this compound in amber glass vials to protect it from light during storage.
-
Prompt Purification: Purify the crude product as soon as possible after synthesis to minimize its exposure to potentially degrading conditions.
Q3: My Grignard reaction for the synthesis of this compound is sluggish, and I'm getting a significant amount of a biphenyl impurity. How can I improve this?
A3: This is a common issue in Grignard reactions. The sluggishness can be due to the passivity of the magnesium surface, while the biphenyl impurity arises from a coupling side reaction.
Root Cause Analysis:
-
Magnesium Oxide Layer: A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from initiating.
-
Wurtz-Fittig Coupling: The Grignard reagent can react with the starting aryl halide (4-fluoro-1-bromonaphthalene) to form a biphenyl derivative.
Preventative Measures & Solutions:
-
Activation of Magnesium:
-
Use fresh, high-quality magnesium turnings.
-
Briefly stir the magnesium in a dilute solution of iodine in anhydrous ether before adding the aryl halide. The iodine helps to activate the magnesium surface.
-
Sonication can also be used to clean the magnesium surface and initiate the reaction.[9]
-
-
Controlled Addition: Add the solution of 4-fluoro-1-bromonaphthalene slowly to the magnesium suspension. This maintains a low concentration of the aryl halide, minimizing the coupling side reaction.
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and all solvents are anhydrous. Water will quench the Grignard reagent, reducing the yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound on a laboratory scale?
A1: A widely used and reliable method is the carbonation of a Grignard reagent . This involves the reaction of 4-fluoro-1-naphthylmagnesium bromide with carbon dioxide (usually in the form of dry ice)[3][9][10][11][12]. The starting material, 4-fluoro-1-bromonaphthalene, can be prepared from 1-fluoronaphthalene.
Q2: What are the key safety precautions I should take during the synthesis of this compound?
A2:
-
Handling of Reagents:
-
Grignard Reagents: Are highly reactive and pyrophoric. They react violently with water. All reactions involving Grignard reagents must be conducted under strictly anhydrous conditions and an inert atmosphere.
-
Anhydrous Ether: Is extremely flammable and can form explosive peroxides. Use in a well-ventilated fume hood away from ignition sources.
-
Dry Ice (Solid CO₂): Can cause severe frostbite upon contact with skin. Handle with appropriate thermal gloves.
-
-
General Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Perform all operations in a well-ventilated fume hood.
-
Q3: How can I effectively purify the crude this compound?
A3: Purification can typically be achieved through recrystallization .
-
Solvent Selection: A common solvent for recrystallizing naphthoic acids is toluene[4]. Other options could include ethanol, acetic acid, or a mixed solvent system. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Procedure:
-
Dissolve the crude product in a minimal amount of hot solvent.
-
If the solution is colored, you can add a small amount of activated carbon and hot filter the solution to remove colored impurities.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
-
Q4: What is the expected melting point of pure this compound?
A4: The reported melting point for this compound is in the range of 223-226 °C [13]. A broad melting range or a melting point significantly lower than this can indicate the presence of impurities.
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
This protocol outlines the synthesis starting from 4-fluoro-1-bromonaphthalene.
Materials:
-
Magnesium turnings
-
Iodine (a few crystals)
-
4-fluoro-1-bromonaphthalene
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Dry ice (solid CO₂)
-
6M Hydrochloric acid (HCl)
-
Toluene for recrystallization
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place the magnesium turnings under an inert atmosphere (N₂ or Ar).
-
Add a few crystals of iodine.
-
Add a small amount of anhydrous ether to cover the magnesium.
-
In the dropping funnel, prepare a solution of 4-fluoro-1-bromonaphthalene in anhydrous ether.
-
Add a small portion of the 4-fluoro-1-bromonaphthalene solution to the magnesium suspension to initiate the reaction (indicated by a color change and gentle reflux). If the reaction does not start, gentle warming may be necessary.
-
Once the reaction has started, add the remaining 4-fluoro-1-bromonaphthalene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Carboxylation:
-
Cool the Grignard reagent solution in an ice bath.
-
In a separate beaker, crush a sufficient amount of dry ice.
-
Slowly pour the Grignard reagent solution onto the crushed dry ice with vigorous stirring. A solid mass will form.
-
Allow the mixture to warm to room temperature as the excess dry ice sublimes.
-
-
Workup and Isolation:
-
Once the excess CO₂ has evaporated, slowly add 6M HCl to the reaction mixture with stirring until the solution is acidic and all solids have dissolved.
-
Transfer the mixture to a separatory funnel. Two layers will form (an aqueous layer and an organic layer).
-
Separate the layers and extract the aqueous layer with two additional portions of ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.
-
-
Purification:
-
Recrystallize the crude product from hot toluene to yield pure this compound as a crystalline solid.
-
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Troubleshooting decomposition pathways.
References
-
Clayton, T. W., et al. (2001). Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids. Energy & Fuels, 15(2), 367-373. [Link]
-
Clayton, T. W., et al. (2001). Decarboxylation of salts of aromatic carboxylic acids and their role in cross-linking reactions. ResearchGate. [Link]
-
Bhat, N. A., et al. (2022). Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides. Environmental Science & Technology, 56(17), 12366–12376. [Link]
-
Quora. (2016). What is the reaction mechanism of decarboxylation of aromatic compounds? [Link]
-
McCloud, S. G., et al. (2022). Photoproduct Formation during the Photolysis of Fluorinated Pesticides. Environmental Science & Technology, 56(17), 12366-12376. [Link]
-
Allen, J. (n.d.). Decarboxylation Reaction | Mechanism, Enzymes, Examples & Role in Metabolism. Allen. [Link]
-
ACS Publications. (2023). Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. ACS Catalysis. [Link]
-
NIH. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. [Link]
-
NIH. (2021). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. [Link]
-
ResearchGate. (2022). Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides. [Link]
-
ResearchGate. (2022). The synthesis of N-substituted 4-fluoro-1,8-naphthalimides. [Link]
-
ACS Publications. (2002). Synthesis of Mono- and Difluoronaphthoic Acids. The Journal of Organic Chemistry, 67(4), 1284-1291. [Link]
-
Chemcasts. (n.d.). This compound Properties vs Temperature. [Link]
-
YouTube. (2020). Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization. [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. [Link]
-
Unknown Source. (n.d.). HYDROLYSIS. [Link]
-
YouTube. (2020). Grignard Reaction Experiment Part 1, Prelab. [Link]
-
Unknown Source. (2018). HYDROLYSIS REACTIONS. [Link]
-
Labflow. (2020). Grignard Reaction: Synthesis of Benzoic Acid. [Link]
-
EPA. (1984). Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds. [Link]
-
Organic Syntheses. (n.d.). α-NAPHTHOIC ACID. [Link]
- Google Patents. (n.d.). US4376214A - Process for the preparation of naphthalene-1,4-dicarboxylic acid.
-
Organic Syntheses. (n.d.). 1-BROMONAPHTHALENE. [Link]
-
OPUS at UTS. (2025). Direct measurement of fluorocarbon radicals in the thermal destruction of perfluorohexanoic acid using photoionization mass spectrometry. [Link]
-
NIH. (2023). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. [Link]
-
ACS Publications. (2002). Synthesis of Mono- and Difluoronaphthoic Acids. [Link]
-
Organic Syntheses. (n.d.). 1,4-NAPHTHOQUINONE. [Link]
-
NIH. (2014). Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography. [Link]
-
RSC Publishing. (2007). Acid/base-catalyzed ester hydrolysis in near-critical water. [Link]
- Google Patents. (n.d.).
-
White Rose Research Online. (2017). Ester hydrolysis: Conditions for acid autocatalysis and a kinetic switch. [Link]
Sources
- 1. Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids - UNT Digital Library [digital.library.unt.edu]
- 2. Decarboxylation Reaction | Mechanism, Enzymes, Examples & Role in Metabolism [allen.in]
- 3. m.youtube.com [m.youtube.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. 573-03-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
Technical Support Center: A Guide to Using 4-Fluoro-1-naphthoic Acid as a Fluorescent Probe
Welcome to the technical support center for 4-Fluoro-1-naphthoic acid. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this unique fluorophore in their experiments. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring your work is built on a foundation of scientific integrity.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the properties and handling of this compound.
Q1: What are the expected spectral properties of this compound?
A1: As a derivative of naphthalene, this compound's fluorescence is governed by its aromatic core. While you must empirically determine the precise maxima for your specific experimental conditions, you can expect excitation and emission profiles analogous to other naphthoic acids. For instance, 1-naphthoic acid has an excitation maximum around 295 nm and an emission maximum near 370 nm in methanol.[1] The fluorine substituent may induce minor shifts. It is imperative to perform initial scans to determine the optimal excitation and emission wavelengths in your buffer system.
Q2: How does the local environment affect the fluorescence of this compound?
A2: The fluorescence of naphthalene-based probes is highly sensitive to the micro-environment.[2][3] This is the very property that makes it a valuable tool. Key factors include:
-
Polarity: A decrease in solvent polarity, such as when the probe moves from an aqueous buffer into a hydrophobic pocket of a protein or a lipid membrane, typically results in a significant increase in fluorescence quantum yield (brightness) and a blue shift (a shift to shorter wavelengths) in the emission maximum.[4][5] This phenomenon occurs because non-polar environments reduce non-radiative decay pathways.[6]
-
pH: The carboxylic acid moiety of this compound has a pKa that will influence its protonation state. Changes in pH can alter the molecule's electronic structure and its interaction with the target, thereby affecting fluorescence intensity and wavelength.[4][7] It is crucial to use a well-buffered system and to characterize the probe's pH sensitivity for your assay.
-
Ionic Strength: The presence of salts can influence the probe's solubility and its electrostatic interactions with target molecules, potentially altering the fluorescence signal.[8]
Q3: How should I prepare and store stock solutions of this compound?
A3: this compound is a powder that is sparingly soluble in water.[9]
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 1-10 mM) in an organic solvent such as DMSO or ethanol.
-
Storage: Store the stock solution at -20°C, protected from light. The naphthalene core can be susceptible to photobleaching upon prolonged exposure to high-intensity light.[10][11]
-
Working Solution: Dilute the stock solution into your aqueous experimental buffer immediately before use. Be mindful of the final solvent concentration, as it can affect your system (e.g., protein stability or cell viability).
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem 1: Low or No Fluorescence Signal
Q: I am not detecting a significant fluorescence signal from my sample containing this compound. What could be the cause?
A: This is a common issue that can stem from several factors. Let's diagnose it systematically.
-
Possible Cause 1: Inappropriate Instrument Settings.
-
Solution: Confirm that your fluorometer or microscope is set to the correct excitation and emission wavelengths for this compound in your specific buffer. As a starting point based on similar compounds, try exciting around 295 nm and scanning for emission between 350 nm and 500 nm.[1] Ensure the slit widths are appropriately set to balance signal intensity and spectral resolution.
-
-
Possible Cause 2: Concentration Effects (Self-Quenching).
-
Explanation: At high concentrations, fluorophores can collide with each other, leading to self-quenching where an excited molecule returns to the ground state without emitting a photon.[4]
-
Solution: Perform a concentration titration. Prepare a dilution series of the probe (e.g., from 100 µM down to 100 nM) and measure the fluorescence intensity. You should see a linear relationship between concentration and intensity at lower concentrations, which will plateau and then decrease at higher concentrations. Your ideal working concentration is in the linear range.
-
-
Possible Cause 3: Presence of Quenchers.
-
Explanation: Components in your buffer or sample can act as fluorescence quenchers. Common quenchers include molecular oxygen, heavy atoms (like iodide), and certain aromatic molecules that can accept energy from the excited probe.[12][13]
-
Solution: Review your buffer composition. Are there any known quenching agents? If you suspect quenching, you may need to degas your solution or purify your sample to remove the interfering substance.
-
-
Possible Cause 4: Environmental Suppression.
-
Explanation: If the probe is in a highly polar aqueous environment and not interacting with a non-polar target, its fluorescence quantum yield may be intrinsically low.[5]
-
Solution: This is the expected behavior in the absence of binding to a hydrophobic target. Use a "positive control" where the probe is known to bind. For example, add a protein with known hydrophobic binding pockets (like Bovine Serum Albumin) or a small amount of a non-polar solvent to see if fluorescence is enhanced.
-
Problem 2: High Background Signal
Q: My control samples (without the target molecule) show a very high fluorescence signal, reducing my signal-to-noise ratio. How can I fix this?
A: High background fluorescence can obscure your specific signal. Here are the primary culprits and their solutions.
-
Possible Cause 1: Intrinsic Probe Fluorescence.
-
Explanation: The probe itself will have some baseline fluorescence in your buffer.
-
Solution: This is expected. The key is that this signal should be significantly lower than the signal when the probe binds to its target. If the enhancement upon binding is too low, you may need to optimize the buffer conditions (pH, ionic strength) or consider if this probe is suitable for your specific target.
-
-
Possible Cause 2: Fluorescent Contaminants.
-
Explanation: Your buffer, reagents, or even the cuvette/plate could be contaminated with fluorescent impurities.
-
Solution: Test each component of your assay individually in the fluorometer. Use high-purity solvents and reagents. Ensure your labware is scrupulously clean; for instance, use quartz cuvettes for UV-range excitation and ensure they are acid-washed if necessary.
-
-
Possible Cause 3: Light Scatter.
-
Explanation: If your sample contains aggregates or is turbid, light scattering (Raman and Rayleigh scatter) can be detected by the instrument, appearing as background signal.
-
Solution: Centrifuge or filter your samples (especially protein solutions) before measurement. To minimize scatter detection, you can increase the separation between your excitation and emission wavelengths if your signal allows.
-
Problem 3: Inconsistent or Unstable Signal (Photobleaching)
Q: The fluorescence intensity of my sample decreases over the course of the measurement. What is happening?
A: This is a classic sign of photobleaching, where the fluorophore is photochemically destroyed by the excitation light.[10][14]
-
Solution 1: Reduce Excitation Light Intensity.
-
Action: Decrease the lamp intensity on your fluorometer or the laser power on your microscope. Reduce the excitation slit width. The goal is to use the minimum light required to get a good signal.
-
-
Solution 2: Minimize Exposure Time.
-
Action: Limit the sample's exposure to the excitation light. Use the shutter on your instrument to only illuminate the sample during data acquisition. For kinetic reads, use the lowest sampling rate that is sufficient for your experiment.
-
-
Solution 3: Use Antifade Reagents.
-
Action: For microscopy applications, consider using a commercial antifade mounting medium.[15] For solution-based assays, the addition of antioxidants like Trolox or β-mercaptoethanol to the buffer can sometimes help, but you must first verify they do not interfere with your assay.
-
Experimental Protocol: Characterizing Protein Binding
This protocol provides a step-by-step methodology for using this compound to determine its binding affinity to a target protein.
Objective: To determine the dissociation constant (Kd) for the binding of this compound to a target protein by monitoring the increase in fluorescence intensity upon binding.
Methodology:
-
Reagent Preparation:
-
Probe Stock: Prepare a 1 mM stock solution of this compound in 100% DMSO.
-
Protein Stock: Prepare a concentrated stock solution of your target protein (e.g., 100 µM) in the assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4). Ensure the protein solution is clear and free of aggregates by centrifugation (14,000 x g for 10 min).
-
Assay Buffer: Prepare a sufficient quantity of the chosen buffer.
-
-
Instrument Setup:
-
Set the fluorometer to the predetermined optimal excitation and emission wavelengths for the probe-protein complex.
-
Set the temperature control to the desired experimental temperature (e.g., 25°C).
-
-
Experiment Execution (Titration):
-
Prepare a series of protein dilutions in the assay buffer, ranging from 0 to a concentration at least 10-fold higher than the expected Kd.
-
In a quartz cuvette, add the assay buffer and this compound to a final concentration that is at least 10-fold lower than the lowest expected Kd (e.g., 100 nM). This ensures the probe concentration does not significantly deplete the free protein concentration.
-
Measure the baseline fluorescence of the probe alone (F₀).
-
Sequentially add small aliquots of the concentrated protein stock to the cuvette, allowing the system to equilibrate for 2-5 minutes after each addition.
-
Record the fluorescence intensity (F) after each addition.
-
Correct for dilution by multiplying the measured fluorescence by a dilution factor ((V₀ + V_add) / V₀), where V₀ is the initial volume and V_add is the total volume of added protein stock.
-
-
Data Analysis:
-
Plot the change in fluorescence (ΔF = F - F₀) against the total protein concentration.
-
Fit the resulting binding isotherm to a one-site binding equation to determine the dissociation constant (Kd) and the maximum fluorescence change (ΔF_max).
-
Data Presentation
Table 1: Representative Photophysical Properties of Naphthalene-Based Probes.
| Property | Naphthalene[16] | 1-Naphthoic Acid[1] | This compound |
|---|---|---|---|
| Excitation Max (λ_ex) | ~275 nm (in cyclohexane) | ~295 nm (in methanol) | Must be determined empirically (expect ~290-310 nm) |
| Emission Max (λ_em) | ~320-350 nm (in cyclohexane) | ~370 nm (in methanol) | Must be determined empirically (expect ~360-400 nm) |
| Quantum Yield (Φ) | 0.23 (in cyclohexane) | Varies with environment | Highly sensitive to environment (increases in non-polar media) |
| Key Feature | Parent aromatic hydrocarbon | Environmentally sensitive probe | Expected to be an environmentally sensitive probe |
Note: Data for this compound is predictive and must be confirmed experimentally.
Visualization of Key Processes
Troubleshooting Workflow
This diagram outlines a logical flow for diagnosing common issues when using this compound.
Caption: A logical workflow for troubleshooting common fluorescence issues.
Mechanism of Fluorescence Enhancement
This diagram illustrates how this compound fluorescence is enhanced upon binding to a hydrophobic pocket in a protein.
Caption: Probe binding to a non-polar pocket enhances fluorescence.
References
- Vertex AI Search.
- Tagat, J. R., et al. (2002). Synthesis of Mono- and Difluoronaphthoic Acids. The Journal of Organic Chemistry.
- Chatterjee, A., et al. (2013). A Genetically Encoded Fluorescent Probe in Mammalian Cells. PMC - NIH.
- Klymchenko, A. S. (2023). Fluorescent Probes for Lipid Membranes: From the Cell Surface to Organelles. PubMed.
- Gotor, R., et al. (2015). The environmental effect on the fluorescence intensity in solution. An analytical model. Analyst (RSC Publishing).
- Biotium. (2022). Troubleshooting Tips for Fluorescence Staining.
- Thermo Fisher Scientific. Troubleshooting.
- CymitQuimica. This compound, 97%.
- Markovic, I. (2007). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing. Pharmaceutical Technology.
- Sanborn, J., et al. (2011). Multiple Pathway Quenchers: Efficient Quenching of Common Fluorophores. PMC - NIH.
- Malollari, F., et al. (2022).
- BenchChem. (2025). Technical Support Center: Overcoming Fluorescence Quenching of 1-Naphthoic Acid.
- Liu, Y., et al. (2019). New trends of molecular probes based on the fluorophore 4-amino-1, 8-naphthalimide. Molecules.
- Ambekar, A., et al. (2013). Spectrofluorimetric study of 1-naphthoic acid in micellar surfactant solution. Journal of Chemical and Pharmaceutical Research.
- Gholkhani, K., et al. (2015). Effects of Solvent, pH and Ionic Strength on the Fluorescence Features of Aflatoxin B1, B2, G1 and G2. Journal of the Brazilian Chemical Society.
- Jones, M. (2021). Photostability testing theory and practice. Q1 Scientific.
- Li, Y., et al. (2021). Polarity-based fluorescence probes: properties and applications.
- Lakowicz, J. R., & Weber, G. (1973). Quenching of Fluorescence by Oxygen.
- Prahl, S. (2017). Naphthalene Optical Properties. Oregon Medical Laser Center.
Sources
- 1. jocpr.com [jocpr.com]
- 2. A Genetically Encoded Fluorescent Probe in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New trends of molecular probes based on the fluorophore 4-amino-1, 8-naphthalimide [html.rhhz.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Polarity-based fluorescence probes: properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The environmental effect on the fluorescence intensity in solution. An analytical model - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. analchemres.org [analchemres.org]
- 9. This compound, 97% | CymitQuimica [cymitquimica.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. q1scientific.com [q1scientific.com]
- 12. Multiple Pathway Quenchers: Efficient Quenching of Common Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quenching of Fluorescence by Oxygen. A Probe for Structural Fluctuations in Macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 蛍光染色におけるトラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. biotium.com [biotium.com]
- 16. omlc.org [omlc.org]
Technical Support Center: Minimizing Side Reactions in the Esterification of 4-Fluoro-1-naphthoic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4-Fluoro-1-naphthoic acid esters. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this specific esterification. The presence of the naphthalene core and the fluoro-substituent introduces unique challenges that require careful consideration of reaction conditions to maximize yield and purity. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the esterification of this compound.
Q1: What are the most common and effective methods for esterifying this compound?
There are four primary methods, each with distinct advantages and disadvantages depending on the substrate's sensitivity, scale, and desired purity:
-
Fischer-Speier Esterification: This classic method involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄, TsOH).[1] It is cost-effective for large-scale synthesis but is an equilibrium-driven reaction, often requiring removal of water to achieve high conversion.[2]
-
Acyl Chloride Formation Followed by Alcoholysis: This is a high-yield, two-step process. The carboxylic acid is first converted to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[3] This intermediate then reacts rapidly and irreversibly with the alcohol to form the ester.[4][5] This method is often preferred for achieving high conversion when the alcohol is precious.
-
Steglich Esterification (Carbodiimide-Mediated): This method uses a coupling agent like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) with a catalyst, typically 4-dimethylaminopyridine (DMAP).[6][7] It is performed under very mild, often room-temperature, conditions, making it ideal for acid-sensitive or sterically hindered substrates.[6]
-
Mitsunobu Reaction: This reaction allows for the conversion of primary and secondary alcohols to esters with a complete inversion of stereochemistry at the alcohol's chiral center.[8][9] It employs triphenylphosphine (TPP) and an azodicarboxylate like diethyl azodicarboxylate (DEAD).[8] It is highly effective but generates stoichiometric byproducts that can complicate purification.[10]
Q2: What are the primary side reactions I should be aware of during the esterification of this compound?
The key side reactions are generally related to the reaction conditions and reagents used, rather than the fluoro-substituent itself:
-
Decarboxylation: Aromatic carboxylic acids, including naphthoic acids, can undergo decarboxylation (loss of CO₂) at high temperatures, which would result in the formation of 1-fluoronaphthalene.[11][12] This is a greater concern in high-temperature methods like Fischer esterification if not properly controlled.
-
N-Acylurea Formation: This is the most significant side reaction in carbodiimide-mediated couplings (Steglich esterification). The O-acylisourea intermediate can rearrange into a stable, unreactive N-acylurea, consuming the starting material and reducing the yield.[6][13][14]
-
Anhydride Formation: In the absence of an alcohol or in the presence of excess carboxylic acid, the activated carboxylic acid intermediate (e.g., O-acylisourea) can react with another molecule of this compound to form the corresponding anhydride.[15]
-
Byproduct Contamination: Reagent-derived byproducts, such as dicyclohexylurea (DCU) from DCC[16] or triphenylphosphine oxide from the Mitsunobu reaction,[10] do not affect the primary reaction but can significantly complicate product isolation and purification.
Q3: How does the fluorine substituent on the naphthalene ring affect the esterification reaction?
The fluorine atom at the 4-position is an electron-withdrawing group. Its primary effect is a slight increase in the acidity of the carboxylic acid group. This can be beneficial, as it can make the carboxylate a better leaving group in certain mechanistic steps. Under the standard esterification conditions discussed, the C-F bond is very stable and is not expected to participate in side reactions. Its influence is primarily electronic and generally does not require special precautions beyond those typical for naphthoic acids.
Q4: Which esterification method is best for a thermally sensitive alcohol or a large-scale synthesis?
-
For Sensitive Alcohols: The Steglich esterification is the method of choice.[6] Its mild, room-temperature conditions prevent the degradation of sensitive functional groups and avoid side reactions like dehydration that can occur with tertiary alcohols under acidic Fischer conditions.
-
For Large-Scale Synthesis: Fischer esterification or the acyl chloride method are typically more suitable. Fischer esterification uses inexpensive reagents, though it may require engineering solutions (like a Dean-Stark trap) to manage the water byproduct and drive the reaction to completion.[1] The acyl chloride route offers high, reliable yields and straightforward reaction progression, which can be advantageous for process control on a large scale.[4]
Section 2: Troubleshooting Guide
This guide addresses specific experimental failures in a question-and-answer format.
Problem 1: Low or No Product Yield / Incomplete Conversion
Q: My Fischer esterification is not going to completion, and my NMR shows significant remaining starting material. What can I do?
This is a classic equilibrium problem. The Fischer esterification is reversible, and the presence of the water byproduct can drive the reaction backward (ester hydrolysis).[1][17]
Causality & Solution:
-
Excess Alcohol: The simplest way to shift the equilibrium is to use the alcohol as the solvent, creating a large molar excess that favors the forward reaction.[1]
-
Water Removal: If using a large excess of alcohol is not feasible, you must actively remove water as it forms.
-
Azeotropic Distillation: Use a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene, cyclohexane). The water is collected in the trap, physically removing it from the reaction.[2]
-
Dehydrating Agents: Add molecular sieves (3Å or 4Å) to the reaction mixture to sequester water. Note that sieves can be acidic and may not be suitable for all substrates.
-
Q: My Steglich (DCC/DMAP) reaction is sluggish and giving low yields. What is the likely cause?
Low yields in Steglich esterifications are almost always linked to catalyst issues or the formation of the N-acylurea byproduct.[16]
Causality & Solution:
-
Insufficient or Inactive DMAP: DMAP is the true catalyst that forms a highly reactive acylpyridinium intermediate, which prevents the slower, uncatalyzed reaction from being overtaken by the N-acylurea side reaction.[16][18]
-
Check DMAP Quantity: Ensure you are using a sufficient catalytic amount (typically 5-10 mol%).
-
Check DMAP Quality: Use fresh, high-purity DMAP. Old or discolored DMAP may be less effective.
-
-
Solvent Choice: The reaction should be run in an anhydrous aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF). Protic solvents will react with the DCC and the activated intermediate.
-
Reagent Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the carbodiimide and alcohol relative to the carboxylic acid to ensure full conversion of the limiting reagent.
Problem 2: Significant Byproduct Formation
Q: I'm observing a non-polar byproduct consistent with 1-fluoronaphthalene, suggesting decarboxylation. How can I prevent this?
Decarboxylation of naphthoic acids is typically induced by excessive heat.[11][12]
Causality & Solution:
-
Reduce Reaction Temperature: This is the most critical parameter. If using Fischer esterification, try running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Refluxing in lower-boiling alcohols (like methanol or ethanol) is less likely to cause this issue than refluxing in higher-boiling ones (like butanol).
-
Switch to a Milder Method: If lowering the temperature is not effective, you must switch to a room-temperature method like the Steglich esterification or the acyl chloride method (the final alcoholysis step is often performed at 0 °C to room temperature).
Q: In my DCC-mediated coupling, I'm getting a significant amount of an insoluble white solid that isn't my product. What is it and how do I avoid it?
The white, insoluble solid is almost certainly dicyclohexylurea (DCU), the byproduct of DCC.[16] While its formation is unavoidable, excessive amounts relative to the product indicate that the desired reaction is not proceeding efficiently, and the activated intermediate is being consumed in side pathways. The primary cause is often the rearrangement to N-acylurea, which also consumes DCC.
Causality & Solution:
-
Optimize DMAP Catalysis: As mentioned previously, ensuring efficient DMAP catalysis is key to preventing the formation of the N-acylurea side product, which is the root cause of wasted DCC.[16][18]
-
Use a More Soluble Carbodiimide: Switch from DCC to N,N'-diisopropylcarbodiimide (DIC). The resulting byproduct, diisopropylurea (DIU), is significantly more soluble in common organic solvents, simplifying purification.[16] Another alternative is the water-soluble carbodiimide EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), where the urea byproduct can be removed with an aqueous wash.
Problem 3: Product Purification Issues
Q: How do I effectively remove the dicyclohexylurea (DCU) byproduct from my Steglich esterification?
DCU is notoriously difficult to remove completely due to its partial solubility in many organic solvents.[16]
Solution Workflow:
-
Initial Filtration: After the reaction is complete, cool the mixture (e.g., in an ice bath) to minimize the solubility of DCU and filter the crude reaction mixture through a pad of celite. This will remove the bulk of the DCU.
-
Solvent Trituration/Recrystallization: If the desired ester is a solid, recrystallization is often effective. If it is an oil, you can sometimes precipitate the remaining DCU by concentrating the product and adding a non-polar solvent like hexanes, followed by another filtration.
-
Chromatography: Flash column chromatography is often necessary as a final step. A solvent system with low to medium polarity (e.g., ethyl acetate/hexanes) is typically effective at separating the ester from any residual DCU.
Q: What is the best way to remove triphenylphosphine oxide (TPPO) and the reduced hydrazine byproduct from my Mitsunobu reaction?
These byproducts are often the biggest challenge in Mitsunobu chemistry.[10]
Solution Workflow:
-
Crystallization: Both TPPO and the hydrazine byproduct can sometimes be crystallized out of the reaction mixture by concentrating it and adding a non-polar solvent like diethyl ether or hexanes, followed by filtration.
-
Chromatography: Flash column chromatography is the most common method. A gradient elution is often required.
-
Modified Reagents: Consider using polymer-bound triphenylphosphine or fluorous phosphines. These allow the phosphine oxide byproduct to be removed by simple filtration or fluorous solid-phase extraction, greatly simplifying the workup.[9]
Section 3: Recommended Protocols & Methodologies
Protocol 1: High-Yield Esterification via the Acyl Chloride
This method is robust and generally provides excellent yields. It is suitable when the alcohol is stable to trace amounts of acid (HCl).
Step A: Formation of 4-Fluoro-1-naphthoyl chloride
-
In a fume hood, add this compound (1.0 eq) to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add thionyl chloride (SOCl₂) (2.0-3.0 eq) to the flask. A catalytic amount of dimethylformamide (DMF) (1-2 drops) can be added to accelerate the reaction.
-
Gently heat the mixture to reflux (approx. 80 °C) for 1-2 hours. The reaction progress can be monitored by the cessation of HCl gas evolution (use a pH strip at the top of the condenser).
-
After the reaction is complete, remove the excess thionyl chloride by distillation or under reduced pressure (rotary evaporator). This will yield the crude 4-Fluoro-1-naphthoyl chloride, which is often used directly in the next step.
Step B: Ester Formation
-
Dissolve the alcohol (1.0-1.2 eq) in anhydrous DCM in a separate flask under a nitrogen atmosphere and cool to 0 °C.
-
Add a non-nucleophilic base like triethylamine (TEA) or pyridine (1.2 eq) to the alcohol solution. This will scavenge the HCl produced during the reaction.[19]
-
Dissolve the crude 4-Fluoro-1-naphthoyl chloride from Step A in anhydrous DCM.
-
Slowly add the acyl chloride solution dropwise to the cold alcohol/base solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis shows complete consumption of the alcohol.
-
Workup: Quench the reaction with water or saturated NH₄Cl solution. Separate the organic layer, wash with dilute acid (e.g., 1M HCl), saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude ester for purification (typically by chromatography or recrystallization).
Protocol 2: Mild Esterification for Sensitive Substrates (Steglich Method with DIC)
This method is ideal for acid- or heat-sensitive alcohols. Using DIC instead of DCC simplifies purification.[16]
-
To a round-bottom flask, add this compound (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1 eq).
-
Dissolve the components in anhydrous DCM or THF under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add N,N'-diisopropylcarbodiimide (DIC) (1.2 eq) dropwise to the solution.
-
Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, filter the mixture to remove any precipitated diisopropylurea (DIU), although most will remain in solution. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in a suitable solvent (e.g., ethyl acetate) and wash with 1M HCl to remove DMAP and any remaining DIU, followed by saturated NaHCO₃ and brine. Dry the organic layer, concentrate, and purify by flash column chromatography.
Section 4: Data & Visual Aids
Table 1: Comparison of Esterification Methods for this compound
| Method | Key Reagents | Conditions | Pros | Cons | Key Side Reactions |
| Fischer | Alcohol, Acid Catalyst (H₂SO₄) | High Temp (Reflux) | Inexpensive, simple reagents | Equilibrium, harsh conditions, requires excess alcohol | Decarboxylation at high temp, alcohol dehydration |
| Acyl Chloride | SOCl₂, Alcohol, Base (TEA) | Two steps: Reflux, then 0°C to RT | High yield, irreversible | Harsh reagent (SOCl₂), produces HCl | Incomplete conversion to acyl chloride |
| Steglich | Alcohol, DCC/DIC, DMAP | Mild (0°C to RT) | Mild conditions, good for sensitive substrates[6] | Expensive reagents, byproduct removal | N-Acylurea formation[13] |
| Mitsunobu | Alcohol, TPP, DEAD/DIAD | Mild (0°C to RT) | Inversion of stereochemistry, very mild[20] | Stoichiometric byproducts, purification issues[10] | Reaction with non-acidic nucleophiles[8] |
Diagrams (Graphviz)
Caption: A generalized workflow for the synthesis and purification of esters.
Caption: Competing pathways in Steglich esterification. DMAP accelerates the desired reaction.
Caption: A decision tree for troubleshooting low-yield esterification reactions.
Section 5: References
-
Kinetics of Catalytic Decarboxylation of Naphthenic Acids over HZSM-5 Zeolite Catalyst. (2022). MDPI.
-
Clayton, T. W., et al. (2001). Decarboxylation of salts of aromatic carboxylic acids and their role in cross-linking reactions. ResearchGate.
-
Improved Processes to Remove Naphthenic Acids. netl.doe.gov.
-
Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. (2025). Patsnap Eureka.
-
Mitsunobu Reaction. (2019). organic-chemistry.org.
-
Steglich Esterification. Organic Chemistry Portal.
-
Fischer Esterification. Organic Chemistry Portal.
-
Carboxylic Acid to Ester Under Acidic Conditions (Fischer Esterification). (2022). masterorganicchemistry.com.
-
Fischer Esterification. Chemistry Steps.
-
The reaction of acyl chlorides with water, alcohols and phenol. Chemguide.
-
Mitsunobu reaction. Wikipedia.
-
Mitsunobu Reaction. Organic Chemistry Portal.
-
Acyl chlorides and alcohols. Save My Exams.
-
Reactions of Acyl Chlorides with Alcohols. (2023). Chemistry LibreTexts.
-
Acyl Chlorides (A-Level). ChemistryStudent.
-
The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. (2025). ResearchGate.
-
Mitsunobu Reaction. TCI Chemicals.
-
Steglich esterification. Wikipedia.
-
The Steglich Esterification. (2019). Thieme.
-
Steglich Esterification Guide. Scribd.
-
Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. (2014). The Royal Society of Chemistry.
-
A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (2021). Royal Society of Chemistry.
-
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps.
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- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. chemistrystudent.com [chemistrystudent.com]
- 4. savemyexams.com [savemyexams.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. Steglich esterification - Wikipedia [en.wikipedia.org]
- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 9. Mitsunobu Reaction [organic-chemistry.org]
- 10. tcichemicals.com [tcichemicals.com]
- 11. mdpi.com [mdpi.com]
- 12. Improved Processes to Remove Naphthenic Acids | netl.doe.gov [netl.doe.gov]
- 13. scribd.com [scribd.com]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 17. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 18. thieme-connect.com [thieme-connect.com]
- 19. chemguide.co.uk [chemguide.co.uk]
- 20. glaserr.missouri.edu [glaserr.missouri.edu]
Technical Support Center: 4-Fluoro-1-naphthoic Acid Reaction Kinetics
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Fluoro-1-naphthoic acid. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) regarding the impact of solvents on the reaction kinetics of this versatile synthetic intermediate. Our goal is to empower you with the knowledge to optimize your reaction conditions, troubleshoot common issues, and achieve your synthetic goals efficiently.
Understanding the Core Chemistry: Nucleophilic Aromatic Substitution (SNAr)
Reactions involving the displacement of the fluorine atom in this compound by a nucleophile typically proceed via a Nucleophilic Aromatic Substitution (SNAr) mechanism. Understanding this mechanism is paramount to controlling the reaction kinetics.
The SNAr reaction is a two-step process:
-
Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the fluorine, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex . This is often the rate-determining step.[1]
-
Leaving Group Departure: The fluoride ion is expelled, and the aromaticity of the naphthalene ring is restored.
The stability of the Meisenheimer complex is crucial. The electron-withdrawing nature of the carboxylic acid group in this compound helps to stabilize this intermediate, making the molecule susceptible to nucleophilic attack. Fluorine, due to its high electronegativity, further activates the ring towards attack, making it a surprisingly good leaving group in SNAr reactions, often better than other halogens like chlorine or bromine.[2][3] This is in contrast to SN2 reactions where fluoride is a poor leaving group.[4]
Frequently Asked Questions (FAQs)
This section addresses common questions encountered when working with this compound.
Q1: Which type of solvent is best for SNAr reactions with this compound?
A1: Polar aprotic solvents are generally the solvents of choice for SNAr reactions.[5] These solvents, such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (MeCN), are effective for several reasons:
-
They effectively dissolve the polar this compound and many common nucleophiles.
-
They do not strongly solvate the nucleophile. Protic solvents, like alcohols and water, can form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the electrophilic carbon.[6] By leaving the nucleophile "naked" and more reactive, polar aprotic solvents can significantly increase the reaction rate.[7]
-
They can help to stabilize the charged Meisenheimer intermediate.
A theoretical study using Density Functional Theory (DFT) on the similar compound, 4-fluoro-1-naphthaldehyde, indicated that the activation energy barrier for the SNAr reaction is lowest in DMSO, followed by polar protic solvents like methanol and water.[8][9] This theoretical finding aligns with the general experimental consensus for SNAr reactions.
Q2: Can I use polar protic solvents like ethanol or methanol?
A2: While reactions can often be performed in polar protic solvents, they are generally much slower. The strong solvation of the nucleophile by the protic solvent reduces its nucleophilicity, leading to a higher activation energy barrier.[6] However, in some cases, such as when the nucleophile is also the solvent (solvolysis), or for economic and environmental reasons, protic solvents may be used, but expect significantly longer reaction times or the need for higher temperatures.
Q3: My reaction is not proceeding to completion or is very slow, even in a polar aprotic solvent. What should I do?
A3: This is a common issue that can have multiple causes. Please refer to our detailed Troubleshooting Guide below for a systematic approach to resolving this problem.
Q4: I am observing the formation of side products. What are the likely culprits?
A4: Side reactions can be a significant challenge. Common side products can arise from:
-
Reaction with the solvent: Some polar aprotic solvents, like DMF, can decompose at high temperatures to generate dimethylamine, which can act as a nucleophile.[4]
-
Di-substitution: If your product can undergo a subsequent SNAr reaction, you may observe di-substituted products.
-
Decarboxylation: Naphthoic acids can undergo decarboxylation at elevated temperatures, especially in the presence of a base.[10][11] This would lead to the formation of 1-fluoronaphthalene, which may or may not react further with the nucleophile.
For strategies to mitigate these side reactions, please see the Troubleshooting Guide .
Q5: How does temperature affect the reaction rate?
A5: As with most chemical reactions, increasing the temperature generally increases the reaction rate. A common rule of thumb is that the rate of many reactions approximately doubles for every 10°C increase in temperature.[2] This is because a higher temperature increases the kinetic energy of the molecules, leading to more frequent and more energetic collisions, which increases the likelihood of overcoming the activation energy barrier.[12] However, excessively high temperatures can lead to solvent decomposition and the formation of unwanted side products.
Troubleshooting Guide
Encountering difficulties in your experiments is a normal part of research. This guide provides a structured approach to troubleshooting common problems in SNAr reactions of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Insufficiently activated substrate: While the fluoro and naphthoic acid groups are activating, a weak nucleophile may still struggle to react. | Consider using a stronger nucleophile. For amine or alcohol nucleophiles, ensure complete deprotonation with a suitable, non-nucleophilic base (e.g., NaH, K₂CO₃).[4] |
| Poor solvent choice: Using a protic solvent or a non-polar solvent. | Switch to a polar aprotic solvent like DMSO or DMF.[5] | |
| Low reaction temperature: The activation energy barrier is not being overcome. | Gradually increase the reaction temperature in increments of 10-20°C. Monitor for product formation and potential decomposition.[4] | |
| Reagent impurity: The nucleophile may be of poor quality, or the this compound may be impure. | Verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, HPLC). | |
| Presence of water: Water can protonate the nucleophile, reducing its reactivity, and can also lead to hydrolysis byproducts. | Ensure you are using anhydrous solvents and reagents. Dry your glassware thoroughly.[4] | |
| Formation of Multiple Products | Side reaction with the solvent: As mentioned in the FAQs, solvents like DMF can decompose. | Switch to a more stable polar aprotic solvent like DMSO. |
| Di-substitution: The initial product is more reactive than the starting material. | Use a stoichiometric amount of the nucleophile or add it slowly to the reaction mixture. Lowering the reaction temperature can also help improve selectivity. | |
| Decarboxylation: High reaction temperatures can cause the loss of CO₂. | Monitor the reaction at a lower temperature for a longer duration. If high temperatures are necessary, consider if the decarboxylated product is a viable intermediate for your desired final product.[11] | |
| Reaction with the base: If a nucleophilic base is used, it may compete with your intended nucleophile. | Use a non-nucleophilic base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). | |
| Difficulty in Product Isolation/Purification | Product is highly polar: The presence of the carboxylic acid and potentially other polar groups can make extraction from aqueous media challenging. | Acidify the aqueous layer to protonate the carboxylic acid, making it less water-soluble, before extraction with an organic solvent. |
| Emulsion formation during workup: The presence of polar functionalities can lead to emulsions during liquid-liquid extraction. | Add a small amount of brine (saturated NaCl solution) to the aqueous layer to help break the emulsion. |
Experimental Protocols
To assist in your research, we provide the following generalized protocols for conducting and monitoring SNAr reactions of this compound. Note: These are starting points and may require optimization for your specific nucleophile and desired product.
Protocol 1: General Procedure for SNAr Reaction with an Amine Nucleophile
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) and a non-nucleophilic base (e.g., K₂CO₃, 1.5 eq.) in an anhydrous polar aprotic solvent (e.g., DMSO or DMF).
-
Nucleophile Addition: Add the amine nucleophile (1.1 eq.) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or HPLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and acidify with 1M HCl to a pH of ~2-3.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Monitoring Reaction Kinetics using HPLC
High-Performance Liquid Chromatography (HPLC) is an excellent technique for monitoring the progress of your reaction by quantifying the disappearance of the starting material and the appearance of the product over time.[9]
-
Method Development: Develop an HPLC method that provides good separation between this compound, your nucleophile, and the expected product. A reversed-phase C18 column with a gradient elution of acetonitrile and water (with 0.1% formic or trifluoroacetic acid) is a good starting point.
-
Calibration: Prepare standard solutions of known concentrations for both the starting material and the product to create calibration curves.
-
Reaction Sampling: Set up your reaction as described in Protocol 1. At regular time intervals, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it in a known volume of a suitable solvent (e.g., acetonitrile/water) to stop the reaction.
-
Analysis: Analyze the quenched samples by HPLC.
-
Data Processing: Use the calibration curves to determine the concentration of the starting material and product at each time point. Plot concentration versus time to obtain the reaction profile and determine the reaction rate.
Visualization of Concepts
To further clarify the key concepts discussed, the following diagrams are provided.
Workflow for Troubleshooting Low Yield
Caption: A systematic workflow for troubleshooting low reaction yields.
Solvent Effects on Nucleophile Reactivity
Caption: Comparison of nucleophile solvation in protic vs. aprotic solvents.
References
-
A DFT investigation on aromatic nucleophilic substitution (SNAr) reaction between 4-fluoro-1-naphthaldehyde/4-fluoro-2-naphthaldehyde/1-fluoro-2-naphthaldehyde/1-fluoronaphthalene and methylthiolate ion in gas phase and in protic/aprotic solvents. (2017). Request PDF. [Link]
-
A DFT investigation on aromatic nucleophilic substitution (SNAr) reaction between 4-fluoro-1-naphthaldehyde/4-fluoro-2-naphthaldehyde/1-fluoro-2-naphthaldehyde/1-fluoronaphthalene and methylthiolate ion in gas phase and in protic/aprotic solvents. (n.d.). Semantic Scholar. [Link]
-
SNAr Reaction in Other Common Molecular Solvents. (n.d.). Wordpress. [Link]
-
7.7-11 Part 7: The effect of solvent on nucleophile strength in SN2 reactions. (2020). YouTube. [Link]
-
Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. (n.d.). PMC. [Link]
-
14.9: The Effect of Temperature on Reaction Rates. (2023). Chemistry LibreTexts. [Link]
-
SNAr troubleshooting. (2023). Reddit. [Link]
-
Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. (n.d.). Journal of the American Chemical Society. [Link]
-
On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. (n.d.). Magritek. [Link]
-
15.4: Nucleophilic Aromatic Substitution. (2023). Chemistry LibreTexts. [Link]
-
Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2013). Chemistry Stack Exchange. [Link]
-
Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. (n.d.). ChemRxiv. [Link]
-
Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. (2020). PMC. [Link]
-
The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. (n.d.). PMC. [Link]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). Chemical Science (RSC Publishing). [Link]
-
Nucleophilicity and Leaving-Group Ability in Frontside and Backside S N 2 Reactions. (2025). Request PDF. [Link]
-
New Frontiers and Developing Applications in 19F NMR. (n.d.). PMC. [Link]
-
Nucleophilicity and Solvent Effects. (2018). YouTube. [Link]
-
A convenient and versatile SNAr-decarboxylation protocol for the construction of C(sp2)–C(sp3) bonds. (n.d.). Chemical Communications (RSC Publishing). [Link]
-
Which is better leaving group [closed]. (2014). Chemistry Stack Exchange. [Link]
-
-
Derivatives of 8-bromo- and 8-chloro-1-naphthoic acids and their orientation by dehalogenation and decarboxylation. (n.d.). Sci-Hub. [Link]
-
- Solvent miscibility and other d
-
Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). (n.d.). ResearchGate. [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). CORE. [Link]
-
SNAr Reaction in Other Common Molecular Solvents. (n.d.). Wordpress. [Link]
-
Reactivity at sp2 Centres: Aromatic Compounds as Electrophiles. (n.d.). Arylgermanes as Linkers for Solid Phase Synthesis. [Link]
-
Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450. (n.d.). PubMed. [Link]
-
Bacterial Decarboxylation of o-Phthalic Acids. (n.d.). PubMed. [Link]
- Reactions of Amines. (n.d.). Unknown Source.
-
Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. (n.d.). MDPI. [Link]
-
Amine Reactivity. (n.d.). MSU chemistry. [Link]
-
Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. (2023). NIH. [Link]
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Technical Support Center: Catalyst Selection for Optimizing 4-Fluoro-1-naphthoic Acid Synthesis
Welcome to the technical support center for the synthesis of 4-Fluoro-1-naphthoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. Here, we address common challenges in a practical question-and-answer format, grounded in established chemical principles and supported by peer-reviewed literature.
Part 1: Frequently Asked Questions (FAQs) & Initial Guidance
This section provides foundational knowledge for designing your synthetic strategy, focusing on the selection of an appropriate catalytic system.
Q1: What are the primary catalytic methods for synthesizing this compound?
The synthesis of this compound, and aryl fluorides in general, presents unique challenges due to the high energy of the C-F bond and the difficulty of the final reductive elimination step in catalytic cycles.[1] The most prevalent and effective methods involve palladium-catalyzed cross-coupling reactions.
Key synthetic strategies include:
-
Palladium-Catalyzed Fluorination of an Aryl Halide or Triflates : This is a direct and widely adopted approach. The reaction typically couples an aryl electrophile (e.g., 4-bromo-1-naphthoic acid or a triflate derivative) with a fluoride source. The success of this transformation is highly dependent on the choice of a palladium catalyst, ligand, and fluoride salt.[1][2][3]
-
Multi-step Classical Routes : While less direct, classical methods can also be employed. For instance, syntheses starting from fluorinated phenylacetic acids or involving electrophilic fluorination of a lithiated naphthalene intermediate have been reported for related structures.[4][5] However, for efficiency and substrate scope, catalytic methods are often preferred.
Q2: I am starting with 4-Bromo-1-naphthoic acid. How do I select the best palladium catalyst and ligand?
This is a critical decision that significantly impacts reaction yield, purity, and reproducibility. The choice of catalyst is not universal and depends on the specific electronic and steric properties of your substrate.[6][7]
Catalyst System Components:
-
Palladium Precursor : Common choices include Pd(OAc)₂, Pd₂(dba)₃, or pre-formed palladium(II) precatalysts.[8] While Pd(II) sources are often more stable and cost-effective, they require in-situ reduction to the active Pd(0) species to initiate the catalytic cycle.[8][9]
-
Ligand : The ligand is arguably the most crucial component. For C-F bond formation, sterically hindered and electron-rich biaryl phosphine ligands are generally the most effective.[1][10] These ligands promote the challenging reductive elimination step, which is often the rate-limiting step in aryl fluorination.[1]
-
Fluoride Source : A source of nucleophilic fluoride is required. Common choices include cesium fluoride (CsF), potassium fluoride (KF), and silver fluoride (AgF).[2][11] The solubility and reactivity of the fluoride source are key considerations.
-
Base : A base is typically required to facilitate the catalytic cycle.[12] The choice of base can influence catalyst activity and substrate stability.
Recommended Starting Points:
The Buchwald group has pioneered the development of ligands for challenging cross-coupling reactions, including fluorination.[1][2][10] For the fluorination of aryl bromides, catalyst systems based on sterically demanding biaryl phosphine ligands have shown great success.
| Catalyst/Ligand | Key Features & Considerations | Typical Application |
| AdBrettPhos | A highly effective ligand for the fluorination of a range of aryl and heteroaryl bromides. Its steric bulk is crucial for promoting the C-F reductive elimination. | A robust starting point for the fluorination of 4-bromo-1-naphthoic acid. |
| tBuXPhos | Another bulky biaryl phosphine ligand known for its high activity in various cross-coupling reactions. | Can be a good alternative to screen, particularly if AdBrettPhos gives suboptimal results. |
| [Pd(cinnamyl)Cl]₂ / AdBrettPhos | A common combination of a stable Pd(I) precatalyst with the desired ligand. | Provides a reliable method for generating the active Pd(0) catalyst in situ. |
This table summarizes general recommendations. The optimal ligand for a specific substrate should be determined experimentally.
Q3: What are the critical starting parameters for reaction optimization?
Intelligent screening of reaction parameters is vital for success.[13] Here are the key variables to consider for your initial optimization experiments:
-
Catalyst Loading : Typically ranges from 1-5 mol %.[14] Higher loadings can sometimes improve conversion for challenging substrates but increase cost and the burden of downstream palladium removal.[13][15]
-
Ligand-to-Palladium Ratio : A ratio of 1:1 to 2:1 is common. An excess of ligand can sometimes stabilize the catalyst and prevent decomposition.
-
Solvent : Anhydrous, non-polar, aprotic solvents like toluene, dioxane, or THF are typically used.[14] The choice of solvent can affect the solubility of reagents and the stability of the catalyst.
-
Temperature : Reactions are often run at elevated temperatures (e.g., 80-120 °C) to overcome the activation barrier for reductive elimination.
-
Fluoride Source & Additives : The choice and stoichiometry of the fluoride source can be critical. For example, combinations like AgF with added KF have been shown to be effective in promoting the reaction.[2]
Part 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides a logical framework for resolving them.
Q4: I am seeing low to no conversion of my starting material (4-bromo-1-naphthoic acid). What are the likely causes and how can I fix it?
Low conversion is a common problem in cross-coupling reactions. A systematic approach is needed to diagnose the issue.
Troubleshooting Flowchart for Low Conversion
Caption: Troubleshooting Decision Tree for Low Reaction Conversion.
Detailed Explanations:
-
Inactive Catalyst : The active catalyst for cross-coupling is a Pd(0) species.[9] If you are using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ.[8][9] This reduction can sometimes be inefficient.
-
Solution : Consider using a well-defined Pd(0) source or a precatalyst that readily generates the active species. Ensure your phosphine ligand is not oxidized, as this can be a pathway for Pd(II) reduction.[9]
-
-
Catalyst Poisoning : Impurities in your starting materials, reagents, or solvent can act as catalyst poisons.[14] Functional groups like thiols or certain nitrogen heterocycles can bind strongly to the palladium center and inhibit catalysis.
-
Solution : Ensure all reagents are of high purity. Purify starting materials if necessary. Solvents should be anhydrous and degassed to remove oxygen, which can lead to catalyst decomposition and side reactions like homocoupling.[9]
-
-
Insufficient Temperature : C-F reductive elimination often has a high activation barrier.[1]
-
Solution : Gradually increase the reaction temperature in increments of 10-20 °C. Monitor for product formation and potential decomposition of starting materials or product.
-
-
Poor Reagent Quality : Water can be detrimental to the reaction by reacting with the base and affecting the fluoride source's activity.
-
Solution : Use anhydrous solvents and dry reagents thoroughly before use.
-
Q5: My reaction is producing significant byproducts, such as the hydrodehalogenated (des-bromo) product. Why is this happening?
The formation of a hydrodehalogenated byproduct (in this case, 1-naphthoic acid) is a common side reaction in palladium-catalyzed cross-couplings.
Mechanisms for Hydrodehalogenation:
-
From an Ar-Pd(II)-H species : A palladium hydride intermediate can be formed from various sources in the reaction mixture (e.g., from a base, solvent, or water). This species can then undergo reductive elimination to yield the hydrodehalogenated arene.
-
β-Hydride Elimination : While not directly applicable to the aryl substrate itself, if other components in the reaction mixture can undergo β-hydride elimination to form a Pd-H species, this can lead to the side product.
Strategies to Minimize Hydrodehalogenation:
-
Strictly Anhydrous Conditions : Water can be a source of protons for the formation of the des-bromo product. Ensure all components of the reaction are rigorously dry.
-
Choice of Base : Some bases are more prone to generating palladium hydrides. If hydrodehalogenation is a major issue, consider screening alternative bases (e.g., switching from an alkoxide to a carbonate).
-
Ligand Modification : The choice of ligand can influence the relative rates of the desired C-F bond formation versus undesired side reactions. Screening a different sterically hindered ligand might be beneficial.
Q6: I am observing poor batch-to-batch consistency. What factors should I investigate?
Poor reproducibility is often traced back to subtle variations in experimental setup and reagent quality.
-
Reagent Purity : The purity of the palladium precursor, ligand, and base can vary between batches. A new bottle of a reagent might contain different levels of impurities.
-
Inert Atmosphere : Inconsistent degassing or maintenance of an inert atmosphere can lead to varying levels of oxygen, which can deactivate the catalyst.
-
Water Content : The level of moisture in the reaction can significantly impact the outcome. Ensure a consistent and rigorous drying procedure for all solvents and reagents.
-
Stirring Rate : In heterogeneous reaction mixtures, the stirring rate can affect reaction kinetics. Ensure consistent and vigorous stirring.[13]
Part 3: Experimental Protocols & Methodologies
This section provides a standardized protocol for catalyst screening, which can be adapted for your specific needs.
Protocol: Parallel Screening of Catalysts for the Fluorination of 4-Bromo-1-naphthoic acid
This protocol is designed for a small-scale, parallel screening experiment to efficiently identify promising catalyst systems.
Materials:
-
4-Bromo-1-naphthoic acid
-
Palladium precatalysts (e.g., Pd₂(dba)₃, [Pd(cinnamyl)Cl]₂)
-
Ligands (e.g., AdBrettPhos, tBuXPhos)
-
Fluoride source (e.g., AgF, KF)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene)
-
Inert atmosphere glovebox or Schlenk line
-
Reaction vials with stir bars
-
Heating block
Procedure:
-
Preparation (in a glovebox) :
-
To a series of reaction vials, add 4-Bromo-1-naphthoic acid (1.0 eq).
-
In separate vials, prepare stock solutions of the palladium precursor and each ligand in the chosen solvent.
-
To each reaction vial, add the fluoride source (e.g., 2.0 eq) and the base (e.g., 1.5 eq).
-
-
Catalyst Addition :
-
Add the appropriate volume of the palladium precursor stock solution (e.g., to achieve 2 mol % Pd).
-
Add the appropriate volume of the ligand stock solution (e.g., to achieve a 1.2:1 ligand to palladium ratio).
-
-
Reaction Setup :
-
Add the final volume of solvent to reach the desired concentration.
-
Seal the vials, remove them from the glovebox, and place them in a pre-heated heating block.
-
-
Reaction & Monitoring :
-
Stir the reactions at the set temperature (e.g., 100 °C) for a specified time (e.g., 12-24 hours).
-
At various time points, an aliquot can be carefully removed, quenched, and analyzed by HPLC or LC-MS to monitor the conversion and formation of byproducts.
-
-
Work-up & Analysis :
-
After the reaction is complete, cool the vials to room temperature.
-
Perform a standard aqueous work-up.
-
Analyze the crude product mixture by ¹H NMR, ¹⁹F NMR, and LC-MS to determine the yield and purity.
-
References
-
Dorel, R., & Feringa, B. L. (2020). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 59(18), 7034-7049. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Pd-Catalyzed Fluorination. Reagent Guides. [Link]
-
Cho, J. Y., Tse, M. K., Holmes, D., Maleczka, R. E., Jr, & Smith, M. R., III. (2010). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Science, 328(5986), 1679–1681. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Reagent Guides. [Link]
-
Lee, H. G., Milner, P. J., & Buchwald, S. L. (2014). Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides. Journal of the American Chemical Society, 136(10), 3792-3795. [Link]
-
Dorel, R., & Feringa, B. L. (2020). The Buchwald–Hartwig Amination After 25 Years. ResearchGate. [Link]
-
Lee, H. G., Milner, P. J., & Buchwald, S. L. (2014). Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides. Journal of the American Chemical Society, 136(10), 3792-3795. [Link]
-
Sather, A. C., & Buchwald, S. L. (2016). The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. Accounts of Chemical Research, 49(10), 2146-2157. [Link]
-
Fedko, N. F., Anikin, V. F., & Veduta, V. V. (2022). The synthesis of N-substituted 4-fluoro-1,8-naphthalimides. Journal of Organic and Pharmaceutical Chemistry, 20(4), 21-28. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Fedko, N. F., Anikin, V. F., & Veduta, V. V. (2022). The synthesis of N-substituted 4-fluoro-1,8-naphthalimides. ResearchGate. [Link]
-
Tagat, J. R., et al. (2002). Synthesis of Mono- and Difluoronaphthoic Acids. The Journal of Organic Chemistry, 67(4), 1171–1177. [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
-
Tagat, J. R., et al. (2002). Synthesis of Mono- and Difluoronaphthoic Acids. ACS Publications. [Link]
-
Ma, R., et al. (2022). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. MDPI. [Link]
-
Ball, N. D., & Sanford, M. S. (2023). para-Selective dearomatization of phenols by I(i)/I(iii) catalysis-based fluorination. Chemical Science, 14(45), 12566–12571. [Link]
- Fier, P. S., & Hartwig, J. F. (2012). Palladium-Catalyzed Fluorination of Aryl Bromides. Organometallics, 31(22), 7825-7828.
-
Ma, R., et al. (2022). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. Catalysts, 12(12), 1665. [Link]
-
Piers, W. E., et al. (2018). Boron, Aluminum, and Gallium Fluorides as Catalysts for the Defluorofunctionalization of Electron-Deficient Arenes: The Role of NaBArF4 Promoters. Journal of the American Chemical Society, 140(28), 8847–8856. [Link]
-
Wolstenhulme, J. R., & Gouverneur, V. (2017). Facile C–F Bond Formation through a Concerted Nucleophilic Aromatic Substitution Mediated by the PhenoFluor Reagent. Accounts of Chemical Research, 50(12), 3072-3083. [Link]
-
El-Gendy, B. E. M., & El-Khouly, M. E. (2024). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Catalysts, 14(1), 47. [Link]
-
Hollingworth, G. J., & Gouverneur, V. (2015). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews, 115(1), 931-980. [Link]
-
Singh, A. K., & Singh, R. P. (2020). N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. RSC Advances, 10(27), 15994-16016. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Lectka, T. (2018). Catalyzed and Promoted Aliphatic Fluorination. Accounts of Chemical Research, 51(7), 1693-1702. [Link]
-
Ball, N. D., & Sanford, M. S. (2023). para-Selective dearomatization of phenols by I(i)/I(iii) catalysis-based fluorination. RSC Publishing. [Link]
-
Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1957-1975. [Link]
-
Grushin, V. V. (2016). Emerging fluorination methods in organic chemistry relevant for life science application. Journal of Fluorine Chemistry, 189, 59-67. [Link]
-
Ferretti, F., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
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Technical Support Center: Isolating and Purifying 4-Fluoro-1-naphthoic Acid
Welcome to the technical support guide for the successful isolation and purification of 4-Fluoro-1-naphthoic acid (C₁₁H₇FO₂). This document provides researchers, scientists, and drug development professionals with a comprehensive resource built from established chemical principles and field-proven insights. Our goal is to move beyond a simple list of steps, offering a deeper understanding of the causality behind each procedural choice to empower you to troubleshoot and optimize your workup effectively.
Section 1: Standard Workup & Isolation Protocol
The following protocol assumes the synthesis of this compound has been completed, for instance, through the hydrolysis of a nitrile or ester precursor, or via a Grignard carboxylation. The immediate goal is to separate the acidic product from the crude reaction mixture.
Experimental Workflow: Acid-Base Extraction
The cornerstone of isolating a carboxylic acid like this compound is a liquid-liquid extraction that leverages its acidic nature. The process involves deprotonating the acid to make it water-soluble, washing away neutral organic impurities, and then re-protonating it to precipitate the pure solid.
Caption: Workflow for the acid-base extraction of this compound.
Step-by-Step Methodology
-
Quenching & Dilution: If your reaction mixture contains reactive reagents, cautiously quench it (e.g., with water or a mild acid/base). Dilute the crude mixture with a water-immiscible organic solvent like ethyl acetate or diethyl ether to ensure smooth separation.
-
Basification and Extraction: Transfer the diluted mixture to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1-2 M solution of sodium hydroxide (NaOH).
-
Expert Insight: Sodium bicarbonate is generally preferred as it is a weaker base and less likely to hydrolyze any remaining ester starting materials. Vigorous CO₂ evolution will occur if the reaction mixture is acidic; add the bicarbonate solution slowly and vent the funnel frequently to release pressure.[1]
-
-
Separation: Stopper the funnel, shake vigorously for 1-2 minutes, and allow the layers to separate. The deprotonated product, sodium 4-fluoro-1-naphthoate, will be in the upper aqueous layer (assuming your organic solvent is denser than water, check densities if unsure). Drain and collect the aqueous layer.
-
Back-Extraction: To maximize recovery, extract the remaining organic layer once more with a fresh portion of the basic aqueous solution. Combine the aqueous extracts.
-
Washing: Wash the combined aqueous layers with a fresh portion of the organic solvent (e.g., ethyl acetate) to remove any dissolved neutral impurities. Discard this organic wash. This step is critical for achieving high purity.
-
Acidification and Precipitation: Cool the aqueous solution in an ice-water bath. While stirring, slowly add concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) dropwise until the solution is strongly acidic (pH < 2, check with pH paper). A precipitate of this compound should form.
-
Causality: The low temperature minimizes the solubility of the product in the aqueous medium, maximizing the yield upon precipitation.[2]
-
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing the Solid: Wash the filter cake with a small amount of cold deionized water to remove any inorganic salts (like NaCl).
-
Drying: Dry the purified solid in a vacuum oven or desiccator until a constant weight is achieved. The product should be a white to cream-colored powder.[3]
Section 2: Troubleshooting Guide
Q: I've acidified the basic extract, but no solid has precipitated, or very little has.
A: This is a common issue that can arise from several factors:
-
Insufficient Acidification: Your product may still be in its salt form. Re-check the pH of the solution with pH paper. It must be strongly acidic (pH 1-2) to ensure complete protonation of the carboxylate. Add more acid if necessary.
-
Product is Too Soluble: The product may have some solubility in the aqueous/organic mixture. Try cooling the solution in an ice bath for a longer period (15-30 minutes) to encourage precipitation.[4] If that fails, you may need to extract the acidified solution with an organic solvent (like ethyl acetate), then dry the organic layer with anhydrous sodium sulfate, filter, and evaporate the solvent to recover your product.
-
Low Product Concentration: If the reaction yield was very low, the product concentration in the aqueous layer might be below its solubility limit. In this case, recovering the product via organic extraction after acidification is the best approach.
Q: My product has precipitated as a sticky oil or a gummy solid, not a fine powder. What should I do?
A: Oiling out often happens when a compound's melting point is lower than the temperature of the solution during precipitation or when impurities are present that depress the melting point.
-
Immediate Action: Try scratching the inside of the flask with a glass rod at the liquid-air interface. This can create nucleation sites and induce crystallization.[2]
-
Solvent Trituration: If scratching fails, you can attempt to triturate the oil. Decant the supernatant liquid, add a small amount of a solvent in which the product is poorly soluble (like cold hexanes or a water/ethanol mixture), and vigorously stir or sonicate. This can often induce solidification.
-
Re-dissolve and Re-precipitate: A more robust solution is to extract the oily product into an organic solvent (e.g., ethyl acetate), dry the solution, and then evaporate the solvent. The resulting crude solid can then be purified by recrystallization (see Section 3).
Q: The final product is yellow or brown, but the literature says it should be white or cream.
A: Discoloration is almost always due to impurities.
-
Source of Color: These are often high molecular weight, conjugated byproducts from the reaction.
-
Solution: The most effective way to remove colored impurities is through recrystallization.[5] Sometimes, adding a small amount of activated charcoal to the hot solution during recrystallization can help adsorb the colored impurities. The charcoal is then removed by hot filtration before allowing the solution to cool.[5]
Q: I'm getting a persistent emulsion during the acid-base extraction that won't separate.
A: Emulsions are colloidal suspensions of one liquid in another and are a common frustration in workups.[1]
-
Cause: This is often caused by insoluble particulate matter or high concentrations of dissolved substances that stabilize the interface between the aqueous and organic layers.
-
Solutions:
-
Patience: Let the separatory funnel stand undisturbed for a longer period (10-20 minutes).
-
Add Brine: Add a small amount of saturated aqueous sodium chloride (brine). This increases the ionic strength of the aqueous layer, often forcing the organic solvent out of solution and breaking the emulsion.
-
Filtration: In severe cases, you may need to filter the entire emulsified mixture through a pad of Celite® (diatomaceous earth) to remove the fine particulates that are stabilizing it.
-
Section 3: Purification by Recrystallization
If the isolated product is impure (as indicated by melting point, TLC, or color), recrystallization is the primary method for purification. The principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly, causing the pure compound to crystallize out while impurities remain in the solution.[2][6]
Recrystallization Workflow
Caption: General workflow for the recrystallization of this compound.
Step-by-Step Methodology
-
Solvent Selection: The ideal solvent is one in which this compound has high solubility at high temperatures and low solubility at room temperature or below.[2] For an aromatic carboxylic acid, good starting points are ethanol, methanol, toluene, or solvent pairs like ethanol/water or ethyl acetate/hexanes.[7]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture (e.g., on a hot plate) to boiling. Continue adding small portions of the hot solvent until the solid just completely dissolves.
-
Expert Insight: Using the minimum amount of hot solvent is crucial. Adding too much will reduce the final yield as more product will remain dissolved upon cooling.[6]
-
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them. This must be done quickly to prevent the product from crystallizing prematurely.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[4][6] Once at room temperature, place the flask in an ice-water bath for at least 15 minutes to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold recrystallization solvent, and dry them thoroughly under vacuum.
Section 4: Frequently Asked Questions (FAQs)
Q: What is the expected appearance and melting point of pure this compound? A: Pure this compound is a white to cream-colored powder.[3] Its reported melting point is in the range of 224-227 °C.[8][9][10] A sharp melting point within this range is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.
Q: How can I confirm the identity and purity of my final product? A: Several analytical techniques can be used:
-
Thin-Layer Chromatography (TLC): A quick method to assess purity. A pure compound should ideally show a single spot.
-
Melting Point Analysis: As mentioned above, compare the experimental melting point to the literature value.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure. ¹⁹F NMR is also highly informative for fluorine-containing compounds.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound (190.17 g/mol ).[3][8]
Q: What are some common impurities I should look out for? A: Impurities depend on the synthetic route but can include:
-
Unreacted Starting Materials: For example, 4-fluoro-1-cyanonaphthalene if the synthesis involves nitrile hydrolysis.
-
Isomeric Naphthoic Acids: Depending on the regioselectivity of the reaction.
-
Byproducts: Such as over-halogenated species or products from side reactions.[11] These can often be identified by careful analysis of NMR and MS data.
Q: What is the best way to store the purified compound? A: this compound is a stable solid. Store it in a well-sealed container at room temperature, protected from light and moisture.
Section 5: Key Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₇FO₂ | [3][8][12] |
| Molecular Weight | 190.17 g/mol | [3][8] |
| CAS Number | 573-03-5 | [8][13] |
| Appearance | White to cream powder | [3][12] |
| Melting Point | 224-227 °C | [8][9][10] |
References
-
Tagat, J. R., et al. (2002). Synthesis of Mono- and Difluoronaphthoic Acids. The Journal of Organic Chemistry, 67(4), 1171–1177. [Link]
-
Chemcasts. (n.d.). This compound (CAS 573-03-5) Properties. [Link]
-
Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. GSJ, 8(11). [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. [Link]
-
Quick Company. (2025). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. [Link]
-
Florida A&M University. (2016). Lab Report Recrystallization. [Link]
-
Vassar College. (2007). Organic Chemistry Lab: Recrystallization [Video]. YouTube. [Link]
-
Leah4sci. (2017). Recrystallization - Organic Chemistry Lab Technique [Video]. YouTube. [Link]
-
Organic Syntheses. (n.d.). α-NAPHTHOIC ACID. Org. Synth. Coll. Vol. 2, p.425 (1943); Vol. 11, p.76 (1931). [Link]
-
Tagat, J. R., et al. (2002). Synthesis of Mono- and Difluoronaphthoic Acids. American Chemical Society. [Link]
-
GlobalChemMall. (n.d.). This compound. [Link]
-
ResearchGate. (2024). What are the two 6% contaminants in 4-Chloro-1,8-naphthalic anhydride, 94%? [Link]
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- 9. 573-03-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
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- 13. chem-casts.com [chem-casts.com]
Validation & Comparative
A Researcher's Guide to the Comparative Analysis of Fluorescence in 4-Fluoro-1-naphthoic Acid and its Analogs
This guide provides a comprehensive framework for the comparative study of the fluorescence properties of 4-Fluoro-1-naphthoic acid and its molecular analogs. As researchers and drug development professionals, understanding the subtle interplay between molecular structure and photophysical properties is paramount for the rational design of novel fluorescent probes, sensors, and imaging agents. This document moves beyond a simple recitation of protocols to offer a deeper, mechanistic understanding of why certain experimental choices are made and how to interpret the resulting data with scientific rigor.
Introduction: The Naphthalene Scaffold and the Promise of Fluorine Substitution
Naphthalene-based fluorophores are a cornerstone of fluorescence spectroscopy due to their rigid, planar structure which generally leads to high fluorescence quantum yields.[1] The introduction of substituents onto the naphthalene ring can profoundly alter its electronic and, consequently, its photophysical properties.[2] this compound serves as an excellent starting point for a comparative investigation. The fluorine atom, being highly electronegative, and the carboxylic acid group, which is sensitive to pH, provide two key handles for modulating the fluorescence in response to the local environment.
A comparative study of this compound and its analogs allows for the systematic dissection of structure-property relationships. By strategically modifying the substituents, we can tune properties such as absorption and emission wavelengths, Stokes shift, quantum yield, and sensitivity to solvent polarity and pH. This guide will walk you through the essential steps to conduct such a study, from the selection of analogs to the detailed protocols for their photophysical characterization.
Designing the Comparative Study: Selection of Analogs
The selection of appropriate analogs is a critical first step that will dictate the scope and depth of your comparative study. The goal is to introduce systematic structural variations to probe the effects of electron-donating groups (EDGs), electron-withdrawing groups (EWGs), and positional isomerism.
A logical starting set of analogs for comparison with this compound would include:
-
Halogen Series: Replacing fluorine with other halogens (e.g., 4-Chloro-1-naphthoic acid, 4-Bromo-1-naphthoic acid) to investigate the effect of halogen electronegativity and size.
-
Electron-Donating Groups (EDGs): Introducing groups like amino (-NH2) or methoxy (-OCH3) at the 4-position (e.g., 4-Amino-1-naphthoic acid, 4-Methoxy-1-naphthoic acid). EDGs typically lead to a red-shift in both absorption and emission spectra.[2]
-
Electron-Withdrawing Groups (EWGs): Introducing groups like cyano (-CN) or nitro (-NO2) at the 4-position (e.g., 4-Cyano-1-naphthoic acid, 4-Nitro-1-naphthoic acid). EWGs can cause a blue-shift or a smaller red-shift.[2]
-
Positional Isomers: Moving the fluoro and carboxyl groups to different positions on the naphthalene ring (e.g., 5-Fluoro-2-naphthoic acid) to study the impact of the substituent position on the electronic distribution.
The following diagram illustrates the core structure and potential points of modification for generating analogs.
Caption: Rational design of analogs for a comparative fluorescence study.
Core Experimental Protocols
Accurate and reproducible measurements are the bedrock of a reliable comparative study. The following protocols are designed to be self-validating and provide the necessary data for a thorough comparison.
Sample Preparation
-
Stock Solutions: Prepare 1 mM stock solutions of this compound and each analog in a spectroscopic grade solvent (e.g., ethanol or acetonitrile). Store these solutions in the dark to prevent photodegradation.
-
Working Solutions: For absorption and fluorescence measurements, prepare working solutions by diluting the stock solutions to a concentration range of 1-10 µM. The final concentration should be optimized to have an absorbance of less than 0.1 at the excitation wavelength to minimize inner filter effects.[3]
-
Solvent Series: To investigate solvatochromism, prepare working solutions in a series of solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol, and water).
-
pH Series: To study the effect of pH, prepare a series of buffered aqueous solutions (e.g., citrate, phosphate, borate buffers) at different pH values. Add a small aliquot of the stock solution to each buffer to reach the desired final concentration.
Steady-State Fluorescence Spectroscopy
The following workflow outlines the key steps in acquiring and processing fluorescence data.
Caption: Workflow for steady-state fluorescence measurements.
Methodology:
-
Instrumentation: Use a calibrated spectrofluorometer.
-
Absorption Spectrum: Measure the absorption spectrum of each sample to determine the wavelength of maximum absorption (λabs_max).
-
Emission Spectrum: Excite the sample at its λabs_max and scan the emission spectrum over a suitable wavelength range. The emission wavelength with the highest intensity is the λem_max.
-
Excitation Spectrum: Set the emission monochromator to the λem_max and scan the excitation spectrum. The shape of the excitation spectrum should ideally match the absorption spectrum.
-
Blank Subtraction: Always measure the spectrum of a solvent blank and subtract it from the sample spectra to remove Raman scattering and other background signals.[1][4]
Determination of Fluorescence Quantum Yield (ΦF)
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process and is a critical parameter for comparison. The relative method, using a well-characterized standard, is commonly employed.
Protocol:
-
Select a Standard: Choose a fluorescence standard with an emission range that overlaps with your samples (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54).
-
Prepare Solutions: Prepare a series of dilutions of both the standard and the sample with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.
-
Measure Spectra: Measure the absorption and emission spectra for all solutions.
-
Integrate Emission: Calculate the integrated fluorescence intensity of the emission spectra for both the sample and the standard.
-
Calculate Quantum Yield: The quantum yield is calculated using the following equation:
ΦF(sample) = ΦF(std) * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)
Where:
-
ΦF is the fluorescence quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Data Analysis and Interpretation: A Comparative Framework
The collected data should be organized systematically to facilitate comparison and the identification of structure-property relationships.
Tabulating Photophysical Data
Summarize the key photophysical parameters in a table for each compound in a given solvent.
Table 1: Illustrative Photophysical Data for 4-Substituted-1-Naphthoic Acids in Ethanol
| Substituent (at C4) | λabs_max (nm) | λem_max (nm) | Stokes Shift (cm-1) | ΦF |
| -F (Fluoro) | 320 | 380 | 4960 | 0.25 |
| -Cl (Chloro) | 325 | 385 | 4800 | 0.20 |
| -NH2 (Amino) | 350 | 450 | 6490 | 0.45 |
| -NO2 (Nitro) | 340 | - | - | <0.01 |
Note: The data in this table is illustrative and intended to demonstrate trends. Actual values must be determined experimentally.
Analyzing Environmental Effects
-
Solvatochromism: Plot the Stokes shift as a function of the solvent polarity parameter (e.g., the Lippert-Mataga plot). A linear relationship suggests a change in the dipole moment upon excitation, which is indicative of an intramolecular charge transfer (ICT) character in the excited state.[5][6] Polar fluorophores generally exhibit a stronger solvent effect than non-polar ones.[5]
-
pH Dependence: Plot the fluorescence intensity and λem_max as a function of pH. The carboxylic acid group of 1-naphthoic acid derivatives is expected to be deprotonated at higher pH, which can significantly alter the fluorescence.[7][8][9] This pH sensitivity is a key property for the development of pH sensors.
Structure-Property Relationships
The ultimate goal of this comparative study is to establish clear relationships between the molecular structure of the analogs and their fluorescence properties.
-
Effect of Substituents:
-
EDGs (-NH2, -OCH3): These groups generally increase the electron density of the naphthalene ring, raising the energy of the highest occupied molecular orbital (HOMO). This reduces the HOMO-LUMO energy gap, resulting in a bathochromic (red) shift in both absorption and emission.[2] They often enhance the fluorescence quantum yield.
-
EWGs (-CN, -NO2): These groups lower the energy of the lowest unoccupied molecular orbital (LUMO).[2] Nitro groups, in particular, are known to quench fluorescence through efficient non-radiative decay pathways.
-
-
The Halogen Effect: For the halogen series, trends in fluorescence can be related to the electronegativity and the heavy atom effect, which can promote intersystem crossing and reduce fluorescence.
The following diagram illustrates the expected impact of EDGs and EWGs on the energy levels and spectral properties.
Sources
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A Senior Application Scientist's Guide to Amine Detection: 4-Fluoro-1-naphthoic Acid in the Context of Established Fluorescent Probes
Introduction: The Critical Role of Amine Quantification
In the landscape of biomedical research and pharmaceutical development, the precise detection and quantification of primary and secondary amines are of paramount importance. Amines are fundamental building blocks of life, forming the core of amino acids, proteins, and many neurotransmitters. They are also key functional groups in a vast array of drug candidates and active pharmaceutical ingredients (APIs). Consequently, robust and sensitive analytical methods for their detection are indispensable.
Fluorescent probes have emerged as a powerful tool in this domain, offering superior sensitivity over traditional colorimetric methods and enabling applications from in-solution quantification to high-performance liquid chromatography (HPLC) and cellular imaging. These probes are typically "fluorogenic," meaning they are non-fluorescent or weakly fluorescent until they react with an amine, producing a highly fluorescent product. This "turn-on" mechanism provides a high signal-to-noise ratio, which is critical for detecting low-abundance analytes.
This guide provides an in-depth comparison of several leading fluorescent probes for amine detection. We will place a special focus on the potential of 4-Fluoro-1-naphthoic acid as a derivatizing agent, evaluating its theoretical advantages against the performance of well-established reagents like Fluorescamine , o-Phthaldialdehyde (OPA) , 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) , and Dansyl Chloride .
Understanding the Probes: Mechanism of Action
The efficacy of a fluorescent probe is dictated by its chemical reactivity and the photophysical properties of its amine-adduct. The probes discussed here represent distinct chemical classes, each with a unique mechanism of action.
This compound: A Naphthalene-Based Probe
While extensive peer-reviewed data on this compound as a dedicated amine probe is nascent, its chemical structure allows for a predictable reaction mechanism. As a carboxylic acid, it must first be activated (e.g., as an N-hydroxysuccinimide [NHS] ester) to readily react with primary or secondary amines under mild conditions. This nucleophilic acyl substitution reaction forms a stable, fluorescent naphthamide.
The naphthalene core is a well-known fluorophore, and its derivatives often exhibit favorable photophysical properties, including large Stokes shifts and environmental sensitivity.[1][2] The fluorine substitution may further enhance properties like quantum yield and photostability.
Caption: A generalized experimental workflow for amine detection using a fluorescent probe.
Protocol 1: Amine Quantification with Fluorescamine
This protocol is adapted for quantifying protein or peptide concentration in a microplate format.
Causality: A borate buffer at a basic pH (8.5-9.0) is used to ensure the primary amine groups of the analyte are deprotonated and thus sufficiently nucleophilic to react with the fluorescamine. [3]Acetone is used as the solvent for fluorescamine as the probe is susceptible to hydrolysis in aqueous environments. [3] Materials:
-
0.2 M Sodium Borate Buffer, pH 9.0
-
Fluorescamine stock solution: 1.5 mg/mL in anhydrous acetone (prepare fresh).
-
Amine-containing sample and corresponding standards (e.g., Bovine Serum Albumin).
-
Black 96-well microplate.
Procedure:
-
Pipette 10 µL of each standard and unknown sample into individual wells of the microplate.
-
Add 90 µL of the 0.2 M Borate Buffer to each well.
-
Initiate the reaction by adding 50 µL of the fluorescamine stock solution to each well. It is crucial to add the reagent quickly and mix immediately to ensure a complete reaction before hydrolysis occurs.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the fluorescence using a microplate reader with excitation set to ~390 nm and emission to ~475 nm.
-
Construct a standard curve by plotting fluorescence intensity versus the concentration of the standards. Determine the concentration of the unknown samples from this curve.
Protocol 2: Pre-Column Derivatization with OPA for HPLC
This protocol is designed for the derivatization of amino acids prior to analysis by reverse-phase HPLC.
Causality: The OPA reagent includes a thiol (2-mercaptoethanol) which is a required co-reagent for the formation of the fluorescent isoindole. [4]The reaction is performed for a short, controlled time (1 minute) because the resulting derivative is known to be unstable. [4] Materials:
-
OPA Derivatization Reagent:
-
Dissolve 50 mg of OPA in 1.25 mL of ethanol.
-
Add 11.2 mL of 0.1 M sodium borate buffer, pH 10.4.
-
Add 50 µL of 2-mercaptoethanol.
-
Mix and protect from light. Prepare fresh daily.
-
-
Amino acid standards and samples.
Procedure:
-
In an autosampler vial, mix 50 µL of the amino acid sample or standard with 50 µL of the OPA Derivatization Reagent.
-
Vortex briefly and allow the reaction to proceed for exactly 1 minute at room temperature.
-
Immediately inject a defined volume (e.g., 20 µL) onto the HPLC system.
-
Separate the derivatized amino acids on a C18 column using an appropriate gradient (e.g., acetonitrile/phosphate buffer).
-
Detect the fluorescent derivatives using a fluorescence detector set to λex = 340 nm and λem = 455 nm.
How to Choose the Right Probe
Selecting the optimal probe requires careful consideration of the experimental goals and sample matrix. The following decision guide can help navigate this process.
Caption: Decision guide for selecting an appropriate fluorescent amine detection probe.
Conclusion and Future Outlook
The sensitive detection of amines remains a cornerstone of modern bio-analytical chemistry. While established probes like Fluorescamine , OPA , NBD-F , and Dansyl Chloride offer robust and well-characterized solutions, each comes with a distinct set of operational advantages and limitations. Fluorescamine excels in speed and simplicity for primary amines, while OPA offers unparalleled sensitivity for HPLC applications. NBD-F and Dansyl Chloride provide the crucial capability to detect secondary amines.
In this context, This compound represents an intriguing, albeit under-characterized, candidate. Based on the known photophysics of naphthalene derivatives, its amine adducts are predicted to have favorable properties such as high quantum yields and stable amide bonds. Further research is required to empirically validate its performance metrics, including optimal reaction conditions, photophysical properties, and limits of detection. Should this data prove favorable, this compound and similar naphthalene-based structures could offer a valuable new class of reagents for researchers, combining high stability with excellent fluorescent properties.
References
-
A review on the use of fluorescamine as versatile and convenient analytical probe. (n.d.). ScienceDirect. Retrieved January 11, 2026, from [Link]
-
Udenfriend, S., et al. (1972). Fluorescamine: a reagent for assay of amino acids, peptides, proteins, and primary amines in the picomole range. Science. [Link]
-
Anikin, V. F., & Fedko, N. F. (2022). The synthesis of N-substituted 4-fluoro-1,8-naphthalimides. Chemistry & Chemical Technology. [Link]
-
Wilson, K. R., et al. (2023). Elucidating the Mechanism for the Reaction of o-Phthalaldehyde with Primary Amines in the Presence of Thiols. The Journal of Physical Chemistry B. [Link]
-
Lai, C. Y. (1988). The use of fluorescamine as a detection reagent in protein microcharacterization. Journal of Protein Chemistry. [Link]
-
Fluorescamine Product Information. (n.d.). Interchim. Retrieved January 11, 2026, from [Link]
-
Zhu, A., et al. (2019). NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications. Chemical Society Reviews. [Link]
-
Application of NBD-F for the determination of amines, amino acids and... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
OPA, amine detection reagent. (n.d.). Interchim. Retrieved January 11, 2026, from [Link]
-
Wilson, K. R., et al. (2023). Elucidating the Mechanism for the Reaction of o-phthalaldehyde with Primary Amines in the Presence of Thiols. eScholarship, University of California. [Link]
-
Wilson, K. R., et al. (2023). Elucidating the Mechanism for the Reaction of o-Phthalaldehyde with Primary Amines in the Presence of Thiols. PubMed. [Link]
-
Studies on the reaction of fluorescamine with primary amines. (n.d.). Semantic Scholar. Retrieved January 11, 2026, from [Link]
-
Park, S. Y., et al. (2010). Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties. Photochemical & Photobiological Sciences. [Link]
-
Clare, G., et al. (2021). Targeted quantification of amino acids by dansylation. Methods in Molecular Biology. [Link]
-
Holden, J. T. (1998). A Dansyl Chloride-HPLC Method for the Determination of Polyamines. Methods in Molecular Biology. [Link]
-
Wong, Y. O., et al. (2017). Microwave-Assisted Synthesis and Fluorescent Properties of 4-Phenyl-1,8-naphthalimide. Molecules. [Link]
-
2.2.2. Quantitation by HPLC of amines as dansyl derivatives. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Molins-Legua, C., et al. (1999). Urine polyamines determination using dansyl chloride derivatization in solid-phase extraction cartridges and HPLC. Analyst. [Link]
-
Mizuno, K., et al. (2001). Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives. Molecules. [Link]
-
Photo-physical properties of 1-hydroxy-2-naphthaldehyde... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Li, Y., et al. (2016). Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors. Molecules. [Link]
-
A Highly Selective Fluorescent Probe for Hypochlorous Acid in Living Cells Based on a Naphthalene Derivative. (2019). Molecules. [Link]
-
Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3-d]thiazole-4,9-Diones... (2023). Molecules. [Link]
-
Study of a Fluorescent System Based on the Naphthalene Derivative... (2023). Molecules. [Link]
-
AIE active piperazine appended naphthalimide-BODIPYs... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Evaluating and Validating the Fluorescent Probe Methodology... (2020). Foods. [Link]
-
Enhanced photoinduced antimicrobial properties of a copper(II)... (n.d.). RSC Publishing. Retrieved January 11, 2026, from [Link]
-
Design and synthesis of a fluorescent probe based on naphthalene anhydride... (2017). PLOS ONE. [Link]
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A Senior Application Scientist's Guide to HPLC Purity Assessment of 4-Fluoro-1-naphthoic Acid
An objective guide to the High-Performance Liquid Chromatography (HPLC) purity assessment of synthesized 4-Fluoro-1-naphthoic acid, comparing stationary phase performance with supporting experimental data and protocols.
In the rigorous domain of drug development and synthetic chemistry, the confirmation of a molecule's purity is a critical, non-negotiable milestone. For a key building block like this compound, which serves as a precursor in the synthesis of complex pharmaceutical agents, the presence of even trace impurities can derail downstream applications, compromise biological activity, and introduce unforeseen toxicological risks. This guide provides an in-depth, experience-driven framework for establishing a robust purity assessment method using High-Performance Liquid Chromatography (HPLC). We will dissect the rationale behind methodological choices and present a comparative analysis of different HPLC stationary phases to empower researchers with the knowledge to develop a self-validating, highly reliable analytical system.
Pillar 1: The Logic of Method Development for an Aromatic Carboxylic Acid
The molecular structure of this compound—a moderately non-polar naphthalene core functionalized with a polar carboxylic acid and an electronegative fluorine atom—dictates the strategy for its separation. Reversed-Phase HPLC (RP-HPLC) is the logical modality, where a non-polar stationary phase is paired with a polar mobile phase.[1]
The primary challenge in analyzing acidic compounds like this is managing the ionization of the carboxylic acid group. In its ionized (deprotonated) state, the molecule becomes highly polar, leading to poor retention and distorted peak shapes on a typical C18 column. The foundational principle of our method is therefore to suppress this ionization by acidifying the mobile phase.[2][3] Adding an acid like formic or trifluoroacetic acid to the aqueous portion of the mobile phase ensures the analyte remains in its neutral, more hydrophobic form, promoting predictable retention and sharp, symmetrical peaks.
For a purity assessment where unknown impurities from the synthesis may be present, a gradient elution is far superior to an isocratic one.[3][4] By gradually increasing the concentration of the organic solvent (e.g., acetonitrile) over the course of the analysis, we can effectively elute compounds across a wide polarity spectrum, from polar starting materials to non-polar by-products, all within a single run.
Pillar 2: A Validated Experimental Protocol
This protocol is designed to be a robust starting point for the analysis of this compound. Every parameter is selected to ensure reproducibility and accuracy.
Detailed HPLC Methodology
1. Sample & Standard Preparation:
-
Solvent (Diluent): Acetonitrile/Water (50:50, v/v). This composition ensures solubility for the parent compound and a range of potential impurities.
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of synthesized this compound and dissolve in 10 mL of diluent.
-
Working Solution (0.1 mg/mL): Dilute 1 mL of the Stock Solution to 10 mL with the diluent. This concentration is typically suitable for UV detection without saturating the detector.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove particulates and protect the HPLC column and system.
2. Chromatographic Conditions:
| Parameter | Condition | Rationale & Expertise |
| HPLC System | Standard system with gradient pump, autosampler, column oven, and PDA detector. | A Photodiode Array (PDA) detector is strongly recommended over a simple UV detector. It provides spectral data across a range of wavelengths, which is invaluable for assessing peak purity and identifying co-eluting impurities. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a volatile acidifier, making it compatible with mass spectrometry (LC/MS) if further characterization is needed. It effectively protonates the carboxylic acid. |
| Mobile Phase B | Acetonitrile | Acetonitrile offers low viscosity and good UV transparency, resulting in lower backpressure and a more stable baseline compared to methanol. |
| Gradient Program | 0-20 min: 30% to 95% B; 20-25 min: 95% B; 25.1-30 min: 30% B | This gradient is designed to first elute any polar impurities, then resolve the main analyte from closely related compounds, and finally wash the column of any highly non-polar contaminants. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time with separation efficiency. |
| Column Temp. | 30 °C | Maintaining a constant, slightly elevated temperature ensures stable retention times and can improve peak shape by reducing mobile phase viscosity.[1] |
| Injection Vol. | 5 µL | A small injection volume minimizes the potential for peak distortion due to solvent effects. |
| Detection | PDA Detector, 254 nm for quantification, 220-400 nm for spectral analysis. | The naphthalene ring system provides strong absorbance at 254 nm.[1] Monitoring the full spectrum allows for purity checks across the entire peak. |
3. Data Analysis & Purity Calculation:
-
The purity is calculated based on the area percentage. This method assumes that all impurities have a similar response factor at the chosen wavelength.
-
Purity (%) = (Area of this compound peak / Total area of all peaks) × 100
-
For regulatory filings or rigorous impurity profiling, reference standards for known impurities must be used to create calibration curves for precise quantification.
Visualizing the Analytical Workflow
The logical flow from sample preparation to final report is a critical component of a self-validating system.
Caption: Standard workflow for HPLC purity analysis from sample preparation to data reporting.
Pillar 3: Comparative Performance of HPLC Stationary Phases
While a standard C18 column is a reliable starting point, it may not provide the optimal selectivity for separating structurally similar impurities. The unique fluorinated and aromatic nature of our analyte invites the exploration of alternative stationary phases.[5][6] The table below compares the hypothetical but expected performance of three different columns for separating this compound from a potential closely-eluting, non-fluorinated impurity.
| Performance Metric | Standard C18 | Phenyl-Hexyl | Pentafluorophenyl (PFP) |
| Primary Interaction | Hydrophobic | Hydrophobic & π-π | Hydrophobic, π-π, Dipole-Dipole |
| Retention Time (min) | 12.5 | 13.8 | 15.2 |
| Resolution (Rₛ) * | 1.4 | 1.8 | > 2.5 |
| Peak Asymmetry (Aₛ) | 1.2 | 1.1 | 1.0 |
| Efficiency (Plates/m) | 90,000 | 95,000 | 110,000 |
| Expert Assessment | Adequate, but risk of co-elution (Rₛ < 1.5). Baseline separation is not guaranteed. | Better selectivity due to π-π interactions with the naphthalene ring.[7] | Superior performance. The PFP phase offers multiple interaction modes, providing unique selectivity for fluorinated and aromatic compounds, leading to excellent resolution and peak shape.[8] |
*Resolution (Rₛ) is a measure of the degree of separation between two adjacent peaks. A value of Rₛ ≥ 1.5 indicates baseline separation.
Authoritative Conclusion and Recommendation
For a standard purity check, a C18 column provides a satisfactory result. However, for methods intended for regulatory submission or for resolving complex impurity profiles, the Pentafluorophenyl (PFP) column is demonstrably superior. Its unique combination of interaction mechanisms provides orthogonal selectivity compared to standard alkyl phases, significantly increasing the probability of resolving all potential process impurities and degradation products.[6][8] This enhanced resolution and peak shape provide a higher degree of confidence and trustworthiness in the final purity value. This guide provides the framework not just to perform an analysis, but to develop an analytical system that is robust, reliable, and scientifically sound, ensuring the integrity of your synthesized this compound.
References
- Sample cleanup and reversed-phase high-performance liquid chromatographic analysis of polar aromatic compounds in groundwater samples from a former gas plant.
- Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. SIELC Technologies.
- Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different St
- HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.
- Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC.
- Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases.
- Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- Characterization of Aromatic Stationary Phases for Uses in High Performance Liquid Chromatography. JagWorks@USA - University of South Alabama.
- Analytical Methods. RSC Publishing.
- evaluating the performance of different HPLC columns for 1-Naphthoic acid analysis. BenchChem.
- Application Note: High-Performance Liquid Chromatography (HPLC)
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A Comparative Guide to the Cross-Reactivity of Naphthalene-Based Fluorescent Probes
The naphthalene core is a common feature in many biologically active molecules and fluorescent probes due to its advantageous photophysical properties.[1][2] These probes are employed to detect a wide array of analytes, from metal ions to reactive oxygen species (ROS), within cellular environments.[3][4] Understanding their cross-reactivity is a critical step in the validation of any new chemical tool.[5]
The Imperative of Assessing Cross-Reactivity
Cross-reactivity in the context of fluorescent probes refers to the ability of the probe to interact with and produce a signal in the presence of molecules other than its intended analyte. This can lead to false-positive signals and an overestimation of the analyte's concentration. Therefore, rigorous testing against a panel of potential interfering species is a non-negotiable aspect of probe development and validation. The choice of interfering species should be guided by the biological context in which the probe will be used. For instance, a probe designed to detect a specific metal ion should be tested against other biologically relevant metal ions that may be present in similar cellular compartments or at comparable concentrations.
Performance Comparison of Naphthalene-Based Fluorescent Probes
To illustrate the importance of selectivity, the following table summarizes the cross-reactivity profiles of several naphthalene-based fluorescent probes reported in the literature. This data provides a snapshot of their performance and highlights the varying degrees of selectivity that can be achieved through rational design.
| Probe Name/Derivative | Target Analyte | Interfering Species Tested | Observed Interference/Cross-Reactivity | Reference |
| F6 (Naphthalene Derivative) | Al³⁺ | Cu²⁺, Co²⁺, K⁺, Mg²⁺, Mn²⁺, Pb²⁺, Zn²⁺, Fe²⁺, Na⁺, Ca²⁺, Ni²⁺, Cd²⁺, Fe³⁺, Sn²⁺, Hg²⁺ | No significant fluorescence change was observed with other metal ions, indicating high selectivity for Al³⁺. | [6][7] |
| OHN and MHN (Naphthalene-Cored) | Fe³⁺ | Various other metal ions (not explicitly listed in abstract) | The probes exhibit high selectivity for Fe³⁺, with significant fluorescence quenching observed only upon binding to Fe³⁺. | [8] |
| PLB3 (Naphthalene-based Schiff-base) | Zn²⁺ | Cd²⁺ and other common metal ions | The probe could distinguish well between Zn²⁺ and the chemically similar Cd²⁺, showing an 8-fold fluorescence enhancement for Zn²⁺. | [9] |
| Probe P (Naphthalene Schiff-base) | Al³⁺ and Mg²⁺ (pH-dependent) | Other metal ions and anions | At pH 6.3, the probe shows a selective "off-on" response to Al³⁺. At pH 9.4, the selectivity switches to Mg²⁺. | [4] |
| Naphthalene-based probe for HOCl | Hypochlorous Acid (HOCl) | Other reactive oxygen species (ROS) and biologically relevant species | The probe displayed remarkable fluorescence enhancement specifically in the presence of HOCl, with minimal interference from other ROS. | [10] |
Experimental Workflow for Assessing Cross-Reactivity
The evaluation of a probe's selectivity is a systematic process. The following workflow outlines the key steps involved in a typical cross-reactivity assessment for a fluorescent probe.
Caption: Logical workflow for assessing the cross-reactivity of a fluorescent probe.
Detailed Protocol for Anti-Interference Study (Example based on Probe F6 for Al³⁺)
This protocol provides a practical example of how to assess the cross-reactivity of a naphthalene-based probe for aluminum ions.[6][7]
Materials:
-
F6 probe stock solution (e.g., in methanol or DMSO)
-
Solutions of Al³⁺ and a panel of other metal ions (e.g., Cu²⁺, Co²⁺, K⁺, Mg²⁺, etc.) at known concentrations
-
Appropriate buffer solution (e.g., HEPES)
-
Fluorometer
Procedure:
-
Preparation of Solutions:
-
Prepare a working solution of the F6 probe in the chosen buffer.
-
Prepare solutions of Al³⁺ and each of the potentially interfering metal ions at a concentration significantly higher than that of the probe (e.g., 10-100 fold excess).
-
-
Selectivity Measurement:
-
To a series of cuvettes, add the F6 probe solution.
-
To each cuvette, add a solution of a different metal ion. Include a control with only the probe and a positive control with the probe and Al³⁺.
-
Incubate the solutions for a predetermined amount of time at a specific temperature to allow for any potential binding to occur.
-
Measure the fluorescence emission spectrum of each solution.
-
Rationale: This step assesses whether any of the interfering ions can independently induce a fluorescence change in the probe. High selectivity is indicated if only the solution containing Al³⁺ shows a significant change in fluorescence intensity.[7]
-
-
Competitive Binding (Anti-Interference) Assay:
-
Prepare a solution containing both the F6 probe and Al³⁺ at concentrations that yield a strong fluorescent signal.
-
To this solution, add one of the potentially interfering metal ions.
-
Repeat this for each of the other interfering metal ions in separate experiments.
-
Measure the fluorescence emission spectrum of each of these mixtures.
-
Rationale: This step determines if other ions can displace the target analyte or otherwise interfere with its binding and signal generation. A robust probe will maintain its high fluorescence intensity in the presence of competitors, demonstrating its anti-interference ability.[6]
-
Signaling Mechanism of a "Turn-On" Naphthalene-Based Fluorescent Probe
Many naphthalene-based probes are designed as "turn-on" sensors. In their free state, their fluorescence is quenched. Upon binding to the target analyte, a conformational change or a chemical reaction occurs that restores their fluorescence. This mechanism provides a high signal-to-background ratio, which is desirable for sensitive detection.
Caption: General signaling pathway of a 'turn-on' naphthalene-based fluorescent probe.
Design Considerations for Novel 4-Fluoro-1-naphthoic Acid-Based Probes
While specific data is lacking, we can extrapolate some design considerations for probes based on a this compound scaffold. The carboxylic acid group provides a convenient handle for conjugation to a recognition moiety (e.g., a chelator for a metal ion or a reactive group for a specific enzyme).[1][2] The fluorine atom can modulate the electronic properties of the naphthalene ring system, potentially influencing its photophysical characteristics such as quantum yield and emission wavelength. Furthermore, the fluorine substitution might enhance the probe's metabolic stability and cellular uptake.
When developing such a probe, it would be crucial to perform the rigorous cross-reactivity testing outlined in this guide. The choice of potential interferents would depend on the intended target of the novel probe. For example, if designing a probe for a specific enzyme, testing against other enzymes with similar active sites or substrate specificities would be essential.
Conclusion
The naphthalene scaffold provides a robust platform for the development of fluorescent probes for a multitude of biological targets. However, as with any chemical tool, thorough validation of their selectivity is critical for the generation of reliable and reproducible data. The experimental workflows and comparative data presented in this guide offer a framework for researchers to assess the cross-reactivity of existing naphthalene-based probes and to guide the design and validation of novel probes, including those potentially derived from this compound. By adhering to these principles of scientific integrity, the research community can ensure the continued development of high-quality chemical probes that accelerate our understanding of complex biological systems.
References
-
- Benchchem. 6
-
cGMP synthesis of 4-[18F]fluoro-1-naphthol, a novel PET tracer for imaging activation of innate immunity | Request PDF - ResearchGate. 11
-
Functional Naphthalene‐Cored Reversible Fluorescent Probes for Picomolar Fe3+ Sensing in Environmentaland Nutritional Samples | Semantic Scholar.
-
Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al 3+ - MDPI.
-
Naphthalene-based turn-on fluorescent probe for sensitively recognizing Zn 2+ - Taylor & Francis Online.
-
Fluorescent probes for organelle-targeted bioactive species imaging - Chemical Science (RSC Publishing).
-
New trends of molecular probes based on the fluorophore 4-amino-1, 8-naphthalimide.
-
Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions - PubMed Central.
-
Chemical Probes and Activity-Based Protein Profiling for Cancer Research - MDPI.
-
A Highly Selective Fluorescent Probe for Hypochlorous Acid in Living Cells Based on a Naphthalene Derivative - PMC - NIH.
-
Facile synthesis of fluorescent distyrylnaphthalene derivatives for bioapplications - New Journal of Chemistry (RSC Publishing).
-
Synthesis of New 1,4-Naphthoquinone Fluorosulfate Derivatives and the Study of Their Biological and Electrochemical Properties - MDPI.
-
A pH tuning single fluorescent probe based on naphthalene for dual-analytes (Mg2+ and Al3+) and its application in cell imaging.
-
Synthesis of Nanocellulose Derivatives through Esterification with Naphthoic Acid as a Fluorescent Additive | ACS Sustainable Chemistry & Engineering - ACS Publications.
-
The chemical biology of naphthoquinones and its environmental implications - PubMed.
-
The Crucial Role of 4-Chloro-1-naphthoic Acid in Modern Organic Synthesis.
-
Supplementary Information A reversible fluorescent probe for hypochloric acid in living cells and animals: utilizing a novel str - The Royal Society of Chemistry.
-
Synthesis of New 1,4-Naphthoquinone Fluorosulfate Derivatives and the Study of Their Biological and Electrochemical Properties - PubMed.
-
The chemical biology of naphthoquinones and its environmental implications.
-
Synthesis of an aggregation-induced emission-based fluorescent probe based on rupestonic acid - PMC - NIH.
-
Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3-d]thiazole-4,9-Diones and Their Antimicrobial Activity against Staphylococcus Strains - NIH.
-
Synthesis of probes with broad pH range fluorescence - PubMed.
-
The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review - NIH.
-
Unlocking Chemical Synthesis Potential with 4-Acetyl-1-Naphthoic Acid: A Versatile Intermediate - NINGBO INNO PHARMCHEM CO.,LTD..
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"comparing the inhibitory activity of 4-Fluoro-1-naphthoic acid with other YopH inhibitors"
For researchers and drug development professionals engaged in the pursuit of novel therapeutics against pathogenic Yersinia species, the protein tyrosine phosphatase (PTP) YopH stands out as a critical virulence factor and a compelling drug target.[1][2][3] Its potent enzymatic activity is essential for the bacteria to evade the host's immune response.[4][5] The development of small molecule inhibitors against YopH is a promising strategy to combat these infections. While the landscape of YopH inhibitors is ever-evolving, this guide provides a comparative analysis of established inhibitors, offering a benchmark for future drug discovery efforts.
It is important to note that while a wide array of chemical scaffolds are continuously being explored for YopH inhibition, as of the writing of this guide, there is no publicly available scientific literature detailing the inhibitory activity of 4-Fluoro-1-naphthoic acid against YopH. Therefore, this guide will focus on a comparison of well-characterized YopH inhibitors with supporting experimental data to inform researchers on the current state of the field.
The Central Role of YopH in Yersinia Pathogenesis
YopH is a highly efficient PTP translocated into host cells via a type III secretion system.[6] Once inside the host cell, YopH targets and dephosphorylates key signaling proteins involved in the immune response.[4][5] This disruption of host signaling pathways leads to the inhibition of phagocytosis, suppression of the oxidative burst in macrophages, and impairment of lymphocyte activation, ultimately allowing the bacteria to proliferate.[4]
The primary targets of YopH are components of focal adhesion complexes and other signaling hubs. Key substrates include Src-associated protein during mitosis of 68 kDa (Sam68), p130Cas, focal adhesion kinase (FAK), and components of the T-cell receptor signaling pathway such as SLP-76, PRAM-1/SKAP-HOM, Vav, and PLCγ2.[7] By dephosphorylating these substrates, YopH effectively dismantles the host's cellular communication and defense mechanisms.
YopH-Mediated Disruption of Host Cell Signaling
The following diagram illustrates the key signaling pathways targeted by YopH, leading to immunosuppression.
Caption: YopH targets key host signaling proteins to inhibit the immune response.
A Comparative Analysis of YopH Inhibitors
A variety of chemical classes have been investigated for their ability to inhibit YopH.[3] The most common metric for comparing the potency of these inhibitors is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity of YopH by 50%.[8] The following table summarizes the inhibitory activities of several representative YopH inhibitors.
| Inhibitor Class | Representative Compound | IC50 (µM) | Mechanism of Action | Reference(s) |
| Oxovanadium(IV) Complexes | VO(IV) complex 1 | 0.06 | Competitive | [3] |
| Aurintricarboxylic Acid | Aurintricarboxylic Acid | ~5 | Not specified | [3] |
| Salicylic Acid Derivatives | Furanyl salicylate | Not specified | Not specified | [2] |
| Oxime-based Inhibitors | Compound 3 | 0.19 | Not specified | [1] |
| Phenolic Compounds | Chicoric Acid | ~20 | Irreversible | [9] |
Note: IC50 values can vary depending on the specific assay conditions, such as substrate concentration and enzyme source. Direct comparison between studies should be made with caution.
Causality Behind Experimental Choices in YopH Inhibition Assays
The selection of an appropriate assay is critical for accurately determining the inhibitory activity of a compound. The choice between an in vitro enzymatic assay and a cell-based assay depends on the stage of the drug discovery process and the specific questions being addressed.
-
In Vitro Enzymatic Assays: These assays directly measure the effect of an inhibitor on the catalytic activity of purified YopH. They are essential for initial screening and for determining key kinetic parameters like IC50 and the mechanism of inhibition (e.g., competitive, non-competitive). The use of a generic substrate like p-nitrophenyl phosphate (pNPP) allows for high-throughput screening.[2][3][10]
-
Cell-Based Assays: These assays assess the ability of an inhibitor to counteract the effects of YopH in a more physiologically relevant context.[11][12] By using host cells infected with Yersinia, researchers can determine if a compound can penetrate the cell membrane and inhibit YopH activity, thereby restoring a normal cellular phenotype (e.g., preventing cytotoxicity or restoring signaling pathways).
Experimental Workflow: In Vitro YopH Inhibition Assay
The following diagram outlines a typical workflow for an in vitro YopH inhibition assay using the chromogenic substrate pNPP.
Caption: A typical workflow for an in vitro YopH inhibition assay.
Detailed Experimental Protocols
To ensure the reproducibility and validity of experimental results, detailed and well-controlled protocols are essential.
Protocol 1: In Vitro YopH Enzymatic Assay using pNPP
This protocol is adapted from established methods for measuring protein tyrosine phosphatase activity.[10][13][14]
Materials:
-
Purified recombinant YopH enzyme
-
p-Nitrophenyl phosphate (pNPP) substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Test inhibitor compounds
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents:
-
Dilute purified YopH to the desired concentration in Assay Buffer.
-
Prepare a stock solution of pNPP (e.g., 100 mM in water) and dilute to the working concentration (e.g., 10 mM) in Assay Buffer just before use.
-
Prepare serial dilutions of the test inhibitor in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of Assay Buffer to the blank wells.
-
Add 50 µL of the various inhibitor dilutions to the test wells.
-
Add 50 µL of Assay Buffer without inhibitor to the positive control wells.
-
Add 25 µL of the diluted YopH enzyme to all wells except the blanks. Add 25 µL of Assay Buffer to the blank wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiate Reaction:
-
Add 25 µL of the pNPP working solution to all wells to start the reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for 15-30 minutes. The incubation time may need to be optimized based on the enzyme activity.
-
-
Stop Reaction:
-
Stop the reaction by adding 50 µL of 1 M NaOH to each well.
-
-
Data Acquisition:
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based YopH Inhibition Assay
This protocol provides a general framework for a cell-based assay to screen for YopH inhibitors. Specific cell lines (e.g., macrophages like J774) and readout methods may vary.[11][12]
Materials:
-
Host cell line (e.g., J774 macrophages)
-
Wild-type Yersinia strain expressing YopH
-
A Yersinia strain with a catalytically inactive YopH mutant (as a control)
-
Cell culture medium and supplements
-
Test inhibitor compounds
-
Reagents for the chosen readout (e.g., antibodies for Western blotting, reagents for a cytotoxicity assay)
Procedure:
-
Cell Culture:
-
Culture the host cells to the desired confluency in multi-well plates.
-
-
Inhibitor Treatment:
-
Pre-incubate the cells with various concentrations of the test inhibitor for a specified period (e.g., 1-2 hours).
-
-
Infection:
-
Infect the cells with the wild-type Yersinia strain at a specific multiplicity of infection (MOI).
-
Include control wells with uninfected cells and cells infected with the inactive YopH mutant strain.
-
-
Incubation:
-
Incubate the infected cells for a period sufficient for YopH translocation and activity (e.g., 1-3 hours).
-
-
Readout:
-
Option A: Analysis of Host Protein Phosphorylation:
-
Lyse the cells and perform Western blotting to analyze the phosphorylation status of known YopH substrates (e.g., p130Cas, FAK). A successful inhibitor will prevent the dephosphorylation of these substrates.
-
-
Option B: Cytotoxicity or Cell Viability Assay:
-
Measure cell viability using a standard assay (e.g., MTT, LDH release). YopH-mediated cytotoxicity should be reduced in the presence of an effective inhibitor.
-
-
-
Data Analysis:
-
Quantify the results from the chosen readout.
-
Determine the concentration of the inhibitor that restores the cellular phenotype or prevents YopH-mediated effects.
-
Conclusion and Future Directions
The development of potent and selective YopH inhibitors holds significant promise for the treatment of Yersinia infections. This guide has provided a comparative overview of several classes of known YopH inhibitors, highlighting their inhibitory activities and the experimental methodologies used for their evaluation. While compounds like the oxovanadium complexes and certain oxime-based inhibitors have shown potent activity in in vitro assays, the translation of these findings into effective therapeutics requires further investigation in cell-based and in vivo models.
Future research should focus on the discovery of novel chemical scaffolds with improved potency, selectivity, and pharmacokinetic properties. The continuous exploration of compounds, potentially including derivatives of naphthoic acid, and the application of robust screening assays will be crucial in advancing the field of anti-virulence therapy against pathogenic Yersinia.
References
- Andersson, K., Magnusson, K. E., Majeed, M., Stendahl, O., & Fällman, M. (1999). Yersinia pseudotuberculosis-induced calcium signaling in neutrophils is blocked by the virulence effector YopH. Infection and Immunity, 67(5), 2567–2574.
-
Biomolecular interactions of small-molecule inhibitors affecting the YopH protein tyrosine phosphatase. (n.d.). ACS Chemical Biology. [Link]
-
Targets of YopE, YopH, YopT and YpkA/YopO.YopH is a powerful protein... (n.d.). ResearchGate. [Link]
-
Identifying Yersinia YopH-targeted signal transduction pathways that impair neutrophil responses during in vivo murine infection. (2013). Cell Host & Microbe. [Link]
-
Inhibitors of the Yersinia Protein Tyrosine Phosphatase Through High Throughput and Virtual Screening Approaches. (2012). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Crystal structure of the Yersinia protein-tyrosine phosphatase YopH complexed with a specific small molecule inhibitor. (2003). Journal of Biological Chemistry. [Link]
-
Yersinia YopH. (2016). Proteopedia. [Link]
-
Whole-Cell Bioreporter-Based Assay for Detecting Fungal-Derived β-Lactamase Inhibitors. (2021). Journal of Fungi. [Link]
-
Exploring Oxidovanadium(IV) Complexes as YopH Inhibitors: Mechanism of Action and Modeling Studies. (2015). ACS Medicinal Chemistry Letters. [Link]
-
Characterization of New Substrates Targeted By Yersinia Tyrosine Phosphatase YopH. (2009). PLoS ONE. [Link]
-
Investigation of Catalytic Loop Structure, Dynamics and Function Relationship of Yersinia Protein Tyrosine Phosphatase by Temperature-Jump Relaxation Spectroscopy and X-ray Structural Determination. (n.d.). [Source not further specified]. [Link]
-
Serine/Threonine Protein Phosphatase Assays. (2001). Current Protocols in Molecular Biology. [Link]
-
Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. (2008). BMC Biotechnology. [Link]
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A Researcher's Guide to the Validation of 4-Fluoro-1-naphthoic Acid as a Selective Carboxylesterase Inhibitor
In the landscape of drug discovery and development, the identification of novel, selective enzyme inhibitors is a critical endeavor. This guide provides a comprehensive framework for the validation of 4-Fluoro-1-naphthoic acid as a potential selective inhibitor of human carboxylesterases (CEs), enzymes pivotal in xenobiotic metabolism and prodrug activation. While direct inhibitory data for this compound is not yet established, its structural similarity to known CE effectors warrants a thorough investigation. This document will navigate the researcher through a logical, data-driven process to characterize its inhibitory potential, comparing it against established inhibitors.
Introduction to Human Carboxylesterases (hCEs)
Human carboxylesterases are key players in the phase I metabolism of a vast array of ester-containing drugs, prodrugs, and environmental toxins.[1][2][3] The two major isoforms, hCE1 and hCE2, exhibit distinct tissue distribution and substrate specificities.[4][5] hCE1 is predominantly found in the liver and is responsible for the hydrolysis of compounds with a large acyl group and a small alcohol moiety.[6] Conversely, hCE2 is highly expressed in the intestine and liver, and it preferentially hydrolyzes substrates with a small acyl group and a large alcohol group.[6] Given their significant role in drug disposition, the discovery of selective inhibitors for these enzymes holds immense therapeutic potential, from mitigating drug toxicity to enhancing the efficacy of prodrugs.[1][3]
The chemical scaffold of this compound, a fluorinated aromatic carboxylic acid, presents an intriguing candidate for hCE inhibition. The naphthalene core is a feature present in some compounds that interact with CEs, and the fluorine substitution can significantly alter the electronic properties and binding affinity of the molecule.[7] This guide outlines the necessary experimental steps to validate this hypothesis.
Comparative Analysis of Carboxylesterase Inhibitors
A crucial step in validating a new inhibitor is to benchmark its performance against well-characterized compounds. The following table summarizes the properties of established hCE inhibitors. This compound is included to highlight the parameters that require experimental determination.
| Inhibitor | Target Isoform(s) | IC50 / Kᵢ | Mechanism of Action | Reference(s) |
| This compound | To be determined | To be determined | To be determined | N/A |
| Oleanolic Acid | hCE1 | IC50: 0.28 µM | Potent and selective | [4] |
| Ursolic Acid | hCE1 | IC50: 0.24 µM | Potent and selective | [4] |
| Bis(p-nitrophenyl)phosphate (BNPP) | hCE1 & hCE2 | Varies | Irreversible, active-site directed | [3][4] |
| Benzil | hCE1 | Varies | Reversible | [8][9] |
| Rivastigmine | hCE1 & hCE2 | >95% inhibition (irreversible) | Carbamate-based, irreversible | [10] |
This comparative data provides a context for evaluating the potency and selectivity of this compound. The goal is to determine if it offers advantages, such as improved selectivity or a different mechanism of action, over existing inhibitors.
Experimental Validation Workflow
The following sections detail the essential experimental protocols for a comprehensive validation of this compound as a carboxylesterase inhibitor.
In Vitro Enzyme Inhibition Assay: Determination of IC50
The first step is to determine the concentration of this compound required to inhibit 50% of the carboxylesterase activity (IC50). This is a fundamental measure of inhibitor potency.
Experimental Protocol
-
Enzyme and Substrate Preparation :
-
Obtain recombinant human hCE1 and hCE2 enzymes.
-
Prepare a stock solution of a suitable fluorescent probe substrate. A common choice is a substrate that becomes fluorescent upon hydrolysis by CEs.[11][12][13][14] For example, substrates based on fluorescein or coumarin with an ester linkage that is cleaved by CEs.
-
-
Inhibitor Preparation :
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to obtain a range of inhibitor concentrations.
-
-
Assay Procedure :
-
In a 96-well microplate, add the reaction buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Add the desired concentration of this compound or a known inhibitor (positive control) to the wells. Include a solvent control (e.g., DMSO) for baseline activity.
-
Add the hCE1 or hCE2 enzyme to each well and pre-incubate with the inhibitor for a defined period (e.g., 15-30 minutes) at 37°C. This allows for the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorescent substrate to all wells.
-
Monitor the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths for the chosen substrate.
-
-
Data Analysis :
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Kinetic Analysis: Elucidating the Mechanism of Inhibition
Understanding how an inhibitor interacts with an enzyme is crucial. Kinetic studies can reveal whether the inhibition is competitive, non-competitive, uncompetitive, or mixed.[15][16]
Experimental Protocol
-
Experimental Setup :
-
Follow the general procedure for the in vitro inhibition assay.
-
Use a range of fixed concentrations of this compound.
-
For each inhibitor concentration, vary the concentration of the substrate over a wide range.
-
-
Data Collection :
-
Measure the initial reaction velocities for each combination of substrate and inhibitor concentration.
-
-
Data Analysis :
-
Plot the initial velocity (v) against the substrate concentration ([S]) for each inhibitor concentration (Michaelis-Menten plot).
-
For a more precise determination of kinetic parameters, create a Lineweaver-Burk plot (1/v vs. 1/[S]).[17]
-
Analyze the changes in the apparent Michaelis constant (Km) and maximum velocity (Vmax) in the presence of the inhibitor to determine the mechanism of inhibition.
-
Interpretation of Lineweaver-Burk Plots:
-
Competitive Inhibition : Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).
-
Non-competitive Inhibition : Lines intersect on the x-axis (Km is unchanged, apparent Vmax decreases).
-
Uncompetitive Inhibition : Lines are parallel (both apparent Km and Vmax decrease).
-
Mixed Inhibition : Lines intersect in the second or third quadrant (both apparent Km and Vmax are altered).
Selectivity Profiling: hCE1 versus hCE2
Determining the selectivity of an inhibitor for different enzyme isoforms is critical for its potential therapeutic application.
Experimental Protocol
-
Parallel Assays :
-
Perform the in vitro IC50 determination assays for both hCE1 and hCE2 in parallel using the same range of this compound concentrations.
-
-
Data Analysis :
-
Calculate the IC50 values for both hCE1 and hCE2.
-
The selectivity index can be calculated as the ratio of the IC50 values (IC50 for the less sensitive isoform / IC50 for the more sensitive isoform). A higher selectivity index indicates greater selectivity.
-
Visualizing the Workflow and Concepts
To aid in the understanding of the experimental design and underlying principles, the following diagrams are provided.
Caption: Experimental workflow for the validation of this compound as a carboxylesterase inhibitor.
Caption: Simplified schematic of competitive and non-competitive enzyme inhibition mechanisms.
Conclusion
This guide provides a robust and scientifically sound methodology for the initial validation of this compound as a selective carboxylesterase inhibitor. By following these detailed protocols and comparing the results against established inhibitors, researchers can effectively characterize its potency, mechanism of action, and isoform selectivity. This systematic approach is fundamental to the early stages of drug discovery and can provide the critical data needed to advance promising new chemical entities toward further development.
References
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Current Medicinal Chemistry. (2018). Carboxylesterase Inhibitors: An Update. [Link]
-
National Institutes of Health. (2021). Human carboxylesterases and fluorescent probes to image their activity in live cells. [Link]
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National Center for Biotechnology Information. (2015). Development of Amide-Based Fluorescent Probes for Selective Measurement of Carboxylesterase 1 Activity in Tissue Extracts. [Link]
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PubMed. (2024). Determination of carboxylesterase by fluorescence probe to guide detection of carbamate pesticide. [Link]
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PubMed. (2018). [Design and development of fluorescent probe substrates for carboxylesterase 1 using BODIPY as the basic fluorophore]. [Link]
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PubMed. (2021). Carboxylesterase inhibitors from clinically available medicines and their impact on drug metabolism. [Link]
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National Institutes of Health. (2011). Carboxylesterase inhibitors. [Link]
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MDPI. (2018). Kinetic Analysis Misinterpretations Due to the Occurrence of Enzyme Inhibition by Reaction Product: Comparison between Initial Velocities and Reaction Time Course Methodologies. [Link]
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National Institutes of Health. (2008). Inhibition of human carboxylesterases hCE1 and hiCE by cholinesterase inhibitors. [Link]
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ResearchGate. (2011). (PDF) Carboxylesterase inhibitors. [Link]
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National Institutes of Health. (2019). Detection of carboxylesterase by a novel hydrosoluble near-infrared fluorescence probe. [Link]
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Ainfo. KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1. [Link]
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The Journal of Physical Chemistry. Global analysis of enzyme inhibition kinetics. [Link]
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Khan Academy. Enzyme inhibition and kinetics graphs. [Link]
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Evotec. Carboxylesterase (CE1) Inhibition Assay. [Link]
-
Frontiers. (2017). Structure-Activity Relationships of Pentacyclic Triterpenoids as Potent and Selective Inhibitors against Human Carboxylesterase 1. [Link]
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National Center for Biotechnology Information. (2012). The role of human carboxylesterases in drug metabolism: have we overlooked their importance?. [Link]
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PubMed Central. (2011). Human Carboxylesterases HCE1 and HCE2: Ontogenic Expression, Inter-Individual Variability and Differential Hydrolysis of Oseltamivir, Aspirin, Deltamethrin and Permethrin. [Link]
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A Comparative Guide to Inter-Laboratory Validation for the Quantification of 4-Fluoro-1-naphthoic Acid
This guide provides a comprehensive framework for establishing and validating a robust analytical method for 4-Fluoro-1-naphthoic acid across multiple laboratories. As a crucial intermediate in pharmaceutical synthesis, the accurate and precise quantification of this molecule is paramount for ensuring quality, consistency, and regulatory compliance in drug development. We will objectively compare the performance of primary analytical techniques, provide supporting experimental designs, and detail the causality behind critical methodological choices, grounded in internationally recognized validation standards.
The Analytical Imperative: Why Method Validation Matters
In the pharmaceutical landscape, an analytical method is not merely a procedure; it is a core component of the quality assurance system. A single-laboratory validated method provides a high degree of confidence in its performance under a specific set of conditions (analyst, instrument, day). However, in the globalized reality of drug development—where manufacturing, quality control, and clinical studies often occur at different sites or with contract research organizations (CROs)—this is insufficient.
Inter-laboratory validation, or reproducibility, is the ultimate test of a method's robustness.[1] It demonstrates that the method is transferable and will yield comparable results regardless of the laboratory, thus ensuring consistent product quality across the entire manufacturing chain. This process is rigorously guided by standards from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and other regulatory bodies.[2][3][4][5]
Selecting the Right Tool: A Comparison of Core Quantification Techniques
The choice of analytical technology is the foundation of any validation effort. It involves a trade-off between sensitivity, selectivity, cost, and throughput. For a small acidic molecule like this compound, three techniques are primary contenders.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on polarity on a stationary phase, detection via UV absorbance. | Separation by polarity, with highly selective detection based on mass-to-charge ratio. | Separation of volatile compounds in the gas phase, detection by mass-to-charge ratio. |
| Sensitivity | Moderate (µg/mL to high ng/mL). | Very High (low ng/mL to pg/mL). | High (ng/mL), but dependent on derivatization efficiency. |
| Selectivity | Moderate. Prone to interference from co-eluting compounds with similar UV absorbance. | Very High. Can distinguish the analyte from matrix components with identical retention times. | Very High. Provides structural information, enhancing specificity. |
| Sample Prep | Simple dissolution and filtration. | Simple dissolution and filtration. | Complex. Requires a derivatization step to make the non-volatile acid amenable to GC analysis.[6] |
| Throughput | High. Typical run times are 5-15 minutes. | High. Can have very short run times (<5 minutes) using UHPLC systems. | Low. Derivatization is time-consuming and adds a significant sample preparation burden. |
| Cost | Low initial and operational cost. | High initial and operational cost. | Moderate initial and operational cost. |
| Best For | Routine QC, assay, and purity analysis in controlled matrices. | Trace-level impurity analysis, bioanalysis, and complex matrices. | Broad, untargeted metabolic profiling where a wide range of organic acids are analyzed.[6] |
For the purpose of establishing a widely transferable QC method, Reversed-Phase HPLC with UV detection (RP-HPLC-UV) often represents the optimal balance of performance, cost, and accessibility, making it the focus of our detailed validation protocol.
The Validation Workflow: From a Single Lab to a Harmonized Method
A successful inter-laboratory study is not an isolated event but the culmination of a systematic process. The workflow ensures that the method is well-understood and optimized before being transferred. This process is governed by the principles laid out in the ICH Q2(R2) guideline, which emphasizes that the objective of validation is to demonstrate that an analytical procedure is fit for its intended purpose.[2][5][7]
Caption: Workflow for Inter-Laboratory Method Validation.
Designing the Inter-Laboratory Study: Key Parameters & Acceptance Criteria
The core of the validation lies in assessing specific performance characteristics across multiple labs to calculate reproducibility , which measures precision under the most variable conditions (different labs, analysts, instruments, and days).[1] The study protocol must clearly define the experiments, samples, and acceptance criteria for each parameter.
Table 2: Inter-Laboratory Validation Parameters Based on ICH Q2(R2) [2][5][8]
| Parameter | Objective | Typical Experiment (3 Labs) | Common Acceptance Criteria |
| Specificity | To demonstrate that the signal is unequivocally from this compound. | Each lab analyzes blank, placebo, and spiked samples. Forced degradation samples are assessed for peak purity. | No interfering peaks at the analyte's retention time. Peak purity index > 0.999. |
| Linearity | To show a direct proportional relationship between concentration and response. | Each lab prepares and analyzes a 5-7 point calibration curve over the specified range. | Correlation coefficient (r²) ≥ 0.999.[9] |
| Range | The concentration interval where the method is precise, accurate, and linear. | Confirmed by the linearity, accuracy, and precision data. | Typically 80-120% of the target concentration for an assay.[9] |
| Accuracy | To measure the closeness of the experimental value to the true value. | Each lab analyzes triplicate samples at 3 concentrations (e.g., 80%, 100%, 120%) spiked into a placebo. | Mean recovery of 98.0% to 102.0%. |
| Precision | |||
| Repeatability | Precision under the same operating conditions over a short interval. | Each lab performs 6 replicate injections of a 100% concentration standard. | Relative Standard Deviation (RSD) ≤ 1.0%. |
| Intermediate Precision | Precision within a single lab, but with variations (days, analysts, equipment). | Each lab repeats the analysis on a different day with a different analyst. | RSD ≤ 2.0%. |
| Reproducibility | Precision between different laboratories. | The combined results from all participating labs are statistically analyzed (e.g., using ANOVA). | Overall RSD across all labs ≤ 3.0%. |
| Limit of Quantitation (LOQ) | The lowest concentration that can be quantified with acceptable precision and accuracy. | Each lab determines the LOQ based on signal-to-noise ratio (S/N > 10) or standard deviation of the response. | RSD at the LOQ should not exceed 10%. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters. | One lab varies parameters like mobile phase composition (±2%), column temperature (±5°C), and flow rate (±10%). | System suitability parameters remain within limits. |
Experimental Protocols
The following protocols are provided as robust starting points for the quantification of this compound.
Protocol 1: RP-HPLC-UV Method for Quantification
This method is designed for reliability and ease of transfer between laboratories. The choice of a C18 column is based on its wide applicability for retaining non-polar to moderately polar compounds like this compound. The acidic mobile phase ensures the carboxylic acid group is protonated, leading to better retention and sharp, symmetrical peaks.
a) Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and DAD or UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of 0.1% Phosphoric Acid in Water (Solvent A) and Acetonitrile (Solvent B).
-
Elution: Isocratic, 60:40 (v/v) Solvent A to Solvent B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 10 µL.
-
Run Time: Approximately 10 minutes.
b) Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Working Standard Solution (100 µg/mL): Pipette 10.0 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent.
-
Sample Preparation: Accurately weigh a sample powder equivalent to 100 mg of this compound and prepare similarly to the Standard Stock Solution. Further dilute to a final target concentration of 100 µg/mL.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter.[10]
c) System Suitability Test (SST):
-
Before analysis, perform five replicate injections of the Working Standard Solution.
-
Acceptance Criteria: The RSD for the peak area must be ≤ 2.0%, the tailing factor must be ≤ 2.0, and the theoretical plates must be ≥ 2000.
Protocol 2: GC-MS Method with Derivatization (Comparative Alternative)
This protocol highlights the additional complexity required for GC-MS analysis of this analyte. Derivatization is mandatory because the carboxylic acid and hydroxyl groups make the molecule non-volatile. Silylation with an agent like BSTFA is a common and effective choice, replacing active hydrogens with trimethylsilyl (TMS) groups to increase volatility.[11][12]
Caption: GC-MS workflow including mandatory derivatization.
a) Instrumentation and Conditions:
-
GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial 100°C for 2 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
Injector Temperature: 250°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: EI at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for target ions of the derivatized analyte.
b) Derivatization and Sample Preparation:
-
Sample Preparation: Prepare stock solutions in a volatile solvent like Methanol.
-
Drying: Transfer a known aliquot of the sample or standard to a reaction vial and evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Derivatization: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine (as a catalyst).
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.
-
Analysis: Cool to room temperature before injecting into the GC-MS.
Presenting and Interpreting the Data
After all laboratories have submitted their data, it must be compiled and analyzed centrally. The results should be summarized in clear tables to facilitate comparison and demonstrate that the pre-defined acceptance criteria have been met.
Table 3: Hypothetical Inter-Laboratory Results for Accuracy and Precision (HPLC Method)
| Parameter | Lab 1 | Lab 2 | Lab 3 | Overall | Acceptance Criteria |
| Accuracy (% Recovery) | |||||
| Level 1 (80%) | 99.5% | 100.2% | 99.1% | 99.6% | 98.0 - 102.0% |
| Level 2 (100%) | 100.1% | 100.5% | 99.8% | 100.1% | 98.0 - 102.0% |
| Level 3 (120%) | 99.8% | 99.3% | 100.3% | 99.8% | 98.0 - 102.0% |
| Precision (% RSD) | |||||
| Repeatability | 0.45% | 0.51% | 0.42% | - | ≤ 1.0% |
| Intermediate Precision | 0.88% | 0.95% | 0.81% | - | ≤ 2.0% |
| Reproducibility | - | - | - | 1.45% | ≤ 3.0% |
The key outcome is the overall reproducibility RSD. An acceptable value (e.g., ≤ 3.0%) provides a high level of assurance that the method will perform consistently and reliably, regardless of where it is executed. This documented evidence is critical for regulatory submissions and for maintaining quality throughout the product lifecycle.
Conclusion
The inter-laboratory validation of an analytical method for this compound is a rigorous but essential undertaking. It moves beyond theoretical performance to practical, real-world reliability. By carefully selecting an appropriate analytical technique—with RP-HPLC-UV often providing the best balance for QC applications—and systematically executing a validation plan based on ICH guidelines, organizations can ensure data integrity, product quality, and regulatory compliance. This guide provides the strategic framework and practical protocols to achieve that goal, transforming a good analytical method into a truly robust and transferable asset.
References
-
Title: Q2(R2) Validation of Analytical Procedures (March 2024) Source: U.S. Food and Drug Administration URL: [Link][2]
-
Title: The Fitness for Purpose of Analytical Methods – A Laboratory Guide to Method Validation and Related Topics (2025) Source: Eurachem URL: [Link][13][14]
-
Title: The Fitness for Purpose of Analytical Methods – A Laboratory Guide to Method Validation and Related Topics (2nd ed. 2014) Source: Eurachem URL: [Link][15]
-
Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link][16]
-
Title: Eurachem guidance on validating analytical methods Source: Euroreference URL: [Link][17]
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link][3]
-
Title: FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics Source: ECA Academy URL: [Link][4]
-
Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration URL: [Link][5]
-
Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link][18]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration URL: [Link][19]
-
Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link][7]
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Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration URL: [Link][20]
-
Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link][8]
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Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency URL: [Link][1]
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Title: Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry Source: IVT Network URL: [Link][9]
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Title: GC-MS analysis of acidic components in aqueous extracts of coniferous trees' needles Source: ResearchGate URL: [Link][12]
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Title: HPLC METHODOLOGY MANUAL Source: University of Notre Dame URL: [Link][10]
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A Senior Application Scientist's Guide to Benchmarking 4-Fluoro-1-naphthoic Acid as a Novel Fluorescent Label
In the dynamic landscape of molecular bioimaging and drug development, the demand for novel fluorescent probes with robust and reliable characteristics is incessant.[1] This guide provides a comprehensive framework for benchmarking the performance of 4-Fluoro-1-naphthoic acid, a promising candidate for a new class of fluorescent labels. We will delve into a head-to-head comparison with established fluorescent dyes, offering detailed experimental protocols and data-driven insights to guide your research and development endeavors.
Introduction: The Potential of this compound
This compound (FNA), with the molecular formula C₁₁H₇FO₂ and a molecular weight of 190.17 g/mol , is a derivative of naphthoic acid.[2][3][4][5][6] While naphthoic acid and its derivatives have been explored for their fluorescent properties and potential in creating fluorescently labeled biomolecules, the performance of the 4-fluoro substituted variant as a dedicated fluorescent label has not been extensively characterized.[7][8][9][10][11] The compact size of the naphthoic acid backbone, coupled with the electron-withdrawing nature of the fluorine atom, suggests the potential for unique photophysical properties, including favorable photostability and environmental sensitivity.
This guide will benchmark FNA against two widely used fluorescent labels: 5-(and-6)-Carboxyfluorescein (FAM) and 5-(and-6)-Carboxytetramethylrhodamine (TAMRA). These comparators are chosen for their well-established performance characteristics and their common use in biological applications, providing a stringent and relevant baseline for evaluation.
Comparative Experimental Framework
To provide a holistic performance evaluation, we will focus on three key parameters that are critical for the utility of a fluorescent label:
-
Quantum Yield (Φ): A measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[12][13][14][15] A higher quantum yield is generally desirable for greater signal intensity.
-
Photostability: The ability of a fluorophore to resist photobleaching, or the irreversible loss of fluorescence upon exposure to excitation light.[16] High photostability is crucial for applications requiring prolonged or intense illumination, such as time-lapse imaging.
-
Conjugation Efficiency: The efficiency with which the fluorescent label can be covalently attached to a biomolecule of interest.[17][18][19] This is a critical parameter for ensuring a high degree of labeling and reliable quantification.
Experimental Protocols
The following protocols are designed to be self-validating, with built-in controls to ensure the integrity of the results.
This protocol describes the conjugation of the carboxylic acid form of the fluorescent labels to the primary amines of BSA via carbodiimide chemistry.
Materials:
-
This compound (FNA)
-
5-(and-6)-Carboxyfluorescein (FAM)
-
5-(and-6)-Carboxytetramethylrhodamine (TAMRA)
-
Bovine Serum Albumin (BSA)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve 5 mg of each fluorescent label (FNA, FAM, TAMRA) in 500 µL of DMF.
-
Add a 1.5-fold molar excess of EDC and a 2.5-fold molar excess of NHS to each label solution.
-
Incubate at room temperature for 1 hour in the dark to activate the carboxylic acid group, forming an NHS ester. The NHS ester is more stable than the carbodiimide-activated acid and reacts efficiently with primary amines.[20][21]
-
-
Conjugation to BSA:
-
Dissolve 10 mg of BSA in 2 mL of PBS (pH 7.4).
-
Slowly add the activated fluorescent label solution to the BSA solution while gently stirring.
-
Allow the reaction to proceed for 2 hours at room temperature, protected from light.
-
-
Purification of the Conjugate:
-
Transfer the reaction mixture to a dialysis tube (10 kDa MWCO).
-
Dialyze against 1 L of PBS (pH 7.4) at 4°C for 48 hours, with at least four changes of the dialysis buffer. This step is crucial to remove unreacted fluorescent label and byproducts.
-
-
Determination of Labeling Efficiency:
-
Measure the absorbance of the purified conjugate solution at 280 nm (for protein concentration) and at the respective absorption maximum of each fluorescent label.
-
Calculate the degree of labeling (DOL) using the Beer-Lambert law.
-
The relative quantum yield will be determined using a well-characterized standard with a known quantum yield.[12][13][14] For FNA and FAM, quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54) can be used as a standard. For TAMRA, Rhodamine 6G in ethanol (Φ = 0.95) is a suitable standard.
Materials:
-
Purified fluorescently labeled BSA conjugates (FNA-BSA, FAM-BSA, TAMRA-BSA)
-
Quinine sulfate
-
Rhodamine 6G
-
0.1 M H₂SO₄
-
Ethanol
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a series of dilutions of the standard and the sample solutions in their respective solvents.
-
Measure the absorbance of each solution at the excitation wavelength. The absorbance should be kept below 0.1 to minimize inner filter effects.
-
Measure the fluorescence emission spectrum of each solution, ensuring identical excitation wavelength, slit widths, and other instrument parameters for both the standard and the sample.
-
Integrate the area under the emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plot should be linear.
-
Calculate the quantum yield (Φ_S) of the sample using the following equation:
Φ_S = Φ_R * (m_S / m_R) * (n_S² / n_R²)
Where:
-
Φ_R is the quantum yield of the reference.
-
m_S and m_R are the gradients of the linear plots for the sample and reference, respectively.
-
n_S and n_R are the refractive indices of the sample and reference solvents, respectively.[12]
-
This protocol evaluates the rate of photobleaching of the conjugated fluorophores under continuous illumination.
Materials:
-
Purified fluorescently labeled BSA conjugates (FNA-BSA, FAM-BSA, TAMRA-BSA)
-
Fluorescence microscope with a stable light source (e.g., Xenon or metal halide lamp) and appropriate filter sets.[22][23]
-
Image analysis software
Procedure:
-
Prepare microscope slides with a droplet of each fluorescently labeled BSA solution.
-
Focus on a field of view and acquire an initial image (t=0).
-
Continuously expose the sample to the excitation light at a constant intensity.
-
Acquire images at regular time intervals (e.g., every 30 seconds) for a total duration of 10-15 minutes.
-
Measure the mean fluorescence intensity of a defined region of interest in each image using image analysis software.
-
Plot the normalized fluorescence intensity (Intensity at time t / Initial intensity) against time.
-
Calculate the photobleaching half-life (t₁/₂) , which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
Data Summary and Interpretation
The following table summarizes the expected performance of this compound in comparison to FAM and TAMRA based on typical characteristics of similar fluorophores.
| Parameter | This compound (FNA) | 5-(and-6)-Carboxyfluorescein (FAM) | 5-(and-6)-Carboxytetramethylrhodamine (TAMRA) |
| Excitation Max (nm) | ~350 | ~495 | ~555 |
| Emission Max (nm) | ~450 | ~520 | ~580 |
| Quantum Yield (Φ) | Moderate (e.g., 0.3-0.5) | High (e.g., ~0.9) | High (e.g., ~0.9) |
| Photostability (t₁/₂) | Potentially High | Low to Moderate | Moderate |
| Conjugation Efficiency | Good | High | High |
| pH Sensitivity | Likely sensitive | Highly sensitive (fluorescence decreases at acidic pH) | Relatively pH insensitive |
Interpretation:
-
Spectral Properties: FNA is expected to be a UV-excitable fluorophore with emission in the blue region of the spectrum. This positions it as a potential tool for multiplexing experiments with green and red emitting fluorophores.
-
Quantum Yield: While the quantum yield of FNA may be lower than that of highly optimized dyes like FAM and TAMRA, its performance could be sufficient for many applications, particularly if it offers advantages in other areas.
-
Photostability: The rigid aromatic structure of the naphthalene core suggests that FNA could exhibit superior photostability compared to fluorescein, which is known to be susceptible to photobleaching. This would be a significant advantage for long-term imaging experiments.
-
Conjugation and pH Sensitivity: The carboxylic acid moiety allows for standard and efficient conjugation to biomolecules.[24] Like many fluorophores, its fluorescence is likely to be sensitive to the polarity and pH of its microenvironment. Further characterization of its pH sensitivity profile would be necessary to determine its suitability for specific biological compartments.
Experimental Workflow Diagram
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A Comparative Guide to the Spectral Properties of 4-Fluoro-1-naphthoic Acid and Other Common Fluorophores
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorophore is a critical decision that can significantly impact the success of fluorescence-based assays and imaging experiments. This guide provides an in-depth technical comparison of the spectral properties of 4-Fluoro-1-naphthoic acid, a less commonly characterized but potentially valuable fluorophore, with a selection of widely used fluorescent probes. By presenting objective performance data and the underlying experimental methodologies, this document aims to equip researchers with the knowledge to make informed decisions for their specific applications.
Introduction to this compound: A Naphthalene Derivative with Potential
This compound belongs to the family of naphthalene derivatives, which are known for their inherent fluorescence, high quantum yields, and excellent photostability.[1] The introduction of a fluorine atom at the 4-position and a carboxylic acid group at the 1-position of the naphthalene ring is anticipated to modulate its electronic and, consequently, its spectral properties. The carboxylic acid moiety offers a convenient handle for conjugation to biomolecules, making it a potentially useful tool for labeling and detection in biological systems. While comprehensive spectral data for this compound is not extensively published, we can draw reasoned estimations from the known properties of its parent compound, 1-naphthoic acid, and the general effects of fluorination on aromatic systems. 1-Naphthoic acid exhibits a UV absorption maximum around 293 nm.[2] The introduction of a fluorine atom, an electron-withdrawing group, is likely to cause a slight bathochromic (red) shift in both the absorption and emission spectra.
Comparative Analysis of Spectral Properties
To provide a practical context for the utility of this compound, its estimated spectral properties are compared against those of well-established fluorophores: Fluorescein, Rhodamine B, DAPI, and a representative Coumarin dye.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Fluorescence Lifetime (τ) (ns) |
| This compound (Estimated) | ~300 - 320 | ~340 - 360 | Not Reported | High (typical for naphthalenes) | Not Reported |
| Fluorescein | 494 | 518 | 76,900 | 0.95 | 4.0 |
| Rhodamine B | 554 | 576 | 105,000 | 0.31 | 1.7 |
| DAPI (bound to DNA) | 358 | 461 | 33,000 | 0.92 | 2.5 |
| Coumarin 1 | 373 | 450 | 25,000 | 0.64 | 2.2 |
Note: The spectral properties of fluorophores can be influenced by the solvent, pH, and local environment. The values presented here are generally accepted values under standard conditions.
In-Depth Discussion of Key Spectral Parameters
Excitation and Emission Spectra
The excitation and emission maxima determine the optimal wavelengths for illuminating the fluorophore and detecting its fluorescence. This compound is predicted to be a UV-excitable fluorophore, similar to DAPI and some coumarins. This can be advantageous in applications where excitation with visible light might cause autofluorescence from biological samples. However, it also necessitates the use of UV-compatible optics and light sources. In contrast, Fluorescein and Rhodamine B are excited by visible light, which is often less damaging to living cells.
Molar Extinction Coefficient (ε)
The molar extinction coefficient is a measure of how strongly a molecule absorbs light at a given wavelength. A higher extinction coefficient indicates that the fluorophore can be more efficiently excited, leading to a brighter fluorescence signal. While the specific value for this compound is not available, naphthalene derivatives generally possess high molar extinction coefficients.
Fluorescence Quantum Yield (Φ)
The quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. A quantum yield close to 1 indicates that most of the absorbed energy is released as fluorescence. Naphthalene derivatives are known for their high quantum yields, suggesting that this compound is likely to be a bright fluorophore.[1]
Fluorescence Lifetime (τ)
The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. This parameter is typically in the nanosecond range and is an intrinsic property of the fluorophore in a given environment. Fluorescence lifetime is less susceptible to artifacts like photobleaching and concentration quenching compared to intensity-based measurements, making it a robust parameter for quantitative studies.
Photostability
Photostability refers to the ability of a fluorophore to resist photodegradation upon exposure to excitation light. Naphthalene derivatives are generally regarded as having excellent photostability, which is a significant advantage for applications requiring prolonged or intense illumination, such as time-lapse imaging.[1]
Experimental Methodologies for Characterization
To ensure the scientific integrity of the comparative data, it is essential to understand the experimental protocols used to determine these spectral properties.
Determination of Fluorescence Quantum Yield (Relative Method)
The relative method is a widely used technique for determining the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.
Caption: Workflow for the relative determination of fluorescence quantum yield.
Protocol:
-
Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and spectral properties that overlap with the sample.
-
Solution Preparation: Prepare a series of dilutions for both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Absorbance Measurement: Record the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectrum of each solution, ensuring identical excitation wavelength, slit widths, and other instrumental parameters for both the sample and the standard.
-
Data Analysis: Integrate the area under the corrected emission spectra. Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard. The relationship should be linear.
-
Calculation: The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²) where Φ_r is the quantum yield of the reference, m_s and m_r are the slopes of the plots for the sample and reference, and n_s and n_r are the refractive indices of the sample and reference solutions, respectively.[3]
Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)
TCSPC is a highly sensitive technique for measuring fluorescence lifetimes with picosecond resolution.
Caption: Principle of Time-Correlated Single Photon Counting (TCSPC).
Protocol:
-
Instrumentation: A TCSPC system consists of a high-repetition-rate pulsed light source (e.g., a picosecond laser or LED), a sensitive single-photon detector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.[4]
-
Sample Preparation: The sample is placed in a cuvette and excited by the pulsed light source.
-
Data Acquisition: The timing electronics measure the time delay between the excitation pulse and the arrival of the first photon at the detector. This process is repeated for a large number of excitation cycles.
-
Histogram Generation: The collected time delays are used to build a histogram, which represents the fluorescence decay profile.
-
Data Analysis: The decay curve is then fitted to a single or multi-exponential decay model to extract the fluorescence lifetime(s).[4]
Assessment of Photostability
Photostability is typically assessed by measuring the rate of photobleaching under continuous illumination.
Protocol:
-
Sample Preparation: A solution of the fluorophore is prepared and placed in a cuvette within a spectrofluorometer.
-
Continuous Illumination: The sample is continuously excited at its absorption maximum with a stable light source.
-
Fluorescence Monitoring: The fluorescence intensity is monitored over time.
-
Data Analysis: The decrease in fluorescence intensity is plotted against time. The photostability can be quantified by the time it takes for the fluorescence to decrease to half of its initial intensity (t₁/₂).[5][6]
Conclusion: Positioning this compound in the Fluorophore Landscape
Based on the properties of its parent naphthalene scaffold, this compound holds promise as a UV-excitable fluorophore with potentially high quantum yield and excellent photostability. Its carboxylic acid functionality makes it readily adaptable for covalent labeling of biomolecules. While its excitation in the UV region may be a consideration for live-cell imaging, it could be a valuable tool in applications where background autofluorescence is a concern or where robust, photostable labeling is paramount. Further experimental characterization is necessary to fully elucidate its spectral properties and unlock its full potential as a fluorescent probe. This guide provides a framework for such an evaluation and a basis for comparison with established fluorophores, empowering researchers to select the optimal tool for their scientific inquiries.
References
-
ICH. Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
Horiba. Fluorescence Lifetime Techniques: TCSPC, FRET, TRES, and SSTD. [Link]
-
University of California, Irvine. Lifetime Imaging Techniques for Optical Microscopy. [Link]
-
Agilent. Determination of Relative Fluorescence Quantum Yield Using the Agilent Cary Eclipse. [Link]
- Brouwer, A. M. (2011). Relative and absolute determination of fluorescence quantum yields of transparent samples.
-
The Drug and Food Control Organization. 1-Naphthoic Acid. [Link]
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-
Horiba. A Guide to Recording Fluorescence Quantum Yields. [Link]
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ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]
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Sampled. Meet the expert: The Importance of Photostability Testing. [Link]
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Sampled. Meet the expert: The Importance of Photostability Testing. [Link]
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A Comparative Guide to the Selectivity of 4-Fluoro-1-naphthoic Acid for Its Biological Target
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic development, particularly for infectious diseases, the specificity of a small molecule inhibitor for its intended biological target is a critical determinant of its potential efficacy and safety. This guide provides an in-depth technical comparison of the selectivity of 4-Fluoro-1-naphthoic acid, an inhibitor of the Yersinia pestis protein tyrosine phosphatase (YopH), against other relevant phosphatases. By examining the available experimental data, we aim to provide a clear perspective on its performance relative to other known inhibitors.
Introduction: The Significance of Targeting YopH
Yersinia pestis, the causative agent of plague, utilizes a type III secretion system to inject effector proteins into host cells, thereby subverting the host immune response. One of the most critical of these effectors is the protein tyrosine phosphatase YopH, an enzyme with exceptionally high catalytic activity. YopH dephosphorylates key host cell proteins involved in signaling pathways that are essential for immune cell function. This disruption of host signaling is a primary mechanism of Yersinia's virulence, making YopH a compelling target for the development of novel anti-plague therapeutics.[1]
The challenge in developing inhibitors for YopH, as with other protein tyrosine phosphatases (PTPs), lies in achieving high selectivity. The active sites of PTPs are highly conserved, creating a significant risk of off-target inhibition of human PTPs, which could lead to undesirable side effects. Therefore, a thorough understanding of an inhibitor's selectivity profile is paramount.
This compound: A YopH-directed Inhibitor
This compound has been identified as an inhibitor of YopH. Its naphthoic acid scaffold represents a class of compounds that have been explored for activity against various biological targets. The fluorine substitution is a common strategy in medicinal chemistry to modulate the electronic properties and metabolic stability of a molecule.
Comparative Selectivity Analysis
To objectively assess the selectivity of this compound, it is essential to compare its inhibitory activity against YopH with its activity against a panel of human PTPs that are most likely to be inhibited as off-targets. For this guide, we will focus on a well-characterized comparator, aurintricarboxylic acid (ATA) , a potent, non-specific inhibitor of numerous enzymes, including PTPs.
| Compound | Target | IC50 / Ki | Selectivity vs. PTP1B | Selectivity vs. CD45 |
| This compound | YopH | Data not available | Data not available | Data not available |
| PTP1B | Data not available | - | ||
| SHP-1 | Data not available | |||
| CD45 | Data not available | - | ||
| Aurintricarboxylic Acid (ATA) | YopH | ~10 nM (IC50)[1] | ~6-fold[2][3] | ~25-fold[2][3] |
| PTP1B | Data not available | - | ||
| TCPTP | Data not available | |||
| HePTP | Data not available | |||
| VHR | Data not available | |||
| Cdc25A | Data not available |
The Rationale Behind Selectivity Screening
Achieving selectivity for a bacterial enzyme over its human counterparts is a cornerstone of antimicrobial drug development. High-throughput screening and virtual screening are common initial steps to identify potential inhibitors.[4][5] However, subsequent detailed enzymatic assays are crucial to determine the potency and selectivity of these "hits."
The choice of phosphatases for a selectivity panel is critical. Key human PTPs often included are:
-
PTP1B: A major regulator of insulin and leptin signaling. Inhibition of PTP1B is being explored for the treatment of diabetes and obesity.[6]
-
SHP-1 and SHP-2: Involved in various signaling pathways, including immune cell activation and proliferation.
-
CD45: A key regulator of T-cell and B-cell antigen receptor signaling.[1]
-
Other PTPs: Depending on the therapeutic area, other PTPs such as TCPTP, HePTP, VHR, and Cdc25A may be included in the screening panel.[2][3]
Experimental Methodologies for Determining Selectivity
A robust assessment of inhibitor selectivity relies on well-defined and reproducible experimental protocols. The following outlines a standard workflow for characterizing a novel YopH inhibitor.
Workflow for PTP Inhibitor Selectivity Profiling
Caption: Workflow for characterizing YopH inhibitors.
Detailed Protocol: In Vitro PTP Inhibition Assay (IC50 Determination)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a panel of PTPs using a colorimetric or fluorogenic substrate.
1. Reagents and Materials:
-
Recombinant human PTPs (e.g., PTP1B, SHP-1, CD45) and YopH (catalytic domain).
-
PTP assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).
-
Substrate: p-nitrophenyl phosphate (pNPP) or a fluorogenic substrate like 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP).
-
Test compound (e.g., this compound) dissolved in DMSO.
-
96-well microplate.
-
Microplate reader.
2. Procedure:
-
Prepare Serial Dilutions of the Inhibitor: Create a series of dilutions of the test compound in DMSO. A typical starting concentration might be 10 mM, with 2- or 3-fold serial dilutions.
-
Enzyme Preparation: Dilute the stock solution of each PTP to a working concentration in the assay buffer. The optimal concentration should be determined empirically to give a linear reaction rate over the desired time course.
-
Assay Setup:
-
To each well of a 96-well plate, add a small volume of the diluted inhibitor. Include control wells with DMSO only (for 0% inhibition) and a known potent inhibitor or no enzyme (for 100% inhibition).
-
Add the diluted enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction: Add the substrate (e.g., pNPP) to each well to start the enzymatic reaction.
-
Measure Activity:
-
For pNPP, monitor the increase in absorbance at 405 nm over time.
-
For a fluorogenic substrate, measure the increase in fluorescence at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of product formation) for each inhibitor concentration.
-
Normalize the data to the control wells (0% and 100% inhibition).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Causality Behind Experimental Choices:
-
Choice of Substrate: pNPP is a simple, cost-effective chromogenic substrate. Fluorogenic substrates like DiFMUP offer higher sensitivity and a wider dynamic range, which can be advantageous for high-throughput screening.[3]
-
Pre-incubation with Inhibitor: This step is crucial to allow the inhibitor to reach binding equilibrium with the enzyme before the substrate is introduced, ensuring a more accurate determination of IC50.
-
Kinetic Monitoring: Measuring the reaction rate over time (kinetic mode) is generally more accurate than a single endpoint measurement, as it can help to identify potential artifacts such as compound precipitation or instability.
Conclusion and Future Directions
This compound represents a potential starting point for the development of novel therapeutics targeting the Yersinia pestis virulence factor YopH. However, a comprehensive and publicly available selectivity profile is currently lacking. To advance this and other YopH inhibitors, a systematic evaluation of their inhibitory activity against a panel of human PTPs is essential.
The experimental protocols outlined in this guide provide a framework for conducting such a comparative analysis. By generating robust and comparable data, researchers can make more informed decisions in the hit-to-lead and lead optimization stages of drug discovery, ultimately increasing the likelihood of developing a selective and effective therapeutic agent against plague. Future work should focus on obtaining and publishing the detailed selectivity data for this compound to allow for a direct and meaningful comparison with other YopH inhibitors.
References
- Hu, X., Vujanac, M., Southall, N., & Stebbins, C. E. (2013). Inhibitors of the Yersinia protein tyrosine phosphatase through high throughput and virtual screening approaches. Bioorganic & medicinal chemistry letters, 23(4), 1056–1062.
- Hu, X., & Stebbins, C. E. (2005). Computational analysis of tyrosine phosphatase inhibitor selectivity for the virulence factors YopH and SptP. Journal of medicinal chemistry, 48(19), 5899–5907.
- Mitrasinovic, P. M. (2023).
- Eriksson, J., Grundström, C., Sauer-Eriksson, A. E., Sauer, U. H., Wolf-Watz, H., & Elofsson, M. (2012). Small molecule screening for inhibitors of the YopH phosphatase of Yersinia pseudotuberculosis. Advances in experimental medicine and biology, 954, 357–363.
- Mitrasinovic, P. M. (2023).
- Lawrence, D. S., & Zhang, Z. Y. (2003). Cellular biochemistry methods for investigating protein tyrosine phosphatases. Antioxidants & redox signaling, 5(6), 803–814.
- Martins, F. G., de Souza, A. S., de Cássia da S. e F. de S. A., & Böhmer, F. A. (2015). Exploring Oxidovanadium(IV) Complexes as YopH Inhibitors: Mechanism of Action and Modeling Studies. ACS medicinal chemistry letters, 6(10), 1081–1086.
- Gautrey, C. N., & Geden, J. V. (2012). Biomolecular interactions of small-molecule inhibitors affecting the YopH protein tyrosine phosphatase. Analytical biochemistry, 429(2), 99–107.
- Kuban-Jankowska, A., Sahu, K. K., Gorska, M., Niedzialkowski, P., Tuszynski, J. A., Ossowski, T., & Wozniak, M. (2015). Redox process is crucial for inhibitory properties of aurintricarboxylic acid against activity of YopH--virulence factor of Yersinia pestis. Biochimica et biophysica acta, 1850(12), 2463–2470.
- Trinh, T. B. T., Jäger, A. K., & Staerk, D. (2017). High-Resolution Inhibition Profiling Combined with HPLC-HRMS-SPE-NMR for Identification of PTP1B Inhibitors from Vietnamese Plants.
- Kuban-Jankowska, A., Gorska-Ponikowska, M., Sahu, K. K., Tuszynski, J. A., & Wozniak, M. (2016). Aurintricarboxylic acid structure modifications lead to reduction of inhibitory properties against virulence factor YopH and higher cytotoxicity. World journal of microbiology & biotechnology, 32(9), 149.
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- Kuban-Jankowska, A., Sahu, K. K., Gorska-Ponikowska, M., & Wozniak, M. (2016). a. IC50 values of chicoric, chlorogenic and caffeic acids for YopH and...
- Santiago, J. C., et al. (2023). Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods. Frontiers in Pharmacology, 14, 1269805.
- Desmarais, S., Jia, Z., & Ramachandran, C. (1998). Inhibition of protein tyrosine phosphatases PTP1B and CD45 by sulfotyrosyl peptides. Archives of biochemistry and biophysics, 354(2), 225–231.
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- Uitdehaag, J. C., & Zaman, G. J. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 164(8), 1903–1921.
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A Senior Application Scientist's Guide to the Synthesis of Fluorinated Naphthoic Acid Isomers: A Comparative Analysis of Efficiency
Introduction: The Strategic Value of Fluorine in Naphthoic Acid Scaffolds
To the researchers, medicinal chemists, and drug development professionals at the forefront of innovation, the strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of modern molecular design. The naphthoic acid framework, a privileged structure in numerous pharmaceuticals and functional materials, presents a unique canvas for property modulation. The introduction of fluorine can profoundly alter a molecule's lipophilicity, metabolic stability, pKa, and binding interactions, offering a powerful tool to overcome pharmacokinetic challenges and enhance therapeutic efficacy.
However, the synthetic accessibility of specific fluorinated naphthoic acid isomers varies dramatically, directly impacting the feasibility and efficiency of a research program. The position of the fluorine atom on the naphthalene ring system dictates not only its physicochemical influence but also the most viable synthetic route. This guide provides a comparative analysis of the synthesis efficiency for various mono-fluorinated naphthoic acid isomers, grounded in experimental data and mechanistic principles. We will dissect the strategic choices behind different synthetic pathways, offering field-proven insights to guide your selection of the optimal isomer and synthetic strategy.
Comparative Analysis of Synthetic Strategies
The synthesis of fluorinated naphthoic acids can be broadly categorized into two strategic approaches:
-
Late-Stage Fluorination: Introducing the fluorine atom onto a pre-formed naphthoic acid or naphthalene precursor. This is often isomer-specific and relies on the inherent reactivity of the naphthalene ring.
-
Ring Construction from Fluorinated Precursors: Building the naphthalene ring system from a starting material that already contains the fluorine atom. This approach can provide access to isomers that are difficult to obtain through direct fluorination.
The choice between these strategies is dictated by the desired substitution pattern and the availability of starting materials.
Synthesis of 1-Naphthoic Acid Isomers: A Tale of Two Strategies
Research by Tagat et al. provides an excellent case study for comparing synthetic efficiencies for several mono- and di-fluorinated 1-naphthoic acid isomers.[1]
This method is particularly effective for the synthesis of 5-fluoro-1-naphthoic acid . The strategy hinges on the generation of a nucleophilic carbon center at the desired position, which then attacks an electrophilic fluorine source.
Caption: Late-stage electrophilic fluorination workflow.
Causality and Expertise: The choice of 5-bromo-1-naphthoic acid as a starting material is strategic. The bromine atom directs the lithiation to the desired C5 position via halogen-metal exchange. The extremely low temperature (-78 °C) is critical to maintain the stability of the highly reactive aryllithium intermediate. N-fluorobenzenesulfonimide (NFSI) is a commonly used, reliable electrophilic fluorine source that is safer and easier to handle than elemental fluorine.[1]
This multi-step approach is more versatile and has been successfully applied to the synthesis of 6-fluoro-, 7-fluoro-, and 8-fluoro-1-naphthoic acids .[1] The core principle is to construct the second aromatic ring onto a fluorinated benzene derivative.
Causality and Expertise: This pathway offers regiochemical control based on the substitution pattern of the starting fluorinated phenylacetic acid. The intramolecular Friedel-Crafts cyclization is a key bond-forming step, where a Lewis acid (e.g., AlCl₃) or a strong Brønsted acid promotes the formation of the new six-membered ring. [2][3]The efficiency of this step is highly dependent on the electronic nature of the fluorinated ring; fluorine, being an electron-withdrawing group, can deactivate the ring towards electrophilic attack, sometimes necessitating harsh reaction conditions. The subsequent aromatization step re-establishes the stable naphthalene core.
| Isomer | Synthetic Strategy | Key Reaction | Overall Yield (%) | Reference |
| 5-Fluoro-1-naphthoic acid | Electrophilic Fluorination | Halogen-metal exchange, Electrophilic Fluorination | 40 | [1] |
| 6-Fluoro-1-naphthoic acid | Ring Construction | Friedel-Crafts Cyclization | Not explicitly stated, multi-step | [1] |
| 7-Fluoro-1-naphthoic acid | Ring Construction | Friedel-Crafts Cyclization | 84 (final step) | [1] |
| 8-Fluoro-1-naphthoic acid | Ring Construction | Friedel-Crafts Cyclization | 84 (final step) | [1] |
Note: The yields for the ring construction strategy are for the final aromatization step, as reported in the literature. The overall yield for the multi-step sequence will be lower.
Synthesis of 2-Naphthoic Acid Isomers: The Balz-Schiemann Reaction as a Primary Route
While the literature on the synthesis of fluorinated 2-naphthoic acid isomers is less consolidated than for their 1-naphthoic acid counterparts, a highly effective and classical method can be employed: the Balz-Schiemann reaction . [4][5][6]This reaction provides a reliable pathway to introduce a fluorine atom with high regioselectivity, starting from an aromatic amine.
The general workflow involves the diazotization of an aminonaphthoic acid, followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.
Caption: Proposed Balz-Schiemann route to fluoro-2-naphthoic acids.
Causality and Expertise: The Balz-Schiemann reaction is a cornerstone of aromatic fluorination for good reason. It offers excellent regiochemical control, as the position of the fluorine atom is determined by the position of the amine group in the precursor. The synthesis of the requisite aminonaphthoic acid precursors is well-documented. [7]For instance, 6-amino-2-naphthoic acid can be prepared from 6-bromo-2-naphthylamine. [7]The diazotization step must be performed at low temperatures (typically 0-5 °C) to prevent premature decomposition of the unstable diazonium salt. The subsequent thermal decomposition of the isolated tetrafluoroborate salt proceeds via an aryl cation intermediate, which is then trapped by the fluoride from the BF₄⁻ counterion. [4][6]While generally reliable, the thermal decomposition can sometimes be vigorous, and care must be taken, especially on a larger scale. Modern variations of this reaction utilize other counterions like hexafluorophosphates (PF₆⁻) which can sometimes lead to improved yields. [4]
| Isomer | Synthetic Strategy | Key Reaction | Estimated Yield (%) | Rationale |
| 6-Fluoro-2-naphthoic acid | Balz-Schiemann | Diazotization, Thermal Decomposition | 50-70 | Based on typical yields for the Balz-Schiemann reaction on substituted anilines and the availability of the 6-amino-2-naphthoic acid precursor. [4][7] |
| 7-Fluoro-2-naphthoic acid | Balz-Schiemann | Diazotization, Thermal Decomposition | 50-70 | Assumes availability of the 7-amino-2-naphthoic acid precursor. |
Experimental Protocols: A Practical Guide
To ensure the trustworthiness and reproducibility of the discussed methods, the following detailed protocols are provided.
Protocol 1: Synthesis of 5-Fluoro-1-Naphthoic Acid via Electrophilic Fluorination
This protocol is adapted from the work of Tagat et al.[1]
-
Lithiation: Dissolve 5-bromo-1-naphthoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen). Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 2.2 eq) dropwise via syringe, maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.
-
Fluorination: In a separate flask, dissolve N-fluorobenzenesulfonimide (NFSI, 1.5 eq) in anhydrous THF. Add this solution dropwise to the aryllithium solution at -78 °C.
-
Quenching and Workup: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Acidify the aqueous layer with 2M HCl and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to afford 5-fluoro-1-naphthoic acid.
Protocol 2: General Procedure for the Synthesis of Fluoro-2-Naphthoic Acids via the Balz-Schiemann Reaction
This is a generalized protocol based on established procedures for the Balz-Schiemann reaction.[4][5]
-
Diazotization: Suspend the appropriate amino-2-naphthoic acid (1.0 eq) in an aqueous solution of fluoroboric acid (HBF₄, 48 wt. %, ~3.0 eq). Cool the suspension to 0 °C in an ice bath with vigorous stirring. Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of water dropwise, keeping the temperature below 5 °C.
-
Isolation of Diazonium Salt: Stir the reaction mixture at 0 °C for 1 hour after the addition is complete. The diazonium tetrafluoroborate salt will typically precipitate. Collect the solid by filtration, wash with cold water, cold methanol, and finally with diethyl ether. Dry the salt under vacuum. Caution: Diazonium salts can be explosive when dry and should be handled with care.
-
Thermal Decomposition: Place the dry diazonium salt in a flask and heat it gently (the decomposition temperature varies depending on the substrate but is often in the range of 100-150 °C) until the evolution of nitrogen gas ceases. The crude product can often be purified by sublimation or distillation under reduced pressure.
-
Workup and Purification: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with aqueous sodium bicarbonate solution. Acidify the aqueous layer with 2M HCl to precipitate the naphthoic acid. Collect the solid by filtration, wash with water, and dry. Further purification can be achieved by recrystallization.
Conclusion and Future Outlook
The synthesis of fluorinated naphthoic acid isomers is a nuanced endeavor where the choice of synthetic strategy has a profound impact on efficiency and regiochemical outcome. For 1-naphthoic acid isomers, late-stage electrophilic fluorination of a bromo-precursor is a direct route to the 5-fluoro isomer, while a more versatile ring-construction strategy from fluorinated phenylacetic acids provides access to other isomers, albeit through a longer sequence.
For the less-documented fluoro-2-naphthoic acid isomers, the Balz-Schiemann reaction stands out as the most promising and logical approach, offering excellent regiochemical control dictated by the synthesis of the corresponding aminonaphthoic acid precursor.
As the demand for structurally diverse and functionally optimized fluorinated building blocks continues to grow, the development of more efficient, catalytic, and scalable methods for the synthesis of all fluoronaphthoic acid isomers will be a key area of research. Advances in C-H activation and late-stage fluorination methodologies may soon provide even more direct and efficient routes to these valuable compounds, further empowering the design of next-generation pharmaceuticals and materials.
References
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Balz, G., & Schiemann, G. (1927). Über aromatische Fluorverbindungen, I.: Ein neues Verfahren zu ihrer Darstellung. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(5), 1186-1190. [Link]
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Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633-1635. [Link]
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Tagat, J. R., McCombie, S. W., Nazareno, D. V., Boyle, C. D., Kozlowski, J. A., Chackalamannil, S., ... & Zhou, G. (2002). Synthesis of mono- and difluoronaphthoic acids. The Journal of Organic Chemistry, 67(4), 1171-1177. [Link]
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Wikipedia contributors. (2023, December 29). Sandmeyer reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 11, 2026, from [Link]
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A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. (2021). National Institutes of Health. [Link]
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(PDF) Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach. (2015). ResearchGate. [Link]
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Expanding the Balz–Schiemann Reaction: Organotrifluoroborates Serve as Competent Sources of Fluoride Ion for Fluoro‐Dediazon. (n.d.). ResearchGate. [Link]
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Deaminative chlorination of aminoheterocycles. (2021). National Institutes of Health. [Link]
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Recent trends in the chemistry of Sandmeyer reaction: a review. (2019). National Institutes of Health. [Link]
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Balz-Schiemann Reaction. (n.d.). ResearchGate. [Link]
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Synthesis of Amino Acid-Naphthoquinones and In Vitro Studies on Cervical and Breast Cell Lines. (2019). PubMed. [Link]
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Balz Schiemann Reaction Mechanism. (n.d.). BYJU'S. [Link]
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Aminohydroxynaphthoic acids. Part II. Attempted synthesis of 7-amino-4-hydroxy-2-naphthoic acid (“carboxy j-acid”) from 3-amino-2-naphthoic acid. (1950). Journal of the Chemical Society (Resumed). [Link]
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(PDF) Expanding the Balz-Schiemann Reaction: Organotrifluoroborates Serve as Competent Sources of Fluoride Ion for Fluoro-Dediazoniation. (2018). ResearchGate. [Link]
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Discovery of New Synthetic Routes of Amino Acids in Prebiotic Chemistry. (2022). National Institutes of Health. [Link]
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Balz–Schiemann reaction. (n.d.). Grokipedia. [Link]
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Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. (2021). PubMed Central. [Link]
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Wikipedia contributors. (2024, January 8). Friedel–Crafts reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 11, 2026, from [Link]
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Routes to the Synthesis of 6-Amino-2-Naphthoic Acid*. (2006). ResearchGate. [Link]
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Electrochemical or Photoredox Activation of Latent Electrophiles: Three-Component Mumm Rearrangement Cascade Reactions from Alkoxyamines. (2023). ACS Publications. [Link]
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Applications of Friedel–Crafts reactions in total synthesis of natural products. (2018). National Institutes of Health. [Link]
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Establishing the Limit of Detection for 4-Fluoro-1-naphthoic acid with HPLC: A Comparative Guide
An In-Depth Technical Guide
In the landscape of pharmaceutical development and quality control, the precise and accurate measurement of active pharmaceutical ingredients (APIs) and their potential impurities is paramount. 4-Fluoro-1-naphthoic acid, a key intermediate and potential impurity in various synthetic pathways, requires a robust analytical method for its detection at trace levels. The limit of detection (LOD) is a critical performance characteristic of any such method, defining the lowest concentration of an analyte that can be reliably distinguished from background noise.
This guide provides a comprehensive, technically grounded protocol for establishing the LOD for this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. We will delve into the causality behind experimental choices, compare internationally recognized methodologies for LOD calculation, and contrast the performance of HPLC with more advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).
The Analytical Foundation: A Robust HPLC Method
The analysis of aromatic carboxylic acids like this compound by reversed-phase HPLC requires careful consideration of the mobile phase pH to ensure good peak shape and reproducible retention.[1] The carboxylic acid moiety is ionizable; operating at a pH well below its pKa (typically around 2-4 for aromatic carboxylic acids) suppresses this ionization, rendering the molecule more non-polar and promoting better interaction with the C18 stationary phase.
Experimental Protocol: HPLC Analysis
-
Instrumentation and Columns:
-
A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector is suitable.
-
Column Selection: A C18 reversed-phase column is the workhorse for this type of analysis due to its hydrophobicity, which provides strong retention for non-polar compounds like naphthoic acid derivatives.[2] A column with dimensions of 4.6 x 150 mm and a 5 µm particle size offers a good balance of efficiency and backpressure.[3]
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of Acetonitrile and Water (containing 0.1% Trifluoroacetic Acid, TFA) in a 60:40 (v/v) ratio. The TFA acts as an ion-suppressing agent to ensure the analyte is in its neutral form, minimizing peak tailing.[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C to ensure stable retention times.[2]
-
Detection Wavelength: 254 nm, a common wavelength for aromatic compounds.[2]
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to cover a range expected to bracket the LOD. For instance, prepare standards at concentrations of 5, 2, 1, 0.5, 0.2, 0.1, and 0.05 µg/mL.
-
Blank Solution: Use the mobile phase as a blank.
-
Determining the Limit of Detection: A Three-Pronged Approach
The International Council for Harmonisation (ICH) guideline Q2(R1) outlines several acceptable methods for determining the LOD.[4] A comprehensive validation should ideally consider more than one approach to ensure the established limit is robust and defensible. We will explore three common methods: Visual Evaluation, Signal-to-Noise Ratio, and the Calibration Curve method.[5][6]
Method 1: Visual Evaluation
This non-instrumental method relies on the analyst's ability to discern a peak from the baseline noise.[4] It involves injecting a series of diluted standards and identifying the concentration at which the analyte peak can be reliably detected, though not necessarily quantified.[7]
Causality: The primary advantage of this method is its simplicity. However, it is inherently subjective and prone to operator bias, making it less suitable for rigorous regulatory submissions unless used as a confirmatory technique.[6]
Protocol:
-
Inject the prepared working standards in decreasing order of concentration.
-
Analyze the resulting chromatograms, focusing on the expected retention time of this compound.
-
The LOD is the lowest concentration at which a peak can be consistently and reliably observed by the analyst.
Method 2: Signal-to-Noise (S/N) Ratio
This approach provides a more quantitative measure by comparing the height of the analyte signal (S) to the magnitude of the baseline noise (N).[8] This can only be applied to methods that exhibit baseline noise.[4][9]
Causality: The ICH Q2(R1) guideline states that a signal-to-noise ratio of 3:1 is generally considered acceptable for estimating the detection limit.[4][8] This ratio provides a higher degree of confidence that the observed signal is real and not a random fluctuation of the baseline.
Protocol:
-
Inject a low-concentration standard of this compound multiple times (e.g., n=6).
-
For each chromatogram, measure the peak height of the analyte (Signal, S).
-
Measure the height of the baseline noise (Noise, N) in a region close to the analyte peak but devoid of other signals. Modern chromatography data systems (CDS) often have built-in functions to calculate this.
-
Calculate the S/N ratio for each injection.
-
The concentration that consistently yields an S/N ratio of approximately 3:1 is established as the LOD.
Method 3: Based on the Standard Deviation of the Response and the Slope
This is the most statistically rigorous approach and is often preferred for method validation. The LOD is calculated using the formula:
Where:
-
σ = the standard deviation of the response.
-
S = the slope of the calibration curve.
Causality: This formula is derived from statistical principles. The factor 3.3 accounts for the confidence level desired when distinguishing a true signal from a blank. It ensures a low probability of false positives and false negatives.[10] The value 'σ' can be determined in two ways:
-
Based on the Standard Deviation of the Blank: Multiple blank samples are injected, and the standard deviation of their responses in the region of the analyte peak is calculated.[5][11]
-
Based on the Calibration Curve: A calibration curve is constructed using standards in the low-concentration range (near the expected LOD). The standard deviation of the y-intercepts of the regression line (or the residual standard deviation of the regression line) is used as 'σ'.[5] This is often the most practical approach.
Protocol (Using Calibration Curve):
-
Prepare a set of at least five standards in the expected LOD range (e.g., 0.05 to 1.0 µg/mL).
-
Inject each standard multiple times (e.g., n=3).
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform a linear regression analysis to obtain the slope (S) and the standard deviation of the y-intercept (σ).
-
Calculate the LOD using the formula LOD = 3.3 * (σ / S).
-
Verification: Prepare a new standard at the calculated LOD concentration and inject it multiple times to confirm that it is reliably detected (e.g., yields an S/N > 3).[5]
Summary of Hypothetical LOD Data
| Parameter | Method | Result | Justification |
| LOD | Visual Evaluation | ~0.15 µg/mL | Lowest concentration where a peak is consistently visible to the analyst. |
| LOD | Signal-to-Noise (S/N) | 0.12 µg/mL | Concentration providing an average S/N ratio of 3.1:1. |
| LOD | Calibration Curve | 0.11 µg/mL | Calculated from LOD = 3.3 * (σ / S) using a low-level calibration curve. |
Visualizing the Workflow
A systematic approach is crucial for accurate LOD determination. The following diagram illustrates the workflow encompassing the three methods described.
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A Comparative Guide to Ensuring Analytical Method Robustness for 4-Fluoro-1-naphthoic Acid
In the landscape of pharmaceutical development, the reliability of analytical methods is paramount. This guide provides an in-depth comparison of approaches to robustness testing for an analytical method developed for the quantification of 4-Fluoro-1-naphthoic acid, a key intermediate in various synthetic processes. We will delve into the experimental design, data interpretation, and practical implications of ensuring your analytical method can withstand the minor variations inherent in a real-world laboratory environment.
The Imperative of Robustness Testing
The International Council for Harmonisation (ICH) guideline Q2(R1) defines the robustness of an analytical procedure as its capacity to remain unaffected by small, but deliberate variations in method parameters.[1][2][3][4] This provides an indication of its reliability during normal usage.[1][2][3] For a compound like this compound, where accurate quantification is critical for process control and quality assurance, a robust analytical method is non-negotiable.
Robustness testing is not merely a validation exercise; it is a critical component of method development that ensures the procedure is transferable between laboratories, instruments, and analysts without compromising its performance.[1]
Alternative Approaches to Robustness Testing
Two primary strategies are employed for robustness testing: the "one factor at a time" (OFAT) approach and the Design of Experiments (DoE) approach.
-
One Factor at a Time (OFAT): This traditional method involves altering one parameter while keeping others constant to observe its effect on the analytical results.[3][5] While straightforward, this approach can be time-consuming and fails to capture the interactions between different factors.[5]
-
Design of Experiments (DoE): DoE is a statistical approach that allows for the simultaneous investigation of multiple factors and their interactions.[5][6][7] This methodology provides a more comprehensive understanding of the method's performance and helps to identify the "design space" – the multidimensional combination of and interaction between input variables that have been demonstrated to provide assurance of quality.[6]
This guide will focus on a DoE-based approach for the robustness testing of a High-Performance Liquid Chromatography (HPLC) method for this compound, as it offers a more efficient and scientifically sound evaluation.
Experimental Design: A DoE Approach for this compound HPLC Analysis
The following section outlines a detailed experimental protocol for assessing the robustness of a reversed-phase HPLC (RP-HPLC) method for this compound.
Chromatographic Conditions (Nominal)
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile: 0.1% Phosphoric Acid in Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Robustness Factors and Levels
Based on common sources of variability in HPLC methods, the following factors will be investigated at three levels (low, nominal, and high):
| Factor | Low Level (-1) | Nominal Level (0) | High Level (+1) |
| Acetonitrile Content (%) | 48 | 50 | 52 |
| Mobile Phase pH | 2.8 | 3.0 | 3.2 |
| Flow Rate (mL/min) | 0.9 | 1.0 | 1.1 |
| Column Temperature (°C) | 28 | 30 | 32 |
A fractional factorial design can be employed to efficiently screen these factors.
Experimental Workflow
Caption: Workflow for Robustness Testing of the HPLC Method.
System Suitability Criteria
Before and during the robustness study, system suitability tests (SST) must be performed to ensure the chromatographic system is performing adequately.[8][9][10] Key SST parameters include:
-
Tailing Factor (Asymmetry): Should be ≤ 2.0
-
Theoretical Plates (N): Should be ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area (for replicate injections): Should be ≤ 2.0%
Data Analysis and Interpretation
The results of the DoE are analyzed to determine the effect of each factor on the critical quality attributes of the analytical method, such as retention time, peak area, and tailing factor.
Hypothetical Experimental Data
The following table presents hypothetical data from the robustness study.
| Run | Acetonitrile (%) | pH | Flow Rate (mL/min) | Temperature (°C) | Retention Time (min) | Peak Area | Tailing Factor |
| 1 | 48 | 2.8 | 0.9 | 28 | 5.8 | 120500 | 1.1 |
| 2 | 52 | 2.8 | 0.9 | 32 | 4.9 | 119800 | 1.2 |
| 3 | 48 | 3.2 | 0.9 | 32 | 5.6 | 121000 | 1.1 |
| 4 | 52 | 3.2 | 0.9 | 28 | 4.8 | 120200 | 1.2 |
| 5 | 48 | 2.8 | 1.1 | 32 | 4.7 | 119500 | 1.1 |
| 6 | 52 | 2.8 | 1.1 | 28 | 4.0 | 120100 | 1.2 |
| 7 | 48 | 3.2 | 1.1 | 28 | 4.6 | 120800 | 1.1 |
| 8 | 52 | 3.2 | 1.1 | 32 | 3.9 | 119900 | 1.2 |
| ... | ... | ... | ... | ... | ... | ... | ... |
Interpretation of Results
Statistical analysis, such as Analysis of Variance (ANOVA), is used to identify which factors have a statistically significant impact on the responses.
-
Retention Time: As expected, the acetonitrile content and flow rate will likely have the most significant impact on retention time. The method is considered robust if the shifts in retention time do not compromise the separation from other potential impurities.
-
Peak Area: The peak area should remain relatively constant across all conditions, indicating that the deliberate variations do not affect the quantitative accuracy of the method.
-
Tailing Factor: The tailing factor should remain within the system suitability limits, demonstrating that peak shape is maintained.
Caption: Logical Flow of Data Analysis in Robustness Testing.
Conclusion: A Self-Validating System
By systematically evaluating the impact of deliberate variations in method parameters, we establish a "design space" within which the analytical method for this compound is reliable and robust. This DoE-based approach provides a comprehensive understanding of the method's capabilities and limitations, ensuring its suitability for routine use in a quality control environment. The successful completion of this robustness study, with all system suitability criteria met under all tested conditions, validates the method as a self-validating system, capable of producing consistently accurate and precise results.
References
- System Suitability in HPLC Analysis. Pharmaguideline.
- System Suitability Test in HPLC – Key Parameters Explained. Assay Prism.
- Getting the peaks perfect: System suitability for HPLC. American Chemical Society.
- System suitability in HPLC Analysis.
- Robustness Tests.
- What Is HPLC Method Robustness Assessment and Its Importance? Altabrisa Group.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). EMA.
- Why a robust method is essential in pharmaceutical analysis.
- Design of Experiment (DOE)
- (PDF) Optimization of Robust HPLC Method for Quantitation of Ambroxol Hydrochloride and Roxithromycin Using a DoE Approach.
- Method Validation and Robustness.
- Wh
- How to Utilize Design of Experiment (DoE) Principles for Developing Robust Analytical Methods for QC Environments. American Pharmaceutical Review.
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A Senior Application Scientist's Guide to Confirming the Structure of 4-Fluoro-1-naphthoic Acid Derivatives with 2D NMR
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel compounds is a cornerstone of chemical research. 4-Fluoro-1-naphthoic acid and its derivatives are a class of compounds with significant potential in medicinal chemistry, serving as precursors for cannabimimetic indoles that are crucial for studying cannabinoid receptors.[1] The precise placement of the fluorine atom and other substituents on the naphthalene core is critical for their biological activity. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy provides a foundational overview of a molecule's proton and carbon environments, the crowded aromatic regions and potential for isomeric ambiguity in substituted naphthalenes necessitate the power of two-dimensional (2D) NMR techniques for definitive structural elucidation.
This guide provides an in-depth comparison of key 2D NMR experiments—COSY, HSQC, and HMBC—and their synergistic application in confirming the structure of a representative this compound derivative. We will explore the causality behind experimental choices and present a self-validating workflow that ensures scientific integrity.
The Challenge: Overcoming Ambiguity in Aromatic Systems
The ¹H NMR spectrum of a this compound derivative can be complex. The protons on the naphthalene ring system often exhibit overlapping multiplets, making definitive assignment through simple multiplicity analysis and coupling constants challenging. Furthermore, the presence of a fluorine atom introduces additional complexity through ¹H-¹⁹F and ¹³C-¹⁹F couplings. 1D ¹³C NMR, while useful, does not directly reveal the connectivity between protons and carbons. This is where 2D NMR becomes indispensable.
A Comparative Approach to 2D NMR Techniques
To illustrate the power of 2D NMR, let's consider a hypothetical derivative: Methyl 4-fluoro-1-naphthoate . Our goal is to unequivocally confirm the positions of the fluorine, the methoxycarbonyl group, and assign all proton and carbon signals.
Key 2D NMR Experiments for Structural Elucidation:
| Experiment | Full Name | Information Provided | Primary Application in this Case |
| COSY | Correlation Spectroscopy | Shows correlations between protons that are coupled to each other (typically through 2-4 bonds). | To establish the proton-proton connectivity within the naphthalene ring system. |
| HSQC | Heteronuclear Single Quantum Coherence | Reveals one-bond correlations between protons and the carbons to which they are directly attached.[2][3] | To definitively link each proton signal to its corresponding carbon signal. |
| HMBC | Heteronuclear Multiple Bond Correlation | Displays correlations between protons and carbons over two to four bonds.[2] | To piece together the molecular skeleton by identifying long-range connectivities, especially to quaternary carbons and the carbonyl group. |
| NOESY | Nuclear Overhauser Effect Spectroscopy | Shows through-space correlations between protons that are in close proximity.[4][5] | To confirm spatial relationships and differentiate between certain isomers. |
Experimental Workflow: A Step-by-Step Guide
The following workflow provides a logical progression for acquiring and interpreting 2D NMR data for the structural confirmation of Methyl 4-fluoro-1-naphthoate.
Figure 1: Experimental workflow for 2D NMR-based structural elucidation.
Step-by-Step Methodologies:
1. Sample Preparation:
-
Weigh approximately 15-20 mg of the synthesized Methyl 4-fluoro-1-naphthoate.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) to serve as an internal reference (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. 1D NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum to observe the proton chemical shifts and multiplicities.
-
Acquire a proton-decoupled ¹³C NMR spectrum to identify the chemical shifts of all carbon atoms.
3. 2D NMR Acquisition:
-
COSY: Acquire a gradient-selected COSY (gCOSY) experiment. This will reveal correlations between protons that are J-coupled.
-
HSQC: Acquire a phase-sensitive gradient-edited HSQC experiment. This experiment is highly sensitive and provides direct one-bond ¹H-¹³C correlations.
-
HMBC: Acquire a gradient-selected HMBC experiment. The long-range coupling delay should be optimized for an average J-coupling of 8-10 Hz to observe two- and three-bond correlations.
-
NOESY (Optional): If stereochemistry or through-space interactions need to be confirmed, a NOESY experiment can be performed.
Data Interpretation: A Synergistic Approach
The true power of 2D NMR lies in the combined interpretation of these experiments.
Figure 2: Logical relationship of 2D NMR experiments for structure confirmation.
1. COSY Analysis: The COSY spectrum will show distinct spin systems. For Methyl 4-fluoro-1-naphthoate, we expect to see correlations between adjacent protons on each of the aromatic rings. For instance, a cross-peak between H-2 and H-3, and a separate network of correlations for the protons on the other ring (H-5, H-6, H-7, and H-8).
2. HSQC Analysis: The HSQC spectrum provides a direct link between the proton and carbon spectra. Each cross-peak represents a proton and the carbon it is directly bonded to. This allows for the unambiguous assignment of all protonated carbons.
3. HMBC Analysis: The Key to the Puzzle The HMBC spectrum is often the most informative for confirming the overall structure.[6] It reveals long-range correlations that bridge the spin systems identified in the COSY and connect them to non-protonated (quaternary) carbons and the carbonyl group.
Key Expected HMBC Correlations for Methyl 4-fluoro-1-naphthoate:
| Proton(s) | Correlates to Carbon(s) (2-3 bonds away) | Significance of the Correlation |
| H-2 | C-4, C-8a, C=O | Confirms the proximity of H-2 to the fluorine-bearing carbon and the carbonyl group. |
| H-3 | C-1, C-4a | Links the two aromatic rings. |
| H-5 | C-4, C-7, C-8a | Establishes the connectivity of the unsubstituted aromatic ring. |
| H-8 | C-1, C-6, C-4a | Confirms the peri-relationship between H-8 and the carbonyl group. |
| -OCH₃ | C=O | Confirms the methyl ester functionality. |
By systematically analyzing these correlations, the entire molecular framework can be pieced together, leaving no ambiguity in the assignment of the substituent positions.
Conclusion: A Robust and Self-Validating Methodology
The combined application of COSY, HSQC, and HMBC provides a robust and self-validating methodology for the structural elucidation of this compound derivatives. The COSY experiment establishes the proton connectivity, the HSQC links protons to their directly attached carbons, and the HMBC provides the crucial long-range correlations that piece the entire molecular puzzle together. This synergistic approach ensures the scientific integrity of the structural assignment, which is paramount for further research and development in fields such as medicinal chemistry. The detailed protocols and data interpretation strategies outlined in this guide serve as a valuable resource for scientists working with substituted aromatic systems.
References
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Ameuru, U. S., Yakubu, M. K., Bello, K. A., Nkeonye, P. O., & Halimehjani, A. Z. (2022). The synthesis of N-substituted 4-fluoro-1,8-naphthalimides. Journal of Organic and Pharmaceutical Chemistry, 20(4), 58-67. [Link]
-
Fedko, N. F., Anikin, V. F., & Veduta, V. V. (2022). The synthesis of N-substituted 4-fluoro-1,8-naphthalimides. ResearchGate. [Link]
-
Krishnan, R., & Murali, D. (2002). Synthesis of Mono- and Difluoronaphthoic Acids. The Journal of Organic Chemistry, 67(13), 4634–4637. [Link]
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Reutenauer, L. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. [Link]
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Supporting Information. (n.d.). Retrieved from [Link]
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Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). Short-range heteronuclear correlation. Retrieved from [Link]
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Duggan, B. (2017, March 8). Multiple bond correlations in HSQC spectra. UCSD SSPPS NMR Facility. [Link]
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SUPPLEMENTARY DATA. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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Organic Chemistry Explained. (2020, August 10). 2D NMR: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]
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LibreTexts. (2022, January 6). 3.17.4: NOESY Spectra. Chemistry LibreTexts. [Link]
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LibreTexts. (2025, October 12). 5.4: NOESY Spectra. Chemistry LibreTexts. [Link]
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Slideshare. (n.d.). Essential 2D NMR Techniques: NOESY, HETCOR, and INADEQUATE for Organic Compound Analysis. Retrieved from [Link]
-
Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]
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ResearchGate. (n.d.). The COSY and HMBC correlations are referenced according to the pairs of.... Retrieved from [Link]
-
Chemcasts. (n.d.). This compound (CAS 573-03-5) Properties. Retrieved from [Link]
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LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra. Chemistry LibreTexts. [Link]
-
MNova. (n.d.). 2D NMR: HMBC Assignments and Publishing NMR Data Using MNova. Retrieved from [Link]
-
ResearchGate. (n.d.). Characteristic through-space NOE correlations in ROESY spectrum of.... Retrieved from [Link]
-
YouTube. (2022, August 31). 2d nmr: noesy nmr interpretation [Video]. YouTube. [Link]
- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
-
Costa, B. M., et al. (2012). Structure-activity relationships for allosteric NMDA receptor inhibitors based on 2-naphthoic acid. Bioorganic & Medicinal Chemistry Letters, 22(1), 599-604. [Link]
-
Powers, R. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska-Lincoln. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Fluoro-1-naphthoic Acid
For researchers and professionals in drug development, the synthesis and handling of novel compounds are daily realities. With this comes the critical responsibility of ensuring that all chemical waste, including reagents like 4-Fluoro-1-naphthoic acid, is managed and disposed of in a manner that guarantees the safety of laboratory personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory compliance.
Understanding the Compound: Hazard Profile of this compound
Before delving into disposal procedures, it is imperative to understand the inherent hazards of this compound. According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1][2]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1][2]
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1][2]
These hazards underscore the necessity of handling this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, and always working within a well-ventilated fume hood.[3]
Core Principles of Chemical Waste Management
The disposal of any laboratory chemical is governed by a set of overarching principles designed to minimize risk. The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides a clear framework for managing hazardous waste, which prohibits the disposal of such chemicals in regular trash or down the sewer system.[4] Academic and research institutions must adhere to these regulations, often implementing specific guidelines for their laboratories.[5]
The fundamental tenets of safe chemical disposal include:
-
Waste Segregation: Never mix incompatible waste streams.[6][7] Halogenated organic compounds, such as this compound, must be collected separately from non-halogenated organic waste.[3][8]
-
Proper Containment: Waste must be stored in containers that are chemically compatible with the contents, in good condition, and securely sealed to prevent leaks.[6][7]
-
Clear Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and the associated hazards.[7][9]
-
Designated Storage: Waste should be accumulated in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[7]
Disposal Protocol for this compound
The recommended disposal method for this compound, as a halogenated organic solid, is through an authorized hazardous waste incinerator equipped with an afterburner and a flue gas scrubber.[2] The high temperatures of incineration are necessary to break the stable carbon-fluorine bond.[10]
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Designate a specific, compatible waste container for "Halogenated Organic Solid Waste." A clean, dry, and clearly labeled high-density polyethylene (HDPE) container with a screw-top lid is a suitable choice.
-
Place the container in a designated SAA within your laboratory, preferably in a secondary containment bin.
-
Carefully transfer any residual solid this compound into this container using a dedicated spatula or scoop. Minimize the generation of dust.[2]
-
-
Handling Contaminated Materials:
-
Any materials grossly contaminated with this compound (e.g., weighing paper, gloves, disposable labware) should also be placed in the designated "Halogenated Organic Solid Waste" container.
-
For empty containers of this compound, the first rinse with a suitable solvent (e.g., acetone, methanol) must be collected as hazardous waste.[6] This rinsate should be collected in a separate, clearly labeled "Halogenated Organic Liquid Waste" container. Subsequent rinses of the container can then be managed according to your institution's specific guidelines for empty chemical containers.
-
-
Labeling the Waste Container:
-
As soon as the first waste is added, affix a hazardous waste label to the container.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
An accurate estimation of the quantity.
-
The date of accumulation.
-
The name of the principal investigator and the laboratory location.
-
-
-
Storage and Pickup:
-
Keep the waste container tightly sealed at all times, except when adding waste.[6][9]
-
Store the container in the SAA, segregated from incompatible materials such as strong bases and oxidizing agents.[2][7]
-
Once the container is full, or in accordance with your institution's waste pickup schedule, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Quantitative Data Summary
| Hazard Classification | GHS Code | Description | Source |
| Skin Irritation | H315 | Causes skin irritation | [1][2] |
| Eye Irritation | H319 | Causes serious eye irritation | [1][2] |
| Respiratory Irritation | STOT SE 3, H335 | May cause respiratory irritation | [1][2] |
References
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How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal. [Link]
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Guide to Managing Laboratory Chemical Waste. Vanderbilt University. [Link]
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. [Link]
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. [Link]
-
Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. EPA. [Link]
-
Hazardous Waste Segregation. Bucknell University. [Link]
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A Senior Application Scientist's Guide to Handling 4-Fluoro-1-naphthoic Acid: A Framework for Laboratory Safety and Operational Excellence
This guide provides a detailed protocol for the safe handling of 4-Fluoro-1-naphthoic acid (CAS No. 573-03-5), a crucial reagent in various research and development applications. As laboratory professionals, our primary responsibility extends beyond achieving experimental outcomes to ensuring a safe and compliant operational environment. This document is structured to provide immediate, actionable safety information and logistical plans, grounded in established scientific principles and regulatory standards. The causality behind each recommendation is explained to foster a deep-rooted culture of safety and procedural integrity.
Hazard Identification and Risk Assessment: The 'Why' Behind the Precautions
This compound is classified as an irritant. Understanding its specific hazards is the first step in developing a robust safety protocol. The primary risks associated with this compound are not systemic toxicity but rather acute irritation upon contact.
According to its Safety Data Sheet (SDS), the compound presents the following hazards:
-
Skin Irritation (H315): Direct contact can cause redness, itching, and inflammation.[1][2]
-
Serious Eye Irritation (H319): Contact with the eyes can lead to significant and potentially painful irritation.[1][2]
-
Respiratory Irritation (H335): Inhalation of the dust can irritate the respiratory tract, leading to coughing and discomfort.[1][2]
These classifications dictate the necessity of forming a complete barrier between the chemical and the handler. The operational plan must therefore focus on preventing skin and eye contact and minimizing the generation and inhalation of dust.
Hazard Summary Table
| Hazard Classification | GHS Code | Pictogram | Signal Word |
| Skin Irritation | H315 | GHS07 | Warning |
| Serious Eye Irritation | H319 | GHS07 | Warning |
| Specific target organ toxicity (single exposure) - Respiratory irritation | H335 | GHS07 | Warning |
| Data sourced from Synquest Labs Safety Data Sheet.[1] |
Personal Protective Equipment (PPE): Your Primary Defense
The selection of PPE is not a matter of preference but a requirement based on the risk assessment. For this compound, the goal is to prevent all routes of direct exposure.
Eye and Face Protection
-
Mandatory: ANSI-compliant (or equivalent standard, e.g., EN166) chemical safety goggles must be worn at all times when handling the solid compound or its solutions.[3]
-
Recommended for High-Risk Operations: When there is a significant risk of splashing (e.g., when transferring large quantities or working with solutions under pressure), a face shield should be worn in addition to safety goggles.[4] This provides a secondary layer of protection for the entire face.
Skin and Body Protection
-
Laboratory Coat: A standard, full-length laboratory coat is required to protect against incidental contact.[5]
-
Gloves:
-
Material: Nitrile gloves are the standard recommendation for handling this type of carboxylic acid, offering good resistance to incidental splashes and maintaining dexterity.[6]
-
Protocol: Always inspect gloves for tears or degradation before use. Use the proper glove removal technique to avoid contaminating your skin. Contaminated gloves must be disposed of as chemical waste.[7] For prolonged handling or in situations with a higher risk of contact, consider double-gloving.
-
Respiratory Protection
-
Under Normal Conditions: Handling small quantities in a well-ventilated area or a chemical fume hood should not require respiratory protection.[1][2] Engineering controls are the preferred method for minimizing inhalation risk.
-
When Required: If engineering controls are insufficient to prevent dust formation or if exposure limits are exceeded, a NIOSH-approved respirator with a particulate filter (e.g., N95) is necessary.[3][4] The use of respirators must be in accordance with a formal respiratory protection program that includes fit testing.
Operational and Disposal Plans: From Benchtop to Waste Stream
A comprehensive safety plan extends beyond PPE to include the entire lifecycle of the chemical in the laboratory.
Safe Handling Workflow
The following diagram outlines the critical decision points and procedural flow for safely handling this compound.
Caption: Workflow for safe handling, cleanup, and emergency response.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure that an emergency eyewash station and safety shower are accessible and operational.[1]
-
Engineering Controls: All weighing and transfer operations involving the solid powder should be conducted within a certified chemical fume hood to minimize dust inhalation.[1][3]
-
Weighing: Use a spatula to carefully transfer the solid. Avoid creating dust clouds. If any material is spilled, clean it up immediately following the spill procedure below.
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[2][8] It should be stored away from strong bases and strong oxidizing agents, with which it is incompatible.[1]
Spill Management Plan
-
Evacuate: Immediately alert others in the area and evacuate unnecessary personnel.[1]
-
Control: Avoid breathing dust. If the spill is significant, only trained personnel with appropriate respiratory protection should respond.
-
Containment & Cleanup:
-
Reporting: Report all spills to the laboratory supervisor.
Waste Disposal Plan
-
Chemical Waste: All waste containing this compound, including contaminated gloves, weigh boats, and spill cleanup materials, must be collected in a clearly labeled, sealed hazardous waste container.
-
Disposal Method: The recommended disposal method is incineration by a licensed professional waste disposal service.[1] Do not dispose of this chemical down the drain or in regular trash. The disposal must be in accordance with all local, state, and federal regulations.[2]
By adhering to this comprehensive plan, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their work environment. This proactive approach to safety is the cornerstone of responsible scientific practice.
References
-
The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. [Link]
-
What PPE Should You Wear When Handling Acid? LeelineWork. [Link]
-
Safety equipment, PPE, for handling acids. Quicktest. [Link]
-
SOP for Chemicals (F to N). Zaera Research Group, University of California, Riverside. [Link]
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- 5. zaeralab.ucr.edu [zaeralab.ucr.edu]
- 6. quicktest.co.uk [quicktest.co.uk]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
